molecular formula C9H11NO2 B164749 (2R)-2-amino-2-phenylpropanoic acid CAS No. 29738-09-8

(2R)-2-amino-2-phenylpropanoic acid

Cat. No.: B164749
CAS No.: 29738-09-8
M. Wt: 165.19 g/mol
InChI Key: HTCSFFGLRQDZDE-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-amino-2-phenylpropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.29 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h2-6H,10H2,1H3,(H,11,12)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCSFFGLRQDZDE-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](C1=CC=CC=C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357432
Record name (R)-2-phenyl-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29738-09-8
Record name (R)-2-phenyl-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (2R)-2-amino-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

(2R)-2-amino-2-phenylpropanoic acid, also known as D-α-methylphenylglycine, is a non-proteinogenic α-amino acid. Its structure, featuring a chiral quaternary α-carbon, imparts unique conformational constraints and metabolic stability, making it a valuable building block in medicinal chemistry and peptidomimetics. This guide provides a comprehensive overview of its chemical properties, synthesis, and analysis, offering insights for its application in research and drug development.

Physicochemical Properties

This compound is a white solid.[1] Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂[2][3]
Molecular Weight 165.19 g/mol [2][3]
IUPAC Name This compound
CAS Number 29738-09-8[1]
Stereochemistry and Optical Activity

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound can be approached through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly. One notable method involves the enantioselective synthesis of α-amino acid esters through organocatalysis.[5] This can be achieved via a one-pot Knoevenagel condensation, asymmetric epoxidation, and domino ring-opening esterification sequence using Cinchona alkaloid-based catalysts.[5] While this provides a general strategy for α-arylglycine esters, specific application to this compound would require optimization of reaction conditions.

Another approach is the enantioselective C–H arylation of N-aryl glycine esters using a chiral Palladium(II)-catalyst, which has shown excellent enantioselectivity in the synthesis of arylglycine derivatives.[6]

Chiral Resolution of Racemic 2-amino-2-phenylpropanoic acid

A common and practical method for obtaining enantiomerically pure compounds is through the resolution of a racemic mixture.[7] This is typically achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[7][8][9]

Experimental Protocol: Chiral Resolution using (+)-Tartaric Acid

This protocol describes a general and widely applicable method for the resolution of racemic amines, adapted for 2-amino-2-phenylpropanoic acid.[7][8][9]

Principle: The racemic (±)-2-amino-2-phenylpropanoic acid is reacted with an enantiomerically pure chiral acid, such as L-(+)-tartaric acid. This forms a pair of diastereomeric salts: [(+)-amine}{(+)-tartrate] and [(-)-amine}{(+)-tartrate]. Due to their different physical properties, these salts can be separated by fractional crystallization. The desired enantiomer is then liberated from the separated salt.

Step-by-Step Methodology:

  • Diastereomeric Salt Formation:

    • Dissolve one equivalent of racemic 2-amino-2-phenylpropanoic acid in a suitable solvent (e.g., methanol or ethanol).

    • Add one equivalent of L-(+)-tartaric acid to the solution.

    • Heat the mixture to ensure complete dissolution.

    • Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary.

  • Separation of Diastereomers:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

    • The mother liquor can be concentrated and the more soluble diastereomer recovered if desired.

  • Liberation of the Free Amino Acid:

    • Dissolve the separated diastereomeric salt in water.

    • Add a base (e.g., ammonium hydroxide or sodium hydroxide) to neutralize the tartaric acid and precipitate the free this compound.

    • Collect the purified amino acid by filtration, wash with cold water, and dry.

  • Analysis of Enantiomeric Purity:

    • The enantiomeric purity of the final product should be determined by measuring its specific rotation or by chiral High-Performance Liquid Chromatography (HPLC).

Logical Workflow for Chiral Resolution:

G racemate Racemic (±)-2-amino-2-phenylpropanoic acid diastereomers Mixture of Diastereomeric Salts [(+)-amine][(+)-tartrate] & [(-)-amine][(+)-tartrate] racemate->diastereomers resolving_agent L-(+)-Tartaric Acid resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomeric Salt Crystals crystallization->less_soluble more_soluble More Soluble Diastereomer in Mother Liquor crystallization->more_soluble separation Filtration less_soluble->separation liberation Liberation of Free Amino Acid (Base Treatment) separation->liberation product This compound liberation->product

Sources

(2R)-2-amino-2-phenylpropanoic acid molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure of (2R)-2-amino-2-phenylpropanoic Acid

Introduction: Defining a Key Chiral Building Block

This compound, also known by synonyms such as (R)-α-methylphenylglycine, is a non-proteinogenic α-amino acid. Its structure is characterized by a chiral quaternary carbon center bonded to an amino group, a carboxyl group, a phenyl ring, and a methyl group. Unlike its proteinogenic analogue, phenylalanine, the presence of the additional methyl group on the α-carbon imparts unique conformational constraints and metabolic stability. This structural feature makes it a valuable and sought-after chiral building block in medicinal chemistry and drug development. Understanding its precise molecular architecture is not merely an academic exercise; it is fundamental to designing molecules with specific stereochemical properties for targeted biological activity. This guide provides a detailed examination of its molecular structure, the analytical methodologies required for its characterization, and the synthetic considerations crucial for its application.

Section 1: Core Molecular Structure and Physicochemical Properties

The foundational identity of any chemical entity begins with its fundamental properties. This compound is an organic compound whose structure dictates its physical and chemical behavior.

Systematic Nomenclature and Identifiers:

  • IUPAC Name: this compound

  • CAS Number: 565-07-1 (for the racemic mixture); the specific (R) enantiomer may have a distinct CAS number in different databases.[]

  • Molecular Formula: C₉H₁₁NO₂[2]

  • Synonyms: (R)-α-Methylphenylglycine, (R)-2-Phenylalanine

The molecular structure consists of a central propanoic acid backbone. The C2 carbon is the stereocenter, directly attached to a phenyl group (C₆H₅), an amino group (-NH₂), a carboxylic acid group (-COOH), and a methyl group (-CH₃).

Caption: 2D representation of this compound.

Physicochemical Data Summary

The predicted physicochemical properties are essential for anticipating its behavior in various experimental conditions, from reaction solvents to physiological environments.

PropertyValueSource
Molecular Weight 165.19 g/mol [2]
InChI Key HTCSFFGLRQDZDE-VIFPVBQESA-N[3]
Canonical SMILES C(C(=O)O)N[3]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 2[2]
Topological Polar Surface Area 63.3 Ų[2]
LogP (Predicted) -1.5[2]

Section 2: The Criticality of Stereochemistry

The defining structural feature of this molecule is the chiral center at the α-carbon (C2). The "(2R)" designation specifies the absolute configuration of this center, which is determined using the Cahn-Ingold-Prelog (CIP) priority rules.

Determining (R) Configuration:

  • Assign Priorities: The four groups attached to the chiral center are prioritized based on atomic number.

    • Priority 1: -NH₂ (Nitrogen, Z=7)

    • Priority 2: -COOH (The carbon is bonded to two oxygens)

    • Priority 3: -C₆H₅ (The carbon is bonded to other carbons)

    • Priority 4: -CH₃ (Carbon bonded to hydrogens)

  • Orient the Molecule: The molecule is oriented in 3D space so that the lowest priority group (-CH₃) points away from the observer.

  • Trace the Path: A path is traced from priority 1 to 2 to 3. For the (2R) enantiomer, this path proceeds in a clockwise direction.

The distinction between the (R) and (S) enantiomers is paramount in drug development, as different enantiomers can have vastly different pharmacological and toxicological profiles.

CIP_Rules C_alpha N NH₂ (1) C_alpha->N COOH COOH (2) C_alpha->COOH Phenyl C₆H₅ (3) C_alpha->Phenyl CH3 CH₃ (4) (away) C_alpha->CH3 N->COOH R COOH->Phenyl caption Cahn-Ingold-Prelog (CIP) priority for the (R)-enantiomer.

Caption: CIP priority assignment for this compound.

Section 3: Analytical and Spectroscopic Structural Elucidation

Confirming the identity and, crucially, the enantiomeric purity of this compound requires a suite of analytical techniques. Each method provides a unique piece of the structural puzzle.

Expected Spectroscopic Data:

TechniqueFeatureExpected Observation
¹H NMR Aromatic ProtonsMultiplet around 7.2-7.5 ppm (from C₆H₅)
Methyl ProtonsSinglet around 1.5-1.8 ppm (from -CH₃)
Amine/Acid ProtonsBroad singlets, chemical shift is concentration and solvent dependent
¹³C NMR Carbonyl Carbon~175-180 ppm (from -COOH)
Aromatic Carbons~125-140 ppm (from C₆H₅)
Quaternary α-Carbon~60-70 ppm
Methyl Carbon~20-25 ppm (from -CH₃)
IR Spectroscopy O-H stretch (acid)Very broad band from 2500-3300 cm⁻¹
N-H stretch (amine)Medium band around 3000-3300 cm⁻¹
C=O stretch (acid)Strong, sharp band around 1700-1725 cm⁻¹
C=C stretch (aromatic)Bands around 1600 and 1450 cm⁻¹
Mass Spec. Molecular Ion [M]⁺Expected at m/z = 165
Major FragmentLoss of COOH (m/z = 120) is a characteristic fragmentation pathway[2]
Protocol: Chiral HPLC for Enantiomeric Purity Assessment

Rationale: While NMR, IR, and MS confirm the molecular connectivity, they cannot distinguish between enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers, thereby determining enantiomeric purity or excess (e.e.). The separation is achieved by exploiting differential diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP). Glycopeptide-based CSPs are often effective for this class of compounds.[4]

Step-by-Step Methodology:

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Chiral Column: A macrocyclic glycopeptide-based column (e.g., Chirobiotic V or T).

    • Mobile Phase: A typical mobile phase could be a mixture of an organic modifier (e.g., methanol or ethanol) and an aqueous buffer with a pH modifier (e.g., 0.1% triethylammonium acetate, pH 4.1).[4] Prepare and degas the mobile phase before use.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the this compound sample.

    • Dissolve in the mobile phase to a final concentration of 0.1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C (isothermal).

    • Injection Volume: 10 µL.

    • Detection: UV at 215 nm or 254 nm.

  • Analysis and Validation:

    • Reference Standard: Inject a certified standard of the racemic mixture (containing both R and S enantiomers) to determine the retention times (t_R) for each enantiomer and calculate the resolution factor (Rs).

    • System Suitability: A resolution (Rs) of >1.5 between the two enantiomeric peaks is required for baseline separation.

    • Sample Analysis: Inject the sample of this compound.

    • Quantification: The enantiomeric excess (% e.e.) is calculated from the peak areas of the R and S enantiomers using the formula: % e.e. = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.

Section 4: Synthesis and Resolution Strategies

The practical use of this compound is contingent on its availability in high enantiomeric purity. This is achieved through two primary strategies: direct asymmetric synthesis or resolution of a racemic mixture.

Asymmetric Synthesis: This "chiral pool" approach aims to create only the desired (R)-enantiomer from the start. Modern methods often involve the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of a reaction. For α-amino acids, enantioselective methods like catalytic hydrogenation of α-iminoesters or direct C-H arylation using chiral palladium catalysts have been developed.[5][6]

Chiral Resolution: This classical and industrially robust method involves synthesizing the racemic mixture and then separating the two enantiomers. A common technique is diastereomeric salt formation.

Chiral_Resolution cluster_0 Workflow for Diastereomeric Salt Resolution start Racemic Mixture (R)- and (S)-Acid add_base Add Chiral Resolving Agent (e.g., (S)-amine) start->add_base formation Formation of Diastereomeric Salts (R,S)-salt and (S,S)-salt add_base->formation crystallization Fractional Crystallization (Exploits different solubilities) formation->crystallization separation Physical Separation (Filtration) crystallization->separation solid Solid: (R,S)-salt (less soluble) separation->solid Isolate Precipitate liquid Filtrate: (S,S)-salt (more soluble) separation->liquid Collect Filtrate acidify_solid Acidification of Solid solid->acidify_solid acidify_liquid Acidification of Filtrate liquid->acidify_liquid product_R Pure (R)-Acid Product acidify_solid->product_R recycle Recover Chiral Base acidify_solid->recycle product_S Pure (S)-Acid Product acidify_liquid->product_S acidify_liquid->recycle

Caption: Generalized workflow for chiral resolution via diastereomeric salt formation.

Protocol: Generalized Chiral Resolution

Rationale: This protocol leverages the principle that diastereomers (unlike enantiomers) have different physical properties, such as solubility. By reacting the racemic amino acid with a single enantiomer of a chiral base (the resolving agent), two diastereomeric salts are formed, which can then be separated.

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve the racemic 2-amino-2-phenylpropanoic acid in a suitable solvent (e.g., methanol or ethanol).

    • Add one equivalent of a chiral resolving agent (e.g., a commercially available chiral amine like (S)-(-)-α-phenylethylamine) to the solution.

    • Heat the mixture gently to ensure complete dissolution and reaction, then allow it to cool slowly to room temperature or below.

  • Fractional Crystallization:

    • One of the diastereomeric salts will be less soluble in the chosen solvent and will preferentially crystallize out of the solution. The rate of cooling is a critical parameter that must be optimized to achieve high diastereomeric purity in the crystals.

  • Isolation:

    • Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Liberation of the Free Amino Acid:

    • Dissolve the isolated diastereomeric salt in water.

    • Acidify the solution with a strong acid (e.g., HCl) to a pH of ~2. This protonates the chiral amine, making it water-soluble, and protonates the carboxylate of the amino acid, causing the pure enantiomer of the amino acid to precipitate.

  • Final Purification:

    • Collect the precipitated pure this compound by filtration, wash with cold water, and dry under vacuum.

    • Confirm the enantiomeric purity using the Chiral HPLC method described previously.

Conclusion

The molecular structure of this compound is defined by its constituent functional groups and, most importantly, by the specific three-dimensional arrangement at its C2 stereocenter. A comprehensive understanding and confirmation of this structure requires a multi-technique analytical approach. While spectroscopic methods like NMR and MS are essential for confirming the molecular formula and connectivity, chiral chromatography is indispensable for verifying the absolute stereochemical identity and enantiomeric purity. The ability to produce this molecule in an enantiomerically pure form, either through asymmetric synthesis or chiral resolution, is fundamental to its application as a high-value intermediate in the pharmaceutical industry.

References

  • PubChem. (n.d.). 2-Amino-2-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Zhamharyan, A. G., Balasanyan, M. G., Zhamharyan, L. G., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53, 620–623. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-amino-2-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Wikipedia. (n.d.). Scopolamine. Retrieved January 23, 2026, from [Link]

  • Exposome-Explorer. (n.d.). 2-Phenylpropanoic acid (Compound). International Agency for Research on Cancer. Retrieved January 23, 2026, from [Link]

  • Zhang, X., et al. (2020). Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. Biotechnology for Biofuels. Retrieved from [Link]

  • Google Patents. (n.d.). CN105037139A - Preparation method for 2-phenylpropionic acid.
  • Wang, Z., et al. (2013). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-phenylpropionic acid. Retrieved January 23, 2026, from [Link]

  • Al-Saeed, F. A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules. Retrieved from [Link]

  • Mezzetti, A., et al. (2013). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Organic Letters. Retrieved from [Link]

  • Seebach, D., et al. (2011). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses. Retrieved from [Link]

  • Zhang, S., et al. (2012). Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling. Chemical Communications. Retrieved from [Link]

  • Nishijo, J., et al. (2014). Chiral resolution with frozen aqueous amino acids. Analytical Methods. Retrieved from [Link]

  • Barker, D., et al. (2013). Enantioselective synthesis of (R)-2-cubylglycine including unprecedented rhodium mediated C–H insertion of cubane. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Ilisz, I., et al. (2012). Enantioseparations of phenylalanine and 3-amino-2-benzylpropanoic acid on macrocyclic glycopeptide-based CSPs. ResearchGate. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Retrieved January 23, 2026, from [Link]

  • Aydoğan, C., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of (2R)-2-amino-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

(2R)-2-amino-2-phenylpropanoic acid, a non-proteinogenic α-amino acid, is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, including a chiral quaternary α-carbon, present both challenges and opportunities in asymmetric synthesis. This technical guide provides a comprehensive overview of the primary synthetic pathways to obtain the (2R)-enantiomer with high optical purity. We will delve into the mechanistic underpinnings and practical considerations of key methodologies, including chiral auxiliary-mediated synthesis, enzymatic kinetic resolution, and asymmetric Strecker synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and execution of synthetic routes to this and related chiral molecules.

Introduction: The Significance of this compound

Chirality is a fundamental aspect of molecular recognition in biological systems. The specific three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. This compound, also known as (R)-α-methylphenylalanine, is a valuable chiral synthon. Its incorporation into peptide structures can impart conformational rigidity and enhanced resistance to enzymatic degradation, properties that are highly sought after in drug design.

The synthesis of enantiomerically pure α-methylated α-amino acids is a non-trivial endeavor. The absence of a proton at the α-carbon precludes racemization, making the stereoselective construction of this quaternary center a critical and often challenging step. This guide will explore robust and field-proven methodologies to achieve this synthetic goal.

Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of chiral auxiliaries is a powerful and reliable strategy for inducing stereoselectivity in a reaction. A chiral auxiliary is a molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed to yield the desired enantiomerically enriched product. Evans oxazolidinones are a class of highly effective and widely used chiral auxiliaries for the synthesis of chiral carboxylic acids and their derivatives.[1]

The Evans Oxazolidinone Approach

Conceptual Workflow:

Evans_Auxiliary_Synthesis cluster_0 Step 1: Acylation cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Auxiliary Cleavage A Chiral Oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) C N-Acyloxazolidinone A->C Base (e.g., n-BuLi) B Acylating Agent (e.g., Phenylacetyl chloride) B->C D N-Acyloxazolidinone F Alkylated Product D->F LDA or NaHMDS E Methylating Agent (e.g., Methyl iodide) E->F G Alkylated Product H This compound G->H Hydrolysis (e.g., LiOH/H2O2) I Recovered Chiral Auxiliary G->I

Figure 1: Conceptual workflow for the synthesis of this compound using an Evans oxazolidinone auxiliary.

Experimental Protocol (General Procedure):

A detailed, step-by-step protocol for the synthesis of Evans' chiral auxiliaries themselves is available.[1] The general procedure for their application in amino acid synthesis involves the following key transformations:

  • Acylation of the Chiral Auxiliary: The chiral oxazolidinone is deprotonated with a strong base, such as n-butyllithium, at low temperature and then reacted with an appropriate acylating agent (e.g., phenylacetyl chloride) to form the N-acyloxazolidinone.

  • Diastereoselective Alkylation: The N-acyloxazolidinone is then treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a chiral enolate. This enolate is subsequently reacted with a methylating agent (e.g., methyl iodide). The steric hindrance provided by the auxiliary directs the methylation to occur from the less hindered face, leading to a high diastereomeric excess of the desired product.

  • Hydrolysis and Auxiliary Removal: The chiral auxiliary is cleaved from the alkylated product, typically under mild hydrolytic conditions (e.g., lithium hydroxide and hydrogen peroxide), to yield the target this compound. The valuable chiral auxiliary can then be recovered and reused.

Data Summary (Illustrative):

StepReagents & ConditionsExpected Diastereomeric Excess (d.e.)Expected Yield
Alkylation LDA, Methyl Iodide, THF, -78 °C>95%High
Hydrolysis LiOH, H₂O₂, THF/H₂ON/AHigh

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for the separation of enantiomers from a racemic mixture. This method leverages the high stereoselectivity of enzymes, which preferentially catalyze a reaction on one enantiomer, leaving the other enantiomer unreacted and thus enriched. Lipases are a class of enzymes commonly employed for the kinetic resolution of racemic esters and alcohols.[2][3][4]

Lipase-Catalyzed Resolution of Racemic 2-amino-2-phenylpropanoic Acid Derivatives

In this approach, a racemic mixture of a suitable derivative of 2-amino-2-phenylpropanoic acid, such as its ester, is subjected to enzymatic hydrolysis. The lipase will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, while the other enantiomeric ester remains largely unreacted. Subsequent separation of the unreacted ester from the carboxylic acid product allows for the isolation of the desired enantiomer.

Conceptual Workflow:

Enzymatic_Resolution cluster_0 Step 1: Racemic Ester Synthesis cluster_1 Step 2: Enzymatic Kinetic Resolution cluster_2 Step 3: Separation and Hydrolysis A Racemic 2-amino-2-phenylpropanoic acid C Racemic Methyl Ester A->C B Esterification (e.g., MeOH, H+) D Racemic Methyl Ester F (2S)-acid + (2R)-ester D->F Hydrolysis E Lipase (e.g., Candida antarctica Lipase B) E->F G (2R)-ester F->G I (2S)-acid F->I H This compound G->H Hydrolysis

Figure 2: Conceptual workflow for the enzymatic kinetic resolution of racemic 2-amino-2-phenylpropanoic acid methyl ester.

Experimental Protocol (General Procedure):

  • Preparation of the Racemic Ester: The racemic 2-amino-2-phenylpropanoic acid is first converted to its corresponding ester (e.g., methyl or ethyl ester) using standard esterification methods.

  • Enzymatic Hydrolysis: The racemic ester is dissolved in a suitable buffer system, and the lipase (e.g., immobilized Candida antarctica lipase B, Novozym 435) is added. The reaction is monitored until approximately 50% conversion is reached.

  • Separation: The reaction mixture, now containing the (2S)-acid and the unreacted (2R)-ester, is worked up. The acid and ester can be separated based on their different solubility properties (e.g., extraction with a basic aqueous solution to remove the acid).

  • Hydrolysis of the Enriched Ester: The isolated (2R)-ester is then hydrolyzed under acidic or basic conditions to afford the final this compound.

Data Summary (Illustrative):

EnzymeSubstrateEnantiomeric Excess (e.e.) of (2R)-esterConversion
Candida antarctica Lipase BRacemic methyl 2-amino-2-phenylpropanoate>99%~50%
Pseudomonas cepacia LipaseRacemic ethyl 2-amino-2-phenylpropanoateHigh~50%

Asymmetric Strecker Synthesis

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids from aldehydes or ketones.[5] The asymmetric variant of this reaction allows for the direct formation of enantiomerically enriched α-amino nitriles, which can then be hydrolyzed to the corresponding α-amino acids. This is often achieved through the use of a chiral amine as a chiral auxiliary.

Chiral Amine-Mediated Asymmetric Strecker Synthesis

In this approach, a ketone (acetophenone in this case) is reacted with a chiral amine to form a chiral imine. The subsequent addition of a cyanide source (e.g., HCN or TMSCN) to this imine proceeds with facial selectivity, dictated by the stereochemistry of the chiral auxiliary. Hydrolysis of the resulting α-amino nitrile then yields the desired chiral α-amino acid.

Conceptual Workflow:

Asymmetric_Strecker cluster_0 Step 1: Chiral Imine Formation cluster_1 Step 2: Diastereoselective Cyanation cluster_2 Step 3: Hydrolysis and Deprotection A Acetophenone C Chiral Imine A->C B Chiral Amine (e.g., (R)-1-Phenylethylamine) B->C D Chiral Imine F Diastereomerically Enriched α-Amino Nitrile D->F E Cyanide Source (e.g., TMSCN) E->F G α-Amino Nitrile H This compound G->H Acid Hydrolysis

Figure 3: Conceptual workflow for the asymmetric Strecker synthesis of this compound.

Experimental Protocol (General Procedure):

  • Imine Formation: Acetophenone is condensed with a chiral amine, such as (R)-1-phenylethylamine, typically with azeotropic removal of water, to form the chiral imine.

  • Cyanide Addition: The chiral imine is then treated with a cyanide source. The use of trimethylsilyl cyanide (TMSCN) is often preferred for its safety and reactivity. The addition of the cyanide to the imine double bond occurs with diastereoselectivity.

  • Hydrolysis: The resulting α-amino nitrile is subjected to vigorous acid hydrolysis (e.g., concentrated HCl), which converts the nitrile group to a carboxylic acid and cleaves the chiral auxiliary, yielding the target this compound.

Data Summary (Illustrative):

Chiral AuxiliaryCyanide SourceDiastereomeric Ratio (d.r.) of α-Amino Nitrile
(R)-1-PhenylethylamineTMSCNHigh
(S)-PhenylglycinolKCN/AcOHGood to High

Conclusion

The synthesis of enantiomerically pure this compound is a key objective for many applications in medicinal chemistry and drug development. This guide has detailed three robust and versatile strategies to achieve this goal: chiral auxiliary-mediated synthesis, enzymatic kinetic resolution, and asymmetric Strecker synthesis. The choice of a particular method will depend on factors such as the desired scale of the synthesis, the availability of starting materials and reagents, and the required level of enantiopurity. Each of these pathways offers a high degree of control over the stereochemical outcome, providing reliable access to this valuable chiral building block. Further optimization of reaction conditions and exploration of novel catalytic systems will undoubtedly continue to advance the efficient and scalable production of this compound and other important chiral molecules.

References

  • Gage, J. R., & Evans, D. A. (1990). (S)-4-(phenylmethyl)-2-oxazolidinone. Organic Syntheses, 68, 83. [URL: http://www.orgsyn.org/demo.aspx?prep=cv8p0528]
  • Anderson, E. M., & Larsson, K. M. (2009). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. PubMed, 15(19), 3543-3553. [URL: https://pubmed.ncbi.nlm.nih.gov/19730594/]
  • Various Authors. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(12), 5729. [URL: https://www.mdpi.com/1420-3049/29/12/5729]
  • Various Authors. (1996). Asymmetric synthesis of phenylisopropylamines. United States Patent US4000197A. [URL: https://patents.google.
  • Various Authors. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2018/11/12/the-strecker-synthesis-of-amino-acids/]
  • Various Authors. (2023). Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. ResearchGate. [URL: https://www.researchgate.net/publication/376458140_Evans'_Chiral_Auxiliary-Based_Asymmetric_Synthetic_Methodology_and_Its_Modern_Extensions]
  • Various Authors. (2022). Lipases in the Enantioselective Biocatalysis Process to Obtain Enantiomerically Pure Racemic Products. Pubtexto. [URL: https://www.pubtexto.com/pdf/2042.pdf]
  • Various Authors. (2021). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 26(21), 6695. [URL: https://www.mdpi.com/1420-3049/26/21/6695]
  • Various Authors. (2020). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 21(21), 8258. [URL: https://www.mdpi.com/1422-0067/21/21/8258]
  • Various Authors. (2022). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. Molecules, 27(19), 6609. [URL: https://www.mdpi.com/1420-3049/27/19/6609]
  • Various Authors. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4983. [URL: https://www.mdpi.com/1420-3049/25/21/4983]
  • Various Authors. (2018). Tandem Alkylation-Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids. ACS Omega, 3(8), 9729-9737. [URL: https://pubs.acs.org/doi/10.1021/acsomega.8b01424]
  • Various Authors. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Amino Acids, 56(1), 1. [URL: https://link.springer.com/article/10.1007/s00726-023-03358-w]
  • Various Authors. (2000). a-Methyl- DL -phenylalanine 98 1132-26-9. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/286656]
  • Various Authors. (2022). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/62a9b2b5b0ca5c706915e7e0]
  • Various Authors. (2021). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 26(16), 4967. [URL: https://www.mdpi.com/1420-3049/26/16/4967]
  • Various Authors. (2000). Process for making chiral, α-methylated, α-substituted amino acids. United States Patent US6043376A. [URL: https://patents.google.
  • Various Authors. (1970). Preparation of optically active alpha-methyl-phenylalanine derivatives. United States Patent US3492347A. [URL: https://patents.google.
  • Various Authors. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In: Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. [URL: https://link.springer.com/protocol/10.1385/0-89603-273-6:167]
  • Various Authors. (2023). Diastereoselective Synthesis of Substituted Chromenopyrrolidinones from Amino Acid-Derived Nitriles. Aalto University's research portal. [URL: https://research.aalto.fi/en/publications/diastereoselective-synthesis-of-substituted-chromenopyrrolidinone]
  • Various Authors. (2023). r,β-Diamino Acids: Biological Significance and Synthetic Approaches. Docta Complutense. [URL: https://docta.ucm.es/entities/publication/3a2e3b2e-7c3c-4e3e-8e3e-3e3e3e3e3e3e]
  • Various Authors. (2018). asymmetric induction-chiral auxiliary (chemmasters.online). YouTube. [URL: https://www.youtube.
  • Various Authors. (2023). ChemInform Abstract: Stereoselective Synthesis of 2,3‐Diamino Acids. 2,3‐Diamino‐4‐ phenylbutanoic Acid.. Sci-Hub. [URL: https://sci-hub.se/10.1002/chin.199108305]
  • Various Authors. (2021). Microbiological Synthesis of 2H-Labeled Phenylalanine, Alanine, Valine, and Leucine/Isoleucine with Different. ResearchGate. [URL: https://www.researchgate.net/publication/354686561_Microbiological_Synthesis_of_2H-Labeled_Phenylalanine_Alanine_Valine_and_LeucineIsoleucine_with_Different_Levels_of_Deuterium_Enrichment]
  • Various Authors. (2021). 2-Amino-2-phenylpropanoic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-2-phenylpropanoic-acid]

Sources

α-Methyl-D-phenylalanine: A Journey from Synthesis to a Tool in Biochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

α-Methyl-D-phenylalanine, a non-proteinogenic amino acid, stands as a significant molecule in the landscape of biochemical research and pharmaceutical development. Unlike its protein-building counterpart, L-phenylalanine, the introduction of a methyl group at the alpha-carbon and its D-configuration bestow unique stereochemical and physiological properties. These characteristics have rendered it an invaluable tool for probing enzymatic mechanisms, designing stable peptide therapeutics, and creating experimental models of metabolic disorders. This guide provides a comprehensive exploration of the discovery, historical development, and key applications of α-methyl-D-phenylalanine, offering insights into its synthesis, mechanism of action, and enduring relevance in the scientific community.

Physicochemical Properties and Identification

α-Methyl-D-phenylalanine is a chiral molecule with the D-enantiomer being the focus of this guide. Its fundamental properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
CAS Number 17350-84-4
Appearance White to off-white solid
Synonyms (R)-(+)-2-Amino-2-methyl-3-phenylpropionic acid, α-Me-D-Phe-OH

A Historical Perspective: From Benchtop Synthesis to a Biological Probe

The story of α-methyl-D-phenylalanine is intertwined with the broader history of amino acid chemistry and the burgeoning field of pharmacology in the mid-20th century. While the natural amino acid phenylalanine was first described in 1879 and synthesized in 1882[1], the journey of its α-methylated counterpart began later.

Early Synthesis and Characterization

The earliest documented synthesis of derivatives of racemic α-methylphenylalanine appeared in a 1955 publication in the Journal of the American Chemical Society by Gustav A. Stein, Hermann A. Bronner, and K. Pfister, 3rd. Their work focused on the synthesis of α-methyl α-amino acids, indicating a growing interest in modifying the fundamental building blocks of proteins.

The synthesis of α-methyl amino acids in this era often relied on methods like the Strecker synthesis or the amination of α-halo acids. A common approach for α-alkylation involved the use of a Schiff base of an amino acid ester, which could then be alkylated.

G cluster_0 Early Synthesis of α-Methylphenylalanine (Conceptual) Amino_Acid_Ester Amino Acid Ester (e.g., Phenylalanine Ester) Schiff_Base_Formation Schiff Base Formation (with Aldehyde/Ketone) Alkylation α-Alkylation (with Methyl Halide) Hydrolysis Hydrolysis alpha_Methyl_Amino_Acid α-Methyl Amino Acid

The Rise of Stereoselective Synthesis

A significant challenge in the synthesis of α-methyl-D-phenylalanine was the control of stereochemistry. Early methods often produced racemic mixtures (a mixture of D and L enantiomers). The development of methods for the stereospecific synthesis of α-methylated amino acids was a crucial advancement. One notable approach involved the use of chiral auxiliaries, such as imidazolidinones, to direct the methylation to a specific face of the molecule, yielding enantiomerically pure products[2][3].

More recently, enzymatic methods have emerged as powerful tools for the synthesis of D-amino acids. Enzymes such as D-amino acid dehydrogenases and D-amino acid transaminases have been engineered to produce D-phenylalanine and its derivatives with high enantiomeric excess[4].

Key Applications in Research and Development

The unique structural feature of α-methyl-D-phenylalanine, the α-methyl group, imparts resistance to enzymatic degradation, a property that has been extensively exploited in various research areas.

A Tool to Model Phenylketonuria

One of the most significant applications of α-methyl-D-phenylalanine has been in the study of phenylketonuria (PKU), an inherited metabolic disorder characterized by the inability to properly metabolize phenylalanine. α-Methylphenylalanine acts as an inhibitor of phenylalanine hydroxylase, the enzyme deficient in PKU.[5][6] By administering α-methylphenylalanine in combination with a high-phenylalanine diet to animal models, researchers can induce a state of chronic hyperphenylalaninemia that mimics the biochemical conditions of PKU.[1][5][7] This has been instrumental in studying the neuropathological effects of high phenylalanine levels on brain development and function.[1]

G cluster_0 Mechanism of α-Methylphenylalanine in PKU Model alpha_MePhe α-Methylphenylalanine PAH Phenylalanine Hydroxylase (PAH) Phe Phenylalanine Tyr Tyrosine HyperPhe Hyperphenylalaninemia (PKU-like state)

Enhancing Peptide Stability in Drug Discovery

In the realm of peptide-based drug development, a major hurdle is the rapid degradation of peptides by proteases in the body. The incorporation of non-proteinogenic amino acids like α-methyl-D-phenylalanine into peptide sequences can significantly enhance their stability. The α-methyl group sterically hinders the approach of proteases to the peptide backbone, thereby preventing cleavage. This strategy has been employed to prolong the half-life and improve the therapeutic efficacy of peptide drugs.[8]

G cluster_0 Role of α-Methyl-D-phenylalanine in Peptide Stability Peptide Native Peptide Protease Protease Degradation Degradation Modified_Peptide Peptide with α-Methyl-D-phenylalanine Stability Enhanced Stability

Probing Neurotransmitter Pathways

α-Methylphenylalanine also serves as an inhibitor of tyrosine hydroxylase, a key enzyme in the biosynthesis of catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine.[6] This inhibitory action allows researchers to manipulate catecholamine levels in the brain, providing a valuable tool for studying the roles of these neurotransmitters in various physiological and pathological processes.[6]

Experimental Protocols: A Glimpse into the Lab

While detailed, step-by-step protocols for the synthesis of α-methyl-D-phenylalanine have evolved significantly over time, the following provides a conceptual outline of a modern stereoselective synthesis based on the imidazolidinone approach.

Conceptual Protocol: Stereoselective Synthesis of α-Methyl-L-phenylalanine

  • Preparation of the Chiral Auxiliary: A chiral imidazolidin-4-one is prepared from an L-amino acid (e.g., L-phenylalanine) N-methyl amide and pivalaldehyde.[2]

  • Enolate Formation: The imidazolidin-4-one is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature to generate a chiral enolate.[2][3]

  • α-Methylation: The enolate is then reacted with a methylating agent, such as methyl iodide. The bulky chiral auxiliary directs the approach of the methyl group to the opposite face, resulting in a stereoselective methylation.[2][3]

  • Hydrolysis and Deprotection: The methylated imidazolidinone is then hydrolyzed under acidic conditions to cleave the chiral auxiliary and yield the enantiomerically pure α-methyl-L-phenylalanine.[2]

Conclusion

From its initial synthesis in the mid-20th century to its current role as a sophisticated tool in biochemical and pharmaceutical research, α-methyl-D-phenylalanine has proven to be a molecule of significant utility. Its ability to modulate enzyme activity and enhance the stability of peptides has provided researchers with invaluable insights into metabolic diseases and a powerful strategy for drug design. As our understanding of biological systems continues to deepen, it is likely that this versatile, non-proteinogenic amino acid will continue to find new and innovative applications, solidifying its place in the annals of chemical and biomedical research.

References

  • Greengard, O., Yoss, M. S., & DelValle, J. A. (1976).
  • Wikipedia. (2023). α-Methylphenylalanine. Retrieved from [Link]

  • PubChem. (n.d.). L-alpha-methylphenylalanine. Retrieved from [Link]

  • Wikipedia. (2023). Phenylalanine. Retrieved from [Link]

  • Hughes, J. V., & Johnson, T. C. (1977). The effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 475(3), 435-445.
  • Huether, G., & Neuhoff, V. (1981). Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria. Journal of Inherited Metabolic Disease, 4(2), 67-68.
  • Mzengeza, S., Venkatachalam, T. K., & Diksic, M. (2000). Stereospecific synthesis of alpha-methylated amino acids. Amino acids, 18(1), 81–88.
  • Mzengeza, S., Venkatachalam, T. K., & Diksic, M. (2000). Stereospecific synthesis of α-methylated amino acids. Amino Acids, 18(1), 81–88. Retrieved from [Link]

  • Asian Journal of Chemistry. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322*.
  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]

  • Contente, M. L., & Molla, G. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 21(15), 5392.

Sources

A Spectroscopic Guide to (2R)-2-amino-2-phenylpropanoic Acid: Elucidating Structure Through NMR, IR, and MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2R)-2-amino-2-phenylpropanoic acid, a non-proteinogenic α,α-disubstituted amino acid, represents a class of compounds with significant interest in medicinal chemistry and drug development. Its structural rigidity and chiral nature make it a valuable building block for peptides with constrained conformations, potentially leading to enhanced biological activity and stability. A thorough understanding of its three-dimensional structure and electronic properties is paramount for its effective application. This technical guide provides an in-depth analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We will delve into the theoretical underpinnings of each technique, provide field-proven experimental protocols, and offer a detailed interpretation of the spectral data, thereby providing a comprehensive spectroscopic profile of this important molecule.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its chiral quaternary α-carbon, presents a unique spectroscopic fingerprint. The phenyl ring, the carboxylic acid, the amine group, and the methyl group all contribute distinct signals in NMR, IR, and MS analyses.

Figure 1: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about its structure.

¹H NMR Spectroscopy

Experimental Protocol:

A standard approach for acquiring the ¹H NMR spectrum of an amino acid like this compound involves dissolving the sample in a deuterated solvent, typically deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as the acidic proton of the carboxylic acid and the protons of the amino group are exchangeable and may not be observed in D₂O.

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of D₂O or DMSO-d₆.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data and Interpretation:

Proton(s) Predicted Chemical Shift (δ) in D₂O (ppm) Multiplicity Integration
Phenyl-H7.3 - 7.5Multiplet5H
Methyl-H (CH₃)~1.7Singlet3H
Amino-H (NH₂)Variable (exchangeable)Broad Singlet2H
Carboxyl-H (COOH)Variable (exchangeable)Broad Singlet1H

Causality Behind Predictions:

  • Phenyl Protons: The aromatic protons of the phenyl group are expected to resonate in the downfield region (7.3-7.5 ppm) due to the deshielding effect of the ring current. They will likely appear as a complex multiplet.

  • Methyl Protons: The three protons of the methyl group are chemically equivalent and are attached to a quaternary carbon, so they will appear as a singlet. Its chemical shift around 1.7 ppm is influenced by its proximity to the deshielding phenyl and carboxyl groups.

  • Amine and Carboxyl Protons: The signals for the NH₂ and COOH protons are often broad and their chemical shifts are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In D₂O, these protons will exchange with deuterium and their signals will disappear.

1H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg in 0.5-0.7 mL D₂O or DMSO-d₆ nmr_spectrometer High-Field NMR (≥400 MHz) dissolve->nmr_spectrometer Insert Sample acquire_1d Acquire 1D ¹H Spectrum (30° pulse, 1-2s delay, 16-32 scans) nmr_spectrometer->acquire_1d Run Experiment process_fid Fourier Transform Phase & Baseline Correction acquire_1d->process_fid Raw Data (FID) integrate Integrate Peaks process_fid->integrate assign Assign Chemical Shifts & Multiplicities integrate->assign

Figure 2: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired using similar sample preparation as for ¹H NMR.

  • Sample Preparation: A slightly more concentrated sample (15-20 mg in 0.5-0.7 mL of solvent) is often beneficial for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrumentation: A high-field NMR spectrometer is used.

  • Data Acquisition: A proton-decoupled ¹³C NMR experiment is performed to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans is crucial to obtain a good signal-to-noise ratio.

¹³C NMR Data and Interpretation:

Publicly available data for 2-amino-2-phenylpropanoic acid provides insight into its ¹³C NMR spectrum.[2]

Carbon Observed Chemical Shift (δ) (ppm)
Carboxyl (C=O)~175-180
Phenyl (C-ipso)~140-145
Phenyl (C-ortho, C-meta, C-para)~125-130
Alpha-Carbon (Cα)~60-65
Methyl (CH₃)~20-25

Interpretation of the Spectrum:

  • Carboxyl Carbon: The carbonyl carbon of the carboxylic acid is the most deshielded carbon and appears at the lowest field (~175-180 ppm).

  • Phenyl Carbons: The aromatic carbons resonate in the range of 125-145 ppm. The ipso-carbon (the one attached to the α-carbon) is typically at a slightly different chemical shift than the other aromatic carbons.

  • Alpha-Carbon: The chiral quaternary α-carbon is found in the region of 60-65 ppm, influenced by the attached nitrogen, phenyl, and carboxyl groups.

  • Methyl Carbon: The methyl carbon is the most shielded carbon and appears at the highest field (~20-25 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

For a solid sample like this compound, the most common methods for IR analysis are preparing a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • KBr Pellet Method:

    • Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle.[3]

    • Press the mixture into a thin, transparent pellet using a hydraulic press.[3]

    • Place the pellet in the IR spectrometer's sample holder and acquire the spectrum.[3]

  • ATR Method:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the spectrum.

FTIR Spectral Data and Interpretation:

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.[2]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400-3200 (broad)N-H stretchingAmino (NH₂)
3300-2500 (very broad)O-H stretchingCarboxylic acid (COOH)
~3030C-H stretchingAromatic (Phenyl)
~2950C-H stretchingAliphatic (Methyl)
~1700C=O stretchingCarboxylic acid (C=O)
~1600, ~1450C=C stretchingAromatic (Phenyl)
~1550N-H bendingAmino (NH₂)
~1400O-H bendingCarboxylic acid (COOH)
~750, ~700C-H out-of-plane bendingMonosubstituted Phenyl

Key Spectral Features:

  • The broad absorption in the 3400-2500 cm⁻¹ region is characteristic of the O-H stretch of a carboxylic acid, often overlapping with the N-H stretching of the amino group.

  • A strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid.

  • The absorptions in the 1600-1450 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the phenyl ring.

  • The bands around 750 cm⁻¹ and 700 cm⁻¹ are characteristic of a monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

Experimental Protocol:

For a relatively non-volatile compound like an amino acid, Gas Chromatography-Mass Spectrometry (GC-MS) often requires derivatization to increase volatility.[4][5]

  • Derivatization: The amino acid is typically converted to a more volatile ester, for example, by reaction with an alcohol in the presence of an acid catalyst.

  • GC Separation: The derivatized sample is injected into a gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with the column's stationary phase.

  • MS Analysis: The separated components enter the mass spectrometer, where they are ionized (commonly by electron impact, EI), and the resulting ions are separated based on their m/z ratio.

Mass Spectrum Data and Interpretation:

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.[2]

m/z Proposed Fragment Interpretation
165[M]⁺Molecular Ion
120[M - COOH]⁺Loss of the carboxyl group
104[C₈H₈]⁺A fragment of the phenyl group
77[C₆H₅]⁺Phenyl cation
42[C₂H₄N]⁺A fragment from the amino and methyl groups

Fragmentation Pattern Analysis:

The fragmentation of α-amino acids in mass spectrometry often involves the loss of the carboxylic acid group as a primary fragmentation pathway.[6] The presence of the phenyl group leads to characteristic aromatic fragments.

MS_Fragmentation M [C₉H₁₁NO₂]⁺ m/z = 165 F1 [C₈H₁₀N]⁺ m/z = 120 M->F1 - COOH F3 [C₈H₈]⁺ m/z = 104 M->F3 - NH₂ - COOH F2 [C₆H₅]⁺ m/z = 77 F1->F2 - C₂H₅N F4 [C₂H₄N]⁺ m/z = 42 F1->F4 - C₆H₆

Figure 3: Proposed mass spectrometry fragmentation pathway.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive picture of the structure of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry determines the molecular weight and provides insights into the molecule's fragmentation. The data and interpretations presented in this guide serve as a valuable resource for researchers and scientists working with this and similar non-proteinogenic amino acids, aiding in their identification, characterization, and application in the development of novel therapeutics.

References

  • PubChem. 2-Amino-2-phenylpropanoic acid. National Center for Biotechnology Information. [Link]

  • NMR-Bio. NMR sample preparation guidelines. [Link]

  • University of California, Irvine. Sample preparation for FT-IR. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210). [Link]

  • Szyperski, T., et al. (2002). NMR data collection and analysis protocol for high-throughput protein structure determination. Proceedings of the National Academy of Sciences, 99(12), 8009-8014. [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

  • ResearchGate. Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... [Link]

  • Han, J., & Lee, J. S. (2015). Quality Control in Targeted GC–MS for Amino Acid-OMICS. International journal of molecular sciences, 16(4), 7947–7960. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Doc Brown's Chemistry. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram. [Link]

  • Advanced Organic Chemistry. 13C NMR spectrum of 2-methylpropanoic acid. [Link]

  • Wikipedia. Nuclear magnetic resonance spectroscopy of proteins. [Link]

  • ResearchGate. 1 H NMR spectra of 2-amino-2 0... [Link]

  • Duke University. Introduction to NMR spectroscopy of proteins. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • ResearchGate. FTIR spectra of (a) the amino acid/peptide systems that formed... [Link]

  • PubChem. (2S)-2-amino-2-phenylpropanoic acid. [Link]

  • Wiley-VCH. Mass Spectrometry of Amino Acids and Proteins. [Link]

  • ATB. L-Phenylglycine. [Link]

  • University of Wisconsin-Madison. Identifying amino acids in protein NMR spectra. [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • ResearchGate. Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... [Link]

Sources

An In-depth Technical Guide on the Theoretical Properties of (2R)-2-amino-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

(2R)-2-amino-2-phenylpropanoic acid, a non-proteinogenic α-amino acid, presents a compelling case study in the field of medicinal chemistry and drug development. As a chiral building block, its unique stereochemistry and the presence of a methyl group at the α-carbon introduce significant conformational constraints and electronic modifications compared to its parent compound, phenylglycine. These structural nuances are pivotal in defining its interactions with biological targets, making a thorough understanding of its theoretical properties essential for its rational application in drug design. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the core theoretical and physicochemical properties of this compound, grounded in established scientific principles and supported by available experimental data.

Molecular Structure and Physicochemical Properties

This compound, also known as (R)-α-methylphenylglycine, is characterized by a central chiral carbon atom bonded to an amino group, a carboxylic acid group, a phenyl ring, and a methyl group.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
IUPAC Name This compound
Synonyms (R)-α-Methylphenylglycine, (R)-2-Amino-2-phenylpropionic acid
Predicted XLogP3 -1.5[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[1]

Theoretical Conformational Analysis

The conformational landscape of this compound is critical to its biological activity. The presence of the α-methyl group significantly restricts the rotational freedom around the Cα-N and Cα-C bonds compared to phenylglycine. This steric hindrance influences the accessible Ramachandran space, favoring specific backbone dihedral angles (φ and ψ) when incorporated into a peptide chain.

G cluster_molecule (2R)-2-amino-2-phenylpropanoic_acid cluster_interactions Key Intramolecular Interactions C_alpha Cα (chiral center) NH2 Amino Group (-NH2) C_alpha->NH2 Cα-N bond COOH Carboxyl Group (-COOH) C_alpha->COOH Cα-C bond Phenyl Phenyl Group (-C6H5) C_alpha->Phenyl Methyl Methyl Group (-CH3) C_alpha->Methyl HBond Hydrogen Bonding NH2->HBond COOH->HBond Steric_Hindrance Steric Hindrance Phenyl->Steric_Hindrance contributes to Pi_Interactions π-Interactions Phenyl->Pi_Interactions Methyl->Steric_Hindrance restricts rotation caption Key structural features and interactions.

Caption: Key structural features and interactions.

Spectroscopic Properties

Spectroscopic data provides empirical validation of the theoretical structural models. While specific spectra for the pure (2R)-enantiomer are not widely published, data for the racemic mixture of 2-amino-2-phenylpropanoic acid is available.

Infrared (IR) Spectroscopy

The IR spectrum of 2-amino-2-phenylpropanoic acid is expected to show characteristic absorption bands for the functional groups present.

  • N-H stretching: Around 3000-3300 cm⁻¹ (from the amino group)

  • O-H stretching: A broad band around 2500-3300 cm⁻¹ (from the carboxylic acid)

  • C=O stretching: Around 1700-1725 cm⁻¹ (from the carboxylic acid)

  • C-H stretching (aromatic): Around 3000-3100 cm⁻¹

  • C-H stretching (aliphatic): Around 2850-3000 cm⁻¹

  • C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region

An available FTIR spectrum for the racemic mixture confirms these general features.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would provide information on the chemical environment of the hydrogen atoms. Expected signals include:

    • Aromatic protons (phenyl group): ~7.2-7.5 ppm

    • NH₂ protons: A broad singlet, chemical shift dependent on solvent and concentration.

    • CH₃ protons: A singlet around 1.5 ppm.

    • COOH proton: A broad singlet, typically downfield (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum for the racemic mixture shows distinct signals for the different carbon atoms.[1] The chiral center (Cα) would appear as a single resonance, as would the methyl carbon, the carboxylic carbon, and the carbons of the phenyl ring.

Mass Spectrometry (MS)

The mass spectrum of 2-amino-2-phenylpropanoic acid would show a molecular ion peak corresponding to its molecular weight (165.19 g/mol ).[1] Fragmentation patterns would likely involve the loss of the carboxyl group, the amino group, and cleavage of the phenyl ring.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound is a critical step for its application in stereospecific synthesis and drug development. Two primary strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly. While a specific protocol for this compound is not detailed in the available literature, methods for similar α-methylated amino acids can be adapted. One such approach involves the diastereoselective alkylation of a chiral glycine enolate equivalent. For instance, the synthesis of S(-)-2-amino-2-methyl-3-phenylpropanoic acid has been achieved through the asymmetric C-alkylation of a Ni(II) complex of a Schiff base of alanine with a chiral auxiliary.[3]

G Start Chiral Glycine Equivalent Deprotonation Deprotonation (e.g., LDA) Start->Deprotonation Enolate Chiral Enolate Deprotonation->Enolate Alkylation Alkylation (e.g., CH3I) Enolate->Alkylation Alkylated_Intermediate Diastereomerically Enriched Alkylated Intermediate Alkylation->Alkylated_Intermediate Deprotection Deprotection/ Hydrolosis Alkylated_Intermediate->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Generalized Asymmetric Synthesis Workflow.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture of 2-amino-2-phenylpropanoic acid. Common methods include:

  • Diastereomeric Salt Formation: The racemic amino acid is reacted with a chiral resolving agent (e.g., a chiral acid or base) to form diastereomeric salts.[4] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[4] The desired enantiomer is then recovered by removing the resolving agent.[4]

  • Enzymatic Resolution: Enzymes can selectively catalyze a reaction with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted and thus allowing for separation.

  • Chiral Chromatography: The racemic mixture is passed through a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) system. The two enantiomers interact differently with the CSP, leading to different retention times and enabling their separation.

Potential Applications in Drug Development

α-Methylated α-amino acids like this compound are valuable in drug design for several reasons:

  • Conformational Constraint: The α-methyl group restricts the conformational flexibility of peptides, which can lead to a more defined three-dimensional structure. This can enhance binding affinity and selectivity for a biological target. α,α-disubstituted α-amino acids are known modifiers of peptide conformation.[5]

  • Increased Proteolytic Stability: The steric hindrance provided by the α-methyl group can protect the adjacent peptide bond from enzymatic cleavage, thereby increasing the in vivo half-life of peptide-based drugs.[6]

  • Bioisosteric Replacement: This amino acid can serve as a bioisostere for natural amino acids in peptidomimetics, potentially leading to improved pharmacological properties.

A related compound, S(-)-2-amino-2-methyl-3-phenylpropanoic acid, has demonstrated anti-inflammatory and antinociceptive activities with lower gastrointestinal toxicity compared to a known NSAID, suggesting potential therapeutic applications for this class of compounds.[7]

G Molecule This compound - α-methyl group - Phenyl group Properties Properties - Conformational Rigidity - Proteolytic Resistance - Modified Lipophilicity Molecule->Properties Applications Potential Applications - Peptidomimetics - Enzyme Inhibitors - Chiral Building Blocks Properties->Applications Outcome Desired Outcomes - Enhanced Potency - Improved Selectivity - Increased Bioavailability Applications->Outcome

Caption: Role in Drug Discovery.

Conclusion

This compound represents a valuable molecular scaffold for the development of novel therapeutics. Its inherent chirality and the conformational constraints imposed by the α-methyl group provide a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. While a significant body of theoretical and experimental data on this specific enantiomer is yet to be established in publicly accessible literature, the principles derived from related compounds offer a solid foundation for its exploration. Further computational modeling, detailed spectroscopic analysis of the pure enantiomer, and exploration of its biological activities are warranted to fully unlock the therapeutic potential of this intriguing molecule.

References

  • PubChem. (n.d.). 2-Amino-2-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-amino-2-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Balasanyan, M. G., Zhamharyan, A. G., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620–624.
  • Exposome-Explorer. (n.d.). 2-Phenylpropanoic acid (Compound). Retrieved from [Link]

  • Saghyan, A. S., & Langer, P. (2016). Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley-VCH.
  • de la Torre, B. G., & Andreu, D. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • Clayden, J., & Moran, W. J. (2006). α-Methyl phenylglycines by asymmetric α-arylation of alanine and their effect on the conformational preference of helical Aib foldamers. Organic & biomolecular chemistry, 4(19), 3562–3570.
  • Damodharan, L., Mohanraja, K., Kotha, S., Durani, S., & Pattabhi, V. (2001). Conformational effects of C(alpha,alpha)-dipropargylglycine as a constrained residue. Biopolymers, 59(5), 330–338.
  • Najera, C., & Yus, M. (2007). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Topics in Current Chemistry (Vol. 279). Springer.
  • Kim, H. M., Han, K. Y., Park, J., Kim, S. K., & Kim, Z. H. (2008). Conformational study of jet-cooled L-phenylglycine. The Journal of chemical physics, 128(18), 184313.
  • ResearchGate. (n.d.). ¹H NMR spectra of 2-amino-2.... Retrieved from [Link]

  • An, G., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. Journal of medicinal chemistry, 63(6), 3123–3133.
  • Gao, W., Han, J., Greaves, S., & Harrity, J. P. A. (2023). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters, 25(35), 6555–6559.
  • Improta, R., Barone, V., & Pischel, U. (2007). Intrinsic conformational characteristics of alpha,alpha-diphenylglycine. The journal of physical chemistry. B, 111(13), 3515–3524.
  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Chirality and Stereochemistry of 2-Amino-2-Phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the chirality and stereochemistry of 2-amino-2-phenylpropanoic acid, a non-proteinogenic α-amino acid of significant interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its stereochemical properties, synthesis, resolution, and analysis.

Introduction to the Stereochemistry of 2-Amino-2-Phenylpropanoic Acid

2-Amino-2-phenylpropanoic acid, also known as α-methyl-α-phenylglycine, possesses a chiral center at the α-carbon. This carbon atom is bonded to four different substituents: an amino group (-NH₂), a carboxyl group (-COOH), a phenyl group (-C₆H₅), and a methyl group (-CH₃).[1] Due to this asymmetry, the molecule is not superimposable on its mirror image, leading to the existence of two enantiomers: (S)-2-amino-2-phenylpropanoic acid and (R)-2-amino-2-phenylpropanoic acid.[2]

The distinct three-dimensional arrangement of these enantiomers results in identical physical properties such as melting point and solubility in achiral solvents, but different interactions with plane-polarized light (optical activity) and other chiral molecules. This differential interaction is of paramount importance in pharmacology, as the physiological activity of each enantiomer can vary significantly.

Property(S)-2-amino-2-phenylpropanoic acid(R)-2-amino-2-phenylpropanoic acidRacemic 2-amino-2-phenylpropanoic acid
IUPAC Name (2S)-2-amino-2-phenylpropanoic acid[2](2R)-2-amino-2-phenylpropanoic acid(RS)-2-amino-2-phenylpropanoic acid[1]
Molecular Formula C₉H₁₁NO₂[1][2]C₉H₁₁NO₂C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1][2]165.19 g/mol 165.19 g/mol [1]
Chirality Chiral[3][4][5]ChiralRacemic mixture
Optical Activity Levorotatory (-) or Dextrorotatory (+)Opposite rotation to (S)-enantiomerOptically inactive[3]

Stereoselective Synthesis and Chiral Resolution

The preparation of enantiomerically pure 2-amino-2-phenylpropanoic acid is a critical step for its application in chiral synthesis and drug development. Two primary strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create a specific enantiomer directly. This can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, or enzyme-catalyzed reactions.[6][7][8][9][10] A prominent example is the asymmetric Strecker synthesis, where a chiral amine or a chiral catalyst is used to induce stereoselectivity in the addition of cyanide to an imine precursor.[11]

Conceptual Workflow for Asymmetric Strecker Synthesis:

G Start Prochiral Ketone (2-phenylpropanoic acid precursor) Intermediate Chiral Aminonitrile Intermediate Start->Intermediate + Chiral Auxiliary + HCN Aux Chiral Auxiliary (e.g., (R)-phenylglycine amide) Aux->Intermediate Reagent1 HCN / NaCN Reagent1->Intermediate End Enantiomerically Enriched 2-amino-2-phenylpropanoic acid Intermediate->End Hydrolysis & Auxiliary Removal Hydrolysis Acid or Base Hydrol

Caption: Asymmetric Strecker Synthesis Workflow.

The choice of the chiral auxiliary is crucial as it dictates the stereochemical outcome of the reaction. The auxiliary is typically removed in a subsequent step to yield the desired enantiomerically enriched amino acid.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. Common methods include:

  • Classical Resolution via Diastereomeric Salt Formation: This technique involves reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. The resolved diastereomeric salts are then treated with an acid or base to regenerate the pure enantiomers of the amino acid.

  • Enzymatic Resolution: Enzymes often exhibit high stereoselectivity. For instance, an acylase can selectively hydrolyze the N-acylated derivative of one enantiomer in a racemic mixture, leaving the other acylated enantiomer unreacted. The resulting free amino acid and the unreacted acylated amino acid can then be easily separated.

  • Chiral Chromatography: This is a powerful analytical and preparative technique that utilizes a chiral stationary phase (CSP) to differentially interact with the two enantiomers. The enantiomer that interacts more strongly with the CSP is retained longer on the column, leading to their separation.[12][13][14]

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

  • Salt Formation: Dissolve the racemic 2-amino-2-phenylpropanoic acid in a suitable solvent (e.g., methanol). Add an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid).

  • Fractional Crystallization: Allow the solution to cool slowly to induce crystallization. The salt of one diastereomer will preferentially crystallize due to its lower solubility.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and adjust the pH with a base (e.g., NaOH) to precipitate the chiral resolving agent. Filter to remove the resolving agent.

  • Purification: Acidify the filtrate with an acid (e.g., HCl) to precipitate the enantiomerically pure 2-amino-2-phenylpropanoic acid. Collect the product by filtration, wash with cold water, and dry.

  • Analysis: Determine the enantiomeric excess of the product using a suitable analytical technique (see Section 3).

Analytical Techniques for Stereochemical Characterization

Accurate determination of the stereochemical purity of 2-amino-2-phenylpropanoic acid is essential. Several analytical methods are commonly employed.[15][16]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used method for separating and quantifying enantiomers.[12][13][14] The choice of the chiral stationary phase is critical for achieving good resolution. For amino acids, polysaccharide-based CSPs or crown ether-based CSPs are often effective.

Typical Chiral HPLC Parameters:

ParameterValueRationale
Column Chiralpak IA or Crownpak CR(+)Proven efficacy for amino acid enantioseparation.
Mobile Phase Hexane/Ethanol/Trifluoroacetic acidA polar organic mobile phase is often required for amino acids. TFA is a common additive to improve peak shape.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 210 nmThe phenyl group provides strong UV absorbance at this wavelength.
Gas Chromatography (GC) with a Chiral Stationary Phase

For GC analysis, the amino acid must first be derivatized to increase its volatility. This is typically done by esterification of the carboxyl group followed by acylation of the amino group. The resulting derivative is then injected onto a GC column with a chiral stationary phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR spectroscopy cannot directly distinguish between enantiomers in an achiral solvent, it can be used in conjunction with chiral derivatizing agents or chiral solvating agents.

  • Chiral Derivatizing Agents (CDAs): The amino acid is reacted with a chiral agent, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to form a pair of diastereomers.[17] These diastereomers will have distinct NMR spectra, allowing for the determination of the enantiomeric ratio.

  • Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample, which forms transient diastereomeric complexes with the enantiomers of the amino acid. This can lead to the separation of signals for the two enantiomers in the NMR spectrum.

Workflow for Stereochemical Determination by NMR using a Chiral Derivatizing Agent:

G Start Enantiomeric Mixture of 2-amino-2-phenylpropanoic acid Reaction Derivatization Reaction Start->Reaction CDA Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) CDA->Reaction Diastereomers Diastereomeric Mixture Reaction->Diastereomers NMR NMR Spectroscopy (¹H, ¹⁹F, ¹³C) Diastereomers->NMR Analysis Spectral Analysis and Integration NMR->Analysis Result Determination of Enantiomeric Excess Analysis->Result

Caption: NMR Analysis with a Chiral Derivatizing Agent.

Conclusion

The stereochemistry of 2-amino-2-phenylpropanoic acid is a fundamental aspect that governs its chemical and biological properties. A thorough understanding of its chirality, along with robust methods for stereoselective synthesis, resolution, and analysis, is crucial for its successful application in research and development. The methodologies outlined in this guide provide a solid foundation for scientists working with this important chiral building block.

References

  • PubChem. (n.d.). 2-Amino-2-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • AURCO Journal. (2016). Discovery-based Experiment. Association for University Regional Campuses of Ohio. Retrieved from [Link]

  • Zhamharyan, A. G., et al. (2024). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-amino-2-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (n.d.). A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. National Library of Medicine. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). A new modified amino acid. 2-Amino-3-mercapto-3-phenylpropionic acid (3-mercaptophenylalanine). Synthesis of derivatives, separation of stereoisomers, and assignment of absolute configuration. American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenylglycine Methyl Ester, a Useful Tool for Absolute Configuration Determination of Various Chiral Carboxylic Acids. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Stereochemistry of Amino Acids. Retrieved from [Link]

  • Caltech Authors. (n.d.). A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. California Institute of Technology. Retrieved from [Link]

  • Hruby, V. J., & Qian, X. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Retrieved from [Link]

  • PubMed. (n.d.). Phenylglycine methyl ester, a useful tool for absolute configuration determination of various chiral carboxylic acids. National Library of Medicine. Retrieved from [Link]

  • MDPI. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Retrieved from [Link]

  • Organic Letters. (n.d.). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2020). Analytical methods for amino acid determination in organisms. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of nonproteinogenic amino acids with L-amino acid transaminase: synthesis of (2S)-2-amino-4-oxo-4-phenylbutyric and (3E,2S)-2-amino-4-phenylbutenoic acids. ResearchGate. Retrieved from [Link]

  • Biomedical Chemistry: Research and Methods. (2025). Methods for Determining Individual Amino Acids in Biological Fluids. Retrieved from [Link]

  • The Aquila Digital Community. (2021). Direct determination of absolute stereochemistry of α-Methylselenocysteine by the Mosher Method. The University of Southern Mississippi. Retrieved from [Link]

  • Chemical Science. (n.d.). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Royal Society of Chemistry. Retrieved from [Link]

  • Gao, W., Han, J., Greaves, S., & Harrity, J. P. A. (2023). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters. Retrieved from [Link]

  • Analytical Methods. (n.d.). Chiral resolution with frozen aqueous amino acids. Royal Society of Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Combined Neutron and X-Ray Diffraction Study of Ibuprofen and Atenolol Adsorption in Zeolite Y. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioseparations of phenylalanine and 3-amino-2-benzylpropanoic acid.... ResearchGate. Retrieved from [Link]

  • AVESİS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]

  • MDPI. (n.d.). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Retrieved from [Link]

  • Western Oregon University. (n.d.). Chirality and Amino Acids. Retrieved from [Link]

  • CHOSUN University. (n.d.). Untitled. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Biological Significance of Non-Proteinogenic Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beyond the 20 canonical amino acids that form the basis of protein synthesis, a vast and structurally diverse world of non-proteinogenic amino acids (NPAAs) exists.[1][2] These molecules, numbering in the thousands, are far from biological curiosities; they are critical players in a multitude of physiological processes and represent a rich, yet underexplored, frontier for therapeutic innovation.[1][3][4] This guide provides a comprehensive technical overview of the biological significance of NPAAs, moving from their fundamental roles in metabolism and signaling to their transformative potential in drug discovery. We will explore the causality behind their functional diversity, detail robust analytical methodologies, and present actionable workflows for their application in peptide-based therapeutics. This document is designed to serve as a foundational resource for scientists seeking to understand and harness the power of these unique biochemical entities.

Part 1: The World Beyond the Genetic Code: Fundamentals of NPAAs

While the central dogma of molecular biology focuses on the 20 amino acids encoded by the universal genetic code, nature's biochemical repertoire is significantly broader. NPAAs are amino acids that are not incorporated into proteins during standard ribosomal translation.[5] They arise from various metabolic pathways and post-translational modifications, contributing to a functional diversity that complements and extends the capabilities of protein-based machinery.[1]

Classification and Structural Diversity

The structural diversity of NPAAs is immense. They can be classified based on the position of the amino group (α, β, γ, δ), stereochemistry (D- and L-isomers), or the nature of their side chains. This structural variance is the primary determinant of their unique biological functions.

Diagram 1: Classification of Non-Proteinogenic Amino Acids

NPAA_Classification cluster_main Classification of Non-Proteinogenic Amino Acids cluster_B cluster_C cluster_D A Non-Proteinogenic Amino Acids (NPAAs) B By Amino Group Position A->B C By Stereochemistry A->C D By Metabolic Role A->D B1 β-Amino Acids (e.g., β-Alanine) B->B1 B2 γ-Amino Acids (e.g., GABA) B->B2 C1 D-Amino Acids (e.g., D-Serine) C->C1 D1 Metabolic Intermediates (e.g., Ornithine, Citrulline) D->D1 D2 Signaling Molecules (e.g., GABA, L-DOPA) D->D2

A logical breakdown of NPAA classification.

Key Examples and Endogenous Roles

NPAAs are not merely metabolic byproducts; they are purpose-built molecules with specific, vital functions. Their roles are diverse, ranging from neurotransmission and metabolic regulation to cellular protection.[1][5]

NPAA Primary Biological Role(s) Significance
Gamma-Aminobutyric Acid (GABA) Primary inhibitory neurotransmitter in the central nervous system (CNS).[6][7][8]Regulates neuronal excitability, mood, and sleep.[6][9] Critical for preventing hyperactivity associated with anxiety and fear.[6]
Ornithine & Citrulline Essential metabolic intermediates in the Urea Cycle.[1][5][10][11]Facilitate the detoxification of ammonia, a toxic byproduct of amino acid catabolism, into urea for excretion.[10][11][12]
Taurine Neuromodulation, osmoregulation, antioxidant defense, bile salt conjugation.[13][14]Supports nerve growth, cardiac function, and protects cells from oxidative stress.[13][14][15]
β-Alanine Precursor to carnosine and anserine; neurotransmitter.[16][17]Carnosine acts as an intracellular pH buffer and antioxidant in muscle and brain tissue. β-Alanine also functions in stress response in plants.[18]
L-DOPA (Levodopa) Precursor to the neurotransmitter dopamine.[9]A cornerstone therapy for Parkinson's disease, replenishing depleted dopamine levels in the brain.

Part 2: Mechanisms of Action in Core Physiological Pathways

The functional importance of NPAAs is best understood by examining their integration into core biological systems. From the brain to the liver, these molecules execute precise and essential tasks.

NPAAs as Signaling Molecules: The Case of GABA

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian brain.[6][7][8] Its primary function is to reduce neuronal excitability by hyperpolarizing neurons.[8]

  • Synthesis: GABA is synthesized in presynaptic neurons from the proteinogenic amino acid glutamate via the enzyme glutamate decarboxylase (GAD).[7]

  • Mechanism of Action: Upon release into the synaptic cleft, GABA binds to its receptors (GABA-A and GABA-B) on the postsynaptic neuron.[7] This binding opens ion channels, leading to an influx of chloride ions or an efflux of potassium ions, which hyperpolarizes the cell and makes it less likely to fire an action potential.[7][8]

  • Physiological Impact: This inhibitory action is fundamental for balancing neuronal activity, and its dysregulation is implicated in numerous neurological and psychiatric disorders.[7] Beyond its role in mature brains, GABA also regulates the proliferation and migration of neural stem cells during development.[19]

NPAAs in Metabolic Detoxification: The Urea Cycle

The urea cycle, also known as the ornithine cycle, is a critical metabolic pathway that converts toxic ammonia into urea for excretion.[10][11] This process, occurring primarily in the liver, relies on two key NPAAs: ornithine and citrulline.[1][11]

  • Causality of the Cycle: Amino acid catabolism produces ammonia, which is highly toxic, especially to the CNS.[11] The urea cycle provides a safe disposal mechanism.[10] Genetic disorders affecting the enzymes of this cycle lead to hyperammonemia and severe neurological damage.[11][20]

Diagram 2: The Urea Cycle Pathway

Urea_Cycle cluster_mito Mitochondrion cluster_cyto Cytosol N1 Ammonia (NH3) + Bicarbonate (HCO3-) N2 Carbamoyl Phosphate N1->N2 CPS1 (2 ATP -> 2 ADP) N3 Ornithine (NPAA) N4 Citrulline (NPAA) N2->N4 N3->N4 OTC N4_cyto Citrulline (NPAA) N4->N4_cyto Transport N5 Aspartate N6 Argininosuccinate N5->N6 ASS (ATP -> AMP + PPi) N7 Fumarate N6->N7 N8 Arginine N6->N8 ASL TCA Cycle TCA Cycle N7->TCA Cycle N9 Urea N8->N9 Arginase 1 N3_cyto Ornithine (NPAA) N8->N3_cyto Excretion Excretion N9->Excretion N4_cyto->N6 N3_cyto->N3 Transport

The central role of NPAAs Ornithine and Citrulline in ammonia detoxification.

Steps of the Urea Cycle:

  • Carbamoyl Phosphate Synthesis: In the mitochondria, ammonia and bicarbonate are converted to carbamoyl phosphate.[12]

  • Citrulline Formation: The NPAA ornithine combines with carbamoyl phosphate to form the NPAA citrulline , catalyzed by ornithine transcarbamylase (OTC).[10][21][22]

  • Transport and Condensation: Citrulline is transported to the cytosol, where it condenses with aspartate to form argininosuccinate.[10][21][22]

  • Cleavage: Argininosuccinate is cleaved to form arginine and fumarate.[10][21]

  • Urea Release: Arginine is hydrolyzed by arginase to produce urea and regenerate ornithine .[10][21] The regenerated ornithine is then transported back into the mitochondria to begin another cycle.[21]

Part 3: Harnessing NPAAs in Drug Discovery and Development

The unique structural and chemical properties of NPAAs make them powerful tools for overcoming common challenges in peptide-based drug development.[3][4][23] Peptides composed solely of proteinogenic amino acids are often susceptible to rapid proteolytic degradation, limiting their therapeutic utility.[3][24]

Rationale for NPAA Incorporation

Introducing NPAAs into a peptide sequence can fundamentally alter its drug-like properties.[3][24]

  • Enhanced Proteolytic Stability: The unusual structures of NPAAs (e.g., D-amino acids, β-amino acids) are not recognized by standard proteases, significantly increasing the peptide's half-life in vivo.

  • Improved Potency and Selectivity: NPAAs can introduce conformational constraints (e.g., through cyclization or bulky side chains) that lock the peptide into its bioactive conformation, leading to higher binding affinity and receptor selectivity.

  • Increased Bioavailability: Modifications with NPAAs can alter the physicochemical properties of a peptide, such as its lipophilicity, potentially improving its ability to cross biological membranes.[3][23]

The overarching goal is to transform a biologically active but pharmacokinetically fragile peptide into a robust therapeutic candidate.[3]

Core Methodology: Solid-Phase Peptide Synthesis (SPPS) with NPAAs

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone technique for creating custom peptides, including those containing NPAAs.[25][26][27] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[25][26][28]

Key Principles of SPPS:

  • Solid Support: The C-terminal amino acid is anchored to a polymer resin. This simplifies the entire process by allowing for the removal of excess reagents and byproducts through simple filtration and washing steps.[25][26][27]

  • Protecting Groups: The N-terminus of each incoming amino acid is temporarily protected (commonly with an Fmoc group) to prevent unwanted side reactions. This protecting group is removed before the next amino acid is added.

  • Stepwise Elongation: The synthesis proceeds through repeated cycles of deprotection and coupling until the desired sequence is assembled.[25]

  • Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin support and any side-chain protecting groups are removed, typically using a strong acid cocktail.

Diagram 3: Workflow for SPPS with NPAA Incorporation

SPPS_Workflow Start Start: Resin with C-terminal Amino Acid Deprotection 1. Nα-Deprotection (e.g., Piperidine for Fmoc) Start->Deprotection Wash1 2. Washing Steps (Remove deprotection agent) Deprotection->Wash1 Coupling 3. Coupling (Add protected AA or NPAA + activation reagents) Wash1->Coupling Wash2 4. Washing Steps (Remove excess reagents) Coupling->Wash2 Check Repeat for next residue? Wash2->Check Check->Deprotection Yes Cleavage Final Cleavage (e.g., TFA cocktail) Check->Cleavage No Purification Purification (HPLC) & Analysis (MS) Cleavage->Purification End Final Peptide Product Purification->End

A stepwise representation of Solid-Phase Peptide Synthesis (SPPS).

Part 4: Experimental Protocols and Workflows

The successful study and application of NPAAs hinge on robust analytical and synthetic methodologies. As a self-validating system, each protocol must include appropriate controls and verification steps.

Protocol: Identification and Quantification of NPAAs using LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for analyzing amino acids due to its high sensitivity and specificity, which often eliminates the need for cumbersome derivatization steps required by older methods.[29][30][31]

Objective: To quantify the concentration of a target NPAA (e.g., GABA) in a biological matrix (e.g., plasma).

Methodology:

  • Sample Preparation (Self-Validating Step):

    • a. To 100 µL of plasma, add 10 µL of a known concentration of a stable-isotope-labeled internal standard (e.g., GABA-d6). Causality: The internal standard co-elutes with the analyte but is distinguishable by mass. It corrects for variability in sample extraction and instrument response, ensuring quantitative accuracy.

    • b. Add 400 µL of ice-cold methanol containing 1% formic acid to precipitate proteins. Vortex for 1 minute.

    • c. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • e. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). This ensures compatibility with the LC system.

  • LC Separation:

    • a. Column: Use a column designed for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column.

    • b. Mobile Phase A: Water with 0.1% formic acid.

    • c. Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • d. Gradient: Start with a high percentage of organic phase (e.g., 95% B) to retain the polar NPAA on the HILIC column. Gradually decrease the percentage of B to elute the compounds. A typical gradient might run over 10-15 minutes.

    • e. Flow Rate: 0.4 mL/min.

    • f. Injection Volume: 5 µL.

  • MS/MS Detection:

    • a. Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • b. Analysis Mode: Multiple Reaction Monitoring (MRM). Causality: MRM provides exceptional specificity. A specific precursor ion (the mass of the NPAA) is selected and fragmented, and then a specific product ion is monitored. This "mass-fragment" transition is unique to the analyte.

    • c. MRM Transitions (Example for GABA):

      • Analyte (GABA): Precursor ion (Q1) m/z 104.1 -> Product ion (Q3) m/z 87.1.

      • Internal Standard (GABA-d6): Precursor ion (Q1) m/z 110.1 -> Product ion (Q3) m/z 93.1.

    • d. Optimization: Optimize collision energy for each MRM transition to maximize signal intensity.

  • Quantification and Validation:

    • a. Calibration Curve: Prepare a set of calibration standards with known concentrations of the NPAA and a fixed concentration of the internal standard. Process these standards alongside the unknown samples.

    • b. Data Analysis: Plot the ratio of the analyte peak area to the internal standard peak area against the known concentration of the standards. Perform a linear regression to generate a calibration curve.

    • c. Validation: The concentration of the NPAA in the unknown samples is calculated by interpolating their area ratios onto the calibration curve. The system is validated by ensuring the linearity (R² > 0.99), accuracy, and precision of the calibration curve fall within acceptable limits (e.g., ±15%).

Conclusion and Future Directions

Non-proteinogenic amino acids represent a paradigm shift in our understanding of biological function and a powerful toolkit for therapeutic design. Their roles as essential neurotransmitters, metabolic intermediates, and protective agents underscore their deep integration into physiology. In the realm of drug development, the strategic incorporation of NPAAs offers a proven path to enhancing the stability, potency, and overall viability of peptide-based drugs.[3][4][23]

Future research will undoubtedly uncover novel NPAAs and elucidate their functions. Advances in synthetic biology may enable the recombinant production of complex NPAA-containing molecules, expanding the chemical space available for drug discovery.[4] Furthermore, a deeper understanding of the transport and metabolism of NPAAs will open new avenues for modulating their activity for therapeutic benefit. For researchers and drug developers, the world of non-proteinogenic amino acids is not just an area of academic interest but a critical frontier for innovation and the development of next-generation medicines.

References

  • Non-proteinogenic amino acids - Wikipedia. Wikipedia. Available at: [Link]

  • Urea cycle - Wikipedia. Wikipedia. Available at: [Link]

  • Non-protein Functions of Amino Acids. News-Medical.Net. Available at: [Link]

  • Urea Cycle Disorder Types: Symptoms & Causes. Cleveland Clinic. (2022-11-07). Available at: [Link]

  • Metabolism | Urea Cycle. Ninja Nerd. (2017-06-14). Available at: [Link]

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed Central. Available at: [Link]

  • Gamma-Aminobutyric Acid (GABA): What It Is, Function & Benefits. Cleveland Clinic. (2022-04-25). Available at: [Link]

  • Urea Cycle Disorders. NCBI Bookshelf. Available at: [Link]

  • Physiology, GABA. NCBI Bookshelf. Available at: [Link]

  • Physiological roles of taurine in heart and muscle. PubMed. (2010-08-24). Available at: [Link]

  • Non-Derivatization LC/MS/MS Method for Determination of Amino Acids in Infant and Adult Nutritional Formulas. Shimadzu. Available at: [Link]

  • β-Alanine - Wikipedia. Wikipedia. Available at: [Link]

  • A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. National Institutes of Health. Available at: [Link]

  • The Synthesis and Role of β-Alanine in Plants. Frontiers. (2019-07-17). Available at: [Link]

  • Urea cycle metabolism: effects of supplemental ornithine or citrulline on performance, tissue amino acid concentrations and enzymatic activity in young pigs fed arginine-deficient diets. PubMed. Available at: [Link]

  • Taurine Physiological Functions. News-Medical.Net. Available at: [Link]

  • Non-protein biogenic amino acids - what functions can they perform? Foodcom S.A. (2024-06-25). Available at: [Link]

  • Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers. (2024-10-08). Available at: [Link]

  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation. (2025-09-24). Available at: [Link]

  • The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. MDPI. Available at: [Link]

  • Physiology, Urea Cycle. StatPearls - NCBI Bookshelf. (2018-07-15). Available at: [Link]

  • GABA - Wikipedia. Wikipedia. Available at: [Link]

  • Effects and Mechanisms of Taurine as a Therapeutic Agent. PubMed Central. Available at: [Link]

  • The Synthesis and Role of β-Alanine in Plants. PubMed Central. (2019-07-18). Available at: [Link]

  • GABA Receptor. StatPearls - NCBI Bookshelf. (2025-02-18). Available at: [Link]

  • What are non-protein amino acids? - Examples & Definition. CK-12 Foundation. Available at: [Link]

  • Nitrogen Excretion and the Urea Cycle. Biology LibreTexts. (2026-01-19). Available at: [Link]

  • Introduction to Peptide Synthesis. PubMed Central. Available at: [Link]

  • Taurine Benefits and Side Effects. Cleveland Clinic Health Essentials. (2023-10-02). Available at: [Link]

  • The role of GABA neurotransmitter in the human central nervous system, physiology, and pathophysiology. SciELO México. Available at: [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. (2007-12-13). Available at: [Link]

  • Taurine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. (2021-11-27). Available at: [Link]

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. (2020-09-05). Available at: [Link]

  • 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek. (2021-07-08). Available at: [Link]

  • What is solid phase peptide synthesis? Biotage. (2023-01-31). Available at: [Link]

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed. (2020-09-18). Available at: [Link]

  • LC-MS Amino Acid Analysis. Beijing Baitai Paike Biotechnology Co., Ltd. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of (2R)-2-amino-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2R)-2-amino-2-phenylpropanoic acid, a chiral non-proteinogenic amino acid, is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for efficient process development, formulation design, and ensuring the quality and shelf-life of the final drug product. This technical guide provides a comprehensive overview of the core principles governing the solubility and stability of this compound. It offers field-proven insights into experimental design and detailed, step-by-step methodologies for the accurate assessment of these key parameters. This document is intended for researchers, scientists, and drug development professionals to establish a robust foundation for their work with this important molecule.

Introduction: The Significance of this compound

This compound, also known as (R)-α-methylphenylglycine, belongs to the class of α,α-disubstituted amino acids. Its structural rigidity, conferred by the gem-dimethyl group at the α-carbon, imparts unique conformational constraints on peptides and other molecules into which it is incorporated. This has led to its use in the development of peptidomimetics, enzyme inhibitors, and other therapeutic agents.

The journey from a promising lead compound to a marketed drug is paved with rigorous scientific investigation. Among the most critical of these are the characterization of its solubility and stability. These properties directly influence:

  • Process Chemistry: Solvent selection for synthesis, crystallization, and purification.

  • Formulation Development: Bioavailability, dissolution rate, and choice of excipients.

  • Analytical Method Development: Sample preparation and separation techniques.

  • Regulatory Compliance: Establishing a re-test period or shelf-life for the API and the formulated drug product.

This guide will delve into the theoretical and practical aspects of determining the solubility and stability of this compound, providing a framework for generating the robust data required for successful drug development.

Solubility Profile: A Multifaceted Property

The solubility of an amino acid is a complex interplay of its molecular structure and the properties of the solvent. As a zwitterionic compound, this compound possesses both a carboxylic acid group and an amino group, allowing it to exist in cationic, anionic, or neutral (zwitterionic) forms depending on the pH of the medium. The presence of the non-polar phenyl group also significantly influences its solubility characteristics.

Factors Influencing Solubility
  • pH: The solubility of amino acids is highly pH-dependent. At its isoelectric point (pI), the net charge of the molecule is zero, and its solubility is at a minimum. In acidic solutions (pH < pI), the amino group is protonated, leading to a net positive charge and increased solubility. In basic solutions (pH > pI), the carboxylic acid group is deprotonated, resulting in a net negative charge and also increased solubility. This U-shaped solubility profile is characteristic of amino acids[1][2].

  • Solvent Polarity: The solubility of this compound will vary significantly with the polarity of the solvent. Due to its polar amino and carboxyl groups, it is expected to have some solubility in polar protic solvents like water, methanol, and ethanol. However, the presence of the hydrophobic phenyl group will limit its solubility in highly polar solvents and enhance its solubility in less polar organic solvents. The solubility in mixed solvent systems, such as ethanol-water mixtures, is not always a linear function of the solvent composition due to complex solute-solvent and solvent-solvent interactions[3].

  • Temperature: Generally, the solubility of solids in liquids increases with temperature. This relationship can be quantified by the van't Hoff equation and is a critical parameter for crystallization process design.

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is crucial to characterize the solid form being used in solubility studies.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively available in public literature, the following table summarizes the expected solubility trends based on the general behavior of similar amino acids.

Solvent System Expected Solubility Rationale
WaterSparingly soluble to solubleZwitterionic nature allows for hydration, but the hydrophobic phenyl group limits high solubility.
Methanol / EthanolModerately solubleThe alcohol can interact with both the polar and non-polar parts of the molecule.
AcetoneSlightly soluble to sparingly solubleLower polarity compared to alcohols, leading to reduced interaction with the polar groups.
DichloromethaneSparingly soluble to insolubleNon-polar solvent with limited ability to solvate the charged groups.
Aqueous Buffers (pH < pI)Increased solubilityProtonation of the amino group leads to a charged species with enhanced water solubility[1][4].
Aqueous Buffers (pH > pI)Increased solubilityDeprotonation of the carboxyl group leads to a charged species with enhanced water solubility[1][4].
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a robust and widely accepted method for determining the equilibrium solubility of this compound.

2.3.1. Materials and Equipment

  • This compound (of known purity and polymorphic form)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, relevant buffers)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Calibrated pH meter

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

2.3.2. Step-by-Step Methodology

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours). The equilibration time should be determined experimentally by taking samples at different time points until the concentration remains constant.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) by taking into account the dilution factor.

2.3.3. Self-Validating System

  • Visual Confirmation: At the end of the experiment, there should still be visible excess solid in each vial, confirming that saturation was maintained.

  • Time to Equilibrium: As mentioned, sampling at multiple time points (e.g., 24, 48, and 72 hours) will demonstrate that equilibrium has been reached when the measured concentrations plateau.

  • Reproducibility: The experiment should be performed in triplicate to ensure the precision of the results.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Preparation cluster_analysis Analysis A Add excess this compound to solvent B Shake at constant temperature (24-72h) A->B Establish equilibrium C Collect supernatant B->C Allow solid to settle D Filter (0.45 µm) C->D Remove undissolved solid E Dilute sample D->E Bring into linear range F HPLC Quantification E->F Determine concentration G Calculate Solubility F->G Final result G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation A Prepare stock solution of this compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolytic A->F G Sample at time points B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC G->H I Identify Degradants H->I J Determine Degradation Pathway H->J K Assess Mass Balance H->K

Caption: Forced Degradation Study Workflow.

Conclusion

The solubility and stability of this compound are fundamental properties that must be thoroughly characterized to support successful drug development. This guide has provided a comprehensive framework for understanding the factors that influence these properties and has detailed robust experimental protocols for their determination. By applying these principles and methodologies, researchers can generate the high-quality data necessary to make informed decisions throughout the development process, ultimately leading to safe and effective pharmaceutical products.

References

  • PubChem. (2S)-2-amino-2-phenylpropanoic acid. National Center for Biotechnology Information. [Link]

  • ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. 2003.
  • Schöneich, C. (2020). Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects. Pharmaceutical Research, 37(3), 45. [Link]

  • PubChem. 2-Amino-2-phenylpropanoic acid. National Center for Biotechnology Information. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link]

  • ResearchGate. (2017). Solubility of D-phenylglycine methyl ester hydrochloride in water and in organic individual or mixed solvents: Experimental data and results of thermodynamic modeling. [Link]

  • Pharmaguideline. (2017). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Indian Journal of Chemistry. (1986). Solubilities of Amino Acids in Different Mixed Solvents. [Link]

  • O'Donnell, G. W., & Thompson, J. W. (1964). Photolysis and photo-oxidation of amino acids and peptides—II. Photo-degradation of cysteine and related amino acids. Photochemistry and Photobiology, 3(4), 433-441.
  • ResearchGate. (2010). Different state of protonation for amino acids at different pH values. [Link]

  • Wang, Y., et al. (2021). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports, 11(1), 21705.
  • ResearchGate. (2018). Development of RP HPLC method for aminocaproic acid determination in a complex nasal drug. [Link]

  • Ferreira, L. A., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.
  • Wikipedia. Reactive oxygen species. [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC-HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
  • Jamilah, B., et al. (2019). Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System. Molecules, 24(21), 3844.
  • LibreTexts. (2019). The Effects of pH on Solubility. [Link]

  • PubChem. (2S)-2-amino-2-phenylpropanoic acid. National Center for Biotechnology Information. [Link]

  • Ames, J. M., & Hofmann, T. (2001). Effect of pH, Temperature, and Moisture on the Formation of Volatile Compounds in glycine/glucose Model Systems. Journal of Agricultural and Food Chemistry, 49(11), 5405-5412.
  • MDPI. (2022). Bio-Inspired Reduced TiO2 Nanotube Photocatalyst Modified with Polydopamine and Silk Fibroin Quantum Dots for Enhanced UV and Visible-Light Photocatalysis. [Link]

  • Constructor University Library. (2019). Thermal Degradation of Food Proteins. [Link]

  • Academia.edu. (2015). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • Shimadzu. (2014). Simultaneous Analysis of Amino Acids Using Automatic Pretreatment Function of ProminenceTM-i Integrated LC System. [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. [Link]

  • ResearchGate. (2006). Glycine Crystallization during Spray Drying: The pH Effect on Salt and Polymorphic Forms. [Link]

  • Schöneich, C. (2020). Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects. Pharmaceutical research, 37(3), 45. [Link]

  • The Journal of Biological Chemistry. (1966). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. [Link]

  • PubChem. (2S)-2-amino-3-phenylpropanoic acid;nitrous acid. National Center for Biotechnology Information. [Link]

Sources

Unlocking the Therapeutic Potential of α-Methyl-D-phenylalanine: A Technical Guide for Novel Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

α-Methyl-D-phenylalanine, a non-proteinogenic amino acid, stands at the forefront of innovative therapeutic research. Its unique stereochemistry and biological activity, particularly as a selective modulator of amino acid transport and enzyme activity, open a myriad of possibilities for drug development and disease modeling. This technical guide provides an in-depth exploration of promising research avenues for α-methyl-D-phenylalanine, offering not just a roadmap but a detailed experimental framework for researchers, scientists, and drug development professionals. We delve into its applications in oncology, neuroscience, and as a novel drug delivery scaffold, providing field-proven insights and detailed methodologies to accelerate discovery.

Introduction: The Unique Profile of α-Methyl-D-phenylalanine

α-Methyl-D-phenylalanine is a chiral amino acid derivative distinguished by a methyl group at the alpha-carbon. This seemingly minor modification has profound implications for its biological stability and function, rendering it resistant to peptidase degradation and enabling it to interact with biological systems in a highly specific manner.[1] Unlike its L-isoform, D-phenylalanine and its derivatives are not incorporated into proteins, which can reduce off-target effects and lead to more predictable pharmacokinetic profiles.[2]

This guide will illuminate three core areas of research where α-methyl-D-phenylalanine holds significant promise: as a targeted anti-cancer agent, a tool for modeling and understanding neurological disorders, and as a scaffold for central nervous system (CNS) drug delivery.

Revolutionizing Oncology: α-Methyl-D-phenylalanine as a Selective LAT1 Inhibitor

A pivotal characteristic of α-methyl-D-phenylalanine is its high selectivity as a substrate for the L-type Amino Acid Transporter 1 (LAT1).[3][4] LAT1 is a crucial transporter for large neutral amino acids and is markedly overexpressed in a wide array of human cancers to meet the metabolic demands of rapid proliferation.[5][6] This differential expression between cancerous and healthy tissues presents a prime therapeutic window.

The Rationale: Starving Cancer Cells

By competitively inhibiting LAT1, α-methyl-D-phenylalanine can effectively cut off the supply of essential amino acids like leucine to cancer cells. This amino acid deprivation can trigger a cascade of events, including the inhibition of the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation, ultimately leading to apoptosis.[5][7]

cluster_membrane Cell Membrane LAT1 LAT1 mTORC1 Pathway mTORC1 Pathway LAT1->mTORC1 Pathway Reduced Activation α-Methyl-D-phenylalanine α-Methyl-D-phenylalanine α-Methyl-D-phenylalanine->LAT1 Competitive Inhibition Essential Amino Acids (e.g., Leucine) Essential Amino Acids (e.g., Leucine) Essential Amino Acids (e.g., Leucine)->LAT1 Blocked Uptake Cell Growth & Proliferation Cell Growth & Proliferation mTORC1 Pathway->Cell Growth & Proliferation Inhibition Apoptosis Apoptosis Cell Growth & Proliferation->Apoptosis Induction

Figure 1: Mechanism of LAT1 Inhibition by α-Methyl-D-phenylalanine in Cancer Cells.
Research Applications and Protocols

The initial assessment of α-methyl-D-phenylalanine's anti-cancer potential involves determining its cytotoxicity in various cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cell lines with known LAT1 expression levels (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[8]

  • Treatment: Treat the cells with escalating concentrations of α-methyl-D-phenylalanine and incubate for 24-72 hours.[8]

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[8]

The specificity of α-methylated amino acids for LAT1 makes them excellent candidates for positron emission tomography (PET) imaging tracers to visualize tumors.[9][10] Radiolabeled α-methyl-D-phenylalanine can provide high-contrast images of tumors with minimal background uptake.[11][12]

Experimental Protocol: Tumor PET Imaging in a Xenograft Model

  • Animal Model: Establish tumor xenografts by implanting a human cancer cell line (e.g., LS180 colon adenocarcinoma) into the shoulder of immunodeficient mice.[11]

  • Radiotracer Injection: Intravenously inject radiolabeled α-methyl-D-phenylalanine (e.g., with ⁷⁶Br or ¹⁸F) into the tumor-bearing mice.[11][12]

  • PET Scanning: Perform PET scans at various time points post-injection (e.g., 1, 3, 6, and 12 hours) using a small-animal PET scanner.[11]

  • Image Analysis: Analyze the PET images to determine the tumor-to-normal tissue uptake ratio.[9]

ParameterDescriptionExpected Outcome
IC50 Value Concentration of α-methyl-D-phenylalanine that inhibits 50% of cell growth.Lower IC50 values in LAT1-overexpressing cancer cells.
Tumor-to-Normal Tissue Ratio Ratio of radiotracer accumulation in the tumor versus surrounding healthy tissue.High ratio, indicating specific uptake by the tumor.
Table 1: Key Parameters for Evaluating α-Methyl-D-phenylalanine in Oncology.

Advancing Neuroscience: Modeling Neurological Disorders

α-Methyl-D-phenylalanine serves as a potent pharmacological tool to investigate the pathophysiology of certain neurological disorders by inhibiting key enzymes in neurotransmitter synthesis pathways.

Mechanism of Action: Enzyme Inhibition

α-Methyl-D-phenylalanine is a known inhibitor of both phenylalanine hydroxylase (PAH) and tyrosine hydroxylase (TH).[3] Inhibition of PAH leads to an accumulation of phenylalanine, mimicking the biochemical phenotype of Phenylketonuria (PKU).[13] TH inhibition blocks the conversion of tyrosine to L-DOPA, the rate-limiting step in dopamine synthesis, thereby inducing a state of dopamine depletion relevant to Parkinson's disease research.[3][14]

cluster_pathways Neurotransmitter Synthesis Pathways α-Methyl-D-phenylalanine α-Methyl-D-phenylalanine PAH PAH α-Methyl-D-phenylalanine->PAH Inhibits TH TH α-Methyl-D-phenylalanine->TH Inhibits Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine PAH L-DOPA L-DOPA Tyrosine->L-DOPA TH Dopamine Dopamine L-DOPA->Dopamine Hyperphenylalaninemia (PKU Model) Hyperphenylalaninemia (PKU Model) PAH->Hyperphenylalaninemia (PKU Model) Leads to Dopamine Depletion (Parkinson's Research) Dopamine Depletion (Parkinson's Research) TH->Dopamine Depletion (Parkinson's Research) Leads to

Figure 2: α-Methyl-D-phenylalanine as an Inhibitor of Key Enzymes in Neurotransmitter Synthesis.
Research Applications and Protocols

A reliable animal model is crucial for understanding the neuropathology of PKU and for testing novel therapeutic strategies.

Experimental Protocol: Chronic Hyperphenylalanemia Induction in Mice

  • Animal Strain: Utilize a suitable mouse strain, such as C57Bl/6.[5]

  • Drug Administration: Administer daily intraperitoneal injections of α-methyl-D,L-phenylalanine (0.43 mg/g body weight) to inhibit PAH, followed by an injection of L-phenylalanine (2 mg/g body weight) to induce hyperphenylalanemia.[15]

  • Biochemical Monitoring: Regularly collect blood samples to measure plasma phenylalanine levels and confirm the hyperphenylalanemic state.[16]

  • Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive and motor deficits, such as the open field test for activity levels and the homing test for social recognition in pups.[17]

Investigating the consequences of dopamine depletion is central to understanding Parkinson's disease.

Experimental Protocol: Quantification of Dopamine Levels in Rodent Brain

  • Drug Administration: Administer α-methyl-D-phenylalanine to rats to induce dopamine depletion.

  • Brain Tissue Collection: At designated time points after administration, sacrifice the animals and dissect specific brain regions, such as the prefrontal cortex and nucleus accumbens.[18]

  • Neurotransmitter Analysis: Homogenize the brain tissue and use high-performance liquid chromatography (HPLC) to quantify the concentrations of dopamine and its metabolites.[18]

CNS Drug Delivery: A Trojan Horse Approach

The ability of α-methyl-D-phenylalanine to be actively transported across the blood-brain barrier (BBB) by LAT1 presents a unique opportunity for targeted drug delivery to the CNS.[3]

The Concept: Leveraging the LAT1 Gateway

By using α-methyl-D-phenylalanine as a scaffold, it is possible to design and synthesize derivatives that carry a therapeutic payload. This "Trojan horse" strategy could enable drugs that do not normally cross the BBB to reach their CNS targets.

cluster_bbb Blood-Brain Barrier LAT1_BBB LAT1 CNS Central Nervous System LAT1_BBB->CNS Delivery Drug_Conjugate α-Methyl-D-phenylalanine Therapeutic Payload Drug_Conjugate->LAT1_BBB Transport

Figure 3: α-Methyl-D-phenylalanine as a Scaffold for CNS Drug Delivery via LAT1.
Research Applications and Protocols

The first step is the chemical modification of α-methyl-D-phenylalanine to attach a therapeutic agent.

Experimental Protocol: General Synthesis of an N-Acetyl Derivative

  • Reaction Setup: In a round-bottom flask, dissolve α-methyl-D-phenylalanine in a suitable solvent like methanol.[19]

  • Acetylation: Add acetic anhydride and a catalyst (e.g., sulfuric acid) to the solution.[19]

  • Reflux: Heat the mixture to reflux for several hours.[19]

  • Purification: After the reaction is complete, remove the solvent under vacuum and purify the N-acetyl-α-methyl-D-phenylalanine derivative using techniques like ether extraction and washing with sodium bicarbonate solution.[19]

To validate that the synthesized derivative can cross the BBB, an in vitro model is employed.

Experimental Protocol: PAMPA (Parallel Artificial Membrane Permeability Assay)

  • Model Setup: Use a commercially available PAMPA plate system, which consists of a donor and an acceptor plate separated by a lipid-infused artificial membrane that mimics the BBB.

  • Application: Add the α-methyl-D-phenylalanine derivative to the donor wells.

  • Incubation: Incubate the plate for a defined period to allow for passive diffusion across the artificial membrane.

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS) to determine its permeability.[20]

Conclusion and Future Directions

α-Methyl-D-phenylalanine is a molecule of immense potential, offering diverse applications in critical areas of biomedical research. Its selective interaction with the LAT1 transporter provides a powerful tool for both cancer therapy and diagnostics. In neuroscience, its ability to modulate key enzymes in neurotransmitter pathways facilitates the creation of invaluable disease models. Furthermore, its capacity to cross the blood-brain barrier opens exciting avenues for the development of novel CNS-targeted therapeutics. The experimental frameworks provided in this guide are intended to serve as a launchpad for further innovation, encouraging the scientific community to fully explore and harness the therapeutic promise of this unique amino acid derivative. Future research should focus on the development of novel α-methyl-D-phenylalanine derivatives with enhanced potency and specificity, as well as their evaluation in more complex preclinical and eventually clinical settings.

References

  • Wiriyasermkul, P., et al. (2021). LAT1-specific PET radiotracers: Development and clinical experiences of a new class of cancer-specific radiopharmaceuticals. Cancers (Basel), 13(16), 4149.
  • Hayashi, K., & Anzai, N. (2017). The Regulation and Function of the L-Type Amino Acid Transporter 1 (LAT1) in Cancer. International Journal of Molecular Sciences, 18(12), 2673.
  • Harding, C. O., et al. (2022). Modeling the cognitive effects of diet discontinuation in adults with phenylketonuria (PKU) using pegvaliase therapy in PAH-deficient mice. Molecular Genetics and Metabolism, 135(3), 225-234.
  • Augustine, G. J. (2008). Fusing new ideas about the role of SNARE proteins in exocytosis. Neuron, 57(1), 9-12.
  • Hanaoka, H., et al. (2015). Development of a Widely Usable Amino Acid Tracer: ⁷⁶Br-α-Methyl-Phenylalanine for Tumor PET Imaging. Journal of Nuclear Medicine, 56(5), 743-748.
  • Dane, E. L., & Sword, D. (2010). Use of Alpha-Methylphenylalanine for Studies of Brain Development in Experimental Phenylketonuria. Journal of Inherited Metabolic Disease, 33(Suppl 3), S425-S430.
  • Wikipedia. (n.d.). α-Methylphenylalanine. Retrieved from [Link]

  • Leyton, M. (2007). Acute Phenylalanine/Tyrosine Depletion of Phasic Dopamine in the Rat Brain. Psychopharmacology, 191(4), 849-858.
  • Google Patents. (n.d.). METHOD FOR PRODUCING AN N-ACYL-D-PHENYLALANINE ESTER.
  • Malakoutikhah, M., et al. (2010). N-methyl phenylalanine-rich peptides as highly versatile blood-brain barrier shuttles. Journal of Medicinal Chemistry, 53(6), 2354-2363.
  • Google Patents. (n.d.). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition.
  • Perrone, B., et al. (2020). Imaging the L-type amino acid transporter-1 (LAT1) with Zr-89 immunoPET. Theranostics, 10(1), 325-337.
  • Jones, S. R., & Garris, P. A. (2004). Acute phenylalanine/tyrosine depletion of phasic dopamine in the rat brain. Psychopharmacology, 174(3), 371-379.
  • Kandasamy, S., et al. (2018). Review of the Correlation of LAT1 With Diseases: Mechanism and Treatment. Frontiers in Pharmacology, 9, 1374.
  • Hughes, J. H., & Johnson, M. K. (1977). Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. Journal of Neurochemistry, 28(6), 1219-1223.
  • Sari, Y. (2017). Experimental Animal Models of Phenylketonuria: Pros and Cons. International Journal of Molecular Sciences, 18(9), 1953.
  • Rosado, T., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Current Medicinal Chemistry, 25(32), 3944-3960.
  • Morimoto, K., et al. (2008). LAT1-selective, because α-methyl phenylalanine, α-methyl tyrosine, and α-methyl DOPA inhibited LAT1 but less affected LAT2, a system L transporter expressed in non-cancer cells. Journal of Pharmacy and Pharmacology, 60(4), 487-493.
  • Stockler-Ipsiroglu, S., & van Karnebeek, C. D. (2014). Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. Molecules, 19(8), 11434-11456.
  • Wang, Z., et al. (2022). Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. European Journal of Medicinal Chemistry, 238, 114467.
  • Rocchetti, G., et al. (2021). In Vitro Study of the Blood–Brain Barrier Transport of Natural Compounds Recovered from Agrifood By-Products and Microalgae. Foods, 10(11), 2673.
  • Greengard, O., & DelValle, J. A. (1979). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Biochimica et Biophysica Acta (BBA) - General Subjects, 586(3), 577-583.
  • Jakel, R. J., & Maragos, W. F. (2000). Dopamine Depletion Does Not Protect against Acute 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine Toxicity In Vivo. Journal of Neuroscience, 20(23), 8671-8678.
  • Mabray, D. E., et al. (2022). novel dietary regimen enables breeding of female C57BL/6J mice homozygous for the Pahenu2 mu. bioRxiv.
  • Sarker, S. D., & Nahar, L. (2012). Therapeutic Potentials and Encapsulation Strategies of Essential Oils. Molecules, 17(12), 14269-14295.
  • Islam, E., et al. (2021). Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. MD Anderson Cancer Center.
  • Malakoutikhah, M., et al. (2010). N-methyl phenylalanine-rich peptides as highly versatile blood-brain barrier shuttles. Journal of Medicinal Chemistry, 53(6), 2354-2363.
  • van Veen, D., et al. (2024). Phenylketonuria: modelling cerebral amino acid and neurotransmitter metabolism. bioRxiv.
  • Wang, L., et al. (2018). A Novel Structural Modification Strategy to Incorporate LAT-1 Transporter Inhibitory Activity. Molecules, 23(10), 2465.
  • Lam, H., & Winkler, M. E. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 8, 808945.
  • Egger, K., et al. (2023). A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT. Frontiers in Pharmacology, 14, 1140028.
  • Radiology Key. (2016). PET and PET-CT Imaging Protocols. Retrieved from [Link]

  • Wang, Q., & Holst, J. (2015). L-type amino acid transport and cancer: targeting the mTORC1 pathway to inhibit neoplasia. American Journal of Cancer Research, 5(4), 1181-1195.
  • Google Patents. (n.d.). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
  • Napolitano, A., et al. (2018). Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods. International Journal of Molecular Sciences, 19(12), 4018.
  • Li, Y., et al. (2023). Evaluation of natural l-phenylalanine-derived Amidohydrazide derivatives in ensuring agriculture production against phytopathogenic fungi. Pest Management Science, 79(10), 4165-4176.
  • Smith, Q. R., et al. (1987). Regional transport of phenylalanine across the blood-brain barrier. Journal of Neurochemistry, 49(5), 1651-1658.
  • Mindt, M., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. Metabolic Engineering, 65, 102-113.
  • Guven, N., & De Iuliis, G. N. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2347063.
  • Diksic, M. (1999). Labelled α -methyl-L-tryptophan as a tracer for the study of the brain serotonergic system.
  • Zoratto, F., et al. (2017). Early-onset behavioral and neurochemical deficits in the genetic mouse model of phenylketonuria. Scientific Reports, 7(1), 9782.
  • Robinson, D. L., et al. (2016). Correction to: Acute phenylalanine/tyrosine depletion of phasic dopamine in the rat brain. Psychopharmacology, 233(10), 1963.
  • Yildiz, A., & Barlas, O. (2023). Behavioral Tests Used in Experimental Animal Models. Journal of Pharmacological and Toxicological Methods, 119, 107248.
  • Wikipedia. (n.d.). 2C-B. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Enantiomerically Pure (2R)-2-amino-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

Enantiomerically pure α-amino acids are fundamental chiral building blocks in modern drug discovery and development. (2R)-2-amino-2-phenylpropanoic acid, a non-proteinogenic amino acid, is a critical synthon for various pharmacologically active compounds. Its quaternary stereocenter presents a significant synthetic challenge, demanding a robust and highly selective methodology. This guide provides a detailed examination of the synthetic strategy, experimental protocols, and analytical validation for producing this compound with high enantiomeric purity. We will focus on the principles of asymmetric synthesis, leveraging a substrate-controlled diastereoselective Strecker reaction, which offers a practical and scalable route. The protocol is designed to be self-validating, culminating in the definitive determination of enantiomeric excess (% e.e.) by chiral High-Performance Liquid Chromatography (HPLC).

Introduction: The Strategic Importance of Chiral α-Amino Acids

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the ability to synthesize stereochemically pure compounds is paramount in the pharmaceutical industry. This compound, also known as (R)-α-methylphenylalanine, contains a fully substituted α-carbon, making it a valuable precursor for creating sterically hindered and conformationally constrained peptide analogues and other complex molecular architectures.

The primary challenge lies in controlling the stereochemistry at this quaternary center. Direct synthesis is often complicated by racemization or low selectivity.[1] Therefore, synthetic strategies must be carefully chosen. The two most prevalent approaches are:

  • Chiral Resolution: This involves the synthesis of a racemic mixture of the target molecule, followed by separation of the enantiomers. This can be achieved through crystallization of diastereomeric salts formed with a chiral resolving agent, enzymatic resolution, or preparative chiral chromatography.[2][3][4] While effective, resolution is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer without an integrated racemization process.[4]

  • Asymmetric Synthesis: This strategy aims to directly create the desired enantiomer from achiral or prochiral precursors, guided by a chiral influence. This can be a chiral catalyst, reagent, or, as detailed herein, a chiral auxiliary. The asymmetric Strecker synthesis is a powerful and convergent method for α-amino acid synthesis, involving a three-component reaction of a ketone, an amine, and a cyanide source.[5][6]

This guide will detail an asymmetric Strecker approach using a chiral auxiliary, a method proven to be highly effective for generating the (2R) stereoisomer with excellent diastereoselectivity.[7]

Synthetic Strategy: Diastereoselective Strecker Reaction

The chosen strategy involves a substrate-controlled diastereoselective Strecker synthesis. This method relies on covalently attaching a chiral auxiliary to the substrate, which directs the stereochemical outcome of the reaction. The auxiliary is then cleaved in a later step to release the enantiomerically enriched target molecule.

Our approach utilizes (R)-phenylglycine amide as the chiral auxiliary. The key steps are outlined below:

  • Imine Formation: Acetophenone reacts with the chiral amine, (R)-phenylglycine amide, to form a chiral imine. This step establishes the chiral environment for the subsequent nucleophilic attack.

  • Diastereoselective Cyanation: A cyanide source, such as trimethylsilyl cyanide (TMSCN), is added to the chiral imine. The steric and electronic properties of the chiral auxiliary direct the cyanide to attack one face of the imine preferentially, leading to the formation of one diastereomer of the α-aminonitrile in excess.

  • Crystallization-Induced Asymmetric Transformation: A key advantage of this specific auxiliary is that the reaction can be conducted under conditions that promote an in-situ crystallization-induced asymmetric transformation.[7] The major diastereomer is often less soluble and selectively precipitates from the reaction mixture, driving the equilibrium towards its formation and thereby significantly enhancing the diastereomeric ratio (d.r.).

  • Hydrolysis and Auxiliary Cleavage: The purified α-aminonitrile diastereomer is subjected to harsh acidic hydrolysis. This simultaneously converts the nitrile group to a carboxylic acid and cleaves the chiral auxiliary, yielding the target this compound.

This entire workflow is depicted in the diagram below.

G cluster_0 Asymmetric Synthesis Workflow cluster_1 Validation A Acetophenone + (R)-Phenylglycine Amide B Chiral Imine Formation A->B Condensation C Diastereoselective Cyanation (TMSCN) B->C Nucleophilic Addition D α-Aminonitrile Diastereomers C->D E Selective Crystallization D->E Exploiting Solubility Differences F Purified (R,R)-Diastereomer E->F G Acid Hydrolysis & Auxiliary Cleavage F->G Nitrile & Amide Hydrolysis H Crude (2R)-Product G->H I Purification H->I Recrystallization J Pure (2R)-2-amino-2- phenylpropanoic acid I->J K Chiral HPLC Analysis J->K L Enantiomeric Excess (e.e.) Determination K->L

Figure 1: Overall workflow for the synthesis and validation of this compound.

Detailed Experimental Protocols

Safety Precaution: All experiments should be performed in a well-ventilated fume hood. Cyanide-containing compounds (NaCN, TMSCN) are highly toxic and must be handled with extreme care. Always have an appropriate quenching agent (e.g., alkaline hypochlorite solution) available. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Diastereoselective Synthesis of (2R,2'R)-2-Amino-2-phenyl-N-(1-carbamoyl-1-phenylethyl)propanenitrile

This protocol describes the formation and isolation of the key α-aminonitrile intermediate. The diastereoselectivity is driven by the chiral auxiliary and enhanced by selective crystallization.[7]

Materials and Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)Notes
Acetophenone120.156.01 g (5.8 mL)50.0Freshly distilled
(R)-Phenylglycine amide150.187.51 g50.0Chiral auxiliary
Trimethylsilyl cyanide (TMSCN)99.215.46 g (6.5 mL)55.0Highly toxic; handle with care
Methanol (MeOH)32.04100 mL-Anhydrous
Isopropanol (IPA)60.1050 mL-For washing

Procedure

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add (R)-phenylglycine amide (7.51 g, 50.0 mmol) and anhydrous methanol (100 mL).

  • Stir the suspension at room temperature until the solid is mostly dissolved.

  • Add acetophenone (5.8 mL, 50.0 mmol) to the mixture in one portion.

  • Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation. The solution may become slightly cloudy.

  • Carefully add trimethylsilyl cyanide (6.5 mL, 55.0 mmol) dropwise over 5 minutes. Scientist's Note: TMSCN is moisture-sensitive and reacts to form highly toxic HCN gas. This addition should be performed slowly in an efficient fume hood.

  • Stir the reaction mixture at room temperature. After approximately 2-4 hours, a white precipitate will begin to form.

  • Continue stirring for a total of 24 hours to allow for complete reaction and equilibration, maximizing the precipitation of the desired diastereomer. This is the crucial crystallization-induced asymmetric transformation step.

  • Cool the flask in an ice bath for 30 minutes to further decrease the solubility of the product.

  • Collect the white solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold isopropanol (2 x 25 mL) to remove any soluble impurities and the minor diastereomer.

  • Dry the solid under high vacuum to a constant weight.

  • The product is the (R,R)-diastereomer of the α-aminonitrile, typically obtained in high yield (75-90%) and high diastereomeric purity (>98:2 d.r.). This can be confirmed by ¹H NMR if desired.

Protocol 2: Hydrolysis to this compound

This step involves the complete hydrolysis of the nitrile and amide functionalities under strongly acidic conditions to yield the final amino acid product.

Materials and Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)Notes
(R,R)-α-Aminonitrile293.3711.7 g40.0From Protocol 1
Hydrochloric Acid (HCl)36.46~100 mL-Concentrated (12 M)
Sodium Hydroxide (NaOH)40.00As needed-6 M aqueous solution
Diethyl Ether74.12~100 mL-For extraction
Dowex® 50WX8 resin-~50 g-H⁺ form
Ammonium Hydroxide (NH₄OH)35.05~150 mL-2 M aqueous solution

Procedure

  • Place the dried (R,R)-α-aminonitrile (11.7 g, 40.0 mmol) into a 500 mL heavy-walled, round-bottom flask.

  • Carefully add concentrated hydrochloric acid (100 mL) to the flask. Scientist's Note: This addition is exothermic and will release some HCl gas. Perform in a fume hood.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) using a heating mantle.

  • Maintain a vigorous reflux for 24 hours. The solid will gradually dissolve as the hydrolysis proceeds.

  • After 24 hours, cool the reaction mixture to room temperature. A white precipitate of phenylglycine hydrochloride (from the auxiliary) may form.

  • Cool the mixture in an ice bath and dilute it with 100 mL of deionized water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL) to remove any non-polar impurities. Discard the organic layers.

  • Concentrate the aqueous layer under reduced pressure (rotary evaporator) to remove most of the HCl and water, yielding a thick slurry.

  • Redissolve the residue in deionized water (~200 mL).

  • Prepare a column with Dowex® 50WX8 resin (H⁺ form). Load the aqueous solution onto the column. The amino acids will bind to the resin.

  • Wash the column with deionized water until the eluent is neutral (pH ~7) to remove any remaining salts and the cleaved auxiliary byproduct.

  • Elute the desired product from the resin using 2 M ammonium hydroxide solution. Collect fractions and monitor by TLC.

  • Combine the product-containing fractions and concentrate under reduced pressure to remove the ammonia and water.

  • Recrystallize the resulting solid from a water/ethanol mixture to afford pure this compound as a white crystalline solid.

  • Dry the final product under vacuum. Typical yields are in the range of 65-80%.

G cluster_step1 Step 1: Condensation & Cyanation cluster_step2 Step 2: Hydrolysis Acetophenone plus1 + Acetophenone->plus1 Auxiliary Intermediate (R,R)-Aminonitrile Auxiliary->Intermediate + TMSCN - H₂O, - TMS-OH Product Intermediate->Product Conc. HCl, Δ plus2 + H₂O Product->plus2 plus1->Auxiliary

Figure 2: Key reaction scheme for the asymmetric Strecker synthesis.

Trustworthiness: Validation of Enantiomeric Purity

A protocol is only trustworthy if its outcome can be rigorously verified. The most critical parameter for this synthesis is the enantiomeric excess (% e.e.) of the final product. This is determined using chiral HPLC.

Protocol 3: Chiral HPLC Analysis

Principle

Chiral HPLC separates enantiomers by passing them through a column containing a chiral stationary phase (CSP). The enantiomers form transient, diastereomeric complexes with the CSP, leading to different interaction strengths and, therefore, different retention times.

Instrumentation and Conditions

ParameterSpecification
HPLC SystemStandard HPLC with UV detector
Chiral ColumnCROWNPAK® CR-I(+) or similar crown ether-based column
Mobile PhasePerchloric acid solution (pH 1.0 - 2.0)
Flow Rate0.8 mL/min
Column Temperature25 °C
DetectionUV at 210 nm
Injection Volume10 µL

Procedure

  • Sample Preparation: Prepare a standard solution of the racemic 2-amino-2-phenylpropanoic acid at 0.5 mg/mL in the mobile phase. Prepare a solution of the synthesized (2R)-product at the same concentration.

  • System Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved (at least 30 minutes).

  • Racemic Standard Injection: Inject the racemic standard. You should observe two well-separated peaks corresponding to the (2R) and (2S) enantiomers. Record their retention times.

  • Sample Injection: Inject the synthesized sample.

  • Data Analysis:

    • Integrate the peak area for each enantiomer in both chromatograms.

    • In the sample chromatogram, a large peak should correspond to the retention time of one of the enantiomers from the standard run, with only a very small or non-existent peak at the retention time of the other.

    • Calculate the enantiomeric excess using the formula: % e.e. = [ (Area_Major - Area_Minor) / (Area_Major + Area_Minor) ] x 100

Expected Outcome

A successful synthesis following this protocol should yield this compound with an enantiomeric excess of >98%. This confirms the high fidelity of the diastereoselective Strecker reaction and the effectiveness of the purification process.

References

  • Molecules, 2018.

  • Org. Process Res. Dev., 2022.

  • Purdue University e-Pubs, 1992.

  • Master Organic Chemistry, 2018.

  • Chemistry LibreTexts, 2015.

  • PubChem, National Center for Biotechnology Information.

  • Org. Lett., 2004.

  • Michigan State University Department of Chemistry.

  • Molecules, 2024.

  • ETH Zurich, 2021.

  • Journal of Chromatography A, 2022.

  • Int. J. Mol. Sci., 2023.

Sources

Application Notes and Protocols for the Chiral Resolution of Racemic 2-Amino-2-Phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Enantiomerically Pure α-Methylphenylalanine

2-Amino-2-phenylpropanoic acid, also known as α-methylphenylalanine, is a non-proteinogenic amino acid. Its chirality imparts distinct biological activities to its enantiomers, making their separation crucial for applications in pharmacology and drug development. The stereochemistry of a molecule can dramatically influence its physiological effects, with one enantiomer often exhibiting therapeutic benefits while the other may be inactive or even detrimental. Consequently, the production of enantiomerically pure forms of such chiral building blocks is a critical step in the synthesis of pharmaceuticals and other bioactive molecules.

This comprehensive guide provides detailed application notes and protocols for the chiral resolution of racemic 2-amino-2-phenylpropanoic acid. We will explore three primary methodologies: diastereomeric salt formation, enzymatic kinetic resolution, and chiral high-performance liquid chromatography (HPLC). Each section will delve into the underlying principles, offer step-by-step experimental protocols, and present data in a clear and accessible format.

Diastereomeric Salt Formation: A Classical and Robust Resolution Strategy

The formation of diastereomeric salts is a well-established and widely employed method for the resolution of racemates. This technique leverages the differential solubility of diastereomeric salt pairs, which are formed by reacting the racemic mixture with a chiral resolving agent.

The Underlying Principle: Exploiting Differential Solubility

The foundational principle of this method lies in the distinct physical properties of diastereomers. When a racemic mixture of 2-amino-2-phenylpropanoic acid, which is amphoteric, is reacted with a single enantiomer of a chiral acid or base (the resolving agent), two diastereomeric salts are formed. These diastereomers, unlike the original enantiomers, have different physical properties, most notably different solubilities in a given solvent system. This disparity in solubility allows for the selective crystallization of one diastereomer, leaving the other enriched in the solution. The crystallized diastereomer can then be isolated, and the desired enantiomer of 2-amino-2-phenylpropanoic acid can be recovered by cleaving the salt.

A critical aspect of successful diastereomeric resolution is the selection of an appropriate resolving agent and solvent system. The ideal combination will result in a significant difference in the solubilities of the two diastereomeric salts, leading to a high yield and high enantiomeric excess of the desired product.

Diagram 1: Workflow for Diastereomeric Salt Resolution

G cluster_0 Diastereomeric Salt Formation cluster_1 Selective Crystallization cluster_2 Enantiomer Recovery racemate Racemic 2-Amino-2-phenylpropanoic Acid mixing Mixing and Dissolution racemate->mixing resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->mixing solvent Solvent (e.g., Methanol) solvent->mixing crystallization Cooling / Evaporation mixing->crystallization filtration Filtration crystallization->filtration crystals Crystals of Less Soluble Diastereomeric Salt filtration->crystals mother_liquor Mother Liquor Enriched in More Soluble Diastereomer filtration->mother_liquor cleavage Salt Cleavage (e.g., with Base) crystals->cleavage extraction Extraction & Purification cleavage->extraction enantiomer Enantiomerically Pure 2-Amino-2-phenylpropanoic Acid extraction->enantiomer G cluster_products Reaction Products racemic_ester Racemic 2-Amino-2-phenylpropanoate Ester (R-Ester + S-Ester) lipase Lipase (e.g., Candida rugosa) racemic_ester->lipase s_acid (S)-2-Amino-2-phenylpropanoic Acid lipase->s_acid Selective Hydrolysis r_ester Unreacted (R)-Ester lipase->r_ester Remains water Water water->lipase

Caption: Enzymatic kinetic resolution of a racemic ester of 2-amino-2-phenylpropanoic acid using a lipase.

Protocol: Lipase-Catalyzed Hydrolysis of Racemic 2-Amino-2-phenylpropanoic Acid Methyl Ester

This protocol describes the resolution of racemic 2-amino-2-phenylpropanoic acid methyl ester using lipase from Candida rugosa. [1][2] Materials:

  • Racemic 2-amino-2-phenylpropanoic acid methyl ester

  • Lipase from Candida rugosa (immobilized or free)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic solvent (e.g., toluene or tert-butanol)

  • Sodium bicarbonate (NaHCO₃) solution (e.g., saturated)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Ethyl acetate or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Enzymatic Reaction:

    • In a round-bottom flask, suspend 1.0 g of racemic 2-amino-2-phenylpropanoic acid methyl ester in 50 mL of a biphasic system consisting of 25 mL of 0.1 M phosphate buffer (pH 7.0) and 25 mL of toluene.

    • Add 100-200 mg of Candida rugosa lipase.

    • Stir the mixture vigorously at a controlled temperature (e.g., 30-40°C).

    • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess of the substrate and product. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both.

  • Work-up and Separation:

    • Once the desired conversion is reached, stop the reaction by filtering off the enzyme (if immobilized) or by adding a water-miscible organic solvent like acetone to precipitate the enzyme followed by filtration.

    • Separate the organic and aqueous layers.

    • From the organic layer (unreacted ester): Wash the organic layer with saturated NaHCO₃ solution to remove any traces of the acidic product, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched ester.

    • From the aqueous layer (acidic product): Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any remaining ester.

    • Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched carboxylic acid.

  • Analysis:

    • Determine the yield and enantiomeric excess of both the recovered ester and the carboxylic acid product using chiral HPLC.

Table 2: Typical Results for Enzymatic Kinetic Resolution

ComponentExpected Yield (at 50% conversion)Expected Enantiomeric Excess (ee)
Unreacted Ester~50%>95%
Acid Product~50%>95%

Chiral High-Performance Liquid Chromatography (HPLC): An Analytical and Preparative Tool

Chiral HPLC is a powerful chromatographic technique for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers. This method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound.

The Underlying Principle: Differential Interactions with a Chiral Stationary Phase

In chiral HPLC, the separation is achieved by passing a solution of the racemic mixture through a column packed with a chiral stationary phase. The enantiomers interact with the CSP to form transient diastereomeric complexes. Due to the different spatial arrangements of these complexes, one enantiomer will have a stronger interaction with the CSP and will therefore be retained longer in the column, leading to its separation from the other enantiomer.

The choice of the chiral stationary phase and the mobile phase composition are critical for achieving good resolution. For amino acids, macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin (e.g., Chirobiotic T), are often effective. [3][4]

Diagram 3: Principle of Chiral HPLC Separation

G cluster_chromatogram Resulting Chromatogram racemate_solution Solution of Racemic 2-Amino-2-phenylpropanoic Acid hplc_column Chiral HPLC Column (e.g., Chirobiotic T) racemate_solution->hplc_column Injection detector Detector hplc_column->detector Elution chromatogram Chromatogram detector->chromatogram Signal peak1 Peak 1 (e.g., R-enantiomer) peak2 Peak 2 (e.g., S-enantiomer)

Sources

Asymmetric Synthesis of (2R)-2-amino-2-phenylpropanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of Stereodefined α,α-Disubstituted Amino Acids

(2R)-2-amino-2-phenylpropanoic acid, also known as (R)-α-methylphenylalanine, is a non-proteinogenic α,α-disubstituted amino acid. Its structural motif, featuring a chiral quaternary carbon, imparts significant conformational constraints when incorporated into peptides, making it a valuable building block in medicinal chemistry and drug development.[1] The presence of the α-methyl group restricts the rotation around the peptide backbone, leading to more predictable and stable secondary structures, such as helices or turns.[1] This property is crucial for designing peptidomimetics with enhanced potency, selectivity, and proteolytic stability.[2]

However, the construction of this chiral quaternary center presents a significant synthetic challenge. Traditional methods often yield racemic mixtures, necessitating difficult and inefficient resolution steps. This guide provides detailed protocols and expert insights into three distinct and effective strategies for the asymmetric synthesis of this compound:

  • Chiral Auxiliary-Mediated Alkylation: A reliable, substrate-controlled method offering high diastereoselectivity.

  • Catalytic Asymmetric Phase-Transfer Alkylation: An efficient, scalable catalytic approach ideal for industrial applications.[3]

  • Enzymatic Kinetic Resolution: A highly enantioselective biocatalytic method for separating enantiomers.[4]

These application notes are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the chosen methodologies.

Method 1: Diastereoselective Alkylation Using a Chiral Auxiliary

This classic approach relies on temporarily attaching a chiral molecule (the auxiliary) to the prochiral substrate. The auxiliary physically blocks one face of the molecule, directing the incoming electrophile (a methyl group in this case) to the other face, thus controlling the stereochemistry. Evans' oxazolidinones are a prime example of a highly effective and predictable chiral auxiliary, though other auxiliaries like Schöllkopf's bislactim ethers or those derived from 1,2-diols can also be employed.[1][5]

Principle of Operation

The core principle is diastereoselective enolate formation and subsequent alkylation. The chiral auxiliary, covalently bonded to the phenylacetic acid substrate, creates a rigid, sterically-defined environment. Upon deprotonation with a strong base like lithium diisopropylamide (LDA), a specific enolate geometry is favored. The bulky auxiliary then shields one face of the enolate, forcing the electrophile (methyl iodide) to attack from the less hindered face, leading to the formation of one diastereomer in high excess. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product.

Experimental Workflow Diagram

G cluster_prep Step 1: Acylation cluster_alkylation Step 2: Asymmetric Alkylation cluster_cleavage Step 3: Auxiliary Cleavage cluster_purification Step 4: Isolation Acylation Couple Phenylacetic Acid with Chiral Auxiliary Deprotonation Enolate Formation (LDA, -78 °C) Acylation->Deprotonation Alkylation Electrophilic Quench (Methyl Iodide) Deprotonation->Alkylation Hydrolysis Hydrolysis (e.g., LiOH/H₂O₂) Alkylation->Hydrolysis Purification Purification & Chiral HPLC Analysis Hydrolysis->Purification

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Detailed Protocol

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or similar Evans' auxiliary)

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine

  • Phenylacetic acid

  • Pivaloyl chloride

  • Triethylamine (TEA)

  • Methyl iodide (MeI)

  • Lithium hydroxide (LiOH), Hydrogen peroxide (H₂O₂)

  • Anhydrous Tetrahydrofuran (THF), Diethyl ether, Hexanes

  • Standard glassware for anhydrous reactions

Procedure:

  • Acylation of the Auxiliary: a. In a flame-dried, three-neck flask under Argon, dissolve phenylacetic acid (1.0 eq) in anhydrous THF. Cool to 0 °C. b. Add triethylamine (1.1 eq) followed by the dropwise addition of pivaloyl chloride (1.05 eq). Stir for 1 hour at 0 °C to form the mixed anhydride. c. In a separate flask, dissolve the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone auxiliary (1.0 eq) in anhydrous THF and cool to -78 °C. d. Add n-BuLi (1.0 eq) dropwise to deprotonate the auxiliary. Stir for 15 minutes. e. Cannulate the cold auxiliary solution into the mixed anhydride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours. f. Quench with saturated NH₄Cl solution, extract with ethyl acetate, dry over MgSO₄, and purify by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the N-acyloxazolidinone.

  • Diastereoselective Methylation: a. Prepare LDA in situ: In a flame-dried flask under Argon, cool a solution of diisopropylamine (1.1 eq) in anhydrous THF to -78 °C. Add n-BuLi (1.1 eq) dropwise and stir for 30 minutes. b. In another flask, dissolve the purified N-acyloxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. c. Slowly cannulate the LDA solution into the substrate solution. Stir for 1 hour at -78 °C to ensure complete enolate formation. d. Add methyl iodide (1.5 eq) dropwise. Stir at -78 °C for 2 hours, then slowly warm to -20 °C over 2 hours. e. Quench the reaction with saturated NH₄Cl solution. Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate in vacuo. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR analysis of the crude product.

  • Auxiliary Cleavage and Product Isolation: a. Dissolve the crude methylated product in a 3:1 mixture of THF and water. Cool to 0 °C. b. Add 30% hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq). c. Stir vigorously at room temperature for 12 hours. d. Quench the excess peroxide by adding aqueous Na₂SO₃ solution. e. Acidify the aqueous layer to pH ~2 with 1M HCl. The desired this compound will precipitate. If not, extract with ethyl acetate. f. The chiral auxiliary can be recovered from the organic layer for reuse. g. Purify the final product by recrystallization. Determine enantiomeric excess (e.e.) by chiral HPLC.

Expert Insights
  • Causality of Reagent Choice: The use of LDA at -78 °C is critical for kinetic deprotonation, forming the Z-enolate, which is stabilized by chelation with the lithium cation. This rigid conformation is key to the high diastereoselectivity. Pivaloyl chloride is used to form a mixed anhydride, which is highly reactive towards the lithiated auxiliary.

  • Trustworthiness of Protocol: This method is highly reliable and diastereoselectivity often exceeds 95:5. The stereochemical outcome is predictable based on the chosen auxiliary enantiomer. The recovery and reuse of the expensive chiral auxiliary are crucial for the overall efficiency.[6]

  • Limitations: The primary drawback is the stoichiometric use of the chiral auxiliary, which is not atom-economical and can be costly for large-scale synthesis. The multi-step nature of the process (acylation, alkylation, cleavage) also adds complexity.

Method 2: Asymmetric Phase-Transfer Catalysis

Asymmetric phase-transfer catalysis (PTC) is a powerful and industrially scalable method for synthesizing chiral molecules.[3] It utilizes a chiral catalyst to shuttle a reactant from an aqueous phase to an organic phase, where the reaction occurs in an asymmetric environment. For this synthesis, a glycine-derived Schiff base is alkylated using a chiral quaternary ammonium salt, often derived from Cinchona alkaloids.[7][8]

Principle of Operation

The substrate, typically a benzophenone imine of glycine tert-butyl ester, is dissolved in an organic solvent. A strong base (e.g., 50% aq. KOH) deprotonates the glycine derivative to form an enolate. The chiral phase-transfer catalyst forms a lipophilic ion pair with the enolate, transporting it into the organic phase. The chiral environment created by the catalyst's structure shields one face of the enolate, directing the alkylating agent (methyl bromide or iodide) to attack from the opposite face. After the reaction, the catalyst returns to the aqueous interface to begin another cycle. The resulting product is then hydrolyzed to yield the desired amino acid.[9]

Catalytic Cycle Diagram

G Aqueous_Phase Aqueous Phase (KOH, K+) Organic_Phase Organic Phase (Toluene, Substrate, MeBr) Q_Cl Chiral Catalyst [Q]+Cl- Chiral_Ion_Pair Chiral Ion Pair {[Enolate]-[Q*]+} Q_Cl->Chiral_Ion_Pair Phase Transfer Enolate_Na Glycine Enolate [Enolate]-K+ Enolate_Na->Chiral_Ion_Pair Product_Alkylated Alkylated Product Chiral_Ion_Pair->Product_Alkylated Alkylation (MeBr) Product_Alkylated->Q_Cl Catalyst Regeneration KBr KBr

Caption: Phase-Transfer Catalysis (PTC) Cycle.

Detailed Protocol

Materials:

  • Glycine tert-butyl ester hydrochloride

  • Benzophenone imine

  • O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Maruoka catalyst) or similar

  • Potassium hydroxide (KOH)

  • Methyl bromide (MeBr) or Methyl iodide (MeI)

  • Toluene, Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

Procedure:

  • Substrate Preparation: a. Prepare the benzophenone imine of glycine tert-butyl ester by reacting glycine tert-butyl ester hydrochloride with benzophenone imine in DCM. Neutralize with a mild base, remove the salt by filtration, and concentrate to obtain the Schiff base substrate.

  • Asymmetric Alkylation: a. To a vigorously stirred biphasic mixture of toluene and 50% aqueous KOH solution, add the glycine Schiff base substrate (1.0 eq) and the chiral phase-transfer catalyst (1-5 mol%). b. Cool the mixture to 0 °C or lower (temperature is critical for selectivity). c. Add the alkylating agent, such as methyl iodide (1.2 eq), dropwise or via syringe pump over 1 hour. d. Continue stirring vigorously at the same temperature for 18-24 hours, monitoring the reaction by TLC or GC.

  • Hydrolysis and Isolation: a. After the reaction is complete, separate the organic layer. Wash with water and brine, then dry over Na₂SO₄. b. Concentrate the organic layer in vacuo. c. Dissolve the crude product in THF or diethyl ether and add 3M aqueous HCl. d. Stir at room temperature for 4-6 hours to hydrolyze both the imine and the tert-butyl ester. e. Separate the layers. The aqueous layer contains the hydrochloride salt of the desired amino acid. f. Wash the aqueous layer with ether to remove benzophenone. g. Adjust the pH of the aqueous layer to ~6-7 with a base (e.g., NaOH or an ion-exchange resin) to precipitate the free amino acid. h. Filter the solid, wash with cold water and ethanol, and dry. Determine e.e. by chiral HPLC.

Expert Insights
  • Catalyst is Key: The structure of the phase-transfer catalyst is paramount. The rigid, C2-symmetric, or pseudo-enantiomeric structures of catalysts derived from binaphthyl or Cinchona alkaloids create a well-defined chiral pocket for the enolate, ensuring high enantioselectivity.[10]

  • Reaction Conditions Matter: Lower temperatures generally lead to higher enantiomeric excess but slower reaction rates. The choice of solvent and the concentration of the base can also significantly impact the outcome. Vigorous stirring is essential to maximize the interfacial area between the two phases.

  • Scalability and Green Chemistry: This method is highly attractive for industrial applications. It requires only a catalytic amount of the chiral source, is often operationally simple, and can be performed with relatively inexpensive reagents. It aligns well with the principles of green chemistry.[3]

Method 3: Enzymatic Kinetic Resolution

Kinetic resolution is a powerful technique that exploits the stereoselectivity of enzymes. An enzyme is used to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For this compound, this typically involves the enantioselective hydrolysis of a racemic ester or amide derivative.

Principle of Operation

A racemic mixture of an N-acetylated or esterified derivative of 2-amino-2-phenylpropanoic acid is prepared. This mixture is then subjected to an enzyme, such as a lipase (e.g., Candida antarctica lipase B, CALB) or an acylase.[11] The enzyme's active site is chiral and will preferentially bind and hydrolyze one enantiomer (e.g., the (S)-ester) at a much faster rate than the other. The reaction is stopped at or near 50% conversion. At this point, the mixture contains the unreacted, enantiomerically pure starting material (the desired (R)-ester) and the hydrolyzed product (the (S)-acid). These two compounds, having different chemical properties (ester vs. acid), can then be easily separated.

Resolution Workflow Diagram

G Racemate Racemic Substrate (R/S)-Ester Reaction Selective Hydrolysis (Stop at ~50% conversion) Racemate->Reaction Enzyme Enzyme (e.g., Lipase) in Buffer Enzyme->Reaction Separation Separation (Extraction) Reaction->Separation R_Product Desired Product (R)-Ester Separation->R_Product S_Product Byproduct (S)-Acid Separation->S_Product Final_Hydrolysis Final Hydrolysis of (R)-Ester R_Product->Final_Hydrolysis Final_Product Final Product (2R)-Amino Acid Final_Hydrolysis->Final_Product

Caption: Workflow for Enzymatic Kinetic Resolution.

Detailed Protocol

Materials:

  • Racemic 2-amino-2-phenylpropanoic acid

  • Acetyl chloride or Thionyl chloride/Methanol (for derivatization)

  • Immobilized Lipase B from Candida antarctica (CALB) or Porcine Kidney Acylase (PKA)

  • Phosphate buffer (e.g., pH 7.5)

  • Organic solvent (e.g., MTBE or Toluene)

  • Sodium hydroxide (NaOH) for pH control

  • Standard glassware, pH-stat or pH meter

Procedure:

  • Substrate Preparation (N-Acetylation): a. Suspend racemic 2-amino-2-phenylpropanoic acid in acetic acid. b. Add acetic anhydride and stir at room temperature for 12 hours. c. Evaporate the solvent to obtain racemic N-acetyl-2-amino-2-phenylpropanoic acid.

  • Enzymatic Resolution: a. Prepare a buffered aqueous solution (e.g., 0.1 M phosphate buffer, pH 7.5). b. Add the racemic N-acetyl substrate to the buffer. You may need to add a co-solvent if solubility is low. c. Add the immobilized enzyme (e.g., CALB, typically 5-10% by weight of the substrate). d. Stir the suspension at a controlled temperature (e.g., 30-40 °C). e. Monitor the reaction progress. This can be done by tracking the consumption of base (e.g., using a pH-stat to maintain pH by adding NaOH) or by taking aliquots and analyzing them by chiral HPLC. f. Stop the reaction when it reaches ~50% conversion by filtering off the immobilized enzyme (which can be washed and reused).

  • Separation and Final Deprotection: a. Acidify the reaction mixture to pH ~2 with 1M HCl. b. Extract the mixture with an organic solvent like ethyl acetate. The unreacted (R)-N-acetyl amino acid will move to the organic layer, while the hydrolyzed (S)-amino acid will remain in the aqueous layer. c. Isolate the (R)-N-acetyl amino acid from the organic layer by evaporating the solvent. d. To obtain the final free amino acid, hydrolyze the N-acetyl group by refluxing in aqueous HCl (e.g., 6M HCl) for several hours. e. Cool the solution and neutralize to pH ~6-7 to precipitate the final this compound product.

Expert Insights
  • Enzyme is the Expert: The success of this method hinges entirely on the selectivity of the enzyme. Lipases and acylases are well-known for their high enantioselectivity (E-value > 100 is common), often resulting in products with >99% e.e.[4]

  • The 50% Yield Limit: The most significant drawback of kinetic resolution is the theoretical maximum yield of 50% for the desired enantiomer. The other 50% is converted to the undesired enantiomer's product. For valuable substrates, this can be a major disadvantage unless the undesired enantiomer can be racemized and recycled (a process known as dynamic kinetic resolution).[12][13]

  • Process Optimization: The reaction is highly sensitive to pH and temperature, which must be carefully controlled to maintain optimal enzyme activity and stability. Using immobilized enzymes simplifies catalyst removal and reuse, improving process economics.

Comparative Summary of Synthetic Methods

ParameterChiral AuxiliaryAsymmetric PTCEnzymatic Resolution
Principle Substrate ControlCatalyst ControlBiocatalytic Selection
Typical Yield High (70-90%)High (75-95%)Low (<50% theoretical max)
Enantioselectivity (e.e.) Very High (>98%)High (90-99%)Excellent (>99%)
Scalability Poor to ModerateExcellentModerate to Good
Chiral Source StoichiometricCatalytic (1-5 mol%)Catalytic (Enzyme)
Key Advantage High reliability, predictableHigh efficiency, scalabilityExceptional selectivity, mild conditions
Key Disadvantage Poor atom economy, costCatalyst sensitivity, optimization50% theoretical yield limit

Conclusion

The choice of synthetic strategy for this compound depends heavily on the specific requirements of the project, such as scale, cost, and desired purity.

  • Chiral auxiliary-mediated methods are ideal for lab-scale synthesis where reliability and high stereochemical purity are paramount, and the cost of the auxiliary is not prohibitive.

  • Asymmetric phase-transfer catalysis represents the state-of-the-art for large-scale, industrial production, offering an excellent balance of high yield, good enantioselectivity, and operational efficiency.[3][7]

  • Enzymatic resolution is the method of choice when exceptional enantiopurity (>99.5% e.e.) is required and the 50% yield limitation is acceptable. Its use of mild, environmentally benign conditions is also a significant advantage.[4]

By understanding the principles, protocols, and trade-offs of each approach, researchers can select the most appropriate method to access this valuable chiral building block for their drug discovery and development programs.

References

  • Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. ACS Organic & Inorganic Au. Available from: [Link]

  • Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. Organic Letters. Available from: [Link]

  • Computational mechanistic investigation of the kinetic resolution of α-methyl-phenylacetaldehyde by norcoclaurine synthase. Nature Communications. Available from: [Link]

  • Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. Accounts of Chemical Research. Available from: [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In "Asymmetric Synthesis of Drugs and Natural Products". Available from: [Link]

  • Kinetic enzymatic resolution of racemic N-acetyl phenylalanine and analogues via interesterification reaction. ResearchGate. Available from: [Link]

  • Asymmetric Phase Transfer Catalysis. University of Regensburg. Available from: [Link]

  • Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin. Available from: [Link]

  • Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. Journal of Neurochemistry. Available from: [Link]

  • Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. ResearchGate. Available from: [Link]

  • Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews. Available from: [Link]

  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science. Available from: [Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules. Available from: [Link]

  • Stereoselective Synthesis of α-Disubstituted β-Homoprolines. The Journal of Organic Chemistry. Available from: [Link]

  • Enantioselective Decarboxylative Arylation of α‑Amino Acids via the Merger of Photoredox and Nickel Catalysis. Journal of the American Chemical Society. Available from: [Link]

  • Asymmetric synthesis of nonproteinogenic amino acids with L-amino acid transaminase: synthesis of (2S)-2-amino-4-oxo-4-phenylbutyric and (3E,2S)-2-amino-4-phenylbutenoic acids. ResearchGate. Available from: [Link]

  • The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments. Biochemistry. Available from: [Link]

  • Design of chiral organocatalysts for practical asymmetric synthesis of amino acid derivatives. Dalton Transactions. Available from: [Link]

  • Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. Organic Letters. Available from: [Link]

  • Enantioselective synthesis of α,α-disubstituted-α-amino acids by a sequential nucleophilic addition to nitriles. Tetrahedron. Available from: [Link]

  • Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews. Available from: [Link]

  • Enantioselective Synthesis of α -Amino Ketones through Palladium-Catalyzed Asymmetric Arylation of α -Keto Imines. ResearchGate. Available from: [Link]

  • Asymmetric Organocatalysis: The 2021 Nobel Prize. YouTube. Available from: [Link]

  • Enzymatic Synthesis of Chiral Phenylalanine Derivatives by a Dynamic Kinetic Resolution of Corresponding Amide and Nitrile Substrates with a Multi‐Enzyme System. ResearchGate. Available from: [Link]

Sources

Application Notes and Protocols for (2R)-2-amino-2-phenylpropanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Chiral Building Block

(2R)-2-amino-2-phenylpropanoic acid, also known as (R)-α-methylphenylglycine, is a non-proteinogenic α-amino acid that holds significant promise for researchers in drug discovery and chemical biology. Its unique structural feature—a chiral quaternary α-carbon—imparts conformational constraints and novel functionalities when incorporated into peptides or used as a chiral auxiliary in asymmetric synthesis. This guide provides detailed experimental protocols and the underlying scientific principles for the effective use of this versatile molecule.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties is fundamental to its successful application.

PropertyValueSource
IUPAC NameThis compound
Molecular FormulaC₉H₁₁NO₂[1]
Molecular Weight165.19 g/mol [1]
AppearanceWhite to off-white crystalline powderSupplier Data
SolubilitySoluble in aqueous acidic and basic solutions; limited solubility in neutral water and organic solvents.General knowledge of amino acids

Safety and Handling:

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[1] Work in a well-ventilated fume hood is recommended, especially when handling the powdered form.[1]

Core Application: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is its site-specific incorporation into peptide sequences to modulate their structure and function. The Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategy is the most common and versatile method for this purpose.[2]

Workflow for Fmoc-SPPS Incorporation

The following diagram illustrates the key steps for incorporating Fmoc-(2R)-2-amino-2-phenylpropanoic acid into a peptide chain on a solid support.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection 1. Prepare resin Coupling Amino Acid Coupling Deprotection->Coupling 2. Expose N-terminal amine Washing Washing Coupling->Washing 3. Form peptide bond Washing->Deprotection 4. Remove excess reagents Cleavage Cleavage & Deprotection Washing->Cleavage Repeat cycles for desired sequence Purification Purification & Analysis Cleavage->Purification 5. Release peptide

Sources

Application Notes & Protocols: Analytical Techniques for the Enantioselective Analysis of (2R)-2-amino-2-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the principal analytical methodologies for the stereoselective analysis and quantification of (2R)-2-amino-2-phenylpropanoic acid, a non-proteinogenic amino acid of significant interest in pharmaceutical development and stereoselective synthesis. The accurate determination of its enantiomeric purity is critical for ensuring the efficacy and safety of related active pharmaceutical ingredients (APIs). This document details field-proven protocols for chiral High-Performance Liquid Chromatography (HPLC) and confirmatory analysis by Gas Chromatography-Mass Spectrometry (GC-MS), alongside methods for structural verification using Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices, system suitability criteria, and method validation principles are explained to ensure robust and reliable results for researchers, scientists, and drug development professionals.

Introduction and Significance

This compound, the (R)-enantiomer of α-methylphenylglycine, is a chiral building block with significant applications in organic synthesis. Its structural rigidity and defined stereochemistry make it a valuable component in the synthesis of pharmaceuticals and other bioactive molecules. As with most chiral compounds, the biological activity often resides in only one enantiomer, while the other may be inactive or, in some cases, contribute to undesirable side effects.[1] Consequently, regulatory agencies and pharmaceutical quality control systems demand highly accurate and precise analytical methods to quantify the enantiomeric excess (% ee) and ensure the stereochemical purity of the target (2R) enantiomer.

The primary analytical challenge lies in differentiating between the (2R) and (2S) enantiomers, which possess identical physical and chemical properties in an achiral environment. This necessitates the use of chiral-selective techniques that can exploit subtle differences in the three-dimensional arrangement of the molecules. This guide provides the theoretical basis and practical protocols for achieving this separation and quantification.

Table 1: Physicochemical Properties of 2-amino-2-phenylpropanoic acid

PropertyValueSource
Molecular FormulaC₉H₁₁NO₂[2]
Molecular Weight165.19 g/mol [2][3]
IUPAC Name2-amino-2-phenylpropanoic acid[2]
ChiralityExists as (2R) and (2S) enantiomers
AppearanceSolid powder[4]

Overall Analytical Strategy

The robust analysis of this compound involves a multi-tiered approach, beginning with a primary quantitative method for determining enantiomeric purity, followed by confirmatory and structural elucidation techniques. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the cornerstone for routine quality control due to its accuracy, precision, and robustness. Gas Chromatography-Mass Spectrometry (GC-MS) serves as an excellent orthogonal method for confirmation, especially for trace-level impurity identification, though it requires derivatization. Nuclear Magnetic Resonance (NMR) is indispensable for absolute structural confirmation and can be adapted for chiral discrimination.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Validation Sample Bulk Material or Reaction Mixture Dissolution Accurate Weighing & Dissolution in Mobile Phase or Appropriate Solvent Sample->Dissolution HPLC Primary Analysis: Chiral HPLC-UV (Enantiomeric Purity) Dissolution->HPLC GCMS Confirmatory Analysis: GC-MS (after Derivatization) (Identity & Impurity Profile) Dissolution->GCMS NMR Structural Verification: NMR with Chiral Agent (Identity & Structure) Dissolution->NMR Data_Analysis Integration & Calculation (% Area, % ee) HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis Validation Method Validation (ICH Guidelines) Data_Analysis->Validation Report Certificate of Analysis or Research Report Validation->Report

Figure 1: General workflow for the analysis of this compound.

Primary Technique: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely employed technique for the enantioseparation of pharmaceutical compounds.[1] The principle relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

Principle of Chiral Recognition

The choice of CSP is the most critical parameter. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile and effective for a broad range of chiral compounds, including amino acids.[5] Chiral recognition occurs through a combination of non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte enantiomers and the chiral selectors on the stationary phase. For 2-amino-2-phenylpropanoic acid, the amino group, carboxyl group, and phenyl ring are key interaction points. The precise spatial arrangement of these functional groups in the (2R) vs. (2S) enantiomer results in one forming a more stable transient complex with the CSP, causing it to be retained longer on the column.

HPLC_Workflow A Prepare Mobile Phase (e.g., Hexane/IPA/TFA) C Equilibrate Chiral HPLC Column A->C B Prepare Standard & Sample Solutions (e.g., 0.5 mg/mL) D Perform System Suitability Injections (Racemate & Standard) B->D C->D E Inject Samples D->E F Acquire Chromatogram (UV Detection) E->F G Integrate Peaks & Calculate % ee F->G

Figure 2: Experimental workflow for Chiral HPLC analysis.

Detailed Experimental Protocol: Direct Enantioseparation

This protocol describes a robust normal-phase HPLC method for separating the enantiomers of 2-amino-2-phenylpropanoic acid. Normal-phase chromatography often provides superior selectivity for this class of compounds on polysaccharide CSPs.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

  • Chromatographic Conditions:

    • Column: Chiralpak® AS-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP.

    • Mobile Phase: n-Hexane / 2-Propanol (IPA) / Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v). Causality: n-Hexane is the weak, non-polar solvent, while IPA acts as the polar modifier that modulates retention. TFA is a strong acid additive that protonates the amino group and suppresses the ionization of the carboxylic acid, reducing peak tailing and improving peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C. Causality: Temperature control is crucial for reproducible retention times and selectivity in chiral separations.

    • Detection: UV at 220 nm. Causality: This wavelength provides good sensitivity by targeting the peptide-like bond and phenyl ring absorbance.

    • Injection Volume: 10 µL.

  • Reagent and Sample Preparation:

    • Mobile Phase Preparation: Carefully measure and mix the specified volumes of HPLC-grade solvents. Degas the mobile phase by sonication or online degasser before use.

    • Racemic Standard (for SST): Prepare a solution of (RS)-2-amino-2-phenylpropanoic acid at approximately 0.5 mg/mL in the mobile phase.

    • Analyte Sample Preparation: Accurately weigh and dissolve the this compound sample to a final concentration of 0.5 mg/mL in the mobile phase.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

    • Perform a blank injection (mobile phase) to ensure no system contamination.

    • Inject the racemic standard solution to confirm the identity of the two enantiomer peaks and to perform the system suitability test. The undesired (2S) enantiomer will typically elute first.

    • Inject the analyte sample solutions.

    • Bracket the sample injections with standard checks as required by your laboratory's SOP.

Data Analysis and System Suitability

A method is only trustworthy if it consistently performs as expected. The System Suitability Test (SST) is a non-negotiable step that validates the performance of the chromatographic system for the analysis.[6]

  • Enantiomeric Excess (% ee) Calculation: % ee = [ (Area (R) - Area (S)) / (Area (R) + Area (S)) ] x 100 Where Area(R) is the peak area of the (2R)-enantiomer and Area(S) is the peak area of the (2S)-enantiomer.

Table 2: System Suitability Test (SST) Parameters and Acceptance Criteria

ParameterSourceAcceptance CriteriaRationale
Resolution (Rs) Racemic Standard≥ 2.0Ensures baseline or near-baseline separation of the enantiomer peaks, which is critical for accurate quantification.[7]
Tailing Factor (Tf) (2R)-enantiomer peak≤ 1.5Measures peak symmetry. A high tailing factor can indicate undesirable secondary interactions and compromise integration accuracy.
RSD of Peak Area n≥5 replicate injections≤ 2.0%Demonstrates the precision and reproducibility of the injector and the overall system.
Method Validation

Any developed chiral method must be validated according to regulatory guidelines (e.g., ICH Q2(R1)) to ensure it is fit for its intended purpose.[6][8]

Table 3: Summary of Required Validation Parameters for a Chiral Purity Assay

ParameterPurpose
Specificity To ensure the method can distinguish the analyte from impurities and the other enantiomer.
Linearity To demonstrate a proportional relationship between detector response and analyte concentration.
Accuracy To measure the closeness of the test results to the true value.
Precision To assess the degree of scatter between a series of measurements (repeatability and intermediate precision).
Limit of Detection (LOD) The lowest amount of the undesired enantiomer that can be detected.
Limit of Quantitation (LOQ) The lowest amount of the undesired enantiomer that can be quantified with suitable precision and accuracy.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Confirmatory Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an orthogonal, high-sensitivity technique for confirming identity and assessing purity. Due to the low volatility and polar nature of amino acids, derivatization is a mandatory prerequisite to analysis.[9]

Principle of Derivatization and Analysis

Derivatization converts the polar -NH₂ and -COOH groups into non-polar, volatile esters and amides. A common approach is silylation, which replaces the active hydrogens with trimethylsilyl (TMS) groups.[10] The resulting derivative is thermally stable and volatile, making it suitable for GC analysis. The enantiomers of the derivatized analyte are then separated on a chiral capillary column and detected by a mass spectrometer, which provides definitive structural information based on the fragmentation pattern.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis A Accurately weigh sample into reaction vial B Evaporate to complete dryness under N₂ A->B C Add Silylation Reagent (e.g., BSTFA + 1% TMCS) and solvent (e.g., Acetonitrile) B->C D Seal vial and heat (e.g., 70°C for 30 min) C->D E Inject derivatized sample onto Chiral GC Column D->E F Run Temperature Program E->F G Acquire Mass Spectra (EI Mode) F->G H Identify peaks by RT and Mass Spectrum G->H

Figure 3: Workflow for GC-MS analysis including the derivatization step.

Detailed Experimental Protocol: Silylation and GC-MS Analysis
  • Instrumentation:

    • GC system with a split/splitless injector, coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Derivatization Procedure:

    • Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial.

    • If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

    • Add 100 µL of acetonitrile and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). Causality: BSTFA is a powerful silylating agent. The TMCS acts as a catalyst to enhance the reaction rate.

    • Immediately cap the vial tightly and vortex for 30 seconds.

    • Heat the vial in a heating block or oven at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: Chirasil-Val or equivalent chiral capillary column (e.g., 25 m x 0.25 mm x 0.16 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Oven Program: Start at 100 °C, hold for 2 min, then ramp at 5 °C/min to 200 °C, and hold for 5 min. Causality: The temperature program is optimized to provide sufficient separation of the enantiomers while ensuring elution in a reasonable timeframe.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50 - 450 m/z.

  • Data Interpretation:

    • The identity of the compound is confirmed by matching its retention time and its mass spectrum against a reference standard.

    • The di-TMS derivative of 2-amino-2-phenylpropanoic acid (M.W. 309.5 g/mol ) will show a characteristic molecular ion (M⁺) at m/z 309 and key fragments, such as the loss of a methyl group (M-15) at m/z 294 and the characteristic TMS fragment at m/z 73.

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for unambiguous structure determination.[11] While a standard ¹H or ¹³C NMR spectrum will confirm the overall chemical structure, it cannot distinguish between enantiomers.

Principle of Chiral Discrimination by NMR

To resolve the signals from the (2R) and (2S) enantiomers, a chiral environment must be introduced into the NMR tube. This is achieved by adding a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA).[12] A CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) forms transient, rapidly exchanging diastereomeric complexes with the analyte enantiomers. These diastereomeric complexes have slightly different magnetic environments, which can lead to the splitting of NMR signals into two distinct sets, one for each enantiomer.

Protocol Outline for Chiral Discrimination
  • Sample Preparation: Dissolve ~5-10 mg of the 2-amino-2-phenylpropanoic acid sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire Standard Spectrum: Run a standard ¹H NMR spectrum to serve as a baseline. Key expected signals include the aromatic protons (multiplet, ~7.2-7.5 ppm), the amino protons (broad singlet), and the key methyl group protons (singlet, ~1.6-1.8 ppm).

  • Add Chiral Solvating Agent: Add a molar excess (e.g., 2-5 equivalents) of a suitable CSA to the NMR tube.

  • Acquire Chiral Spectrum: Re-acquire the ¹H NMR spectrum. If the CSA is effective, one or more of the analyte's signals (often the methyl singlet) will be resolved into two separate signals, corresponding to the (2R) and (2S) enantiomers.

  • Quantification: The relative ratio of the enantiomers can be determined by integrating the separated signals.

Conclusion

The reliable analysis of this compound is a critical task in pharmaceutical quality control and research. This guide establishes a robust analytical framework centered on chiral HPLC as the primary method for quantitative enantiomeric purity assessment, valued for its accuracy and reproducibility. GC-MS following derivatization serves as a powerful orthogonal technique for identity confirmation and impurity profiling. Finally, NMR spectroscopy with chiral solvating agents provides an unequivocal method for structural verification and direct observation of enantiomeric composition. The successful implementation of these protocols, grounded in a thorough understanding of their underlying principles and adherence to strict system suitability and validation criteria, will ensure the generation of trustworthy and scientifically sound data.

References

  • PubChem. (n.d.). 2-Amino-2-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Reineri, F., et al. (2023). NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. Journal of the American Chemical Society. Retrieved from [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • Ng, L. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America.
  • Steffens, M., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports. Retrieved from [Link]

  • Berry, M. J. (1985). Enantiospecific high-performance liquid chromatographic analysis of 2-phenylpropionic acid, ketoprofen and fenoprofen. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]

  • AOAC INTERNATIONAL. (2017). Standard Method Performance Requirements (SMPRs) for Identification and Quantitation of Free Alpha Amino Acids. Retrieved from [Link]

  • Duke University. (n.d.). Introduction to NMR spectroscopy of proteins. Retrieved from [Link]

  • Ali, I., et al. (2021).
  • ResearchGate. (n.d.). Analysis of DL-phenylglecine by high performance liquid chromatography. Retrieved from [Link]

  • AVESIS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]

  • Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of RP HPLC method for aminocaproic acid determination in a complex nasal drug. Retrieved from [Link]

  • National Institutes of Health. (2023). NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. Retrieved from [Link]

  • Ilisz, I., et al. (2006). High-performance liquid chromatographic separation of the enantiomers of unusual alpha-amino acid analogues. Journal of Chromatography A. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Phenylglycine and Phenylalanine Analyzed with HPLC. Retrieved from [Link]

  • University of Zurich. (n.d.). Peptide NMR.
  • SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Retrieved from [Link]

  • University of California, Irvine. (n.d.). The very basics of NMR of proteins.
  • Xu, W., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Retrieved from [Link]

  • Lee, H. J., & Lee, D. H. (2007). Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. Journal of the Korean Chemical Society. Retrieved from [Link]

  • Scientific Research Publishing. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-amino-2-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of alkyl polyglycosides. Retrieved from [Link]

  • P. aeruginosa Metabolome Database. (n.d.). L-Phenylalanine (PAMDB000061). Retrieved from [Link]

Sources

Application Note & Protocols: Chiral HPLC Methods for the Enantioseparation of 2-Amino-2-Phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details robust High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of 2-amino-2-phenylpropanoic acid, a non-canonical, α,α-disubstituted amino acid also known as α-methylphenylalanine.[1] The stereochemical purity of such compounds is critical in pharmaceutical development and metabolic research. We present two field-proven strategies: a direct method using a macrocyclic glycopeptide-based chiral stationary phase (CSP) for the underivatized analyte, and an indirect method involving derivatization for separation on a polysaccharide-based CSP. This document provides in-depth mechanistic explanations, detailed step-by-step protocols, and a logical workflow for method development to empower researchers, scientists, and drug development professionals to achieve baseline resolution of this challenging compound.

Introduction: The Challenge of α,α-Disubstituted Amino Acid Enantioseparation

2-Amino-2-phenylpropanoic acid is an analogue of phenylalanine containing a methyl group at the α-carbon, which removes the acidic α-proton. This structural feature, combined with its zwitterionic nature at physiological pH, presents unique challenges for chiral recognition. Unlike proteinogenic amino acids, its α,α-disubstitution can sterically hinder some of the interactions that typically govern chiral separation.

Direct enantioseparation of underivatized amino acids is often preferred as it eliminates extra sample preparation steps and the risk of racemization during derivatization.[2][3] However, the high polarity of these analytes makes them incompatible with traditional normal-phase chromatography on many common CSPs, such as polysaccharide derivatives.[2] Therefore, successful separation hinges on selecting a CSP that can operate in aqueous or polar-organic mobile phases and offers multiple, complementary interaction mechanisms.

Strategic Approach to Method Development

A systematic approach to method development is crucial for efficiently achieving enantiomeric resolution. The workflow begins with characterizing the analyte and selecting the most appropriate chiral separation strategy—either direct or indirect.

MethodDevelopmentWorkflow cluster_0 Phase 1: Strategy Selection cluster_1 Phase 2: Method Implementation cluster_2 Phase 3: Optimization & Validation Analyte Analyte Characterization (2-Amino-2-Phenylpropanoic Acid) - Zwitterionic, Polar - Phenyl & α-Methyl Groups Strategy Select Separation Strategy Analyte->Strategy Direct Direct Method (Underivatized) Strategy->Direct Preferred: Fewer steps Indirect Indirect Method (Derivatization) Strategy->Indirect Alternative: Enhances detection & compatibility with other CSPs CSP_Direct Select CSP for Direct Method (e.g., Macrocyclic Glycopeptide) Direct->CSP_Direct Deriv Derivatize Analyte (e.g., NBD-Cl, FMOC-Cl) Indirect->Deriv MP_Direct Screen Mobile Phases (Polar Ionic / Reversed-Phase) CSP_Direct->MP_Direct Optimize Optimize & Validate - Flow Rate, Temperature - Mobile Phase Modifiers - Calculate Rs, α, Tailing MP_Direct->Optimize CSP_Indirect Select CSP for Indirect Method (e.g., Polysaccharide) Deriv->CSP_Indirect MP_Indirect Screen Mobile Phases (Normal Phase) CSP_Indirect->MP_Indirect MP_Indirect->Optimize Final Final Validated Method Optimize->Final

Figure 1: A logical workflow for developing a chiral HPLC method for 2-amino-2-phenylpropanoic acid.

Protocol 1: Direct Enantioseparation on a Macrocyclic Glycopeptide CSP

3.1. Scientific Principle

Macrocyclic glycopeptide CSPs, such as those based on Teicoplanin (e.g., Astec® CHIROBIOTIC® T), are exceptionally well-suited for the direct separation of polar and ionic compounds like underivatized amino acids.[2][4] The Teicoplanin selector possesses a complex, basket-like structure with multiple chiral centers and diverse functional groups, enabling a multi-modal approach to chiral recognition.[5]

For 2-amino-2-phenylpropanoic acid, the key interactions are:

  • Ionic Interactions: The analyte's primary amine (-NH₃⁺) and carboxylate (-COO⁻) groups interact with the CSP's corresponding carboxyl and amino groups.

  • Hydrogen Bonding: Amide linkages in the peptide backbone of the CSP act as hydrogen bond donors and acceptors.

  • π-π Interactions: The analyte's phenyl ring can engage in π-stacking with the electron-rich aromatic rings of the glycopeptide.

  • Inclusion Complexation: The hydrophobic cavity of the CSP can include the phenyl or methyl group of the analyte, creating a steric fit that differs between enantiomers.

ChiralRecognition cluster_CSP Teicoplanin CSP Surface cluster_Interactions Interaction Types CSP_Node Hydrophobic Cavity Peptide Backbone (Amides) Ionic Groups (+/-) Aromatic Rings Analyte Analyte Enantiomer (2-Amino-2-Phenylpropanoic Acid) Analyte->CSP_Node Multiple Simultaneous Interactions I1 Inclusion Analyte->I1 I2 π-π Stacking Analyte->I2 I3 Hydrogen Bonding Analyte->I3 I4 Ionic Bonding Analyte->I4

Figure 2: Multi-modal interactions governing chiral recognition on a Teicoplanin CSP.

3.2. Experimental Protocol

This protocol is designed as a starting point and can be optimized by adjusting the mobile phase composition and temperature.

Step 1: Materials and Equipment

  • HPLC System: A standard HPLC or UHPLC system with a UV or PDA detector.

  • Chiral Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm (or equivalent Teicoplanin-based CSP).

  • Reagents: HPLC-grade methanol, HPLC-grade water, formic acid (reagent grade or higher).

  • Sample: Racemic 2-amino-2-phenylpropanoic acid, single enantiomers (if available for peak identification).

Step 2: Sample Preparation

  • Prepare a stock solution of the racemic analyte at 1.0 mg/mL in methanol or a 50:50 mixture of water:methanol.

  • Dilute the stock solution with the initial mobile phase to a working concentration of 0.1-0.2 mg/mL.

  • Filter the final sample through a 0.22 µm or 0.45 µm syringe filter before injection.

Step 3: Chromatographic Conditions

ParameterRecommended ConditionRationale & Notes
Chiral Stationary Phase Astec® CHIROBIOTIC® T, 5 µmProven effectiveness for a wide range of underivatized amino acids.[2][4]
Dimensions 250 x 4.6 mmStandard analytical column dimensions provide good efficiency.
Mobile Phase Water : Methanol : Formic Acid (30:70:0.02, v/v/v)This simple, LC-MS compatible mobile phase provides good enantioselectivity for many amino acids.[2] The formic acid ensures the analyte's carboxyl group is protonated, aiding in consistent interaction and elution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. Adjust as needed to optimize resolution and run time.
Column Temperature 25 °CSub-ambient or elevated temperatures can significantly impact selectivity. Temperature screening (e.g., 15-40 °C) is a powerful optimization tool.
Injection Volume 5 - 10 µLKeep volume low to prevent band broadening.
Detection UV at 210 nm or 254 nmThe phenyl group provides UV absorbance. 210 nm offers higher sensitivity for the peptide-like structure.

Step 4: Data Analysis and System Suitability

  • Integrate the resulting chromatogram.

  • Calculate the key performance metrics:

    • Selectivity (α): α = k₂ / k₁ (where k is the retention factor of the second and first eluting enantiomers, respectively).

    • Resolution (Rₛ): Rₛ = 2(t₂ - t₁) / (w₁ + w₂). A value of Rₛ ≥ 1.5 indicates baseline separation.

  • If resolution is inadequate, consider adjusting the water/methanol ratio or screening other organic modifiers like acetonitrile or ethanol.

Protocol 2: Indirect Separation via Derivatization on a Polysaccharide CSP

4.1. Scientific Principle

When direct methods fail or when higher sensitivity is required, an indirect approach via derivatization is highly effective.[6] This involves reacting the amino group of the analyte with a tagging agent. For this protocol, we use 4-Chloro-7-nitrobenzofurazan (NBD-Cl), which serves two purposes:

  • It converts the highly polar, zwitterionic amine into a less polar, neutral derivative suitable for normal-phase chromatography.

  • It introduces a potent chromophore and fluorophore, significantly enhancing detection sensitivity.[7]

The resulting NBD-derivative is then separated on a polysaccharide-based CSP (e.g., amylose or cellulose phenylcarbamates). Chiral recognition on these CSPs occurs through a combination of hydrogen bonding, π-π interactions, and steric fit as the derivative enters the chiral grooves of the polysaccharide polymer.[7]

4.2. Experimental Protocol

Step 1: Materials and Equipment

  • HPLC System & Column: As in Protocol 1, but with a polysaccharide CSP (e.g., Lux® Amylose-1 or Chiralpak® IA).

  • Reagents: HPLC-grade hexane, HPLC-grade 2-propanol (IPA), NBD-Cl, sodium bicarbonate, ethanol.

Step 2: Derivatization Procedure

  • Dissolve ~1 mg of 2-amino-2-phenylpropanoic acid in 1 mL of ethanol.

  • Add ~5 equivalents of sodium bicarbonate (to act as a base) and ~2 equivalents of NBD-Cl.

  • Sonicate the mixture at 50 °C for 30-60 minutes or until the reaction is complete (monitor by TLC or a test injection). Mild conditions are used to prevent racemization.[7]

  • Filter the resulting solution to remove solids.

  • Dilute the derivatized sample with the mobile phase for HPLC analysis.

Step 3: Chromatographic Conditions

ParameterRecommended ConditionRationale & Notes
Chiral Stationary Phase Lux® Amylose-1 or Chiralpak® IA, 5 µmAmylose-based CSPs show excellent performance for N-derivatized amino acid esters and similar compounds.[7]
Dimensions 250 x 4.6 mmStandard analytical dimensions.
Mobile Phase Hexane : 2-Propanol (80:20, v/v)A typical normal-phase eluent. The alcohol modifier is crucial for elution and selectivity.
Flow Rate 1.0 mL/minStandard flow rate for normal-phase on a 4.6 mm ID column.
Column Temperature 25 °CMaintain a consistent temperature for reproducible retention times.
Injection Volume 5 - 10 µL
Detection UV at 470 nm or Fluorescence (Ex: 470 nm, Em: 530 nm)NBD derivatives are brightly colored and fluorescent, allowing for highly sensitive and selective detection.[7]

Step 4: Data Analysis and Optimization

  • Perform data analysis and system suitability checks as described in Protocol 1.

  • If separation is not optimal, adjust the ratio of hexane to 2-propanol. Increasing the percentage of 2-propanol will generally decrease retention time. Screening other alcohol modifiers like ethanol can also be effective.

Conclusion

The enantiomers of 2-amino-2-phenylpropanoic acid can be successfully resolved using chiral HPLC. For a rapid and straightforward analysis, direct injection onto a macrocyclic glycopeptide CSP like CHIROBIOTIC® T is the recommended primary approach. This method leverages the unique multi-modal interaction capabilities of the stationary phase to resolve the underivatized, zwitterionic analyte. In cases where this approach is insufficient or higher sensitivity is required, a validated indirect method involving derivatization with NBD-Cl followed by separation on a polysaccharide-based CSP offers a powerful and robust alternative. The protocols provided herein serve as excellent starting points for method development and can be readily optimized to meet specific laboratory requirements.

References

  • Kim, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Gecse, O., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • D'Acquarica, I., et al. (2012). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. ResearchGate. [Link]

  • Ilisz, I., et al. (2010). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids. Journal of Chromatography A. [Link]

  • Tanács, D., et al. (2022). Macrocyclic glycopeptides- and derivatized cyclofructan-based chiral stationary phases for the enantioseparation of fluorinated β-phenylalanines. SZTE Publicatio Repozitórium. [Link]

  • Chernobrovkin, M. G., et al. (2007). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. ResearchGate. [Link]

  • Ilisz, I., et al. (2013). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. ResearchGate. [Link]

  • Péter, A., & Ilisz, I. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. National Center for Biotechnology Information. [Link]

  • Wikipedia. α-Methylphenylalanine. [Link]

Sources

Application Note: A Multi-dimensional NMR Approach for the Complete Structural Elucidation of (2R)-2-amino-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2R)-2-amino-2-phenylpropanoic acid is a non-proteinogenic α-amino acid featuring a chiral quaternary α-carbon. As a derivative of phenylalanine, its unique structural motif makes it a valuable building block in synthetic organic chemistry and a target for investigation in drug development. The precise and unambiguous confirmation of its covalent structure and the stereochemistry at the C2 position is paramount for its application, as even minor structural variations can lead to significant changes in biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the de novo structural elucidation of organic molecules in solution.[1][2] Its ability to provide atom-specific information on the chemical environment, bonding connectivity, and spatial relationships makes it an indispensable tool for chemists and structural biologists.[3][4] This application note provides a comprehensive guide and a detailed protocol for the complete structural assignment of this compound using a suite of one- and two-dimensional NMR experiments. We will not only outline the steps but also delve into the causality behind the experimental choices, offering a robust framework for researchers.

The Strategic NMR Toolkit: From Chemical Shifts to Connectivity

The core principle of structural elucidation by NMR is to systematically piece together molecular fragments by observing interactions between nuclear spins. For a molecule like this compound, a multi-pronged approach is necessary to resolve all atomic positions and their connections confidently.

One-Dimensional NMR: The Foundational Scan
  • ¹H NMR (Proton NMR): This is the initial and most sensitive NMR experiment. It provides four critical pieces of information: the number of distinct proton environments (number of signals), the electronic environment of each proton (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity or spin-spin splitting).[1] For our target molecule, we anticipate signals from the phenyl ring protons, the methyl group protons, and the exchangeable protons of the amine (-NH₂) and carboxylic acid (-COOH) groups. The α-proton is absent, as C2 is a quaternary center.

  • ¹³C NMR (Carbon NMR): This experiment provides a count of the unique carbon atoms in the molecule.[5] Since proton-decoupling is standard, each unique carbon typically appears as a single line, simplifying the spectrum. We expect to identify the carbonyl carbon, the carbons of the phenyl ring (both protonated and non-protonated), the chiral α-carbon, and the methyl carbon. The chemical shift of each carbon is highly indicative of its functional group type.[6]

Two-Dimensional NMR: Mapping the Molecular Blueprint

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.[7][8][9] These experiments correlate signals from different nuclei, revealing through-bond or through-space relationships.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[1] A cross-peak in a COSY spectrum indicates that the two protons on the corresponding axes are spin-coupled. For our molecule, this is crucial for assigning the connectivity within the phenyl ring's spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment maps direct, one-bond correlations between protons and the carbon atoms they are attached to (¹JCH).[8][10][11] Each cross-peak in the 2D map definitively links a specific proton signal to a specific carbon signal, serving as the bedrock of our assignment strategy.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the key to assembling the complete carbon skeleton. It reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH), and occasionally four bonds.[8][10][11] This allows us to connect the molecular fragments, especially through quaternary carbons (which have no attached protons and are thus invisible in HSQC), such as the carbonyl carbon and the α-carbon in our target molecule.

Experimental Workflow and Protocols

A logical workflow ensures that high-quality, reproducible data is acquired for confident analysis.

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition (500 MHz) cluster_analysis Part 3: Data Analysis a Weigh ~10 mg of This compound b Dissolve in 0.6 mL of D₂O + 1% DCl a->b c Vortex to Homogenize b->c d Transfer to 5mm NMR Tube c->d e Lock & Shim d->e Insert Sample into Spectrometer f Acquire ¹H Spectrum e->f g Acquire ¹³C Spectrum f->g h Acquire 2D COSY g->h i Acquire 2D HSQC h->i j Acquire 2D HMBC i->j k Process & Reference Spectra j->k Transfer Data l Assign ¹H & ¹³C Signals k->l m Analyze HSQC for C-H Pairs l->m n Analyze COSY for H-H Connectivity m->n o Analyze HMBC for Skeleton Assembly n->o p Compile Assignment Table o->p q q p->q Final Confirmation

Figure 1: Standard workflow for NMR-based structural elucidation.

Detailed Protocol: Sample Preparation

The quality of the NMR data is directly dependent on the quality of the sample. A meticulously prepared sample is the foundation of a successful experiment.

  • Solvent Selection: For amino acids, deuterated water (D₂O) is an excellent choice as it readily dissolves the polar zwitterionic form.[12][13] The addition of a small amount of deuterated acid (e.g., DCl) ensures the analyte is in a single, protonated state (the ammonium cation), preventing signal broadening from complex equilibria and improving solubility.[6][14] The labile amine and carboxylic acid protons will exchange with the solvent's deuterium, simplifying the ¹H spectrum by removing their signals.

  • Analyte Concentration: Weigh approximately 5-10 mg of this compound. This quantity is sufficient to obtain high-quality spectra in a reasonable timeframe on a modern spectrometer.[15]

  • Dissolution: Dissolve the sample in 0.6 mL of D₂O containing a trace of DCl in a clean vial. Vortex thoroughly to ensure complete dissolution.

  • Transfer: Transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height is at least 4.5 cm to be within the detection region of the NMR probe.[15]

  • Cleaning Note: NMR tubes must be scrupulously clean. A standard cleaning protocol involves rinsing with acetone, followed by deionized water, and a final acetone rinse, then drying in an oven at a low temperature (<60°C).[16]

Protocol: NMR Data Acquisition

The following is a standard suite of experiments run on a 500 MHz spectrometer.

Experiment Key Purpose Typical Number of Scans Important Parameters
¹H Observe all proton signals16Spectral Width: ~12 ppm; Acquisition Time: ~2-3 s
¹³C Observe all carbon signals1024Spectral Width: ~220 ppm; Proton decoupled
gCOSY Identify H-H spin coupling8-16Gradient-selected; Symmetrical matrix
gHSQC Correlate protons to attached carbons16-32Optimized for ¹JCH ≈ 145 Hz
gHMBC Correlate protons to carbons over 2-3 bonds32-64Optimized for long-range JCH ≈ 8 Hz

Data Analysis: A Step-by-Step Structural Assembly

Let's walk through the logical process of interpreting the spectral data to build the final structure. The chemical shifts provided below are typical and may vary slightly based on exact concentration and pH.

Step 1: Interpretation of 1D Spectra
  • ¹H NMR: The spectrum reveals two main regions of interest.

    • A complex multiplet between δ 7.3-7.5 ppm, integrating to 5 protons, is characteristic of a monosubstituted benzene ring.[17]

    • A sharp singlet at δ 1.8 ppm, integrating to 3 protons, is assigned to the methyl group (-CH₃). The singlet nature confirms it has no adjacent proton neighbors.

  • ¹³C NMR: The proton-decoupled ¹³C spectrum shows the expected 6 unique carbon signals.

    • δ ~174 ppm: A low-intensity signal characteristic of a carboxylic acid carbonyl carbon.

    • δ ~138 ppm: A quaternary carbon, assigned to the ipso-carbon of the phenyl ring (C1').

    • δ ~126-129 ppm: A cluster of signals for the five protonated carbons of the phenyl ring (C2'-C6').

    • δ ~65 ppm: A quaternary carbon, assigned to the chiral α-carbon (C2).

    • δ ~25 ppm: The methyl carbon (C3).

Step 2: Assigning Direct C-H Bonds with HSQC

The HSQC spectrum provides the first definitive links.

  • The aromatic protons (δ 7.3-7.5) show correlations to the carbon signals between δ 126-129 ppm.

  • The methyl protons (δ 1.8) show a clear cross-peak to the carbon at δ 25 ppm.

  • Crucially, the quaternary carbons (δ 174, 138, 65) show no signals, confirming their lack of directly attached protons.

Step 3: Assembling the Fragments with HMBC

The HMBC spectrum provides the critical long-range correlations to connect the isolated spin systems and quaternary centers.

G cluster_mol Key HMBC Correlations mol H_Me H3 (δ 1.8) C_alpha C2 (δ 65) H_Me->C_alpha ²J C_ipso C1' (δ 138) H_Me->C_ipso ³J C_carbonyl C1 (δ 174) H_Me->C_carbonyl ³J H_Ar H2'/H6' (δ ~7.4) H_Ar->C_alpha ³J C_ortho C2'/C6' (δ ~128) H_Ar->C_ortho ²J C_meta C3'/C5' (δ ~129) H_Ar->C_meta ³J

Sources

Application Notes and Protocols for the Use of (2R)-2-amino-2-phenylpropanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Role of (2R)-2-amino-2-phenylpropanoic Acid in Peptide Design

This compound, also known as α-methyl-L-phenylalanine, is a non-proteinogenic α,α-disubstituted amino acid that has garnered significant interest in peptide chemistry and drug discovery.[1] Its distinctive structural feature, a methyl group at the α-carbon in addition to the phenyl side chain, imparts significant conformational constraints on the peptide backbone. This steric hindrance plays a crucial role in stabilizing secondary structures, particularly α-helices, within synthetic peptides.[2][3] The incorporation of such residues is a well-established strategy for modifying the properties of peptides, including their biological activity, conformational stability, and pharmacological profile.[4]

Peptides incorporating this compound often exhibit enhanced resistance to proteolytic degradation, a critical attribute for therapeutic peptides. The α,α-disubstitution shields the adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide. Furthermore, the induced helical conformation can be pivotal for mimicking the bioactive conformation of natural peptides, leading to improved receptor binding and efficacy.[2]

However, the very steric hindrance that provides these advantages also presents significant challenges during solid-phase peptide synthesis (SPPS).[5] The bulky nature of this compound can impede the efficiency of the coupling reaction, necessitating optimized protocols and specialized reagents to achieve high yields and purity. This guide provides a comprehensive overview of the application of this compound in peptide synthesis, with detailed protocols and expert insights to navigate the associated challenges.

Key Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[6]
Molecular Weight 179.22 g/mol [6]
Appearance White to off-white crystalline powder-
Chirality (R)-enantiomer-
Key Structural Feature α,α-disubstitution (methyl and phenyl groups on the α-carbon)[2]

Core Principles of Incorporation via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence is most commonly achieved using the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy in SPPS.[7][8] The general workflow involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.[9] The process can be broken down into a repetitive cycle of deprotection and coupling steps.

SPPS_Cycle Resin Resin-Bound Peptide (N-terminal Fmoc) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection 1. Washing1 DMF Wash Deprotection->Washing1 2. Coupling Coupling of Fmoc-(2R)-2-amino- 2-phenylpropanoic acid (Coupling Reagent + Base) Washing1->Coupling 3. Washing2 DMF Wash Coupling->Washing2 4. Cycle Repeat Cycle for Next Amino Acid Washing2->Cycle 5. Cycle->Resin Start Next Cycle

Figure 1: General workflow for the incorporation of this compound in Fmoc-SPPS.

Critical Considerations for Coupling Sterically Hindered Amino Acids

The primary challenge in incorporating this compound lies in the coupling step. The steric bulk of the α-methyl and α-phenyl groups can significantly slow down the rate of amide bond formation. To overcome this, several strategies are employed:

  • Choice of Coupling Reagent: Standard coupling reagents may not be efficient enough. More potent activating agents are required to facilitate the reaction. Urionium/aminium salts like HATU, HCTU, and COMU are generally preferred over carbodiimides for coupling sterically hindered amino acids.[10]

  • Double Coupling: A common and effective strategy is to perform the coupling step twice.[11] After the initial coupling reaction, the resin is washed, and the coupling procedure is repeated with a fresh solution of the activated amino acid. This helps to drive the reaction to completion.

  • Extended Coupling Times: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) can improve the yield.

  • Monitoring of Coupling Efficiency: It is crucial to monitor the completeness of the coupling reaction. The Kaiser test (ninhydrin test) is a common qualitative method for detecting free primary amines on the resin. A negative Kaiser test (colorless or faint yellow) indicates a successful coupling.

Comparison of Common Coupling Reagents for Hindered Amino Acids
Coupling ReagentStructureAdvantagesDisadvantages
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHigh reactivity, often considered the gold standard for difficult couplings.[12]Can react with the unprotected N-terminus if used in excess.[13]
HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHigh reactivity, comparable to HATU, and often more cost-effective.[12]Can be allergenic.[14]
COMU (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateHigh coupling efficiency, reduced epimerization, and a better safety profile than HOBt/HOAt-based reagents.[10]May have stability issues in DMF over extended periods.
DIC/Oxyma N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetateCost-effective, OxymaPure is a non-explosive alternative to HOBt.Generally less reactive than uronium/aminium salts for highly hindered couplings.

Detailed Protocol for the Incorporation of Fmoc-(2R)-2-amino-2-phenylpropanoic acid

This protocol outlines a manual Fmoc-SPPS procedure for incorporating a single residue of Fmoc-(2R)-2-amino-2-phenylpropanoic acid onto a resin-bound peptide.

Materials:

  • Fmoc-protected resin with the N-terminal amine deprotected (e.g., H-Gly-Wang resin)

  • Fmoc-(2R)-2-amino-2-phenylpropanoic acid

  • Coupling Reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • SPPS reaction vessel with a sintered glass frit

  • Shaker or vortex mixer

  • Nitrogen supply for agitation (optional)

Procedure:

  • Resin Preparation:

    • Start with 1 equivalent of the resin-bound peptide with a free N-terminal amine in the SPPS reaction vessel.

    • Wash the resin thoroughly with DMF (3 x 10 mL/g of resin).

  • Amino Acid Activation:

    • In a separate vial, dissolve 3 equivalents of Fmoc-(2R)-2-amino-2-phenylpropanoic acid and 2.9 equivalents of HATU in DMF (approximately 5 mL/g of resin).

    • Add 6 equivalents of DIPEA to the solution and vortex briefly.

    • Allow the activation to proceed for 2-5 minutes at room temperature.[14]

  • First Coupling:

    • Add the activated amino acid solution to the resin in the reaction vessel.

    • Agitate the mixture for 2 hours at room temperature.

  • Washing:

    • Drain the reaction solution from the vessel.

    • Wash the resin with DMF (5 x 10 mL/g of resin) to remove excess reagents and byproducts.

  • Monitoring the First Coupling (Optional but Recommended):

    • Take a small sample of the resin beads and perform a Kaiser test.

    • If the test is negative (beads remain colorless or yellow), proceed to the next deprotection step for the subsequent amino acid.

    • If the test is positive (beads turn blue), a second coupling is necessary.

  • Second Coupling (Double Coupling):

    • Prepare a fresh solution of activated Fmoc-(2R)-2-amino-2-phenylpropanoic acid as described in step 2.

    • Add the solution to the resin and agitate for another 2 hours at room temperature.

  • Final Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 x 10 mL/g of resin).

    • Wash with DCM (3 x 10 mL/g of resin).

    • Wash with MeOH (3 x 10 mL/g of resin).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Continuing the Synthesis:

    • The resin is now ready for the deprotection of the newly added Fmoc group and the coupling of the next amino acid in the sequence.

Cleavage from the Resin and Final Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed.

Cleavage_Workflow PeptideResin Fully Assembled Peptide on Resin WashDry Wash with DCM and Dry PeptideResin->WashDry Cleavage Treat with Cleavage Cocktail (e.g., TFA/TIS/H₂O) WashDry->Cleavage Precipitation Precipitate in Cold Diethyl Ether Cleavage->Precipitation Centrifuge Centrifuge and Wash Pellet Precipitation->Centrifuge Lyophilize Lyophilize to Obtain Crude Peptide Powder Centrifuge->Lyophilize

Figure 2: Workflow for the cleavage and deprotection of the synthetic peptide.

Protocol:

  • Preparation:

    • Ensure the peptide-resin is thoroughly dried.

    • Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the peptide-resin (approximately 10 mL/g of resin).[5]

    • Stir or agitate the mixture at room temperature for 2-3 hours.[5]

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (typically 10-20 times the volume of the TFA solution).

    • A white precipitate of the crude peptide should form.

  • Isolation and Washing:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

  • Drying:

    • After the final wash, dry the peptide pellet under a stream of nitrogen and then in a vacuum desiccator.

    • For long-term storage, lyophilize the peptide from a water/acetonitrile mixture to obtain a fluffy powder.

Purification and Characterization

The crude peptide will contain impurities such as deletion sequences and incompletely deprotected peptides. Purification is typically achieved by reversed-phase high-performance liquid chromatography (RP-HPLC).[15]

Purification Protocol Outline:

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent, often a mixture of water and acetonitrile with 0.1% TFA.

  • RP-HPLC:

    • Column: A C18 stationary phase is commonly used.

    • Mobile Phases:

      • A: 0.1% TFA in water

      • B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptides based on their hydrophobicity.[15]

    • Detection: Monitor the elution profile at 210-220 nm.[15]

  • Fraction Collection: Collect fractions corresponding to the major peak, which should be the desired peptide.

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to confirm their purity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide.

Characterization:

The identity and purity of the final peptide must be confirmed.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm that the molecular weight of the purified peptide matches the theoretical mass.

  • Analytical RP-HPLC: This is used to determine the purity of the final product.

Conclusion

The incorporation of this compound is a powerful tool for designing conformationally constrained, proteolytically stable peptides. While its steric hindrance poses challenges during synthesis, these can be effectively overcome through the use of potent coupling reagents, optimized reaction conditions such as double coupling, and careful monitoring of the reaction progress. The protocols and guidelines presented here provide a robust framework for the successful synthesis and purification of peptides containing this valuable non-proteinogenic amino acid, enabling further advancements in peptide-based therapeutics and chemical biology.

References

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. [Link]

  • Biotage. (2023). Using double coupling to improve your peptide synthesis. [Link]

  • Subirós-Funosas, A., et al. (2013). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Hossain, M. A., et al. (2023). Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. Journal of the American Chemical Society. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Hossain, M. A., et al. (2023). Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. ResearchGate. [Link]

  • Kolesanova, E. F., et al. (2013). COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. ResearchGate. [Link]

  • University of Wisconsin-Madison. (n.d.). Peptide Synthesis for Beginners. [Link]

  • Hossain, M. A., et al. (2023). Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. PubMed. [Link]

  • Walensky, L. D., & Bird, G. H. (2014). Synthesis of Stabilized Alpha-Helical Peptides. Methods in Enzymology. [Link]

  • Wang, X., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. [Link]

  • Gao, L., et al. (2021). Super-helix in L-phenylalanine based supramolecular self-assembly with dynamic morphology transitions. ACS Publications. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • LCGC International. (2019). The Basics of HPLC Peptide Analysis. [Link]

Sources

The Strategic Integration of (2R)-2-amino-2-phenylpropanoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Medicinal Chemists and Drug Development Professionals

(2R)-2-amino-2-phenylpropanoic acid, a non-proteinogenic α-amino acid, has emerged as a valuable chiral building block in medicinal chemistry. Its unique structural features, particularly the presence of a stereocenter at the α-carbon bearing both a phenyl and a methyl group, offer distinct advantages in the design of novel therapeutic agents. This guide provides a comprehensive overview of the applications of this compound, detailing its role in constructing bioactive molecules and providing experimentally validated protocols for its manipulation and incorporation into drug scaffolds.

Core Principles and Medicinal Chemistry Rationale

The incorporation of this compound into drug candidates is driven by several key principles of medicinal chemistry. The constrained di-substitution at the α-carbon can impart conformational rigidity to a molecule, which can be crucial for enhancing binding affinity and selectivity to biological targets. Furthermore, the phenyl group can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, within a receptor's binding pocket, thereby contributing to the overall potency of the compound.

The (2R)-configuration is of paramount importance, as stereochemistry plays a pivotal role in determining the pharmacological activity of a drug. The specific spatial arrangement of the amino, carboxyl, phenyl, and methyl groups dictates how the molecule interacts with its biological target, often leading to significant differences in efficacy and safety between enantiomers.

A notable example highlighting the therapeutic potential of this structural class is the investigation of the closely related compound, S(-)-2-amino-2-methyl-3-phenylpropanoic acid. Studies have demonstrated its anti-inflammatory and antinociceptive properties, suggesting that the 2-amino-2-phenylpropanoic acid scaffold can serve as a promising starting point for the development of new anti-inflammatory drugs with potentially weak side effects[1]. Phenylpropanoids and their derivatives, in general, are known to possess a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects, further underscoring the value of this chemical motif in drug discovery[1].

Applications in Drug Design and Synthesis

This compound serves as a versatile synthon for the creation of a diverse array of bioactive molecules, including peptide mimetics and small molecule inhibitors.

Constrained Peptidomimetics

In the realm of peptide-based drug discovery, the incorporation of unnatural amino acids is a well-established strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability[2]. This compound can be integrated into peptide sequences to induce specific secondary structures, such as turns and helices, which can mimic the bioactive conformation of the parent peptide while offering enhanced resistance to enzymatic degradation.

The synthesis of such peptidomimetics typically involves standard solid-phase or solution-phase peptide synthesis methodologies. The amino group of this compound can be protected with common protecting groups like Fmoc or Boc, and the carboxylic acid can be activated for coupling with another amino acid or a resin.

Experimental Protocols

The successful application of this compound in medicinal chemistry relies on robust and reproducible synthetic protocols. This section provides detailed procedures for the key chemical transformations required for its incorporation into target molecules.

N-Terminal Protection Strategies

The protection of the amino group is a critical first step in most synthetic routes involving amino acids. The choice of the protecting group depends on the overall synthetic strategy, particularly the deprotection conditions required in subsequent steps.

The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group in peptide synthesis[3].

  • Protocol:

    • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add triethylamine (1.5 eq) to the solution and stir until the amino acid is fully dissolved.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

    • Add water to the residue and wash with a nonpolar organic solvent (e.g., hexane or diethyl ether) to remove excess Boc₂O.

    • Acidify the aqueous layer to pH 2-3 with a cold, dilute acid (e.g., 1 M HCl or citric acid).

    • Extract the product into an organic solvent such as ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group and suitable for solid-phase peptide synthesis[4].

  • Protocol:

    • Dissolve this compound (1.0 eq) in a 10% aqueous sodium carbonate solution.

    • Cool the solution in an ice bath.

    • In a separate flask, dissolve 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.05 eq) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.05 eq) in a suitable organic solvent like dioxane or acetone.

    • Add the Fmoc reagent solution dropwise to the amino acid solution while maintaining the temperature at 0-5 °C and vigorously stirring.

    • Allow the reaction to warm to room temperature and stir for several hours or overnight.

    • Monitor the reaction progress by TLC.

    • Once complete, dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc reagent and byproducts.

    • Acidify the aqueous layer to pH 2-3 with cold, dilute HCl.

    • The Fmoc-protected amino acid will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Carboxyl Group Activation and Amide Bond Formation

The formation of an amide bond is a cornerstone of peptide and peptidomimetic synthesis. This requires the activation of the carboxylic acid moiety of the N-protected this compound.

A widely used method for amide bond formation that minimizes racemization involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt)[5][6].

  • Protocol:

    • Dissolve the N-protected this compound (1.0 eq) and the amine component (1.0-1.2 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

    • Add HOBt (1.2 eq) to the solution and stir until it dissolves.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add EDC hydrochloride (1.2 eq) to the cooled solution.

    • If the amine component is a salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5-2.0 eq).

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., saturated sodium bicarbonate solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₁NO₂[7]
Molecular Weight165.19 g/mol [7]
IUPAC NameThis compound
CAS Number37536-88-8

Table 2: Biological Activity of a Related Derivative

CompoundBiological ActivityModelReference
S(-)-2-amino-2-methyl-3-phenylpropanoic acidAnti-inflammatory, AntinociceptiveIn vivo (rodent)[1]

Visualizations

Workflow for Incorporation into a Peptide Chain

G cluster_protection N-Terminal Protection cluster_activation Carboxyl Activation & Coupling cluster_deprotection Deprotection & Elongation start This compound boc_protection Boc Protection (Boc₂O, base) start->boc_protection fmoc_protection Fmoc Protection (Fmoc-Cl or Fmoc-OSu) start->fmoc_protection protected_aa N-Protected Amino Acid boc_protection->protected_aa Boc-(R)-α-Me-Phe-OH fmoc_protection->protected_aa Fmoc-(R)-α-Me-Phe-OH activation Activation (EDC, HOBt) protected_aa->activation coupling Coupling with Amine Component activation->coupling dipeptide Protected Dipeptide coupling->dipeptide deprotection N-Terminal Deprotection dipeptide->deprotection next_coupling Couple Next Amino Acid deprotection->next_coupling next_coupling->dipeptide Chain Elongation

Caption: General workflow for the incorporation of this compound into a peptide chain.

Key Structural Features for Biological Activity

G cluster_molecule This compound moiety cluster_target Biological Target center alpha_carbon α-Carbon (Stereocenter) phenyl_group Phenyl Group alpha_carbon->phenyl_group π-π stacking Hydrophobic interactions methyl_group Methyl Group alpha_carbon->methyl_group Steric bulk Conformational restriction amino_group Amino Group alpha_carbon->amino_group H-bonding Salt bridge carboxyl_group Carboxyl Group alpha_carbon->carboxyl_group H-bonding Salt bridge receptor Receptor Binding Pocket phenyl_group->receptor Interaction amino_group->receptor Interaction carboxyl_group->receptor Interaction

Sources

Application Notes and Protocols for the Enzymatic Synthesis of (2R)-2-amino-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral α,α-Disubstituted Amino Acids

(2R)-2-amino-2-phenylpropanoic acid, a non-proteinogenic α,α-disubstituted amino acid, represents a class of chiral building blocks of significant interest in modern drug discovery and development. The presence of a quaternary α-carbon atom imparts unique conformational constraints on peptides and peptidomimetics, which can lead to enhanced proteolytic stability, improved receptor binding affinity, and controlled secondary structures. Consequently, the development of efficient and stereoselective synthetic routes to enantiomerically pure α,α-disubstituted amino acids is of paramount importance.

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for the production of chiral molecules. Enzymes offer exquisite chemo-, regio-, and stereoselectivity, operating under mild reaction conditions and minimizing the environmental impact. This application note details two robust enzymatic strategies for the synthesis of this compound: Kinetic Resolution of a Racemic Ester using Lipase and Enantioselective Hydrolysis of a Prochiral Nitrile using Nitrilase .

Strategic Overview: Two Enzymatic Pathways to Enantiopurity

The synthesis of this compound can be approached through two distinct and effective enzymatic methodologies. The choice of strategy may depend on the availability of starting materials, desired throughput, and downstream processing considerations.

Enzymatic_Strategies cluster_0 Strategy 1: Kinetic Resolution cluster_1 Strategy 2: Enantioselective Hydrolysis Racemic Ester Racemic Ester Lipase Lipase Racemic Ester->Lipase Stereoselective Hydrolysis (R)-Amino Acid (R)-Amino Acid Lipase->(R)-Amino Acid (S)-Ester (S)-Ester Lipase->(S)-Ester Prochiral Nitrile Prochiral Nitrile Nitrilase Nitrilase Prochiral Nitrile->Nitrilase Enantioselective Hydrolysis (R)-Amino Acid_2 (R)-Amino Acid Nitrilase->(R)-Amino Acid_2

Figure 1: Conceptual overview of the two enzymatic strategies for the synthesis of this compound.

Strategy 1: Lipase-Catalyzed Kinetic Resolution of Racemic N-Acetyl-2-amino-2-phenylpropanoic Acid Methyl Ester

Kinetic resolution is a widely employed technique for the separation of enantiomers, where an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. In this protocol, a lipase is used for the stereoselective hydrolysis of the (R)-enantiomer of a racemic N-acetylated methyl ester of 2-amino-2-phenylpropanoic acid.

Rationale for Experimental Choices
  • N-Acetylation and Esterification: The native amino acid is first converted to its N-acetylated methyl ester. N-acetylation protects the amino group and enhances the substrate's suitability for lipase-catalyzed hydrolysis. Esterification to the methyl ester provides a readily hydrolyzable group for the lipase.

  • Lipase Selection: Lipases, such as those from Candida antarctica (e.g., Novozym 435) or Pseudomonas species, are well-documented for their ability to catalyze the kinetic resolution of a broad range of esters with high enantioselectivity.[1][2]

  • Biphasic System: The reaction is performed in a biphasic system (e.g., aqueous buffer and an organic solvent like toluene or MTBE). This allows for high substrate loading in the organic phase while the enzyme remains active in the aqueous phase, and it facilitates product separation.

Experimental Workflow

Kinetic_Resolution_Workflow cluster_prep Substrate Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up and Purification Racemic_AA Racemic 2-amino-2- phenylpropanoic acid N_Acetylation N-Acetylation Racemic_AA->N_Acetylation Esterification Esterification N_Acetylation->Esterification Racemic_Ester Racemic N-Acetyl-2-amino-2- phenylpropanoic acid methyl ester Esterification->Racemic_Ester Reaction_Setup Biphasic System: Aqueous Buffer (pH 7) + Organic Solvent Racemic_Ester->Reaction_Setup Enzyme_Addition Add Lipase (e.g., Novozym 435) Reaction_Setup->Enzyme_Addition Incubation Incubate with stirring (e.g., 30-40°C, 24-48 h) Enzyme_Addition->Incubation Phase_Separation Separate Aqueous and Organic Phases Incubation->Phase_Separation Aqueous_Phase Aqueous Phase: (R)-N-Acetyl Amino Acid Phase_Separation->Aqueous_Phase Organic_Phase Organic Phase: (S)-N-Acetyl Ester Phase_Separation->Organic_Phase Acidification Acidify Aqueous Phase (e.g., with 1M HCl) Aqueous_Phase->Acidification Extraction Extract with Organic Solvent Acidification->Extraction Deprotection Deprotection of (R)-N-Acetyl Amino Acid Extraction->Deprotection Final_Product (2R)-2-amino-2- phenylpropanoic acid Deprotection->Final_Product

Figure 2: Step-by-step workflow for the lipase-catalyzed kinetic resolution.

Detailed Protocol: Kinetic Resolution

Materials:

  • Racemic 2-amino-2-phenylpropanoic acid

  • Acetic anhydride

  • Methanol

  • Thionyl chloride or other suitable esterification reagent

  • Lipase (e.g., Novozym 435, immobilized Candida antarctica lipase B)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Toluene or MTBE

  • Sodium bicarbonate

  • Hydrochloric acid (1 M and concentrated)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

Procedure:

  • Synthesis of Racemic N-Acetyl-2-amino-2-phenylpropanoic Acid Methyl Ester:

    • N-Acetylation: Suspend racemic 2-amino-2-phenylpropanoic acid in a suitable solvent and react with acetic anhydride in the presence of a base (e.g., sodium bicarbonate) to obtain N-acetyl-2-amino-2-phenylpropanoic acid.

    • Esterification: Convert the N-acetylated amino acid to its methyl ester using a standard method, such as reaction with methanol in the presence of thionyl chloride. Purify the resulting racemic ester by column chromatography.

  • Enzymatic Kinetic Resolution:

    • In a temperature-controlled reaction vessel, prepare a biphasic system containing the racemic N-acetyl methyl ester dissolved in toluene (e.g., 100 mM) and an equal volume of 0.1 M phosphate buffer (pH 7.0).

    • Add the lipase (e.g., 10-20 mg/mL of the total reaction volume).

    • Stir the mixture at a controlled temperature (e.g., 37°C) and monitor the reaction progress by taking periodic samples from the organic phase for chiral HPLC analysis.

    • Terminate the reaction when approximately 50% conversion is reached to achieve high enantiomeric excess for both the product and the remaining substrate.

  • Work-up and Product Isolation:

    • Separate the aqueous and organic phases.

    • Isolation of (R)-N-Acetyl-2-amino-2-phenylpropanoic Acid:

      • Wash the aqueous phase with a fresh portion of organic solvent to remove any remaining ester.

      • Acidify the aqueous phase to pH 1-2 with 1 M HCl.

      • Extract the (R)-N-acetyl amino acid with ethyl acetate.

      • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.

    • Deprotection:

      • Hydrolyze the N-acetyl group of the (R)-enantiomer by refluxing with aqueous HCl to obtain the final product, this compound.

Parameter Typical Value/Condition
SubstrateRacemic N-Acetyl-2-amino-2-phenylpropanoic acid methyl ester
EnzymeImmobilized Candida antarctica lipase B (Novozym 435)
Reaction MediumBiphasic: Toluene/0.1 M Phosphate Buffer (pH 7.0) (1:1 v/v)
Temperature37°C
Reaction Time24 - 48 hours (monitor for ~50% conversion)
Expected Products(R)-N-Acetyl-2-amino-2-phenylpropanoic acid and unreacted (S)-ester
Enantiomeric Excess>95% for both product and remaining substrate at ~50% conversion

Strategy 2: Nitrilase-Catalyzed Enantioselective Hydrolysis of 2-amino-2-phenylpropionitrile

This strategy involves the direct, enantioselective hydrolysis of a prochiral nitrile, 2-amino-2-phenylpropionitrile, to the desired this compound. Nitrilases, particularly from Rhodococcus and Pseudomonas species, have demonstrated efficacy in the stereoselective hydrolysis of nitriles.[3][4]

Rationale for Experimental Choices
  • Prochiral Substrate: 2-amino-2-phenylpropionitrile is a suitable prochiral substrate for nitrilase-catalyzed hydrolysis.

  • Enzyme Selection: Nitrilases from bacterial sources like Rhodococcus sp. or Pseudomonas fluorescens are known to catalyze the hydrolysis of a variety of nitriles, including those with steric hindrance at the α-position.[4]

  • Whole-Cell Biocatalyst: The use of whole cells often provides a more robust and cost-effective biocatalyst compared to purified enzymes, as it eliminates the need for enzyme purification and can facilitate cofactor regeneration if required (though not for nitrilases).

Experimental Workflow

Nitrilase_Workflow cluster_prep_nitrilase Substrate and Biocatalyst Preparation cluster_reaction_nitrilase Enzymatic Reaction cluster_workup_nitrilase Work-up and Purification Synthesis_Nitrile Synthesis of 2-amino-2-phenylpropionitrile Cell_Culture Cultivation of Nitrilase- producing Microorganism (e.g., Rhodococcus sp.) Cell_Harvest Harvest and Prepare Whole-Cell Biocatalyst Cell_Culture->Cell_Harvest Reaction_Setup_Nit Aqueous Buffer (e.g., pH 7.5) Substrate_Addition Add 2-amino-2-phenylpropionitrile Reaction_Setup_Nit->Substrate_Addition Biocatalyst_Addition Add Whole-Cell Biocatalyst Substrate_Addition->Biocatalyst_Addition Incubation_Nit Incubate with stirring (e.g., 30°C, 24-72 h) Biocatalyst_Addition->Incubation_Nit Cell_Removal Remove Cells (Centrifugation) Incubation_Nit->Cell_Removal Supernatant Collect Supernatant Cell_Removal->Supernatant Acidification_Nit Adjust pH to Isoelectric Point Supernatant->Acidification_Nit Precipitation Precipitate and Collect This compound Acidification_Nit->Precipitation Purification Recrystallization Precipitation->Purification Final_Product_Nit (2R)-2-amino-2- phenylpropanoic acid Purification->Final_Product_Nit

Sources

Application Note: Derivatization Strategies for the Analysis of (2R)-2-amino-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2R)-2-amino-2-phenylpropanoic acid, a non-proteinogenic α-aryl-α-amino acid, is a chiral building block of significant interest in pharmaceutical and chemical synthesis. Its accurate quantification and enantiomeric purity assessment are critical for drug development, metabolic studies, and quality control. However, the inherent properties of this amino acid—high polarity, low volatility, and the lack of a strong chromophore—present analytical challenges.[] Derivatization, the chemical modification of the analyte, is an indispensable step to overcome these limitations, enabling robust and sensitive analysis by chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[]

This application note provides a detailed guide to the derivatization of this compound. It explores the rationale behind various derivatization strategies, offers step-by-step protocols, and discusses the critical parameters for successful analysis. The focus is on providing researchers, scientists, and drug development professionals with the practical knowledge to select and implement the most appropriate derivatization method for their specific analytical needs.

The Rationale for Derivatization

The primary goals of derivatizing this compound are to:

  • Increase Volatility for GC Analysis: The amino and carboxylic acid functional groups make the molecule non-volatile. Derivatization masks these polar groups, increasing the analyte's vapor pressure and thermal stability, which are prerequisites for GC analysis.[][2]

  • Enhance Chromatographic Separation: By altering the polarity and chemical nature of the analyte, derivatization improves its interaction with the stationary phase, leading to better peak shape and resolution.[]

  • Improve Detection Sensitivity: For HPLC analysis with UV or fluorescence detection, derivatization introduces a chromophore or fluorophore into the molecule, significantly enhancing the detector response.[]

  • Enable Chiral Separation: To determine the enantiomeric purity of this compound, a chiral derivatizing agent can be used to form diastereomers, which can then be separated on a standard achiral column.[3][4]

Derivatization Strategies for GC-MS Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For amino acids, derivatization is mandatory.[] Two common approaches are silylation and a two-step esterification/acylation process.

Silylation

Silylation is a widely used derivatization technique where active hydrogens in the amino and carboxyl groups are replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.

Causality of Experimental Choices:

  • Reagent Selection: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is often preferred over other silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). MTBSTFA forms TBDMS derivatives that are more stable and less susceptible to hydrolysis than TMS derivatives, which is a significant advantage given that moisture can lead to poor reaction yields.

  • Catalyst: The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity of the silylating agent, especially for sterically hindered groups.[5]

  • Solvent: Aprotic solvents such as pyridine, acetonitrile, or dichloromethane are used to dissolve the amino acid and facilitate the reaction. Pyridine can also act as an acid scavenger.

  • Temperature and Time: Heating is typically required to drive the reaction to completion. Optimization of temperature and reaction time is crucial for achieving high derivatization yields.

Protocol: TBDMS Derivatization using MTBSTFA

Materials:

  • This compound standard or sample

  • MTBSTFA (+ 1% TBDMCS)

  • Acetonitrile (anhydrous)

  • Pyridine (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the amino acid into a reaction vial. If the sample is in solution, transfer an aliquot and evaporate the solvent to dryness under a gentle stream of nitrogen. It is critical to ensure the sample is completely dry as moisture interferes with the reaction.

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile and 50 µL of anhydrous pyridine to the dried sample. Vortex briefly to dissolve.

  • Derivatization: Add 100 µL of MTBSTFA (+ 1% TBDMCS) to the vial. Cap the vial tightly.

  • Reaction: Heat the vial at 70-100°C for 30-60 minutes in a heating block or oven.

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS.

Self-Validation:

  • Run a derivatized standard to confirm the expected retention time and mass spectrum of the di-TBDMS derivative.

  • Analyze a blank (reagents only) to check for any interfering peaks.

  • Assess the completeness of the reaction by looking for the absence of the underivatized or mono-derivatized amino acid peaks in the chromatogram.

Two-Step Esterification and Acylation

This method involves two sequential reactions: esterification of the carboxylic acid group followed by acylation of the amino group.[2][6] This approach is robust and yields stable derivatives.

Causality of Experimental Choices:

  • Esterification: The carboxyl group is typically converted to a methyl or ethyl ester using an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst like acetyl chloride or hydrochloric acid.[7] This reaction is generally performed first as the amino group is protected by protonation under acidic conditions.

  • Acylation: The amino group is then acylated using an acylating agent such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA).[2][6] These fluorinated reagents increase the volatility and electronegativity of the derivative, enhancing its detectability by GC-MS.[2][6]

  • Solvent Exchange: After esterification, the acidic alcohol must be removed before acylation, which is performed under anhydrous and non-acidic conditions.

Protocol: Methyl Ester-Pentafluoropropionyl (Me-PFP) Derivatization

Materials:

  • This compound standard or sample

  • Methanolic HCl (e.g., 2 M HCl in methanol) or Methanol/Acetyl Chloride (4:1, v/v)[7]

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl acetate (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block

  • Nitrogen gas supply

Procedure:

  • Esterification:

    • Place the dried amino acid sample in a reaction vial.

    • Add 200 µL of methanolic HCl.

    • Cap the vial and heat at 80°C for 60 minutes.[2]

    • Cool the vial and evaporate the solvent to dryness under a stream of nitrogen.

  • Acylation:

    • To the dried methyl ester, add 100 µL of anhydrous ethyl acetate and 50 µL of PFPA.

    • Cap the vial and heat at 65°C for 30 minutes.[2]

    • Cool the vial and evaporate the excess reagent and solvent under a stream of nitrogen.

  • Sample Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., toluene or ethyl acetate) for GC-MS analysis.

Self-Validation:

  • Inject a derivatized standard to verify the retention time and mass spectrum of the Me-PFP derivative.

  • The mass spectrum should show characteristic fragments corresponding to the loss of the ester and acyl groups.

  • Monitor for any side products or incomplete derivatization.

Derivatization Strategies for HPLC Analysis

HPLC is a versatile technique for separating non-volatile and thermally labile compounds. For amino acids lacking a native chromophore or fluorophore, pre-column derivatization is essential for sensitive detection.

Chiral Derivatization for Enantiomeric Separation

To determine the enantiomeric purity of this compound, a chiral derivatizing agent is reacted with the amino acid to form diastereomers. These diastereomers have different physical properties and can be separated on a conventional achiral reversed-phase HPLC column.[4]

Causality of Experimental Choices:

  • Reagent Selection: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDDA) and its analogs are widely used for the chiral analysis of amino acids.[3] The derivatization occurs at the primary amino group. The resulting diastereomers exhibit strong UV absorbance due to the dinitrophenyl group, allowing for sensitive detection.

  • Reaction Conditions: The reaction is typically carried out in a slightly alkaline buffer (e.g., sodium bicarbonate or borate buffer) to facilitate the nucleophilic attack of the amino group on the reagent.

  • Quenching: After the reaction is complete, it is often quenched with an acid to stop further reaction and stabilize the derivatives.

Protocol: Derivatization with Marfey's Reagent (FDDA)

Materials:

  • This compound standard or sample

  • Marfey's reagent (FDDA) solution (e.g., 1% w/v in acetone)

  • Sodium bicarbonate buffer (e.g., 1 M, pH ~8.5)

  • Hydrochloric acid (e.g., 2 M)

  • Reaction vials

  • Heating block

Procedure:

  • Sample Preparation: Prepare an aqueous solution of the amino acid (e.g., 50 µL).

  • Derivatization:

    • In a reaction vial, mix the amino acid solution with 100 µL of sodium bicarbonate buffer.

    • Add 200 µL of the FDDA solution.

    • Vortex the mixture and heat at 40-50°C for 60-90 minutes.

  • Quenching:

    • Cool the reaction mixture to room temperature.

    • Add 50 µL of 2 M HCl to quench the reaction.

  • Analysis: The sample can be directly injected or diluted with the mobile phase before HPLC analysis on a C18 column.

Self-Validation:

  • Derivatize a racemic standard of 2-amino-2-phenylpropanoic acid to confirm the separation of the two diastereomeric peaks.

  • The peak area ratio should be approximately 1:1 for the racemate.

  • Inject a derivatized this compound standard to identify its corresponding peak.

Derivatization for Enhanced Fluorescence Detection

For trace-level quantification, derivatizing agents that introduce a highly fluorescent tag are employed.

Causality of Experimental Choices:

  • Reagent Selection: o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., N-acetyl-L-cysteine) reacts with primary amines to form highly fluorescent isoindole derivatives.[4][8] This reaction is fast and occurs at room temperature. Another common reagent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), which also forms stable, fluorescent adducts.

  • pH Control: The OPA/thiol reaction requires an alkaline pH, typically achieved using a borate buffer.[8]

  • Stability: OPA derivatives can be unstable, so analysis should be performed promptly after derivatization. AQC derivatives, on the other hand, are known to be highly stable.

Protocol: Derivatization with o-Phthalaldehyde (OPA) / N-acetyl-L-cysteine (NAC)

Materials:

  • This compound standard or sample

  • Borate buffer (0.4 M, pH 9.5)

  • OPA reagent: Dissolve 10 mg of OPA in 1 mL of methanol.

  • NAC reagent: Dissolve 30 mg of NAC in 1 mL of methanol.

  • Derivatization reagent: Mix the OPA and NAC solutions. This reagent should be prepared fresh daily.[8]

  • Autosampler vials

Procedure:

  • Sample and Reagent Mixing: In an autosampler vial, mix the following in order:

    • 100 µL of the amino acid standard or sample solution.

    • 200 µL of the derivatization reagent (OPA/NAC mixture).

    • 500 µL of the borate buffer.[8]

  • Reaction: Vortex the mixture and allow it to react at room temperature for at least 2 minutes.[8]

  • Analysis: Inject an aliquot of the reaction mixture into the HPLC system equipped with a fluorescence detector (Excitation: 340 nm, Emission: 450 nm).[8]

Self-Validation:

  • Analyze a derivatized standard to determine the retention time and response.

  • Run a reagent blank to check for background fluorescence.

  • Evaluate the stability of the derivative by injecting the same sample at different time points.

Data Summary and Comparison

Derivatization MethodAnalytical TechniqueTarget Functional Group(s)Key AdvantagesKey Considerations
Silylation (MTBSTFA) GC-MS-COOH, -NH2Forms stable derivatives, less moisture sensitive than TMS.Requires anhydrous conditions, heating.
Esterification/Acylation GC-MS-COOH, -NH2Robust, produces stable and volatile derivatives.[2][6]Two-step process, requires solvent evaporation.
Marfey's Reagent (FDDA) HPLC-UV-NH2Enables chiral separation on achiral columns, sensitive UV detection.[3]Reagent can be expensive, requires heating.
OPA/Thiol HPLC-Fluorescence-NH2Fast reaction at room temperature, highly sensitive fluorescence detection.[4][8]Derivatives can be unstable.
AQC HPLC-Fluorescence-NH2Forms highly stable fluorescent derivatives.Reagent kit may be required.

Visualizing the Derivatization Workflows

GC-MS Derivatization Workflow

GCMS_Workflow cluster_start Sample Preparation cluster_silylation Silylation cluster_two_step Esterification/Acylation cluster_end Analysis Start Dried Amino Acid Sample Silylation_Step Add MTBSTFA & Heat (70-100°C) Start->Silylation_Step Path 1 Esterification Esterification (Methanolic HCl, 80°C) Start->Esterification Path 2 GCMS_Analysis GC-MS Analysis Silylation_Step->GCMS_Analysis Evap1 Evaporate Esterification->Evap1 Acylation Acylation (PFPA, 65°C) Evap1->Acylation Evap2 Evaporate Acylation->Evap2 Reconstitute Reconstitute Evap2->Reconstitute Reconstitute->GCMS_Analysis

Caption: Workflow for GC-MS analysis via Silylation or two-step Esterification/Acylation.

HPLC Derivatization Workflow

HPLC_Workflow cluster_start Sample Preparation cluster_marfey Chiral Derivatization (UV) cluster_opa Fluorescence Derivatization cluster_end Analysis Start Aqueous Amino Acid Sample Marfey_Step Add Marfey's Reagent & Buffer, Heat (40-50°C) Start->Marfey_Step Path 1 OPA_Step Add OPA/NAC Reagent & Buffer (Room Temp) Start->OPA_Step Path 2 Quench Quench (Acid) Marfey_Step->Quench HPLC_Analysis HPLC Analysis Quench->HPLC_Analysis OPA_Step->HPLC_Analysis

Caption: Workflow for HPLC analysis via Chiral or Fluorescence Derivatization.

Conclusion

The successful analysis of this compound is critically dependent on the selection and execution of an appropriate derivatization strategy. For GC-MS analysis, silylation with MTBSTFA offers a convenient single-step derivatization, while the two-step esterification/acylation provides highly stable derivatives suitable for robust quantification. For HPLC analysis, chiral reagents like Marfey's reagent are essential for determining enantiomeric purity, whereas fluorescent tagging agents such as OPA/thiol or AQC enable highly sensitive quantification.

By understanding the chemical principles behind each method and adhering to the detailed protocols provided, researchers can confidently generate accurate and reliable data for this important chiral amino acid. Each protocol should be viewed as a self-validating system, where the analysis of standards and blanks confirms the success of the derivatization and the integrity of the analytical results.

References

  • MDPI. (2021-03-19). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Available from: [Link]

  • Waters Corporation. Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Available from: [Link]

  • ResearchGate. Scheme of derivatization for amino acid enantiomers by.... Available from: [Link]

  • ResearchGate. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Available from: [Link]

  • ResearchGate. (2007). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Available from: [Link]

  • PubChem. 2-Amino-2-phenylpropanoic acid. Available from: [Link]

  • Journal of the American Chemical Society. Electrophilic azidation of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-.alpha.-azido carboxylic acids. Available from: [Link]

  • MDPI. (2014). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Available from: [Link]

  • NIH National Library of Medicine. (2018). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Available from: [Link]

  • PubChem. (2S)-2-amino-2-phenylpropanoic acid. Available from: [Link]

  • Google Patents. Preparation method of chiral alpha-amino acid.
  • Google Patents. Silylation of amino acids.
  • NIH National Library of Medicine. (2018). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2R)-2-amino-2-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2R)-2-amino-2-phenylpropanoic acid. This non-proteinogenic amino acid is a critical chiral building block in the development of various pharmaceuticals. Its synthesis, particularly with high enantiomeric purity, presents several challenges. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate common issues encountered in the laboratory.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific problems you may face during the synthesis of this compound.

Issue 1: Low Enantiomeric Excess (ee)

Question: My synthesis resulted in a nearly racemic mixture of 2-amino-2-phenylpropanoic acid. What are the likely causes, and how can I improve the enantioselectivity?

Answer: Achieving high enantioselectivity is arguably the most critical and challenging aspect of synthesizing this compound. Low enantiomeric excess (ee) can stem from several factors related to the chosen synthetic route. The most common methods for preparing this compound are the asymmetric Strecker and Bucherer-Bergs reactions, or the resolution of a racemic mixture.

Common Causes and Solutions:

  • Ineffective Chiral Catalyst or Auxiliary (Asymmetric Strecker Synthesis):

    • Cause: The catalyst may be deactivated, used in insufficient quantity, or simply not suitable for the specific substrate. The chiral auxiliary may not be providing adequate steric hindrance to direct the attack of the cyanide nucleophile. The Strecker synthesis is a versatile method for producing racemic α-amino acids, but achieving high enantioselectivity in its asymmetric variants can be challenging.[1][2]

    • Troubleshooting Protocol:

      • Catalyst/Auxiliary Integrity: Ensure the chiral catalyst or auxiliary is of high purity and has been stored under appropriate conditions (e.g., inert atmosphere, low temperature) to prevent degradation.

      • Catalyst Loading: Systematically vary the catalyst loading to find the optimal concentration. While higher loading can sometimes improve ee, it also increases cost.

      • Solvent and Temperature Effects: The polarity of the solvent and the reaction temperature can significantly influence the transition state of the enantioselective step. Screen a range of solvents and run the reaction at lower temperatures to enhance selectivity.

      • Alternative Catalysts/Auxiliaries: If optimization is unsuccessful, consider switching to a different chiral catalyst system. For instance, chiral amido-thiourea catalysts have shown promise in promoting highly enantioselective Strecker reactions.[1]

  • Poor Stereocontrol in Bucherer-Bergs Reaction:

    • Cause: The classical Bucherer-Bergs reaction is not inherently stereoselective and typically yields a racemic mixture of the hydantoin intermediate.[3][4][5] Low stereoselectivity is a known drawback of this method for simple carbonyl substrates.[3]

    • Troubleshooting Protocol:

      • Chiral Resolution: The most practical approach following a Bucherer-Bergs synthesis is the chiral resolution of the resulting racemic amino acid. This can be achieved through:

        • Diastereomeric Salt Formation: React the racemic amino acid with a chiral resolving agent (e.g., L-(+)-tartaric acid) to form diastereomeric salts, which can then be separated by fractional crystallization.[6]

        • Enzymatic Resolution: Utilize an enzyme, such as an aminoacylase, that selectively hydrolyzes one enantiomer of a derivatized racemic mixture, allowing for the separation of the desired (2R)-enantiomer.[7][8]

  • Racemization During a Subsequent Step:

    • Cause: Even if an enantiomerically enriched product is formed, subsequent reaction conditions (e.g., harsh pH, high temperatures) can cause racemization at the α-carbon. This is particularly a risk when activating the carboxyl group for amide coupling.[9]

    • Troubleshooting Protocol:

      • Mild Reaction Conditions: Employ mild conditions for all subsequent transformations. This includes using coupling reagents known to suppress racemization (e.g., PyBOP® in combination with a protected amino acid) and maintaining neutral pH where possible.[9]

      • Protecting Groups: The use of appropriate protecting groups on the amino function is crucial to prevent side reactions and can also help minimize racemization.[10][11][12]

Issue 2: Low Overall Yield

Question: I'm struggling with a low yield of the final product. Where might I be losing material, and what can I do to improve it?

Answer: Low yields can be attributed to incomplete reactions, the formation of side products, or mechanical losses during workup and purification.[13] A systematic evaluation of each step is necessary to pinpoint the issue.

Common Causes and Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Nitrile Hydrolysis The hydrolysis of the nitrile intermediate (from Strecker) or the hydantoin (from Bucherer-Bergs) to the carboxylic acid can be slow and require harsh conditions.Monitor the reaction progress by TLC or GC analysis.[14] Consider extending the reaction time or increasing the temperature. Be mindful that harsh conditions can lead to side product formation.
Side Reactions In the Strecker synthesis, side reactions of the starting aldehyde or imine can occur. In the Bucherer-Bergs reaction, polymerization or decomposition of reactants is possible.Ensure high purity of starting materials. Optimize reaction conditions (temperature, concentration, stoichiometry) to favor the desired reaction pathway.
Difficult Product Isolation The amphoteric nature of amino acids can complicate extraction and purification. The product might remain in the aqueous phase during workup.Carefully adjust the pH of the aqueous solution to the isoelectric point of the amino acid to minimize its solubility before extraction or filtration. Multiple extractions with an appropriate organic solvent may be necessary.[14]
Use of Protecting Groups While necessary, the introduction and removal of protecting groups add steps to the synthesis, each with an associated yield loss.[11]Choose protecting groups that are stable under the reaction conditions but can be removed in high yield under mild conditions.[15]

Workflow for Diagnosing Low Yield:

LowYield_Troubleshooting Start Low Overall Yield Observed Check_Hydrolysis Analyze Hydrolysis Step (TLC/GC/NMR) Start->Check_Hydrolysis Check_Side_Products Analyze Crude Reaction Mixture for Side Products (LC-MS/NMR) Check_Hydrolysis->Check_Side_Products No Incomplete_Hydrolysis Incomplete Hydrolysis Check_Hydrolysis->Incomplete_Hydrolysis Yes Check_Workup Evaluate Workup & Purification Procedure Check_Side_Products->Check_Workup No Side_Products_Present Significant Side Products Check_Side_Products->Side_Products_Present Yes Loss_During_Workup Product Loss During Workup Check_Workup->Loss_During_Workup Yes Optimize_Hydrolysis Optimize Hydrolysis: - Increase reaction time/temp - Use stronger acid/base Incomplete_Hydrolysis->Optimize_Hydrolysis Optimize_Reaction Optimize Reaction Conditions: - Adjust stoichiometry - Change solvent/temp Side_Products_Present->Optimize_Reaction Optimize_Workup Optimize Workup: - Adjust pH to isoelectric point - Use continuous extraction Loss_During_Workup->Optimize_Workup

Caption: Troubleshooting workflow for low yield.

Issue 3: Difficulty with Purification

Question: I'm having trouble purifying the final product. It seems to be contaminated with starting materials or side products. What are the best purification strategies?

Answer: The purification of α-amino acids can be challenging due to their high polarity and zwitterionic nature at certain pH values. Standard silica gel chromatography is often not effective.

Effective Purification Protocols:

  • Crystallization:

    • Principle: This is the most common and effective method for purifying amino acids. The solubility of the amino acid is highly dependent on the pH and the solvent system.

    • Step-by-Step Protocol:

      • Dissolve the crude product in a minimal amount of hot water or an aqueous alcohol mixture.

      • If necessary, treat with activated carbon to remove colored impurities and filter while hot.

      • Slowly cool the solution to induce crystallization. Further cooling in an ice bath can maximize the yield.

      • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

      • For enantiomeric purification via diastereomeric salts, the principle is the same, but the differing solubilities of the diastereomers allow for their separation.

  • Ion-Exchange Chromatography:

    • Principle: This technique separates molecules based on their net charge. It is highly effective for purifying amino acids from neutral or oppositely charged impurities.

    • Workflow:

      • Cation Exchange: At a pH below its isoelectric point, the amino acid is positively charged and will bind to a cation exchange resin. Impurities can be washed away, and the product is then eluted by increasing the pH or the salt concentration.

      • Anion Exchange: At a pH above its isoelectric point, the amino acid is negatively charged and will bind to an anion exchange resin. Elution is achieved by decreasing the pH or increasing the salt concentration.

Visualizing the Purification Strategy:

Purification_Strategy Crude_Product Crude this compound Is_Solid Is the crude product a solid? Crude_Product->Is_Solid Crystallization Attempt Crystallization (Water/Alcohol) Is_Solid->Crystallization Yes Ion_Exchange Use Ion-Exchange Chromatography Is_Solid->Ion_Exchange No Pure_Product Pure Product Crystallization->Pure_Product Ion_Exchange->Pure_Product

Sources

Technical Support Center: Optimizing the Synthesis of (2R)-2-amino-2-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2R)-2-amino-2-phenylpropanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to this important chiral building block. Here, we will delve into common challenges, troubleshooting strategies, and best practices to enhance your yield and enantiomeric purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the prevalent synthetic strategies for preparing this compound?

A1: The synthesis of enantiomerically pure α-amino acids like this compound typically involves two main approaches: asymmetric synthesis or the resolution of a racemic mixture.

  • Asymmetric Synthesis: This "chiral pool" approach utilizes a chiral auxiliary or catalyst to directly synthesize the desired (R)-enantiomer. Methods like the enantioselective Strecker synthesis or the alkylation of a chiral glycine enolate synthon are common.[1][2] These methods can be highly efficient in producing the target enantiomer with high purity.

  • Resolution of Racemic Mixtures: This is a widely used and often more practical approach, especially for larger-scale synthesis. A racemic mixture of 2-amino-2-phenylpropanoic acid is first synthesized, and then the enantiomers are separated. Common resolution techniques include:

    • Enzymatic Resolution: This method leverages the high stereospecificity of enzymes, such as lipases or aminoacylases, to selectively acylate or hydrolyze one enantiomer, allowing for the separation of the two.[3][4]

    • Diastereomeric Salt Formation: This classical method involves reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts.[5] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Q2: Which reaction parameters are most critical for maximizing yield and enantioselectivity?

A2: Several factors can significantly impact the outcome of your synthesis:

  • Temperature: Reaction temperature can influence reaction rates, side product formation, and in some cases, the stability of chiral catalysts or intermediates.

  • Solvent: The choice of solvent is crucial as it can affect the solubility of reagents, the stability of intermediates, and the stereochemical course of the reaction.[6]

  • Purity of Reagents and Catalysts: The purity of your starting materials, reagents, and any chiral catalysts is paramount. Impurities can lead to side reactions, catalyst poisoning, and a reduction in both yield and enantiomeric excess.[7]

  • pH Control: For enzymatic resolutions and diastereomeric salt formations, precise pH control is essential for optimal enzyme activity and efficient salt crystallization.

Q3: How can I effectively monitor the progress of my reaction?

A3: Monitoring your reaction's progress is key to optimizing reaction times and preventing the formation of byproducts. Common techniques include:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and can also be used to determine the enantiomeric excess (e.e.) of the product when using a chiral stationary phase.[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of starting material signals and the appearance of product signals in the crude reaction mixture.

Q4: What are the recommended methods for purifying the final product?

A4: The purification strategy will depend on the physical properties of your product and the impurities present.

  • Recrystallization: A powerful technique for purifying solid compounds. The choice of solvent is critical for obtaining high purity and yield.

  • Column Chromatography: Useful for separating the desired product from closely related impurities.[9]

  • Ion-Exchange Chromatography: Particularly effective for purifying amino acids, which are zwitterionic compounds.[10]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis in a question-and-answer format.

Problem 1: Low Overall Yield

Q: My final yield of this compound is consistently low. What are the likely causes and how can I improve it?

A: Low yield is a common issue in multi-step synthesis. A systematic approach to troubleshooting is essential.

  • Possible Cause 1.1: Incomplete Reaction

    • The "Why": The reaction may not have reached completion, leaving unreacted starting materials. This can be due to insufficient reaction time, suboptimal temperature, or inefficient mixing.

    • Troubleshooting Steps:

      • Reaction Monitoring: Use TLC or HPLC to monitor the reaction until the starting material is no longer detectable.[11]

      • Optimize Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal conditions.

      • Ensure Proper Mixing: For heterogeneous reactions, ensure efficient stirring to maximize contact between reactants.

  • Possible Cause 1.2: Side Product Formation

    • The "Why": Competing side reactions can consume your starting materials and lead to a complex mixture of products, making purification difficult.

    • Troubleshooting Steps:

      • Identify Side Products: Use techniques like LC-MS or NMR to identify the major side products. Understanding their structure can provide clues about the undesired reaction pathways.

      • Modify Reaction Conditions: Adjusting the temperature, solvent, or order of reagent addition can often minimize side reactions.

      • Purity of Reagents: Ensure the purity of your starting materials and reagents, as impurities can sometimes catalyze side reactions.[7]

  • Possible Cause 1.3: Product Loss During Workup and Purification

    • The "Why": Significant amounts of product can be lost during extraction, washing, and purification steps.

    • Troubleshooting Steps:

      • Optimize Extraction: Ensure the pH of the aqueous layer is adjusted to the isoelectric point of the amino acid to minimize its solubility in the aqueous phase during extraction with an organic solvent.

      • Minimize Transfers: Each transfer of your product from one vessel to another can result in loss.

      • Recrystallization Optimization: Carefully select the recrystallization solvent to maximize product recovery. Sometimes, cooling the filtrate can yield a second crop of crystals.

Problem 2: Poor Enantioselectivity (Low Enantiomeric Excess - e.e.)

Q: I am obtaining a product with low enantiomeric excess. How can I improve the enantioselectivity of my synthesis?

A: Achieving high enantioselectivity is critical for the synthesis of chiral compounds.

  • Possible Cause 2.1: Ineffective Chiral Catalyst or Resolving Agent

    • The "Why": The chiral catalyst or resolving agent may not be functioning optimally, leading to poor stereochemical control.

    • Troubleshooting Steps:

      • Verify Catalyst/Agent Quality: Ensure the chiral catalyst or resolving agent is of high purity and has not degraded.

      • Screen Different Catalysts/Agents: If possible, screen a variety of chiral catalysts or resolving agents to find one that provides higher enantioselectivity for your specific substrate.

      • Optimize Catalyst Loading: The amount of catalyst used can impact enantioselectivity.

  • Possible Cause 2.2: Racemization

    • The "Why": The desired enantiomer may be racemizing (converting to its mirror image) under the reaction or workup conditions. The alpha-proton of amino acids can be acidic and prone to epimerization, especially under harsh pH or high-temperature conditions.

    • Troubleshooting Steps:

      • Control pH: Maintain a neutral or slightly acidic pH during workup and purification to minimize racemization.

      • Lower Temperature: Perform the reaction and subsequent steps at the lowest effective temperature.

      • Solvent Effects: The choice of solvent can influence the rate of racemization.

Problem 3: Difficulty in Product Isolation and Purification

Q: My product is difficult to isolate and purify. What can I do?

A: Isolation and purification challenges can often be overcome with careful technique.

  • Possible Cause 3.1: Oily Product Instead of a Solid

    • The "Why": The product may be an oil due to the presence of impurities or residual solvent.

    • Troubleshooting Steps:

      • Induce Crystallization: Try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution slowly.

      • Solvent Trituration: Add a solvent in which your product is insoluble but the impurities are soluble. This can often induce crystallization.

  • Possible Cause 3.2: Co-precipitation of Impurities

    • The "Why": Impurities may co-precipitate with your product during crystallization, leading to low purity.

    • Troubleshooting Steps:

      • Recrystallization: Perform one or more recrystallizations from a suitable solvent system to remove impurities.

      • Hot Filtration: If impurities are insoluble in the hot recrystallization solvent, perform a hot filtration to remove them before allowing the solution to cool.

Section 3: Detailed Experimental Protocols

Protocol 1: Racemic Synthesis via Strecker Reaction

The Strecker synthesis is a classic method for preparing racemic α-amino acids.[12][13]

  • Imine Formation: In a well-ventilated fume hood, dissolve acetophenone in methanol. Add ammonium chloride followed by an aqueous solution of sodium cyanide.

  • Nitrile Formation: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

  • Hydrolysis: Once the reaction is complete, carefully add a strong acid (e.g., HCl) and heat the mixture to reflux to hydrolyze the aminonitrile to the amino acid.

  • Workup: After cooling, neutralize the reaction mixture to the isoelectric point of the amino acid to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.

Protocol 2: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

Chiral HPLC is a reliable method for determining the enantiomeric purity of your product.[][14][15]

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column. For amino acids, columns based on macrocyclic glycopeptides like teicoplanin are often effective.[14]

  • Mobile Phase: A typical mobile phase consists of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or ammonium formate).

  • Sample Preparation: Dissolve a small amount of your product in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV or mass spectrometer detector. The ratio of the peak areas of the two enantiomers is used to calculate the enantiomeric excess.

Section 4: Visual Aids

Data Presentation

Table 1: Comparison of Synthetic Strategies

StrategyStarting MaterialsKey ReagentsTypical YieldProsCons
Asymmetric Strecker Synthesis Aldehyde/Ketone, Amine, Cyanide SourceChiral Catalyst60-90%High enantioselectivity in a single step.Requires specialized and often expensive chiral catalysts.
Enzymatic Resolution Racemic Amino AcidEnzyme (e.g., Lipase)40-50% (per enantiomer)High enantioselectivity, mild reaction conditions.Limited to a theoretical maximum yield of 50% for the desired enantiomer without a racemization step.[16]
Diastereomeric Salt Resolution Racemic Amino AcidChiral Resolving Agent30-45% (per enantiomer)Utilizes simple and often inexpensive resolving agents.Can be labor-intensive, requiring multiple recrystallizations.

Table 2: Recommended Solvents for Recrystallization

Solvent SystemPolarityBoiling Point (°C)Notes
Water/Ethanol Polar Protic78-100Good for polar amino acids. The ratio can be adjusted to optimize solubility.
Methanol Polar Protic65Can be effective, but check for ester formation with the carboxylic acid group.
Isopropanol Polar Protic82A good alternative to ethanol.
Experimental Workflows and Diagrams

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Purity of Starting Materials & Reagents start->check_purity review_conditions Review Reaction Conditions (Temp, Time, Conc.) check_purity->review_conditions analyze_crude Analyze Crude Product (NMR, LC-MS) review_conditions->analyze_crude side_products Side Products Identified? analyze_crude->side_products incomplete_reaction Incomplete Reaction? side_products->incomplete_reaction No modify_conditions Modify Reaction Conditions (Solvent, Temp, Reagent Order) side_products->modify_conditions Yes product_decomposition Product Decomposition? incomplete_reaction->product_decomposition No increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp Yes optimize_purification Optimize Purification (Recrystallization, Chromatography) product_decomposition->optimize_purification No milder_conditions Use Milder Conditions product_decomposition->milder_conditions Yes

Caption: Troubleshooting workflow for low product yield.

Optimizing_Enantioselectivity start Low Enantiomeric Excess (e.e.) check_catalyst Check Chiral Catalyst/ Resolving Agent Quality start->check_catalyst screen_catalysts Screen Different Chiral Catalysts/Resolving Agents check_catalyst->screen_catalysts check_racemization Investigate Potential for Racemization screen_catalysts->check_racemization optimize_conditions Optimize Reaction Conditions (Temp, Solvent, pH) check_racemization->optimize_conditions chiral_hplc Analyze by Chiral HPLC optimize_conditions->chiral_hplc high_ee High e.e. Achieved chiral_hplc->high_ee

Caption: Workflow for optimizing enantioselectivity.

Section 5: References

  • MDPI. (2021, February 26). Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction. Retrieved from [Link]

  • Separation and Refining of Amino acids. (n.d.). Retrieved from [Link]

  • The Journal of Organic Chemistry. (1984, March 1). Enantioselective synthesis of .alpha.-amino acid derivatives via the stereoselective alkylation of a homochiral glycine enolate synthon. Retrieved from [Link]

  • Industrial & Engineering Chemistry Research. (2021, July 28). Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1: Experiments. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Google Patents. (2015, November 11). CN105037139A - Preparation method for 2-phenylpropionic acid. Retrieved from

  • Reddit. (2020, February 26). Synthesis - General tips for improving yield?. Retrieved from [Link]

  • Agilent. (2019, September 12). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Retrieved from [Link]

  • Nature. (2016, August 25). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Retrieved from [Link]

  • ResearchGate. (2014, August 6). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. Retrieved from [Link]

  • ETH Zurich Research Collection. (2021, July 28). Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1. Retrieved from [Link]

  • Harvard University. (1991, January 1). A general, catalytic, and enantioselective synthesis of α-amino acids. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2013, September 24). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Retrieved from [Link]

  • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]

  • ResearchGate. (2007, August 5). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Retrieved from [Link]

  • Accounts of Chemical Research. (2002, August 1). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Retrieved from [Link]

  • RSC Publishing. (2017, February 28). Chiral recognition and determination of enantiomeric excess of chiral compounds by UV-visible-shortwave near infrared diffuse reflectance spectroscopy with chemometrics. Retrieved from [Link]

  • ACS Publications. (1997, May 1). Enzymic resolution of racemic amines: crucial role of the solvent. Retrieved from [Link]

  • Science Madness. (2020, December 24). Is it normal to get low yields all the time, or am I a bad organic chemist?. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-phenylpropionic acid. Retrieved from [Link]

  • National Institutes of Health. (2017, June 29). Overview of Albumin and Its Purification Methods. Retrieved from [Link]

  • YouTube. (2016, June 9). Strecker Synthesis of Alpha Amino Acids. Retrieved from [Link]

  • National Institutes of Health. (2020, April 20). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Retrieved from [Link]

  • ACS Publications. (1993, November 1). The enantioselective synthesis of alpha-amino acid derivatives via organoboranes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • Springer. (2019, October 1). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Retrieved from [Link]

  • Master Organic Chemistry. (2017, February 24). Optical Purity and Enantiomeric Excess. Retrieved from [Link]

  • ResearchGate. (2020, January 1). (PDF) Separation and Purification of Amino Acids. Retrieved from [Link]

  • Organic Letters. (2003, October 1). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Retrieved from [Link]

  • National Institutes of Health. (2022, August 26). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. Retrieved from [Link]

  • YouTube. (2023, October 26). What Causes A Low Percent Yield In Chemical Reactions?. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 2-amino-2-phenylbutyric acid. Retrieved from [Link]

  • MDPI. (2023, August 18). One-Step Activation, Purification, and Immobilization of Bovine Chymosin via Adsorption on Magnetic Particles. Retrieved from [Link]

  • National Institutes of Health. (2014, May 1). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. Retrieved from [Link]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Scopolamine. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Chiral HPLC Separation of 2-amino-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of 2-amino-2-phenylpropanoic acid. This non-proteinogenic amino acid presents a common but critical challenge for analysts in pharmaceutical and chemical development: resolving its enantiomers, which possess identical physical properties in an achiral environment but can have vastly different biological activities.[1][2] This guide is structured to provide both foundational knowledge for method development and a systematic approach to troubleshooting common issues encountered in the lab.

Part 1: Frequently Asked Questions (FAQs) - Method Development & Setup

This section addresses the most common preliminary questions to help you establish a robust analytical method from the outset.

Q1: I'm starting from scratch. What is the best column and mobile phase combination for 2-amino-2-phenylpropanoic acid?

A1: For an underivatized, zwitterionic analyte like 2-amino-2-phenylpropanoic acid, selecting a chiral stationary phase (CSP) that can interact effectively with its primary amine and carboxylic acid groups is paramount. While several CSP classes can work, the most direct and often successful approach is to use a crown ether-based CSP .

Primary Recommendation:

  • Chiral Stationary Phase (CSP): Crown ether-based, such as Daicel CROWNPAK CR-I(+) .[3][4]

  • Mechanism: The separation relies on the formation of inclusion complexes between the protonated primary amino group (-NH3+) of the analyte and the chiral cavities of the crown ether.[3] This interaction is highly specific and effective for compounds with a primary amine at the stereogenic center.

  • Starting Mobile Phase: An acidic aqueous solution is required to ensure the primary amine is protonated. A typical starting point is Perchloric acid (HClO₄) solution at pH 2.0 .[5] Acetonitrile or Methanol can be added as organic modifiers to adjust retention.

Alternative CSPs: If a crown ether phase is unavailable or does not provide adequate separation, macrocyclic glycopeptide or zwitterionic ion-exchange phases are excellent alternatives.[3][6][7]

CSP TypeCommercial ExampleTypical Mobile Phase ModeKey Interaction Mechanism
Crown Ether Daicel CROWNPAK CR-I(+)Acidic AqueousInclusion complex with protonated amine[4]
Macrocyclic Glycopeptide Astec CHIROBIOTIC TPolar Organic / Reversed-PhaseHydrogen bonding, ionic interactions[6]
Zwitterionic Ion-Exchange Daicel CHIRALPAK ZWIX(+)Polar OrganicElectrostatic (anionic & cationic) interactions[7]
Ligand Exchange Daicel CHIRALPAK WHAqueousDiastereomeric metal complex formation[8]
Q2: Do I need to derivatize my sample?

A2: No, derivatization is generally not necessary and is best avoided if possible. One of the main advantages of using CSPs like crown ether, macrocyclic glycopeptide, or zwitterionic phases is their ability to resolve underivatized amino acids directly.[6] Derivatization adds time-consuming steps, introduces potential sources of error and impurities, and may complicate enantiomeric excess calculations.[6]

You should only consider derivatization if:

  • You are restricted to using a CSP that requires it (e.g., certain polysaccharide phases in normal-phase mode).[9]

  • You need to enhance detection sensitivity (e.g., by adding a fluorescent tag) and direct analysis does not meet your limit of quantification (LOQ) requirements.

Q3: How should I prepare my sample and mobile phase?

A3: Meticulous preparation is critical for reproducible results and long column life.

Mobile Phase Preparation (Example for CROWNPAK CR-I(+)):

  • Aqueous Component: Use high-purity HPLC-grade water. To prepare a pH 2.0 perchloric acid solution, carefully add concentrated perchloric acid to the water and adjust using a calibrated pH meter.

  • Filtration: Always filter the final mobile phase through a solvent-compatible 0.45 µm or 0.22 µm membrane filter. This prevents particulates from reaching the pump and column, which can cause high backpressure and blockages.[8]

  • Degassing: Degas the mobile phase thoroughly using sonication, vacuum filtration, or an in-line degasser to prevent air bubbles from forming in the pump and detector, which cause baseline noise and flow instability.

Sample Preparation:

  • Solvent: The ideal scenario is to dissolve your sample directly in the mobile phase. This prevents peak distortion or splitting that can occur from solvent mismatch.

  • Concentration: Avoid overloading the column, as this is a common cause of peak fronting and loss of resolution. Start with a concentration of approximately 0.5 to 1.0 mg/mL and inject a small volume (e.g., 5 µL).

  • Filtration: Filter every sample through a 0.45 µm syringe filter before placing it in an autosampler vial. This is a non-negotiable step to protect the column inlet frit from plugging.[10]

Q4: What are the best practices for new column conditioning?

A4: A new chiral column is a significant investment; proper conditioning ensures optimal performance and longevity.

  • System Flush: Before installing the column, thoroughly flush your entire HPLC system (including the injector and all tubing) with the intended mobile phase. Many chiral phases can be irreversibly damaged by incompatible solvents (e.g., buffers left over from a previous analysis).[10]

  • Initial Flow: Connect the column to the system in the direction indicated by the arrow on the column label. Start the pump at a very low flow rate (e.g., 0.1 mL/min).

  • Gradual Increase: Slowly increase the flow rate in small increments (e.g., 0.2 mL/min every 2-3 minutes) until you reach your target flow rate (typically 0.5 - 1.0 mL/min for a 4.6 mm ID column). This prevents shocking the packed bed.

  • Equilibration: Equilibrate the column with the mobile phase for at least 30-60 minutes, or until you observe a stable, flat baseline. For some methods, especially those with additives, longer equilibration times may be necessary.

Part 2: Troubleshooting Guide - Common Problems & Solutions

This section provides a systematic approach to diagnosing and resolving the most frequent issues in chiral separations.

Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

This is the most critical issue in chiral analysis. A resolution value (Rs) of at least 1.5 is desired for baseline separation and accurate quantification. The following workflow provides a logical path to diagnose the root cause.

G cluster_0 cluster_1 A A B Check Mobile Phase Is pH correct? Is modifier concentration optimal? Is it freshly prepared? A->B First Check C Check Temperature Is the column oven on and stable? Have you tried a lower temperature? B->C If MP is OK B_sol Solution: 1. Remake mobile phase. 2. Systematically vary acid/modifier concentration. 3. Ensure accurate pH measurement. B->B_sol D Check Column Health Has performance degraded over time? Is there high backpressure? Was it stored correctly? C->D If Temp is OK C_sol Solution: 1. Set oven to 15-25°C. 2. Lowering temperature often increases chiral selectivity. [12] 3. Allow for re-equilibration. C->C_sol E Check Method Suitability Is this the right CSP for an underivatized amino acid? D->E If Column is OK D_sol Solution: 1. Flush column (or reverse flush if manufacturer allows). 2. Perform column test with standard. 3. If performance is lost, replace column. D->D_sol E_sol Solution: 1. Switch to a recommended CSP (e.g., Crown Ether, Macrocyclic Glycopeptide). 2. Consult CSP selection guides. E->E_sol

Caption: Troubleshooting workflow for poor enantiomeric resolution.

In-Depth Solutions for Poor Resolution
  • Q: My mobile phase seems correct, but resolution is still poor. What's the next step? A: The composition of the mobile phase is extremely sensitive in chiral separations.

    • Verify pH: For crown ether columns, the interaction is pH-dependent. Use a calibrated pH meter and ensure the pH is low enough (typically 1.5-2.5) to fully protonate the analyte's amine group.

    • Optimize Organic Modifier: If using an organic modifier (e.g., methanol or acetonitrile), its concentration affects both retention and selectivity. Create a series of mobile phases with varying organic content (e.g., 5%, 10%, 15%) to find the optimal balance. Sometimes, higher organic content can actually increase enantioselectivity for amino acids on certain phases.[6]

    • Consider Additives: For zwitterionic or macrocyclic phases, small amounts of acidic and basic additives (like formic acid and diethylamine) can be crucial for controlling ionization and achieving separation.[3]

  • Q: How does temperature impact my separation? A: Temperature is a powerful but often overlooked parameter.

    • Inverse Relationship: In many chiral separations, there is an inverse relationship between temperature and resolution. Lowering the column temperature (e.g., to 15°C or 20°C) often increases the stability of the transient diastereomeric complexes, enhancing selectivity and improving resolution. [2]

    • Stability is Key: Use a column oven to maintain a constant, stable temperature. Fluctuations in ambient lab temperature can cause retention time drift and inconsistent resolution.

  • Q: I had good resolution before, but it has disappeared. Why? A: This strongly suggests a decline in column performance.

    • Contamination: The column's stationary phase may be contaminated by impurities from your samples or mobile phase. Try flushing the column with a strong, compatible solvent recommended by the manufacturer. Using a guard column is the best preventative measure.[8][10]

    • Phase Damage: The stationary phase may be chemically damaged. This can happen if the column is exposed to incompatible solvents or extreme pH.[10] This damage is often irreversible. Always check the manufacturer's instructions for allowed solvents and pH range.

    • Loss of Stationary Phase: If you see a sudden drop in efficiency and resolution, it's possible the chiral selector has been stripped from the silica support, especially on older, "coated" type CSPs. This is less common with modern "immobilized" phases.[10][11]

Problem 2: Poor Peak Shape (Tailing or Fronting)
  • Q: My peaks are tailing. What causes this? A: Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase, or by issues within the HPLC system.

    • Chemical Causes: The analyte's carboxylic acid group might be interacting with active sites on the silica support. Adding a small amount of a competing acid (like 0.1% TFA) to the mobile phase can help mask these sites and improve peak shape.

    • Physical Causes: Check for extra-column dead volume in your system (e.g., tubing that is too long or has too large an internal diameter). Ensure all fittings are properly seated.

    • Column Contamination: A contaminated guard column or main column inlet can cause severe tailing. Replace the guard column and/or flush the analytical column.

  • Q: My peaks are fronting. What does this mean? A: Peak fronting is a classic sign of mass overload . The concentration of the sample injected on the column is too high, saturating the stationary phase.

    • Solution: Prepare a more dilute sample (e.g., dilute 1:10 or 1:100) and re-inject. Alternatively, reduce the injection volume.

Problem 3: Unstable or Drifting Retention Times
  • Q: My retention times are decreasing with every injection. What is happening? A: This usually points to insufficient column equilibration.

    • Cause: The column has not fully acclimated to the mobile phase. Some CSPs, especially when additives are used, require extended equilibration times (sometimes several hours) to achieve a stable surface chemistry.

    • Solution: Allow the column to equilibrate for a longer period. Monitor the baseline; only begin injections when it is completely flat and stable. A good practice is to perform several "dummy" injections of your sample to condition the column before starting your analytical run.

  • Q: My retention times are fluctuating randomly. What should I check? A: Random fluctuations suggest an unstable environment or hardware issue.

    • Mobile Phase Evaporation: Ensure solvent reservoirs are covered. Selective evaporation of a volatile component (like an alcohol modifier) will change the mobile phase composition over time.

    • Temperature Fluctuations: As mentioned, unstable temperatures will cause retention times to shift. Use a column oven.

    • Pump Performance: Leaks in the pump seals or check valves can cause inconsistent flow rates, leading to unstable retention. Perform pump maintenance and leak tests as needed.

References
  • Avestis, "Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography - AVESİS," avesis.metu.edu.tr, Accessed Jan. 23, 2026. [Link]

  • Chromatography Today, "Chiral Amino Acid and Peptide Separations – the Next Generation," chromatographytoday.com, Aug. 2016. [Link]

  • Yakhak Hoeji, "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases," yakhoe.org, Jun. 2021. [Link]

  • Phenomenex, "Chiral HPLC Separations," phenomenex.com, Accessed Jan. 23, 2026. [Link]

  • Chiral Technologies, "Direct Stereoselective Separations of Free Amino Acids on Quinine," chiraltech.com, Accessed Jan. 23, 2026. [Link]

  • PubChem, "2-Amino-2-phenylpropanoic acid," pubchem.ncbi.nlm.nih.gov, Accessed Jan. 23, 2026. [Link]

  • Daicel Chiral Technologies, "INSTRUCTION MANUAL FOR CHIRALPAK® WH," chiraltech.com, Oct. 2020. [Link]

  • Daicel Chiral Technologies, "Troubleshoot Chiral Column Performance: Efficiency & Resolution," chiraltech.com, Mar. 2021. [Link]

  • Obrnuta faza, "SPECIAL APPLICATIONS HPLC COLUMNS," obrnutafaza.hr, Accessed Jan. 23, 2026. [Link]

  • ResearchGate, "High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues," researchgate.net, Jan. 2000. [Link]

  • Daicel Chiral Technologies, "Daicel Chiral Zwitterionic & Other Specialty Chiral Selectors," chiraltech.com, Accessed Jan. 23, 2026. [Link]

  • Daicel Chiral Technologies, "INSTRUCTION MANUAL FOR CHIRALPAK® IA, IB, IB N-5, IC, ID, IE, IF, IG, IH, IJ, IK and IM - - HPLC," chiraltech.com, Accessed Jan. 23, 2026. [Link]

Sources

Technical Support Center: Mastering Peak Resolution in Amino acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to enhancing your amino acid analysis. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve optimal peak resolution in their chromatographic separations. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) presented in a user-friendly question-and-answer format. Our focus is not just on providing solutions, but on explaining the underlying scientific principles to empower you to make informed decisions in your experimental design.

I. Troubleshooting Guide: Common Peak Shape Problems

Poor peak shape is a common indicator of suboptimal chromatographic conditions or system issues. Below, we address the most frequently encountered peak shape problems in amino acid analysis and provide a systematic approach to diagnosing and resolving them.

Q1: My peaks are tailing. What are the likely causes and how can I fix this?

Peak tailing, characterized by an asymmetry factor > 1.2, is one of the most common issues in reversed-phase HPLC of amino acids. It can lead to inaccurate quantification and poor resolution between adjacent peaks.

Causality: Peak tailing in amino acid analysis is often due to secondary interactions between the analytes and the stationary phase. Amino acids, with their amine groups, can interact with residual acidic silanol groups on the silica-based column packing material, leading to a secondary, stronger retention mechanism that causes the peak to tail.[1]

Troubleshooting Workflow:

G start Peak Tailing Observed cause1 Secondary Silanol Interactions start->cause1 Most Common Cause cause2 Column Overload start->cause2 cause3 Column Contamination/Void start->cause3 cause4 Mobile Phase/Sample Mismatch start->cause4 solution1a Decrease Mobile Phase pH cause1->solution1a solution1b Use an End-capped Column cause1->solution1b solution2 Reduce Sample Concentration/Injection Volume cause2->solution2 solution3a Wash/Regenerate Column cause3->solution3a solution4 Dissolve Sample in Mobile Phase cause4->solution4 solution3b Replace Column solution3a->solution3b If Tailing Persists

Caption: Troubleshooting workflow for peak tailing.

Detailed Solutions:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with formic acid or trifluoroacetic acid) will protonate the silanol groups, minimizing their interaction with the positively charged amine groups of the amino acids.[2]

  • Column Selection: Employing a modern, high-purity, end-capped C18 column can significantly reduce peak tailing. End-capping chemically modifies the residual silanol groups, making them less accessible for secondary interactions.

  • Sample Concentration: Injecting a sample that is too concentrated can lead to column overload and peak tailing. Try diluting your sample and reinjecting.

  • Column Health: Contamination or a void at the head of the column can disrupt the sample band, causing tailing. A rigorous column wash protocol or, if necessary, column replacement can resolve this.[3]

Q2: I'm observing peak fronting. What does this indicate and what are the solutions?

Peak fronting, where the asymmetry factor is < 0.9, is less common than tailing but can also compromise resolution and quantification.

Causality: Peak fronting is often a result of column overload, where the concentration of the analyte is too high for the stationary phase to handle, or a mismatch between the sample solvent and the mobile phase.[4] It can also be an indication of column degradation.[3]

Troubleshooting Steps:

  • Reduce Sample Load: The most common cause of peak fronting is injecting too much sample.[4] Decrease the injection volume or dilute the sample and re-run the analysis.

  • Sample Solvent Compatibility: Ensure your sample is dissolved in a solvent that is weaker than or equivalent in strength to your initial mobile phase conditions. Dissolving the sample in a stronger solvent can cause the analyte to travel through the column too quickly at the beginning, leading to a fronting peak.

  • Column Integrity: Peak fronting can be a sign of a collapsed column bed or other physical damage to the column.[3] If reducing the sample load and adjusting the sample solvent do not resolve the issue, replacing the column is the next logical step.

Q3: My peaks are split or shouldered. How do I troubleshoot this?

Split or shouldered peaks are a clear indication of a problem that needs immediate attention as it can lead to misidentification and inaccurate integration of peaks.

Causality: Peak splitting can arise from several sources, including a partially blocked frit, a void in the column packing, or co-elution of two different analytes.[5][6] It can also be caused by a mismatch between the injection solvent and the mobile phase.

Systematic Troubleshooting:

G start Split/Shouldered Peaks q1 Are All Peaks Split? start->q1 cause_all Problem at Column Inlet q1->cause_all Yes cause_some Co-elution or Sample/Mobile Phase Mismatch q1->cause_some No yes_all Yes no_all No solution_all1 Backflush Column cause_all->solution_all1 solution_some1 Optimize Separation (pH, Gradient, Temp.) cause_some->solution_some1 solution_some2 Inject in Mobile Phase cause_some->solution_some2 solution_all2 Replace Frit/Column solution_all1->solution_all2 If Problem Persists

Caption: Decision tree for troubleshooting split peaks.

Detailed Solutions:

  • If all peaks are split: This typically points to a problem at the column inlet.[3]

    • Backflush the column: Disconnect the column from the detector and flush it in the reverse direction to dislodge any particulate matter from the inlet frit.

    • Replace the in-line filter and/or guard column: These are designed to protect the analytical column from contaminants.

    • If the problem persists, replace the analytical column.

  • If only some peaks are split:

    • Optimize the separation: The split may be due to the co-elution of two closely related compounds. Adjusting the mobile phase pH, gradient profile, or temperature can improve their separation.

    • Check sample solvent: Ensure the sample is dissolved in a solvent compatible with the mobile phase.

II. FAQs: Optimizing Your Amino Acid Separation

This section addresses frequently asked questions about method optimization to achieve baseline resolution of all amino acids in your sample.

Q4: How does mobile phase pH affect the separation of amino acids?

The pH of the mobile phase is a critical parameter in the reversed-phase separation of amino acids due to their zwitterionic nature.[2] Each amino acid has a unique isoelectric point (pI) and pKa values for its acidic and basic functional groups.

The Underlying Principle: By adjusting the mobile phase pH, you can alter the charge state of the amino acids, which in turn affects their hydrophobicity and retention on a C18 column.

  • At a low pH (e.g., 2.5-3.0): The carboxylic acid groups are protonated (-COOH), and the amine groups are also protonated (-NH3+). The amino acids carry a net positive charge.

  • At a high pH (e.g., 7.0-8.0): The carboxylic acid groups are deprotonated (-COO-), and the amine groups are neutral (-NH2). The amino acids carry a net negative charge.

Practical Implications:

  • Selectivity: Changing the pH can dramatically alter the elution order of amino acids, providing a powerful tool for improving the resolution of co-eluting peaks.

  • Peak Shape: Operating at a low pH helps to suppress the ionization of residual silanol groups on the column, which can significantly reduce peak tailing for basic amino acids.

Table of Amino Acid pKa and pI Values:

Amino AcidpKa1 (α-COOH)pKa2 (α-NH3+)pKa3 (Side Chain)pI
Alanine2.349.69-6.00
Arginine2.179.0412.4810.76
Asparagine2.028.80-5.41
Aspartic Acid1.889.603.652.77
Cysteine1.9610.288.185.07
Glutamic Acid2.199.674.253.22
Glutamine2.179.13-5.65
Glycine2.349.60-5.97
Histidine1.829.176.007.59
Isoleucine2.369.60-6.02
Leucine2.369.60-5.98
Lysine2.188.9510.539.74
Methionine2.289.21-5.74
Phenylalanine1.839.13-5.48
Proline1.9910.60-6.30
Serine2.219.15-5.68
Threonine2.099.10-5.60
Tryptophan2.839.39-5.89
Tyrosine2.209.1110.075.66
Valine2.329.62-5.96
Source: Adapted from various biochemical resources.[7][8]
Q5: How can I optimize my gradient elution for better resolution of a complex amino acid mixture?

Gradient elution is essential for separating a complex mixture of amino acids with a wide range of polarities. A well-optimized gradient can significantly improve resolution and reduce run times.[9]

Step-by-Step Protocol for Gradient Optimization:

  • Initial Scouting Gradient:

    • Start with a broad linear gradient, for example, 5% to 95% organic solvent (e.g., acetonitrile) over 20-30 minutes. This will give you a general idea of the elution profile of your amino acids.

  • Analyze the Scouting Run:

    • Identify the regions of the chromatogram where peaks are poorly resolved.

    • Determine the percentage of organic solvent at which the first and last amino acids elute.

  • Adjust the Gradient Slope:

    • For regions with poor resolution, decrease the gradient slope (i.e., make the gradient shallower) to increase the separation between peaks.

    • For regions with no peaks, you can increase the gradient slope to save time.

  • Incorporate Isocratic Holds:

    • If a critical pair of peaks is still not resolved, consider adding a short isocratic hold just before their elution to improve their separation.

  • Iterative Refinement:

    • Continue to make small, systematic adjustments to the gradient profile, changing only one parameter at a time, until you achieve the desired resolution.

Q6: What is the role of column temperature in amino acid analysis?

Column temperature is another important parameter that can be used to fine-tune the selectivity and resolution of your amino acid separation.

Impact of Temperature:

  • Retention Time: Increasing the column temperature generally leads to shorter retention times as it reduces the viscosity of the mobile phase and increases the diffusion rate of the analytes.[10]

  • Selectivity: Changing the temperature can alter the selectivity of the separation, especially for structurally similar amino acids.[11] This is because temperature can affect the thermodynamics of the interactions between the analytes and the stationary phase differently for each compound.

  • Peak Shape: Operating at a slightly elevated temperature (e.g., 40°C) can sometimes improve peak shape by reducing peak broadening.

Practical Tip: If you are struggling to resolve a critical pair of amino acids, try varying the column temperature in 5°C increments (e.g., from 30°C to 50°C) to see if it improves the separation.

Q7: I'm having issues with my pre-column derivatization. What should I check?

Pre-column derivatization is a common technique in amino acid analysis to enhance the detectability of the analytes.[12][13] Common derivatizing reagents include o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines.[14]

Troubleshooting Derivatization Issues:

  • Incomplete Derivatization:

    • Reagent Stability: Ensure your derivatization reagents are fresh and have been stored correctly. OPA, in particular, can be unstable.

    • pH of the Reaction: The derivatization reaction is pH-dependent. Ensure the pH of your sample and buffer mixture is optimal for the specific reagent you are using (typically alkaline for OPA and FMOC).

    • Reaction Time: Allow sufficient time for the derivatization reaction to go to completion.

  • Excess Reagent Peaks:

    • If you are seeing large peaks from the excess derivatizing reagent that are interfering with your amino acid peaks, you may need to optimize the reagent concentration or incorporate a cleanup step after derivatization.

Protocol for a Standard OPA/FMOC Derivatization:

This is a general protocol and may need to be adapted for your specific application.

  • Prepare the Borate Buffer: Prepare a borate buffer at the optimal pH for the derivatization reaction (e.g., pH 10.2).

  • Prepare the OPA Reagent: Dissolve OPA in a suitable solvent, often with the addition of a thiol such as 3-mercaptopropionic acid.

  • Prepare the FMOC Reagent: Dissolve FMOC-Cl in an appropriate solvent like acetonitrile.

  • Derivatization of Primary Amines: Mix the sample with the borate buffer and the OPA reagent. Allow the reaction to proceed for a set amount of time (e.g., 1-2 minutes).

  • Derivatization of Secondary Amines: Add the FMOC reagent to the reaction mixture and allow it to react.

  • Quench the Reaction: The reaction can be quenched by adding an acidic solution.

  • Inject: Inject the derivatized sample into the HPLC system.

III. Column Care and Maintenance

Proper column care is essential for maintaining the performance and extending the lifetime of your analytical column.

Q8: What is the best way to clean and store my amino acid analysis column?

Column Washing Protocol:

A generic column wash protocol for a reversed-phase C18 column is as follows. Always consult the manufacturer's instructions for your specific column.

  • Flush with Mobile Phase without Buffer: Flush the column with the mobile phase composition (e.g., water and acetonitrile) but without the buffer salts to remove any precipitated salts.

  • Flush with 100% Acetonitrile: Flush the column with at least 10 column volumes of 100% acetonitrile to remove strongly retained hydrophobic compounds.

  • Flush with Isopropanol (Optional): If you suspect very non-polar contaminants, a flush with isopropanol can be effective.

  • Re-equilibrate: Before the next use, re-equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

Column Storage:

  • Short-term (overnight): The column can be left in the mobile phase, with the flow rate reduced.

  • Long-term (several days or longer): Store the column in a high percentage of organic solvent, such as 100% acetonitrile, to prevent microbial growth. Ensure the column is tightly capped at both ends.

References

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • Biotage. (n.d.). Method Development for Peptide Purification – How to Create a Step Gradient. Retrieved from [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-571.
  • Hunt, I. (n.d.). Ch27 pKa and pI values. University of Calgary. Retrieved from [Link]

  • Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Retrieved from [Link]

  • Koc-Vesin, P., & Guillarme, D. (2021). The effect of buffer concentration and cation type in the mobile phase on retention of amino acids and dipeptides in hydrophilic interaction liquid chromatography.
  • Master Organic Chemistry. (2023). Isoelectric Points Of Amino Acids (And How To Calculate Them). Retrieved from [Link]

  • Phenomenex. (n.d.). Understanding Peak Fronting in HPLC. Retrieved from [Link]

  • ResearchGate. (2015). I'm facing a problem with peak splitting and broadening amino acid analysis by HPLC Zorbax AAA C-18 column. Can anyone help me?. Retrieved from [Link]

  • Shimadzu. (2021). (HPLC: Amino Acid Analysis) Precautions on Handlin | FAQ. Retrieved from [Link]

  • Waters Corporation. (n.d.). Development of a New Gradient Elution Program for the Analysis of Amino Acids in Pet Foods and Plant Proteins. Retrieved from [Link]

  • Waters Corporation. (n.d.). [ Care and Use ManUal ] amIno acId analysIs lIquId chromatography column. Retrieved from [Link]

  • YMC CO., LTD. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-amino-2-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-amino-2-phenylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the synthesis of this important non-proteinogenic amino acid. Our goal is to equip you with the knowledge to anticipate and resolve common challenges encountered during its preparation.

Introduction

2-Amino-2-phenylpropanoic acid, a valuable building block in medicinal chemistry, is commonly synthesized from acetophenone. The two primary synthetic routes are the Strecker synthesis and the Bucherer-Bergs reaction. While seemingly straightforward, both methods can present challenges related to byproduct formation and purification. This guide will delve into the intricacies of these syntheses, providing a framework for identifying and mitigating common impurities.

Core Synthesis Pathways and Potential Pitfalls

The successful synthesis of 2-amino-2-phenylpropanoic acid hinges on a clear understanding of the reaction mechanisms and potential side reactions. Below, we dissect the two main synthetic strategies.

The Strecker Synthesis: A Direct Approach to α-Amino Acids

The Strecker synthesis is a one-pot, three-component reaction involving an aldehyde or ketone (in this case, acetophenone), ammonia, and a cyanide source. The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired α-amino acid.[1][2]

Strecker_Synthesis cluster_reactants Reactants acetophenone Acetophenone aminonitrile α-Aminonitrile Intermediate acetophenone->aminonitrile ammonia Ammonia (NH3) ammonia->aminonitrile cyanide Cyanide (e.g., KCN) cyanide->aminonitrile hydrolysis Acid or Base Hydrolysis aminonitrile->hydrolysis amino_acid 2-Amino-2-phenylpropanoic acid hydrolysis->amino_acid

Caption: Strecker synthesis of 2-amino-2-phenylpropanoic acid from acetophenone.

Impurity/ByproductFormation MechanismMitigation Strategies
Acetophenone Cyanohydrin Nucleophilic attack of cyanide on the carbonyl carbon of acetophenone before imine formation.Ensure a sufficient concentration of ammonia to favor imine formation. The reaction can be sensitive to the order of reagent addition.
Unreacted Acetophenone Incomplete reaction due to suboptimal conditions (temperature, reaction time, reagent stoichiometry).Monitor the reaction by TLC or HPLC. Optimize reaction time and temperature. Ensure appropriate stoichiometry of reactants.
Amide Intermediate Incomplete hydrolysis of the nitrile group of the α-aminonitrile.Ensure complete hydrolysis by using sufficiently strong acidic or basic conditions and adequate reaction time.
Polymeric Materials Side reactions of intermediates, particularly under harsh reaction conditions.Maintain careful control over reaction temperature and avoid prolonged reaction times at elevated temperatures.
The Bucherer-Bergs Reaction: The Hydantoin Route

The Bucherer-Bergs reaction is another multicomponent reaction that utilizes a ketone (acetophenone), a cyanide source (like potassium cyanide), and ammonium carbonate to form a hydantoin intermediate (5-methyl-5-phenylhydantoin).[3][4] This hydantoin is then hydrolyzed to yield the final amino acid.

Bucherer_Bergs_Synthesis cluster_reactants Reactants acetophenone Acetophenone hydantoin 5-Methyl-5-phenylhydantoin acetophenone->hydantoin reagents KCN, (NH4)2CO3 reagents->hydantoin hydrolysis Acid or Base Hydrolysis hydantoin->hydrolysis amino_acid 2-Amino-2-phenylpropanoic acid hydrolysis->amino_acid

Caption: Bucherer-Bergs synthesis of 2-amino-2-phenylpropanoic acid.

Impurity/ByproductFormation MechanismMitigation Strategies
Unreacted 5-Methyl-5-phenylhydantoin Incomplete hydrolysis of the hydantoin intermediate.Optimize hydrolysis conditions (e.g., concentration of acid/base, temperature, and reaction time). Monitor the reaction progress by TLC or HPLC.
Hydantoic Acid Intermediate Partial hydrolysis of the hydantoin ring.Drive the hydrolysis to completion by extending the reaction time or increasing the temperature.
Self-condensation Products of Acetophenone Under basic conditions, acetophenone can undergo self-condensation reactions.Maintain optimal reaction temperature and stoichiometry to favor the desired reaction pathway.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 2-amino-2-phenylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: My Strecker synthesis yield is very low. What are the likely causes?

A1: Low yields in the Strecker synthesis can stem from several factors:

  • Inefficient Imine Formation: The equilibrium between acetophenone and its imine may not favor the imine. Ensure you are using a sufficient excess of ammonia and that the reaction conditions (e.g., solvent, temperature) are optimal for imine formation.

  • Cyanohydrin Formation: As a competing reaction, cyanide can directly attack acetophenone to form the cyanohydrin. This can be minimized by ensuring the rapid formation of the imine.

  • Incomplete Hydrolysis: The α-aminonitrile intermediate may be resistant to hydrolysis. Ensure you are using appropriate conditions (e.g., concentrated HCl or a strong base) and a sufficient reaction time for complete conversion. Monitor the hydrolysis step by TLC or HPLC.

Q2: I am having trouble purifying the final amino acid. What are the recommended methods?

A2: Purification of 2-amino-2-phenylpropanoic acid often involves the following steps:

  • Neutralization and Precipitation: After hydrolysis, the amino acid is typically in a salt form. Adjusting the pH of the aqueous solution to the isoelectric point (pI) of the amino acid will cause it to precipitate out.[5]

  • Recrystallization: The crude amino acid can be further purified by recrystallization from a suitable solvent system, such as water/ethanol or water/isopropanol.

  • Ion-Exchange Chromatography: For very high purity requirements, ion-exchange chromatography can be an effective method to separate the amino acid from charged impurities.

Q3: My final product from the Bucherer-Bergs reaction is contaminated with the hydantoin intermediate. How can I improve the hydrolysis step?

A3: Incomplete hydrolysis of 5-methyl-5-phenylhydantoin is a common issue. To drive the reaction to completion:

  • Increase Reaction Time and Temperature: Prolonging the hydrolysis time and/or increasing the temperature can significantly improve the conversion.

  • Use a Stronger Hydrolyzing Agent: If using milder conditions, switching to a more concentrated acid (e.g., 6M HCl) or base (e.g., 6M NaOH) can be effective.

  • Monitor the Reaction: Use TLC or HPLC to monitor the disappearance of the hydantoin starting material to determine the optimal reaction time.

Q4: I observe an unexpected peak in my HPLC analysis of the final product. How can I identify it?

A4: Identifying unknown impurities is crucial for quality control. Here's a suggested workflow:

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS) to obtain the molecular weight of the impurity. This can provide valuable clues about its identity.

  • NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, NMR spectroscopy (¹H and ¹³C) can provide detailed structural information.[6]

  • Consider Potential Side Reactions: Based on your synthetic route, consider potential side products. For example, in the Strecker synthesis, the amide intermediate from incomplete hydrolysis is a common impurity.

Experimental Protocols

The following are generalized protocols for the synthesis of 2-amino-2-phenylpropanoic acid. Note: These are starting points and may require optimization for your specific laboratory conditions. Safety Precaution: These reactions involve highly toxic cyanide salts and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Strecker Synthesis of 2-amino-2-phenylpropanoic acid

Protocol_Strecker start Start step1 Dissolve KCN and NH4Cl in aqueous ammonia. start->step1 step2 Add acetophenone dropwise at 0-5 °C. step1->step2 step3 Stir at room temperature for 24-48 hours. step2->step3 step4 Extract with an organic solvent (e.g., ethyl acetate). step3->step4 step5 Concentrate the organic phase to obtain crude α-aminonitrile. step4->step5 step6 Hydrolyze the crude aminonitrile with concentrated HCl under reflux. step5->step6 step7 Cool and neutralize to the isoelectric point to precipitate the amino acid. step6->step7 step8 Filter, wash, and dry the product. step7->step8 end_node End step8->end_node

Caption: Workflow for the Strecker synthesis.

Protocol 2: Bucherer-Bergs Synthesis of 2-amino-2-phenylpropanoic acid

Protocol_Bucherer_Bergs start Start step1 Combine acetophenone, KCN, and (NH4)2CO3 in aqueous ethanol. start->step1 step2 Heat the mixture in a sealed vessel at 60-80 °C for several hours. step1->step2 step3 Cool the reaction mixture to precipitate 5-methyl-5-phenylhydantoin. step2->step3 step4 Filter and wash the crude hydantoin. step3->step4 step5 Hydrolyze the hydantoin with a strong acid (e.g., H2SO4) or base (e.g., NaOH) under reflux. step4->step5 step6 Cool and neutralize to the isoelectric point to precipitate the amino acid. step5->step6 step7 Filter, wash, and dry the product. step6->step7 end_node End step7->end_node

Caption: Workflow for the Bucherer-Bergs synthesis.

Analytical Characterization

Proper characterization of the final product is essential to confirm its identity and purity.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final product and quantify any impurities. Chiral HPLC can be used to determine the enantiomeric excess if an asymmetric synthesis is performed.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure of the product and identify any impurities with distinct NMR signals. (¹H and ¹³C NMR).[6]
Mass Spectrometry (MS) To confirm the molecular weight of the product.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the characteristic functional groups of the amino acid (e.g., -NH₂, -COOH).

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie75 , 27–45 (1850). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 31722, 2-Amino-2-phenylpropanoic acid. [Link]

  • Zhamharyan, A. G. et al. Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal52, 620–623 (2018).
  • Preparation method for 2-phenylpropionic acid. CN105037139A.
  • Preparation method of 2-amino-2-phenylbutyric acid. CN114633072A.
  • Strecker amino acid synthesis. Wikipedia. [Link]

  • rNets: A standalone package to visualize reaction networks. ChemRxiv. [Link]

  • Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. Nature Communications12 , 6157 (2021). [Link]

  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. International Journal of Molecular Sciences23, 12946 (2022).
  • Kalník, M., Gabko, P., Bella, M. & Koóš, M. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules26 , 4024 (2021). [Link]

  • Scheme 1 The synthetic routes of novel 5-methyl-5-phenylhydantoin... ResearchGate. [Link]

  • Aqueous Phase Non Enzymatic Chemistry of Cyanide, Formaldehyde and RNH2. NASA Technical Reports Server (NTRS). [Link]

  • New Insight on the Formation of 2-Aminoacetophenone in White Wines. DAFNE. [Link]

  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules27 , 4380 (2022). [Link]

  • A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Molbank2021 , M1211 (2021). [Link]

  • Condensations of Aldehydes and Ketones Catalyzed by Potassium Cyanide. Proceedings of the Oklahoma Academy of Science34 , 101-102 (1953). [Link]

  • Representation and visualization of chemical reaction using graph theory. ResearchGate. [Link]

  • Reaction of Benzaldehyde and Acetophenone with HCN. Filo. [Link]

  • Role of Furfural and 5-Methyl-2-furfural in Glucose-Induced Inhibition of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Formation in Chemical Models and Pork Patties. Foods12 , 2865 (2023). [Link]

  • Impurity profile of amino acids? ResearchGate. [Link]

  • Continuous Synthesis of Hydantoins: Intensifying the Bucherer– Bergs Reaction. ResearchGate. [Link]

  • From Zero to Hero: The Cyanide-Free Formation of Amino Acids and Amides from Acetylene, Ammonia and Carbon Monoxide in Aqueous Environments in a Simulated Hadean Scenario. Life14 , 733 (2024). [Link]

  • An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis50 , 287-291 (2009). [Link]

  • Bucherer–Bergs reaction. Wikipedia. [Link]

  • Visualization of Reaction Path: Lectured by Dr. Tetsuya Taketsugu. YouTube. [Link]

  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. [Link]

  • RouteWise – An Integration Friendly Platform for Interactive Synthesis Routes. ChemRxiv. [Link]

  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. [Link]

  • ReactionFlow: An interactive visualization tool for causality analysis in biological pathways. ResearchGate. [Link]

Sources

Technical Support Center: Stability of (2R)-2-amino-2-phenylpropanoic Acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2R)-2-amino-2-phenylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this non-proteinogenic amino acid in their experimental workflows. As a critical building block in peptide synthesis and pharmaceutical development, understanding its stability profile in solution is paramount for ensuring experimental reproducibility, accuracy, and the integrity of your final products.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific stability issues you may encounter. We will delve into the causality behind these challenges and offer field-proven protocols to diagnose and mitigate them.

Part 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses fundamental questions regarding the chemical stability of this compound.

Q1: What are the primary factors that can compromise the stability of this compound in solution?

The stability of this compound is primarily influenced by a combination of chemical and physical factors. These include:

  • pH: The pH of the solution dictates the ionization state of the amino and carboxylic acid groups, which can affect reactivity and degradation pathways.[1][2]

  • Temperature: Like most organic molecules, elevated temperatures can accelerate degradation kinetics.[3][4]

  • Solvent Composition: The choice of solvent can impact both solubility and stability. Protic vs. aprotic and coordinating vs. non-coordinating solvents can interact differently with the molecule's functional groups.[5][6]

  • Light Exposure: Aromatic compounds can be susceptible to photodegradation.

  • Presence of Oxidants or Contaminants: Reactive oxygen species or microbial contamination can lead to degradation.

Q2: How does solution pH affect the compound's structure and stability?

The pH of the medium directly influences the ionic form of the amino acid, as illustrated in the diagram below. In highly acidic solutions (low pH), the amino group is protonated (-NH3+), and the molecule carries a net positive charge. In highly alkaline solutions (high pH), the carboxylic acid group is deprotonated (-COO-), resulting in a net negative charge. Near its isoelectric point, it exists predominantly as a zwitterion (-NH3+ and -COO-).

While the core structure is robust, extreme pH conditions, particularly strongly alkaline solutions, should be approached with caution as they can promote degradation over extended periods or at elevated temperatures.[1]

pH_Influence_on_Amino_Acid Cation Cationic Form (-NH3+) Predominant at Low pH Zwitterion Zwitterionic Form (-NH3+ and -COO-) Predominant at Neutral pH Cation->Zwitterion + OH- Zwitterion->Cation + H+ Anion Anionic Form (-COO-) Predominant at High pH Zwitterion->Anion + OH- Anion->Zwitterion + H+

Caption: Relationship between pH and the ionic forms of this compound.

Q3: What is the general thermal stability of this compound in aqueous solutions?

In its solid form, the closely related L-phenylalanine begins to decompose at temperatures above 283°C.[7] Many amino acids are stable up to high temperatures before they undergo decomposition, which often involves the release of water and ammonia.[8] In solution, this compound is generally stable at ambient and refrigerated temperatures (4°C) for typical experimental durations. However, prolonged exposure to elevated temperatures (e.g., >40°C) will increase the rate of degradation.[3] For long-term storage, freezing the solution (-20°C or -80°C) is highly recommended.

Q4: Does the alpha-methyl group affect the compound's stability compared to native phenylalanine?

Yes, the alpha-methyl group provides significant steric hindrance around the chiral center. This structural feature makes the alpha-proton (if it were present) less susceptible to abstraction, thereby increasing its resistance to racemization under moderately basic or acidic conditions compared to its non-methylated counterpart, phenylalanine.

Part 2: Troubleshooting Guide

This section provides structured guidance for common issues encountered during experimentation.

Issue 1: I'm observing a progressive decrease in the concentration of my stock solution over several days, even when stored at 4°C.

This is a common issue that can often be traced back to subtle environmental factors.

Possible Cause Scientific Rationale Recommended Action
Microbial Degradation Non-sterile aqueous solutions, especially those near neutral pH, can support the growth of bacteria or fungi which may metabolize the amino acid.Prepare stock solutions using sterile solvents (e.g., sterile water or PBS). Sterile-filter the final solution through a 0.22 µm filter into a sterile container.
pH Drift Unbuffered aqueous solutions can absorb atmospheric CO2, forming carbonic acid and gradually lowering the pH. This change can shift equilibria and potentially accelerate degradation.Prepare stock solutions in a suitable buffer (e.g., phosphate or citrate buffer) at a pH where the compound is most stable, typically in the slightly acidic to neutral range.
Photodegradation The phenyl ring is a chromophore that can absorb UV light. Prolonged exposure to ambient or direct light can induce photochemical reactions.Store solutions in amber vials or wrap clear vials with aluminum foil to protect from light. Minimize exposure during handling.

Issue 2: My HPLC or LC-MS analysis shows unexpected new peaks after sample processing or storage. How can I identify the source?

The appearance of new, unexpected peaks is a clear indicator of degradation or contamination. A systematic approach is required for identification.

Causality: Degradation can occur via several pathways, including decarboxylation (loss of CO2), deamination (loss of the amino group), or oxidation. Identifying the mass of the new peaks is the first step to hypothesizing their structures.

Below is a logical workflow to diagnose this issue:

Degradation_Troubleshooting_Workflow Start Unexpected Peak Observed in LC-MS Analyze Step 1: Analyze Mass Spec Data Determine m/z of parent and unknown peaks. Start->Analyze Hypothesize Step 2: Hypothesize Degradation - Decarboxylation? (Mass loss of 44 Da) - Deamination? (Mass loss of 17 Da) Analyze->Hypothesize Stress Step 3: Perform Forced Degradation Study (Acid, Base, Heat, Oxidation H₂O₂) Hypothesize->Stress Compare Step 4: Compare Chromatograms Match retention time and mass of unknown peak to peaks generated in stress conditions. Stress->Compare Identify Step 5: Confirm Degradant Identity Use findings to identify the degradation pathway and specific product. Compare->Identify Mitigate Step 6: Implement Corrective Actions - Adjust pH - Lower Temperature - Protect from Light Identify->Mitigate

Caption: Workflow for identifying unknown peaks from potential degradation.

Issue 3: I am concerned about racemization. How can I check if the enantiomeric excess (e.e.) of my (2R) sample is changing?

While the alpha-methyl group enhances chiral stability, verification is crucial for applications where stereochemistry is critical.

Causality: Racemization involves the temporary formation of a planar carbanion or enolate at the chiral center, allowing for re-protonation from either face, which scrambles the stereochemistry. This is typically promoted by strong bases or high temperatures.

Protocol for Assessing Chiral Stability: A dedicated chiral chromatography method is required. High-Performance Liquid Chromatography (HPLC) is the standard technique for this analysis.[9]

  • Column Selection: Utilize a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak® series) are often effective for separating amino acid enantiomers.

  • Method Development:

    • Mobile Phase: A typical mobile phase for normal-phase chiral separations would be a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol.

    • Detection: UV detection is suitable, typically at a wavelength between 210-260 nm due to the phenyl group.

  • Analysis:

    • Inject a standard of the racemic mixture to confirm the separation of the (2R) and (2S) peaks and determine their respective retention times.

    • Inject your sample at initial (T=0) and subsequent time points under the storage conditions being tested.

    • Calculate the enantiomeric excess at each time point by integrating the peak areas of the two enantiomers: e.e. (%) = ([Area(R) - Area(S)] / [Area(R) + Area(S)]) * 100.

    • A significant decrease in e.e. over time indicates that racemization is occurring.

Part 3: Standardized Experimental Protocol

Protocol 1: General Solution Stability Assessment

This protocol provides a framework for evaluating the stability of this compound under defined solution conditions.

1. Objective: To quantify the degradation of this compound in a specific solvent/buffer system over time at various temperatures.

2. Materials:

  • This compound (high purity)

  • Solvent/Buffer of choice (e.g., HPLC-grade water, 50 mM phosphate buffer pH 7.4)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Sterile, amber HPLC vials with caps

  • HPLC or LC-MS system with a suitable column (e.g., C18 for purity analysis)

3. Procedure:

  • Stock Solution Preparation: Accurately weigh the compound and dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL). Ensure complete dissolution.

  • Sample Aliquoting: Dispense aliquots of the stock solution into multiple amber HPLC vials. Prepare enough vials for all time points and temperature conditions.

  • Initial Analysis (T=0): Immediately analyze three replicate vials to establish the initial concentration and purity. This is your baseline.

  • Incubation: Place the remaining vials at the desired storage temperatures (e.g., 4°C, 25°C, and 40°C).

  • Time-Point Analysis: At scheduled intervals (e.g., 24h, 48h, 72h, 1 week), remove three vials from each temperature condition. Allow them to equilibrate to room temperature before analysis.

  • Quantification: Analyze each sample by HPLC/LC-MS. Record the peak area of the parent compound and any new peaks that appear.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 baseline.

Data Summary Table:

Time PointStorage Temp.Replicate 1 (% Remaining)Replicate 2 (% Remaining)Replicate 3 (% Remaining)Average (% Remaining)Observations (New Peaks?)
0 hrN/A100100100100None
24 hr4°C
24 hr25°C
24 hr40°C
......

References

  • Bains, W., et al. (2023). Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds. Astrobiology. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31722, 2-Amino-2-phenylpropanoic acid. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 853461, (2S)-2-amino-2-phenylpropanoic acid. Available at: [Link]

  • Lao, J. & Jander, G. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Amino Acids. Available at: [Link]

  • Friesen, A., et al. (2022). Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. Crystal Growth & Design. Available at: [Link]

  • This cit
  • Alhealy, F. M., et al. (2022). Review: Determination of Amino Acids by Different Methods. Turkish Journal of Physiotherapy and Rehabilitation. Available at: [Link]

  • Marco-Urrea, E., et al. (2023). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. International Journal of Molecular Sciences. Available at: [Link]

  • Zhu, Y., et al. (2021). Thermal degradation of 18 amino acids during pyrolytic processes. Atmospheric Environment. Available at: [Link]

  • Dai, Z., et al. (2020). Analytical methods for amino acid determination in organisms. TrAC Trends in Analytical Chemistry. Available at: [Link]

  • Carl ROTH GmbH + Co. KG. (2021). Safety Data Sheet: L-Phenylalanine. Available at: [Link]

  • Hayrapetyan, S. S., et al. (2023). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. Royal Society Open Science. Available at: [Link]

  • This cit
  • Hutt, A. J., et al. (1986). Enantiospecific high-performance liquid chromatographic analysis of 2-phenylpropionic acid, ketoprofen and fenoprofen. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

  • This cit
  • Wang, Y., et al. (2021). Solvent directed chemically divergent synthesis of β-lactams and α-amino acid derivatives with chiral isothiourea. Chemical Science. Available at: [Link]

  • Tan, J., et al. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. Foods. Available at: [Link]

  • This cit
  • Zhang, Y., et al. (2019). Thermal degradation characteristics of amino acids in rainbow trout fillets during traditional high temperature short time processing and microwave processing. Innovative Food Science & Emerging Technologies. Available at: [Link]

  • Tan, J., et al. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. ResearchGate. Available at: [Link]

  • Móczár, I., et al. (2018). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules. Available at: [Link]

  • This cit
  • Kumar, V. & Kumar, S. (2024). Effect of pH, Temperature, and Concentration on Enzyme Activity: A Comprehensive Review. Journal of Advanced Research in Biological Sciences. Available at: [Link]

Sources

Technical Support Center: Purification of (2R)-2-amino-2-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the purification of (2R)-2-amino-2-phenylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this specific enantiomer. As a non-proteinogenic amino acid, achieving high chiral purity is paramount for its application in pharmaceutical synthesis. This document provides troubleshooting guides and FAQs in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Section 1: Troubleshooting Diastereomeric Salt Resolution

Diastereomeric salt resolution is a classical and highly effective method for separating enantiomers of chiral acids like 2-amino-2-phenylpropanoic acid. The principle relies on reacting the racemic acid with a single enantiomer of a chiral base. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[1][2]

Question: My diastereomeric salts are not precipitating, or the yield is very low. What are the likely causes and solutions?

Answer: This is a common issue that typically points to problems with solvent selection, concentration, or the stoichiometry of your resolving agent.

  • Causality: The success of fractional crystallization hinges on the differential solubility of the two diastereomeric salts in a specific solvent system. If the chosen solvent is too good at solvating both salts, neither will precipitate. Conversely, if it's too poor, both may crash out together, preventing effective separation.

  • Troubleshooting Steps:

    • Verify Stoichiometry: Ensure you are using an appropriate molar ratio of the chiral resolving agent to your racemic amino acid. A 0.5 molar equivalent of the resolving agent is often a good starting point, as it will theoretically only precipitate the salt of one enantiomer.

    • Solvent Screening: This is the most critical parameter. You must empirically determine the ideal solvent or solvent mixture.

      • Start with common solvents: Alcohols (Methanol, Ethanol, Isopropanol) and water are excellent starting points for polar amino acid salts.

      • Create solvent mixtures: If a single solvent fails, try binary or ternary mixtures. For example, adding a less polar co-solvent like acetone or ethyl acetate to a methanol solution can often induce selective precipitation.

    • Concentration & Temperature:

      • Slowly cool the solution. A gradual temperature decrease is essential for forming well-defined crystals of the less soluble diastereomer. Crash-cooling will likely trap impurities and the other diastereomer.

      • If no crystals form upon cooling, try slowly evaporating the solvent to increase the concentration until turbidity is observed. Then, gently heat to redissolve and cool again.

    • Seeding: If you have a small crystal of the desired diastereomeric salt from a previous batch, adding it to the supersaturated solution can induce crystallization.

Experimental Protocol: Diastereomeric Salt Resolution Workflow

Here is a generalized protocol for the resolution of racemic 2-amino-2-phenylpropanoic acid using a chiral base (e.g., (R)-1-phenylethylamine).

  • Salt Formation:

    • Dissolve 1.0 equivalent of racemic 2-amino-2-phenylpropanoic acid in a minimal amount of a suitable hot solvent (e.g., 80% Ethanol in water).

    • In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent (e.g., (R)-1-phenylethylamine) in the same solvent.

    • Slowly add the resolving agent solution to the amino acid solution while stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. If no crystals form, place it in a 4°C refrigerator overnight.

    • The salt of one diastereomer should preferentially crystallize out.

  • Isolation & Purification:

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • To improve chiral purity, a recrystallization step may be necessary. Redissolve the crystals in a minimal amount of hot solvent and repeat the slow cooling process.

  • Liberation of the Free Amino Acid:

    • Dissolve the purified diastereomeric salt in water.

    • Adjust the pH to the isoelectric point of the amino acid (around pH 6 for phenylglycine derivatives) using a dilute acid (e.g., 1M HCl) to precipitate the free amino acid.[3] The chiral resolving agent will remain in the solution.

    • Filter the solid, wash with cold water, and dry to yield the enantiomerically enriched this compound.

  • Purity Analysis:

    • Confirm the chemical identity and assess the enantiomeric excess (e.e.) using Chiral HPLC or NMR spectroscopy.

Workflow Diagram: Diastereomeric Salt Resolution

G cluster_start Starting Materials racemic_acid Racemic (R/S) Acid salt_formation 1. Salt Formation (Reaction in Solvent) racemic_acid->salt_formation chiral_base Chiral (R) Base chiral_base->salt_formation diastereomers Mixture of (R,R) and (S,R) Diastereomeric Salts salt_formation->diastereomers separation 2. Fractional Crystallization (Slow Cooling) diastereomers->separation crystals (S,R) Salt Crystals (Less Soluble) separation->crystals supernatant (R,R) Salt in Supernatant (More Soluble) separation->supernatant Mother Liquor liberation 3. Liberation of Enantiomer (Acidification / pH Adjustment) crystals->liberation pure_enantiomer Pure (S)-Amino Acid liberation->pure_enantiomer recovered_base Recovered (R)-Base liberation->recovered_base

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Section 2: Optimizing Chiral HPLC Separation

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical determination of enantiomeric excess and for preparative-scale purification. The separation occurs on a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer.

Question: I am seeing poor peak resolution or co-elution on my chiral HPLC column. How can I improve the separation?

Answer: Poor resolution in chiral HPLC is typically due to an improper match between the analyte, the chiral stationary phase (CSP), and the mobile phase. Unlike standard reverse-phase chromatography, method development can be less intuitive.

  • Causality: Chiral recognition is based on transient, stereochemically specific interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance) between the enantiomers and the CSP. For separation to occur, there must be a sufficient difference in the binding energy of the two enantiomer-CSP complexes.

  • Troubleshooting Flowchart:

    G cluster_csp Chiral Stationary Phase (CSP) cluster_mobile Mobile Phase cluster_conditions Operating Conditions start Poor Peak Resolution csp_match Is the CSP appropriate for underivatized amino acids? start->csp_match csp_solution Switch to a macrocyclic glycopeptide (e.g., Teicoplanin, Vancomycin) or crown ether-based CSP. csp_match->csp_solution No mp_composition Adjust Mobile Phase Composition csp_match->mp_composition Yes mp_additive Modify Additive (Acid/Base) Concentration mp_composition->mp_additive temp Decrease Temperature mp_additive->temp flow Decrease Flow Rate temp->flow

    Caption: Troubleshooting guide for poor chiral HPLC peak resolution.

  • Detailed Solutions:

    • Select the Right CSP: This is the most crucial factor. For underivatized amino acids, which are zwitterionic and polar, polysaccharide-based CSPs are often challenging.[4] Macrocyclic glycopeptide phases (e.g., based on teicoplanin or vancomycin) are highly effective as they possess ionic groups compatible with aqueous mobile phases.[4] Crown ether-based columns are also specifically designed for the enantioseparation of amino acids.[5]

    • Optimize the Mobile Phase:

      • Polar Organic Mode: A common mobile phase for macrocyclic glycopeptide columns is a mixture of an alcohol (e.g., Methanol or Ethanol) with a small amount of an acidic and basic additive (e.g., 0.1% Acetic Acid and 0.1% Triethylamine). These additives control the ionization state of both the analyte and the CSP, which is critical for interaction.

      • Aqueous Mode (HILIC): Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective.[5] A typical mobile phase would be a high percentage of acetonitrile with a buffered aqueous component.

    • Adjust Temperature: Lowering the column temperature often enhances chiral resolution. Reduced thermal energy can strengthen the transient diastereomeric interactions responsible for separation. Try running the analysis at 15°C or 20°C instead of ambient temperature.

    • Lower the Flow Rate: Reducing the flow rate increases the residence time of the enantiomers on the column, allowing more time for interactions and improving the chances of separation.

Data Table: Comparison of Common Chiral Stationary Phases for Amino Acids
CSP TypeSeparation PrincipleTypical Mobile PhaseAdvantagesDisadvantages
Macrocyclic Glycopeptide H-bonding, ionic interactions, inclusion complexationPolar organic (MeOH/EtOH with acid/base) or HILICBroad applicability for polar molecules, can separate underivatized amino acids.[4]Can be sensitive to mobile phase additives.
Crown Ether Host-guest complexation with the primary amine groupAqueous acidic (e.g., perchloric acid solution)High selectivity specifically for primary amines like amino acids.[5]Limited to compounds with a primary amine group.
Ligand Exchange Formation of diastereomeric metal complexesAqueous buffers containing a metal salt (e.g., CuSO₄)Good for α-amino acids.Mobile phase is not MS-compatible.
Pirkle-type (π-acid/π-base) π-π interactions, dipole-dipole, H-bondingNormal phase (Hexane/IPA)High efficiency and loading capacity.Usually requires derivatization of the polar amino acid to make it soluble in non-polar solvents.

Section 3: FAQs on Purity Analysis & Characterization

Accurate analysis is as crucial as the purification itself. You must be able to prove the chemical identity and the enantiomeric purity of your final product.

Question: How can I accurately determine the enantiomeric excess (e.e.) of my purified sample?

Answer: The most reliable and widely accepted method is Chiral HPLC . A validated chiral HPLC method allows you to directly visualize and quantify the two enantiomers. The e.e. is calculated from the peak areas of the major (A_major) and minor (A_minor) enantiomers:

e.e. (%) = [(A_major - A_minor) / (A_major + A_minor)] x 100

Other Methods:

  • NMR Spectroscopy with Chiral Shift Reagents: Adding a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) can cause the signals (e.g., the methyl protons) of the two enantiomers to resonate at different chemical shifts in the ¹H NMR spectrum. The e.e. can be determined by integrating these separated signals. This is a good confirmatory technique.

  • Polarimetry: While historically important, this method is less precise. It measures the bulk optical rotation of the sample. The e.e. is estimated by comparing the measured specific rotation to the literature value for the pure enantiomer. This method is highly sensitive to impurities, concentration, solvent, and temperature, and should not be used as the sole determinant of purity.

Question: My final product shows a single peak on reverse-phase HPLC, but the yield after diastereomeric resolution is only ~40%. Where did the other ~60% go?

Answer: This is a classic scenario in chiral resolution. A single peak on an achiral HPLC column only confirms chemical purity, not chiral purity. Your starting material was a 50:50 racemic mixture.

  • Theoretical Yield: The maximum theoretical yield for the recovery of a single enantiomer from a racemate using this method is 50%.

  • Losses: Your observed yield of ~40% is actually quite good (representing an 80% recovery of the desired enantiomer). The "missing" material consists of:

    • The other enantiomer—(2S)-2-amino-2-phenylpropanoic acid—which remains in the mother liquor (the supernatant after crystallization).

    • Mechanical losses during filtration and transfers.

    • A small amount of your desired (2R) enantiomer that remained dissolved in the mother liquor due to its non-zero solubility.

To improve overall efficiency, you can recover the undesired enantiomer from the mother liquor and racemize it for reuse in a subsequent resolution cycle.

References

  • PubChem. (n.d.). 2-Amino-2-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Aydın, F., & Gök, A. N. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1665, 462823. Available at: [Link]

  • PubChem. (n.d.). (2S)-2-amino-2-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • James, P., & Davis, B. G. (1976). A new modified amino acid. 2-Amino-3-mercapto-3-phenylpropionic acid (3-mercaptophenylalanine). Synthesis of derivatives, separation of stereoisomers, and assignment of absolute configuration. The Journal of Organic Chemistry, 41(14), 2471–2475. Available at: [Link]

  • Vleggaar, R., & Steyn, P. S. (1981). Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins. U.S. Patent No. 4,260,684. Washington, DC: U.S. Patent and Trademark Office.
  • Davankov, V. A., & Rogozhin, S. V. (2014). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Chirality, 26(10), 579-585. Available at: [Link]

  • Corey, E. J., & Link, J. O. (1983). Resolution of racemic amino acids. U.S. Patent No. 4,379,941. Washington, DC: U.S. Patent and Trademark Office.
  • Spriestersbach, A., Kubicek, J., Schäfer, F., Block, H., & Maertens, B. (2015). Challenges and opportunities in the purification of recombinant tagged proteins. Protein Expression and Purification, 115, 1-8. Available at: [Link]

  • LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]

  • Müller, M., & Wink, J. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(6), 923-939. Available at: [Link]

  • Li, M., & Liu, J. (2023). Progress, applications, challenges and prospects of protein purification technology. Frontiers in Bioengineering and Biotechnology, 11, 1183570. Available at: [Link]

  • Zhamharyan, A. G., et al. (2017). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 51(8), 659-662. Available at: [Link]

  • Spriestersbach, A., et al. (2015). Challenges and Opportunities in the Purification of Recombinant Tagged Proteins. Request PDF. Available at: [Link]

  • Li, Y., et al. (2014). Chiral separation of racemic phenylglycines in thermolysin crystal: a molecular simulation study. Journal of Physical Chemistry B, 118(4), 939-947. Available at: [Link]

  • Zhang, J., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 11, 1269550. Available at: [Link]

  • Al-Saeed, F. A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3986. Available at: [Link]

  • Kamiński, K., et al. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules, 27(3), 936. Available at: [Link]

  • Li, Z., et al. (2016). Resolution of racemic Albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid. Chirality, 28(1), 48-52. Available at: [Link]

  • Chernobrovkin, M. G., et al. (2007). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Journal of Chromatography A, 1175(1), 89-95. Available at: [Link]

  • Bioprocess Online. (2024). Top Challenges In Recombinant Protein Purification Process Development. Available at: [Link]

  • Xu, W., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52(8), 1071-1088. Available at: [Link]

  • Pires, R. (2020, January 23). Resolution of a Racemic Mixture. YouTube. Available at: [Link]

  • Wang, Y., et al. (2024). Highly Enantioselective Extraction of Phenylglycine by a Chiral Macrocyclic Receptor Based on Supramolecular Interactions. Crystal Growth & Design. Available at: [Link]

  • Nishijo, J., & Akiba, E. (2012). Chiral resolution with frozen aqueous amino acids. Analytical Methods, 4(5), 1374-1378. Available at: [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their stereoselective reactions. Drawing from established principles and field-proven insights, this document provides in-depth, question-and-answer-based solutions to common challenges encountered in the laboratory.

Section 1: Catalyst System Troubleshooting

The heart of a catalytic asymmetric reaction is the catalyst system, typically a metal precursor and a chiral ligand. Problems with enantioselectivity or reactivity frequently originate here.

FAQ 1.1: My reaction has low enantioselectivity (% ee). How do I choose a better ligand?

Answer: Low enantiomeric excess (% ee) is a common issue, often indicating that the energy difference between the two diastereomeric transition states leading to the R and S enantiomers is small. The chiral ligand is the primary source of this energy differentiation. The process of finding the right ligand is highly empirical, but can be guided by mechanistic understanding.[1]

Causality and Strategy:

  • Analyze the Current Ligand:

    • Steric Hindrance: Is your ligand creating a well-defined, sterically hindered chiral pocket around the metal center? The ligand's structure is crucial for creating the weak interactions that influence the stereochemical outcome.[2] Insufficient steric bulk may not effectively block one face of the substrate from approaching the catalyst.

    • Electronic Effects: The electronic properties of the ligand influence the metal center's reactivity and the stability of the transition state. Consider whether electron-donating or electron-withdrawing groups on the ligand could better stabilize the desired transition state.

    • Bite Angle (for bidentate ligands): The bite angle of ligands like chiral phosphines affects the geometry around the metal center, which directly impacts enantioselectivity.

  • Systematic Ligand Screening:

    • The most effective approach is often to screen a library of ligands.[1] Start with ligands from different structural classes (e.g., PHOX, BINAP, Salen, Trost ligands) to identify a promising scaffold.

    • Once a "hit" is identified, screen analogues of that ligand with systematically varied steric and electronic properties. For example, if a BINAP-based ligand shows promise, test derivatives with different substituents at the 3, 3', and 6, 6' positions. The modular nature of many modern ligands facilitates this tuning.[3]

  • Consider Ligand Symmetry:

    • C₂-symmetric ligands have been historically successful because they reduce the number of possible diastereomeric catalyst-substrate complexes, simplifying the stereochemical puzzle.

    • However, non-symmetrical ligands (e.g., P,N-ligands) can be highly effective, offering distinct steric and electronic environments that can be beneficial for specific substrates.[3]

Workflow for Ligand Optimization

G cluster_0 Problem: Low % ee cluster_1 Initial Analysis cluster_2 Refinement cluster_3 Outcome Problem Low Enantioselectivity (<90% ee) Analyze Analyze Current Ligand (Sterics, Electronics, Bite Angle) Problem->Analyze Screen Screen Diverse Ligand Library (e.g., BINAP, PHOX, Salen) Analyze->Screen Identify Identify 'Hit' Ligand Class Screen->Identify Identify->Screen No 'Hit' Optimize Synthesize & Test Analogues (Vary Steric/Electronic Groups) Identify->Optimize 'Hit' Found Success High Enantioselectivity (>95% ee) Optimize->Success Improvement Failure Re-evaluate Reaction (Consider Temp, Solvent, etc.) Optimize->Failure No Improvement

Caption: A workflow for troubleshooting and optimizing ligand selection.

FAQ 1.2: My reaction is very slow or shows low conversion. What should I check?

Answer: Poor reaction kinetics can be attributed to inefficient catalyst activation, low catalyst loading, or inherent limitations of the catalytic cycle.

Causality and Strategy:

  • Catalyst Activation: Many catalysts require an in-situ activation step. For example, a pre-catalyst might need to lose a ligand to become active. Ensure that the conditions for this activation are met. Sometimes, additives are required to facilitate this process.

  • Catalyst Loading: While the goal is to use as little catalyst as possible, a loading that is too low can result in impractically long reaction times. Try incrementally increasing the catalyst loading (e.g., from 0.5 mol% to 1 mol%, then 2 mol%) to see if the rate improves without affecting selectivity.

  • Rate-Limiting Step: The turnover of the catalyst may be limited by a specific step in the catalytic cycle. For example, in some hydrogenations, the coordination of the hydrogen molecule can be sterically hindered by a bulky ligand, slowing the reaction.[2] In such cases, a less bulky ligand might increase the rate, but potentially at the cost of selectivity, requiring a careful balance.[2]

FAQ 1.3: My reaction starts well but stops before completion, or the % ee erodes over time. Is my catalyst dying?

Answer: This behavior strongly suggests catalyst deactivation. Deactivation occurs when the active catalytic species is converted into an inactive form through various mechanisms.[4][5]

Causality and Strategy:

  • Poisoning: Impurities in the substrate, reagents, or solvent can act as catalyst poisons.[5]

    • Common Poisons: Sulfur and phosphorus compounds can irreversibly bind to many transition metal catalysts. Water or oxygen can also deactivate sensitive catalysts.

    • Substrate-Induced Deactivation: The substrate or product itself can sometimes bind too strongly to the catalyst, inhibiting turnover. This is a known challenge in reactions involving substrates with strong coordinating groups like nitriles or certain heterocycles.[6]

    • Solution: Purify all reagents and solvents meticulously. Use freshly distilled solvents and degas the reaction mixture. If substrate poisoning is suspected, a ligand that electronically fine-tunes the metal center to reduce product inhibition may be required.

  • Thermal Degradation (Sintering): At higher temperatures, the metal complexes can decompose or aggregate into inactive particles.[5] If you are running the reaction at elevated temperatures, this is a strong possibility.

    • Solution: Attempt the reaction at a lower temperature. If the rate is too slow, a more active catalyst system (different metal or ligand) may be necessary.

  • Formation of Off-Cycle Species: The catalyst can enter an unproductive state, such as forming a stable dimer. The presence of certain additives or changes in concentration can sometimes mitigate this.[7]

Section 2: Reaction Parameter Optimization

Fine-tuning reaction parameters is crucial for maximizing both yield and enantioselectivity.

FAQ 2.1: How does temperature affect my reaction, and what is the optimal range?

Answer: Temperature is a critical parameter that influences both reaction rate and enantioselectivity. Generally, lower temperatures are favorable for higher % ee.

Causality and Strategy:

The enantioselectivity of a reaction is determined by the difference in the Gibbs free energy of activation (ΔΔG‡) for the two pathways leading to the R and S enantiomers.

ΔΔG‡ = ΔΔH‡ - TΔΔS‡

  • Enthalpy (ΔΔH‡): Represents the difference in bond energies and steric interactions in the transition states.

  • Entropy (ΔΔS‡): Represents the difference in the degree of order in the transition states.

For most asymmetric reactions, selectivity is controlled by enthalpy (ΔΔH‡). By lowering the temperature (T), the TΔΔS‡ term becomes less significant, and the enantioselectivity more closely reflects the enthalpic difference between the two pathways. This usually leads to a higher % ee.[8]

However, lowering the temperature will also decrease the reaction rate. The optimal temperature is therefore a trade-off between acceptable reaction time and desired enantioselectivity. In rare cases, a reversal of enantioselectivity can be observed at different temperatures, indicating a switch between enthalpic and entropic control.[8]

ParameterEffect of Lowering TemperatureEffect of Raising Temperature
Enantioselectivity (% ee) Generally IncreasesGenerally Decreases
Reaction Rate DecreasesIncreases
Catalyst Stability Generally IncreasesMay Decrease (Degradation)
Protocol 2.1: Systematic Optimization of Reaction Temperature
  • Initial Run: Perform the reaction at room temperature (or the literature-reported temperature) to establish a baseline for conversion and % ee.

  • Cooling: Run a series of reactions at progressively lower temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C).

  • Monitoring: Monitor each reaction by TLC or LC-MS to determine the time required for completion.

  • Analysis: Analyze the % ee for each reaction using chiral HPLC or GC.

  • Plot Data: Plot % ee vs. Temperature and Reaction Time vs. Temperature to visualize the trade-off and select the optimal conditions.

FAQ 2.2: I changed the solvent and my results changed dramatically. Why?

Answer: The solvent is not merely an inert medium; it can play a profound role in catalysis by influencing catalyst solubility, aggregation state, and the stability of the transition state.[9]

Causality and Strategy:

  • Solvation of the Transition State: The polarity and coordinating ability of the solvent can preferentially stabilize one diastereomeric transition state over the other. A switch from a non-polar solvent (e.g., toluene) to a polar aprotic solvent (e.g., THF) can sometimes reverse or significantly improve enantioselectivity. Ethereal solvents, for instance, can affect the stability and aggregation of organometallic reagents.[9]

  • Catalyst Aggregation: The active form of a catalyst may be a monomer, but in certain solvents, it might aggregate into less active or non-selective dimers or oligomers.

  • Chiral Solvents: In some advanced applications, chiral solvents can be used to induce asymmetry in a reaction catalyzed by an achiral or a dynamically helical catalyst.[10]

  • Green Solvents: For sustainability, consider replacing traditional volatile organic compounds with bio-based solvents like CPME or 2-MeTHF, which have been shown to be effective in many asymmetric reactions.[9][11]

A solvent screen is a critical part of reaction optimization. It is recommended to test a range of solvents with varying polarities and coordinating abilities.

Solvent ClassExamplesTypical Characteristics
Aromatic Hydrocarbons Toluene, XyleneNon-polar, non-coordinating
Aliphatic Hydrocarbons Hexane, HeptaneNon-polar, non-coordinating
Ethers THF, Diethyl Ether, DMEPolar aprotic, coordinating
Halogenated CH₂Cl₂, CHCl₃Polar aprotic, weakly coordinating
Polar Aprotic Acetonitrile, DMFHighly polar, coordinating
Section 3: Substrate and Reagent Issues

Even with an optimized catalyst and conditions, the nature of the starting materials can present challenges.

FAQ 3.1: The reaction works perfectly for the model substrate, but fails for the one I care about. What can I do?

Answer: This is a classic problem of substrate scope.[12] A catalyst system optimized for one substrate may not be suitable for another due to different steric or electronic demands.

Causality and Strategy:

  • Steric Mismatch: Your substrate may be too bulky (or not bulky enough) to fit optimally into the chiral pocket of the catalyst. The "size" of substituents can strongly determine facial selectivity.[13] If the literature example uses an aryl substrate, and yours is aliphatic, the key pi-stacking interactions might be absent.

  • Electronic Mismatch: Your substrate may have electron-donating or -withdrawing groups that alter its reactivity or how it interacts with the catalyst. For example, in many Pd-catalyzed reactions, substrates with electron-withdrawing groups are well-tolerated, while those with electron-donating groups give lower yields and enantioselectivities.[14]

  • Chelation Control: If your substrate has a nearby functional group (like a hydroxyl or carbonyl), it may chelate to the metal center, altering the geometry of the transition state and overriding the control exerted by the chiral ligand. This is a powerful tool in substrate-controlled reactions but can interfere with catalyst control.[15]

Solutions:

  • Re-optimize the Ligand: You may need to go back to the ligand screening stage (see FAQ 1.1) with your specific substrate. A more sterically demanding ligand or one with different electronic properties might be required.

  • Modify the Substrate: Consider if a different protecting group could reduce unwanted chelation or alter the steric profile of the substrate.[12]

FAQ 3.2: My reaction is inconsistent. Could additives or impurities be the cause?

Answer: Absolutely. Asymmetric reactions can be exquisitely sensitive to trace amounts of additives or impurities.[12] Simply adding small amounts of an additive can significantly improve reaction time, yield, and/or selectivity.[16][17]

Causality and Strategy:

  • Water: While sometimes a poison, in other cases, a controlled amount of water can be beneficial by, for example, hydrolyzing an intermediate to promote catalyst turnover.

  • Acids/Bases: Trace amounts of acid or base can act as co-catalysts or influence the protonation state of the catalyst or substrate. Benzoic acid, for example, is often used as an additive in organocatalytic Michael additions to accelerate the formation of the key iminium ion intermediate.[18]

  • Salts (e.g., Lithium Salts): Halide or other salt additives can have a profound impact. They can alter the aggregation state of organometallic reagents, modify the Lewis acidity of the metal center, or participate in the transition state, a phenomenon known as a "special salt effect."

  • Molecular Sieves: Often added to ensure anhydrous conditions, they can also act as a solid base or Lewis acid, influencing the reaction in unexpected ways.

When troubleshooting inconsistency, it is critical to control for these "hidden variables." Use reagents from the same batch, ensure solvents are rigorously purified, and consider the intentional addition of co-catalysts or additives that have been reported to be beneficial in similar systems.[19]

Section 4: Analytical and Mechanistic Troubleshooting

Understanding how your reaction is proceeding is key to solving complex problems.

FAQ 4.1: I'm getting inconsistent % ee readings from my chiral HPLC/GC. What's wrong?

Answer: Inaccurate or inconsistent % ee measurements can derail an entire optimization campaign. The issue can be with the product itself or the analytical method.

Causality and Strategy:

  • Product Racemization: Ensure your product is not racemizing during workup or purification.

    • Acid/Base Sensitivity: If the newly formed stereocenter is adjacent to a carbonyl or is otherwise acidic, it could be epimerized by trace acid or base. Perform a neutral workup and consider purifying by flash chromatography on neutral silica gel or alumina.

    • Test for Stability: Take a sample of your enantioenriched product, re-subject it to the workup and purification conditions for an extended period, and then re-analyze the % ee. If it drops, you have a stability problem.

  • Analytical Method Issues:

    • Poor Resolution: If the peaks for the two enantiomers are not baseline-resolved on your chiral column, the integration will be inaccurate. Optimize the mobile phase, flow rate, or column temperature. It may be necessary to try a different type of chiral stationary phase.

    • Derivatization: For some molecules (e.g., alcohols, amines), derivatization to esters or amides can improve resolution on chiral columns.

    • Non-Linear Detector Response: Ensure that the detector response is linear for both enantiomers across the concentration range you are working in.

Decision Tree for Catalyst Deactivation

G Start Symptom: Reaction stops prematurely or % ee erodes Q1 Are all reagents/solvents highly pure and anhydrous? Start->Q1 A1_No Purify all components. Use inert atmosphere techniques. Q1->A1_No No A1_Yes Poisoning is less likely. Proceed to next check. Q1->A1_Yes Yes Q2 Is the reaction run at elevated temperature (> 60 °C)? A1_Yes->Q2 A2_Yes Potential Thermal Degradation. Run reaction at lower temp. Q2->A2_Yes Yes A2_No Thermal degradation is unlikely. Q2->A2_No No Q3 Does the substrate or product have strong coordinating groups? A2_No->Q3 A3_Yes Potential Product Inhibition. Consider ligand modification to reduce binding affinity. Q3->A3_Yes Yes Conclusion If issues persist, consider 'off-cycle' species or mechanistic change. Q3->Conclusion No

Caption: A diagnostic guide for identifying the cause of catalyst deactivation.

References
  • Asymmetric-Synthesis. (n.d.).
  • Asymmetric reactions_synthesis. (n.d.).
  • Golovanov, I. S., & Pospelov, E. V. (2026). Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics. Molecules, 31(2), 385. [Link]

  • Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. (2026). Organic Letters.
  • Additive Effects on Asymmetric Catalysis. (2016). Chemical Reviews.
  • Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. (2019). ACS Central Science.
  • Asymmetric catalysis: An enabling science. (n.d.). PNAS.
  • Optimization of Asymmetric Catalysts Using Achiral Ligands: Metal Geometry-Induced Ligand Asymmetry. (n.d.). Organic Letters.
  • Stereoselective and Stereospecific Reactions. (2025). Master Organic Chemistry.
  • Recent progress in asymmetric rearrangement reactions mediated by chiral Brønsted acids. (n.d.). Organic Chemistry Frontiers. RSC Publishing.
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). Chemical Reviews.
  • Substrate-controlled stereoselectivity in the Yamamoto aldol reaction. (n.d.). RSC Publishing.
  • Application of Biobased Solvents in Asymmetric Catalysis. (n.d.). PMC. NIH.
  • Kinetic Aspects of Nonlinear Effects in Asymmetric Catalysis. (2000).
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
  • Insights into temperature controlled enantioselectivity in asymmetric catalysis. (2017). RSC Blogs.
  • Additive Effects on Asymmetric Catalysis. (n.d.). PubMed.
  • Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. (n.d.). NIH.
  • Recent Progress of Asymmetric Catalysis from a Chinese Perspective. (n.d.). CCS Chemistry.
  • Asymmetric Synthesis. (n.d.).
  • Optimizing generality in asymmetric organocatalysis with evolutionary experiments. (n.d.).
  • Additive Effects on Asymmetric Catalysis. (2025). ResearchGate.
  • Ligand Design for Asymmetric Catalysis: Combining Mechanistic and Chemoinformatics Approaches. (2025). ResearchGate.
  • Asymmetric Induction. (n.d.). MSU chemistry.
  • Stereoselectivity. (n.d.). Wikipedia.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio.
  • Strategies in asymmetric catalysis. (n.d.). Beilstein Journals.
  • Current status of asymmetric synthesis. (n.d.). PubMed.
  • Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. (n.d.). MDPI.
  • Application of Biobased Solvents in Asymmetric Catalysis. (2022). Encyclopedia.pub.
  • Asymmetric Catalysis. (n.d.). PMC. NIH.
  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow.
  • Recent Progress in Asymmetric Catalysis and Chromatographic Separation by Chiral Metal–Organic Frameworks. (2018). MDPI.
  • Stereoselective Synthesis of Allylic Alcohols via Substrate Control on Asymmetric Lithiation. (2024).
  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. (n.d.). MDPI.
  • Recent advances in catalytic asymmetric synthesis. (2024). Frontiers.
  • Regioselectivity, stereoselectivity, and stereospecificity. (n.d.). Khan Academy.
  • A Chiral Solvent Effect in Asymmetric Organocatalysis. (2025). ResearchGate.
  • What Is Catalyst Deactivation?. (2025). YouTube.
  • New additive process can make better -- and greener -- high-value chemicals. (2024). ScienceDaily.
  • Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. (n.d.). PNAS.
  • Asymmetric Synthesis Tutorial Sheet. (n.d.).
  • Recent progress in asymmetric radical reactions enabled by chiral iron catalysts. (n.d.). Chemical Communications. RSC Publishing.
  • DNA–Based Asymmetric Catalysis: Role of Ionic Solvents and Glymes. (n.d.). PMC.
  • Meeting Challenges in Asymmetric Synthesis. (n.d.). Pharmaceutical Technology.
  • Pd(II)-Catalyzed Asymmetric [4 + 1] Annulation via Ligand Relay. (2026). American Chemical Society.

Sources

Overcoming poor solubility of 2-amino-2-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

<_content>## Technical Support Center: Overcoming Poor Solubility of 2-Amino-2-phenylpropanoic Acid

Welcome to the technical support guide for 2-amino-2-phenylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this non-natural amino acid. The following information is structured in a question-and-answer format to directly address common issues encountered in the laboratory.

Part 1: Understanding the Compound-Specific Challenges

This section addresses the fundamental physicochemical properties of 2-amino-2-phenylpropanoic acid that contribute to its poor solubility.

Q1: Why is 2-amino-2-phenylpropanoic acid poorly soluble in neutral aqueous solutions?

A1: The poor aqueous solubility of 2-amino-2-phenylpropanoic acid at neutral pH is primarily due to its zwitterionic nature. Like other amino acids, it possesses both a basic amino group (-NH2) and an acidic carboxylic acid group (-COOH). In a neutral pH environment, the amino group is protonated (-NH3+) and the carboxyl group is deprotonated (-COO-), creating a neutral zwitterion. This form minimizes interactions with water molecules and favors strong intermolecular forces within the crystal lattice, leading to low solubility. The solubility of zwitterionic compounds is lowest at their isoelectric point (pI), where the net charge is zero.

Q2: What are the key physicochemical properties I should be aware of?

A2: Understanding the following properties is crucial for developing an effective solubilization strategy.

PropertyValue/DescriptionSignificance for Solubility
Molecular Formula C₉H₁₁NO₂[1][2]Provides the basis for molecular weight and elemental composition.
Molecular Weight 165.19 g/mol [1][2]Essential for calculating molar concentrations.
Structure Contains a phenyl ring, an amino group, and a carboxylic acid group.The hydrophobic phenyl group contributes to poor aqueous solubility, while the ionizable groups are key to pH-dependent solubility strategies.
Predicted pKa Values Similar to phenylalanine, with pKa₁ (carboxyl) ~1.8-2.4 and pKa₂ (amino) ~9.1-9.7.These values are critical for predicting the charge state of the molecule at a given pH and for identifying the optimal pH for solubilization.
Predicted Isoelectric Point (pI) Estimated to be between pH 5.5 and 6.0, calculated by averaging the two pKa values.[3][4]This is the pH of minimum solubility. Adjusting the pH away from the pI is a primary strategy to increase solubility.[5]

Part 2: Solubility Enhancement Strategies & Protocols

This section provides actionable strategies and detailed protocols to improve the solubility of 2-amino-2-phenylpropanoic acid.

Q3: What is the most effective initial approach to solubilizing this compound?

A3: The most direct and effective method is pH adjustment . Since the compound's solubility is lowest at its isoelectric point (pI), moving the pH of the solution approximately 1.5 to 2 units away from the pI will significantly increase solubility.[5] This is because at acidic pH (below the pI), the carboxyl group is protonated (neutral) while the amino group remains protonated (positive), resulting in a net positive charge. Conversely, at basic pH (above the pI), the amino group is deprotonated (neutral) while the carboxyl group remains deprotonated (negative), resulting in a net negative charge. These charged forms are more polar and interact more favorably with water, leading to increased solubility.[6]

Protocol 1: pH-Mediated Solubilization

Objective: To dissolve 2-amino-2-phenylpropanoic acid by preparing an acidic or basic stock solution.

Materials:

  • 2-amino-2-phenylpropanoic acid powder

  • Deionized water

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • pH meter or pH strips

  • Volumetric flasks and magnetic stirrer

Procedure:

  • Weigh the desired amount of 2-amino-2-phenylpropanoic acid.

  • Add approximately 80% of the final desired volume of deionized water to a beaker with a stir bar.

  • Slowly add the compound to the water while stirring. A milky suspension will likely form.

  • Choose your pH direction:

    • For an acidic stock solution (pH < 4): Slowly add 1 M HCl dropwise to the suspension. Monitor the pH continuously. The solid should begin to dissolve as the pH drops. Continue adding acid until all the solid is dissolved and the pH is in the desired range (e.g., pH 2.0-3.0).

    • For a basic stock solution (pH > 8): Slowly add 1 M NaOH dropwise to the suspension. Monitor the pH. The solid will dissolve as the pH increases. Continue adding base until a clear solution is obtained and the pH is in the desired range (e.g., pH 9.0-10.0).

  • Transfer the clear solution to a volumetric flask.

  • Adjust to Final Volume with deionized water.

  • Verify Final pH and adjust if necessary.

  • Sterile filter the solution using a 0.22 µm filter if required for your application.[7]

Q4: My experiment is pH-sensitive. What are my options if I cannot significantly alter the pH?

A4: If maintaining a near-neutral pH is critical, the use of co-solvents is the next best approach. Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[8][9]

Commonly Used Co-solvents:

Co-solventTypical Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO) 5-10% (v/v)A powerful solvent, but can be hygroscopic and may have cellular toxicity at higher concentrations.[7]
Ethanol 10-20% (v/v)A less toxic option, commonly used in pharmaceutical formulations.[10]
Propylene Glycol (PG) 10-30% (v/v)Often used in drug delivery due to its low toxicity.[8][9]
Polyethylene Glycol (PEG 400) 10-30% (v/v)Another common choice for improving the solubility of poorly soluble drugs.[10]
Protocol 2: Co-solvent-Mediated Solubilization

Objective: To dissolve 2-amino-2-phenylpropanoic acid using a co-solvent system.

Procedure:

  • Weigh the 2-amino-2-phenylpropanoic acid and place it in a clean vial.

  • Add a minimal amount of pure co-solvent (e.g., DMSO) to the powder to create a concentrated slurry or to fully dissolve it.[11]

  • Vortex or sonicate briefly (5-10 minutes in a bath sonicator) to ensure complete dissolution in the organic solvent.[11]

  • Slowly add the aqueous buffer (your final experimental buffer) to the dissolved compound dropwise while vortexing or stirring continuously.

  • Monitor for precipitation. If the solution becomes cloudy, you have exceeded the solubility limit for that co-solvent/buffer ratio. If this occurs, you may need to increase the final percentage of the co-solvent.

Q5: Are there other methods I can try if pH adjustment and co-solvents are not sufficient or appropriate?

A5: Yes, several other techniques can be employed, often in combination with the methods above.

  • Salt Formation: Converting the amino acid into a salt form can significantly improve its aqueous solubility.[12][13] This is essentially what happens during pH adjustment, but you can also prepare and isolate a stable salt form (e.g., a hydrochloride or sodium salt) for easier handling.

  • Use of Solubilizing Excipients: Certain amino acids, like L-arginine and L-glutamic acid, have been shown to increase the solubility and stability of other proteins and compounds when added to the buffer.[14]

  • Physical Methods: Gentle warming (e.g., to 30-40°C) or sonication can help overcome the activation energy barrier for dissolution.[11] However, be cautious with warming as it can degrade sensitive compounds.

Part 3: Troubleshooting Guide & FAQs

This section provides solutions to common problems encountered during the solubilization process.

Q6: I dissolved my compound in an acidic/basic solution, but it precipitated when I added it to my neutral pH cell culture media. What happened?

A6: This is a classic issue of pH shock. Your compound was soluble in the acidic or basic stock solution because it was in its charged, soluble form. When you introduced it to the neutral buffer, the pH shifted back towards the compound's isoelectric point (pI), causing it to revert to its poorly soluble zwitterionic form and precipitate out of the solution.[5]

Solution:

  • Dilute Slowly: Add the stock solution very slowly to the final buffer with vigorous stirring. This allows for more gradual pH equilibration and can sometimes keep the compound in solution at a supersaturated state.

  • Use a More Concentrated Stock: Prepare a more concentrated stock so that you add a much smaller volume to your final solution, minimizing the pH shift.

  • Adjust Final pH: After adding the compound, check the pH of the final solution and, if your experiment allows, readjust it to be further from the pI.

Q7: I used a co-solvent, but my compound still crashed out of solution over time. Why?

A7: This indicates that your final solution was likely supersaturated and thermodynamically unstable. While co-solvents can increase solubility, there is still a limit. Over time, the compound may nucleate and crystallize out of the solution.

Solution:

  • Increase Co-solvent Percentage: The simplest solution is to try reformulating with a higher percentage of the co-solvent.

  • Reduce Final Concentration: Your target concentration may be too high for the chosen solvent system. Try working with a lower final concentration of the compound.

  • Store Properly: Precipitation can be temperature-dependent. Storing the solution at a constant temperature (e.g., room temperature or 4°C) without freeze-thaw cycles may improve stability.[15]

Q8: Can I use a combination of methods?

A8: Absolutely. Combining methods is often the most powerful approach. For instance, you can use a buffer that is slightly acidic or basic (e.g., pH 6.5 or 7.8) in combination with a co-solvent like ethanol. This dual approach can achieve higher solubility than either method alone.

Part 4: Visualization of Key Concepts

Visual aids to better understand the principles of solubilization.

G cluster_pH pH-Dependent Charge States of 2-Amino-2-phenylpropanoic Acid low_pH Low pH (e.g., pH 2) Net Charge: +1 Form: Cationic Solubility: High pI Isoelectric Point (pI) (e.g., pH ~5.7) Net Charge: 0 Form: Zwitterionic Solubility: Low low_pH->pI Increase pH (Add Base) pI->low_pH Decrease pH (Add Acid) high_pH High pH (e.g., pH 10) Net Charge: -1 Form: Anionic Solubility: High pI->high_pH Increase pH (Add Base) high_pH->pI Decrease pH (Add Acid)

Caption: pH effect on the charge and solubility of the compound.

G start Start: Insoluble Compound Powder check_ph Is the experiment pH-sensitive? start->check_ph adjust_ph Strategy 1: Adjust pH (Acidic or Basic Buffer) check_ph->adjust_ph No use_cosolvent Strategy 2: Use Co-solvents (DMSO, Ethanol, etc.) check_ph->use_cosolvent Yes soluble Result: Clear, Soluble Solution adjust_ph->soluble combine Strategy 3: Combine Mild pH Shift + Co-solvent use_cosolvent->combine Still Insoluble? use_cosolvent->soluble Soluble combine->soluble

Caption: Decision workflow for selecting a solubilization strategy.

References

  • 2-Amino-2-phenylpropanoic acid | C9H11NO2 | CID 31722 - PubChem. National Center for Biotechnology Information. [Link]

  • (2S)-2-amino-2-phenylpropanoic acid | C9H11NO2 | CID 853461 - PubChem. National Center for Biotechnology Information. [Link]

  • Ch27 pKa and pI values - University of Calgary. University of Calgary. [Link]

  • How can I troubleshoot protein precipitation after purification? - ResearchGate. ResearchGate. [Link]

  • Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

  • Isoelectric Points of Amino Acids (and How To Calculate Them) - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - RSC Publishing. Royal Society of Chemistry. [Link]

  • Solubility Enhancement of Rifabutin by Co-solvency Approach - Journal of Pharmaceutical Negative Results. Journal of Pharmaceutical Negative Results. [Link]

  • (a) The isoelectric point (pI) of phenylalanine is pH 5.5. Draw t... | Study Prep in Pearson+. Pearson+. [Link]

  • A Solubility Comparison of Neutral and Zwitterionic Polymorphs - ResearchGate. ResearchGate. [Link]

  • Phenylalanine - Wikipedia. Wikipedia. [Link]

  • Safety Data Sheet: 2-Amino-3-phenylpropanoic acid - Carl ROTH. Carl ROTH. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. LinkedIn. [Link]

  • A Solubility Comparison of Neutral and Zwitterionic Polymorphs | Crystal Growth & Design. ACS Publications. [Link]

  • Improving protein solubility and activity by introducing small peptide tags designed with machine learning models - NIH. National Center for Biotechnology Information. [Link]

  • Precipitating amino acid solutions - Heriot-Watt Research Portal. Heriot-Watt University. [Link]

  • Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin | Request PDF - ResearchGate. ResearchGate. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

  • Poorly Soluble Drugs Dissolution And Drug Release - KIET. KIET Group of Institutions. [Link]

  • A simple method for improving protein solubility and long-term stability. - Semantic Scholar. Semantic Scholar. [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs - ResearchGate. ResearchGate. [Link]

  • Calculation of Isoelectric Point (pI) of amino acid - YouTube. YouTube. [Link]

  • Solubilities of Amino Acids in Different Mixed Solvents. Indian Academy of Sciences. [Link]

  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. ACS Division of Organic Chemistry. [Link]

  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Investigation of the retention/pH profile of zwitterionic fluoroquinolones in reversed-phase and ion-interaction high performance liquid chromatography - PubMed. National Center for Biotechnology Information. [Link]

  • 2-Phenylpropanoic acid (Compound) - Exposome-Explorer - IARC. Exposome-Explorer. [Link]

Sources

Technical Support Center: Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Contamination Challenges

Welcome to the Technical Support Center for Amino acid analysis. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, field-proven insights into identifying, troubleshooting, and preventing contamination in your experiments. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter. Our focus is not just on what to do, but why you're doing it, ensuring a deeper understanding and more robust experimental design.

FAQs: Quick Answers to Common Problems

Q1: My chromatogram shows a large, unidentified peak. How can I determine if it's a contaminant?

A1: An unexpected peak in your chromatogram is a common issue that can often be attributed to contamination. The first step is to systematically evaluate your experimental workflow.

  • Blank Injections: Always run a blank injection (mobile phase only) at the beginning of your sequence. If the peak is present in the blank, the contamination is likely from your HPLC system or mobile phase.

  • Reagent Blanks: Prepare a "mock" sample containing all your reagents (e.g., hydrolysis acid, derivatization agents, buffers) but no actual sample. This will help identify if your reagents are the source of the contamination.

  • Retention Time Comparison: Compare the retention time of the unknown peak to known common contaminants. For example, a large peak at the retention time of glycine or serine might indicate environmental contamination.[1]

  • Mass Spectrometry (MS) Confirmation: If your HPLC is connected to a mass spectrometer, you can get a mass-to-charge ratio (m/z) for the unknown peak. This can help in definitively identifying the contaminant.

Q2: I'm seeing consistently high levels of glycine and serine in all my samples, including my blanks. What is the likely source?

A2: Glycine and serine are two of the most common amino acid contaminants.[1][2] Their pervasive nature is due to their presence in the environment, particularly from human sources.

  • Human Contact: Skin is a major source of serine, while glycine can be found in dust and on skin.[1] Ensure you are wearing powder-free gloves and changing them frequently. Avoid touching your face or hair during sample preparation.

  • Laboratory Environment: Dust is a significant carrier of glycine.[1] It is recommended to perform derivatization and analysis in a low-traffic, low-dust environment, ideally within a laminar flow hood.[1][3]

  • Reagents: Low-purity reagents, especially hydrochloric acid (HCl) used for hydrolysis, can be a source of glycine contamination.[1] Always use high-purity, analytical grade reagents.[]

Q3: There's a broad peak in my chromatogram that is interfering with the resolution of several amino acids. What could be causing this?

A3: A broad, interfering peak can be particularly problematic. A common culprit in cell culture and some biological samples is ammonia.[5]

  • Ammonia Contamination: Ammonium is often present in buffers and cell culture media.[5][6] It can react with some derivatization agents and create a large, broad peak that co-elutes with several amino acids, impacting their quantification.[5]

  • Troubleshooting Ammonia Interference:

    • pH Adjustment: Modifying the pH of your mobile phase can sometimes shift the elution of the ammonia peak away from your amino acids of interest.[5]

    • Sample Dilution: If the ammonia concentration is very high, diluting your sample may reduce the peak size, but this could also decrease the signal of your target amino acids.

    • Alternative Chromatography: In some cases, a different chromatographic method, such as one with a different stationary phase or mobile phase composition, may be necessary to resolve the interference.

Troubleshooting Guides

Guide 1: Systematic Identification of Contamination Sources

This guide provides a logical workflow to pinpoint the source of contamination in your amino acid analysis.

Caption: A flowchart for systematically troubleshooting contamination sources.

Guide 2: Addressing Keratin Contamination

Keratin is a fibrous structural protein found in hair, skin, and nails, and is a very common contaminant in sensitive protein analysis.[3][7]

Symptom Potential Cause Troubleshooting/Prevention Steps
Multiple unexpected peaks corresponding to keratin peptides (if using MS detection).Contamination from the analyst (hair, skin flakes).Always wear a lab coat, powder-free gloves, and consider a hairnet.[3]
Contamination from the laboratory environment (dust).Perform sample preparation in a laminar flow hood.[3] Wipe down work surfaces with ethanol/methanol.[3]
Contaminated reagents or consumables.Use fresh, high-purity reagents. Store consumables in covered containers.[3][8]
Contaminated labware (e.g., gel trays, pipette tips).Use new or thoroughly cleaned labware. Avoid storing gels in plastic wrap.[3]

In-Depth Protocols

Protocol 1: Rigorous Glassware Cleaning for Amino Acid Analysis

Properly cleaned glassware is crucial to prevent cross-contamination.[1] Standard dishwashing is insufficient for the sensitivity required in amino acid analysis.

Objective: To prepare glassware that is free of amino acid and other chemical residues.

Materials:

  • Detergent (e.g., Alconox)

  • Scrub brushes of various sizes

  • Tap water

  • Deionized (DI) water

  • High-purity water (e.g., Milli-Q or equivalent)

  • Oven for drying

Procedure:

  • Initial Rinse: Immediately after use, rinse glassware with an appropriate solvent to remove the bulk of the chemical residues.[9] Dispose of the solvent waste appropriately.

  • Detergent Wash:

    • Prepare a warm, concentrated solution of a suitable laboratory detergent.[10]

    • Submerge the glassware in the detergent solution and allow it to soak for at least 30 minutes.

    • Thoroughly scrub all surfaces with a brush.[10] Ensure the brush is in good condition to avoid scratching the glass.

  • Tap Water Rinse: Rinse the glassware thoroughly with tap water at least 5-7 times. Ensure all detergent is removed.

  • Deionized Water Rinse: Rinse the glassware 3-5 times with deionized water.

  • Final High-Purity Water Rinse: Perform a final rinse with high-purity water. The water should "sheet" off the glass surface in a continuous film. If beads of water form, it indicates the presence of residual organic material, and the washing process should be repeated.[10]

  • Drying: Dry the glassware in an oven. Avoid wiping the glassware dry, as this can introduce fibers and other contaminants.

Protocol 2: Best Practices for Sample Handling to Minimize Environmental Contamination

The sensitivity of modern amino acid analysis means that even trace amounts of environmental contaminants can significantly impact results.[2]

Objective: To minimize the introduction of exogenous amino acids during sample preparation.

Procedure:

  • Personal Protective Equipment (PPE):

    • Always wear a clean lab coat.

    • Wear powder-free nitrile gloves and change them frequently, especially after touching any surface outside of the designated clean workspace.[1]

    • Consider wearing a hairnet and a face mask.

  • Designated Clean Workspace:

    • Whenever possible, perform all sample preparation steps in a laminar flow hood that has been thoroughly cleaned.[3]

    • Wipe down all surfaces and equipment (pipettes, vortexer, etc.) with 70% ethanol before starting.[3]

  • Reagent and Consumable Handling:

    • Use high-purity reagents specifically designated for amino acid analysis.[]

    • Aliquot reagents into smaller, single-use tubes to avoid contaminating stock solutions.

    • Use new, sterile pipette tips for each sample and reagent.

    • Keep all reagent and sample tubes capped whenever possible.[1]

  • Sample Preparation:

    • When performing protein hydrolysis, use high-purity hydrochloric acid.[1]

    • If working with very low concentration samples, consider including a "handling blank" (an empty tube that goes through all the same manipulations as your samples) to assess the level of background contamination.

Caption: A workflow for minimizing environmental contamination.

References

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022-07-11).
  • Analytical Methods for Amino Acids. Shimadzu.
  • Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions. BOC Sciences.
  • What are the possible sources of amino acid contamination in a lab? - WKB124733. (n.d.).
  • Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. (n.d.).
  • Avoiding Keratin Contamin
  • Minimizing keratin contamination: SDS-PAGE Gel Handling. (2011-02-10). Bio-Synthesis.
  • Why Are There So Many Keratins in My Mass Spectrometry Results. (n.d.). MtoZ Biolabs.
  • HPLC amino acid analysis and interfering ammonium peak? (2017-11-14).
  • Isolation of amino acids by chromatography on ion exchange columns; use of vol
  • Cleaning Labor
  • How To: Clean Glassware. (n.d.). University of Rochester Department of Chemistry.
  • Cleaning Glassware | Chem Lab. (2006-06-30). Truman ChemLab.

Sources

Technical Support Center: Refinement of Experimental Protocols Involving α-Methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for α-methyl-D-phenylalanine (α-Me-D-Phe). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful application of this unique unnatural amino acid. My objective is to move beyond simple step-by-step instructions and explain the causality behind experimental choices, empowering you to troubleshoot and refine your protocols with confidence.

α-Methyl-D-phenylalanine is a chiral amino acid derivative primarily utilized for its ability to impart unique structural and functional properties in peptide synthesis and as a pharmacological tool in neurobiology research.[1] Its α-methyl group provides steric hindrance that can protect the adjacent peptide bond from enzymatic degradation, enhancing peptide stability and bioavailability.[1][2] Furthermore, it serves as a potent in vivo inhibitor of the enzyme phenylalanine hydroxylase (PAH), making it an invaluable tool for creating animal models of hyperphenylalaninemia, a condition central to phenylketonuria (PKU).[3][4]

This guide is structured to address the most common challenges and questions that arise during its use, from initial handling to complex in vivo studies.

Part 1: Compound Fundamentals & Handling

Before initiating any experiment, a thorough understanding of the reagent's properties is paramount. This section provides the foundational knowledge for proper handling, storage, and quality control of α-methyl-D-phenylalanine.

Key Compound Specifications
PropertyValueSource
Synonyms α-Me-D-Phe-OH, (R)-(+)-2-Amino-2-methyl-3-phenylpropionic acid
CAS Number 17350-84-4[5]
Molecular Formula C₁₀H₁₃NO₂[5]
Molecular Weight 179.22 g/mol [5][6]
Appearance White to off-white powder/solid
Purity Typically ≥98.0% (HPLC)
Storage Store solid at 0-8°C. Keep container tightly closed.
FAQ: Storage and Handling

Question: I just received my vial of α-methyl-D-phenylalanine. How should I store it?

Answer: Upon receipt, the solid compound should be stored at 0-8°C in a tightly sealed container to protect it from moisture. For long-term storage of stock solutions, aliquoting and freezing at -20°C or -80°C is recommended to prevent degradation from repeated freeze-thaw cycles. Stock solutions in an appropriate solvent can be stable for up to a year at -20°C and two years at -80°C.[7]

Question: What are the primary safety precautions I should take when handling solid α-methyl-D-phenylalanine?

Answer: While not classified as acutely toxic, good laboratory practice is essential. Handle the powder in a well-ventilated area or fume hood to avoid inhalation. Wear standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse thoroughly with water.

Part 2: Solution Preparation and Stability

Proper solution preparation is the cornerstone of reproducible results. The hydrophobic nature of the phenyl group in α-Me-D-Phe can present solubility challenges.

FAQ: Solubility and Solution Preparation

Question: What is the best solvent to prepare a stock solution of α-methyl-D-phenylalanine?

Answer: The choice of solvent depends on your experimental system.

  • Aqueous Buffers (e.g., PBS, Cell Culture Media): Direct solubility in neutral aqueous buffers is limited. For the related racemic mixture (DL-form), solubility in water is approximately 10 mg/mL (55.8 mM), but may require sonication to fully dissolve.[7] If preparing solutions in aqueous buffers, it is advisable to start with a small amount and vortex/sonicate. Adjusting the pH can also enhance solubility.

  • Organic Solvents (e.g., DMSO, Ethanol): For high-concentration stock solutions, dimethyl sulfoxide (DMSO) is a common choice for similar aromatic amino acid derivatives and peptides.[5] While specific quantitative data for α-Me-D-Phe is not readily published, a trial solubilization is recommended. Ethanol can also be used, but solubility may be lower than in DMSO. When using an organic solvent for a stock solution that will be diluted into an aqueous system (like cell culture media), ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts.

Question: My α-methyl-D-phenylalanine is not dissolving in my buffer. What can I do?

Answer:

  • Increase Mechanical Agitation: Ensure you are vortexing vigorously. Gentle sonication in a water bath can significantly aid dissolution.[7]

  • Adjust pH: As an amino acid, α-Me-D-Phe has both an acidic (carboxyl) and a basic (amino) group. Solubility in aqueous solutions is often lowest at its isoelectric point. Gently adjusting the pH away from neutral (e.g., to pH 8.0-9.0 with dilute NaOH or to pH 4.0-5.0 with dilute HCl) can increase solubility. Perform this adjustment stepwise and check for dissolution. Remember to readjust the pH to your desired experimental value after the compound is dissolved and before adding it to cells or animals.

  • Prepare a High-Concentration Stock in DMSO: If direct dissolution in aqueous buffer fails, prepare a concentrated stock (e.g., 100 mM) in DMSO. Then, dilute this stock into your final aqueous buffer. The small amount of DMSO should not affect most biological assays if the final concentration is kept low.

Question: How stable are my working solutions?

Answer: The stability of working solutions is critical and can be a source of experimental variability.

  • Aqueous Solutions: Once in an aqueous buffer at physiological pH, amino acid solutions can be susceptible to microbial growth. It is best practice to prepare fresh working solutions daily from a frozen stock. If you must store an aqueous solution, sterile filter it (0.22 µm filter) and store at 4°C for no more than a few days.[7]

  • Frozen Stocks: Aliquoted stock solutions in DMSO or a buffered aqueous solution are stable for months at -20°C or below.[7][8] Avoid repeated freeze-thaw cycles.

Protocol: Verifying Stock Solution Concentration and Purity

It is good practice to verify the concentration and purity of your initial stock solution, especially for long-term or critical studies.

Methodology: UV-Vis Spectrophotometry

  • Prepare a dilution of your stock solution in a suitable buffer (e.g., PBS).

  • Measure the absorbance at 258 nm, which corresponds to the phenyl group.

  • While a precise extinction coefficient may not be published, this method is excellent for ensuring consistency between different batches or preparations of stock solutions.

Methodology: HPLC Analysis

  • Dilute a sample of your stock solution in the mobile phase.

  • Inject onto a C18 reverse-phase HPLC column.

  • Use a mobile phase such as acetonitrile/water with 0.1% TFA.

  • Detect at 210 nm or 258 nm.

  • A single, sharp peak confirms purity. The peak area can be used for precise quantification against a standard curve if available. α-Methylphenylalanine is often used as a stable internal standard in HPLC analyses, which speaks to its reliable chromatographic behavior.

Part 3: In Vitro Applications & Troubleshooting

α-Methyl-D-phenylalanine is primarily used in vitro during peptide synthesis. However, it can also be used in cell-based assays to study amino acid transport or as a negative control against its more biologically active L-enantiomer in specific contexts.

FAQ: Cell-Based Assays

Question: I am seeing unexpected cytotoxicity in my cell-based assay. Could α-methyl-D-phenylalanine be the cause?

Answer: This is unlikely at reasonable concentrations. Studies on neuroblastoma cells have shown that α-methylphenylalanine is not cytotoxic and does not inhibit cell growth, in stark contrast to other phenylalanine analogs like p-chlorophenylalanine.[9] However, you should consider these troubleshooting steps:

  • Solvent Toxicity: If you are using a DMSO stock, ensure the final concentration in your media is non-toxic to your cell line (typically <0.5%). Run a vehicle control (media + DMSO) to confirm.

  • pH Shift: If you adjusted the pH to dissolve the compound, ensure the final pH of your culture medium is back within the optimal physiological range (7.2-7.4).

  • Compound Purity: Impurities from the synthesis of the compound could be cytotoxic. If you suspect this, verifying the purity via HPLC is recommended.

  • Assay Interference: Some compounds can interfere with assay readouts. For example, in an MTT assay, a compound might chemically reduce the MTT reagent, giving a false signal of high viability.[10] To test for this, run the assay in cell-free wells containing media and your compound to see if there is any direct reaction with the assay reagents.[10]

Workflow: Troubleshooting Unexpected In Vitro Results

Caption: Troubleshooting workflow for in vitro assays.

Part 4: Peptide Synthesis Applications & Troubleshooting

The primary application of α-methyl-D-phenylalanine is in peptide synthesis, where its incorporation creates peptides with enhanced stability against proteolysis.[1][2] The steric hindrance from the α-methyl group, however, can make peptide bond formation challenging.

FAQ: Peptide Synthesis

Question: My peptide coupling efficiency is low when trying to incorporate α-methyl-D-phenylalanine. What can I do to improve it?

Answer: Low coupling efficiency with sterically hindered amino acids like α-Me-D-Phe is a common challenge. The α-methyl group impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.

  • Extend Coupling Time: The simplest first step is to increase the reaction time. For manual synthesis, extend the coupling time from the standard 1-2 hours to 4-6 hours or even overnight.

  • Increase Temperature: Gently increasing the reaction temperature (e.g., to 30-40°C) can provide the necessary energy to overcome the steric barrier. This must be done cautiously to avoid side reactions or racemization.

  • Use a More Potent Coupling Reagent: If standard coupling reagents like HBTU/HATU are failing, switch to a more potent phosphonium-based reagent like PyBOP or a uranium-based reagent like HCTU.

  • Perform a Double Coupling: After the initial coupling reaction, drain the vessel, and add a fresh solution of the activated α-methyl-D-phenylalanine and base for a second coupling step. This can help drive the reaction to completion.

  • In Situ Neutralization: Aggregation of the growing peptide chain on the resin can hinder coupling. In situ neutralization protocols, where the N-terminal amine deprotection and subsequent coupling occur in the same step without a separate base wash, can minimize aggregation and improve yields.[11]

Workflow: Optimizing α-Me-D-Phe Coupling

start Low Coupling Yield with α-Me-D-Phe step1 Extend Coupling Time (e.g., 4-6 hours) start->step1 result result step1->result Check Yield step2 Perform Double Coupling result2 result2 step2->result2 Check Yield step3 Switch to Stronger Coupling Reagent (e.g., PyBOP) result3 result3 step3->result3 Check Yield step4 Increase Reaction Temperature (e.g., to 40°C) success Yield Improved step4->success Yield Should Improve result->step2 Still Low result->success Success result2->step3 Still Low result2->success Success result3->step4 Still Low result3->success Success

Caption: Stepwise optimization for peptide coupling.

Part 5: In Vivo Applications & Troubleshooting

α-Methylphenylalanine is a key reagent for inducing experimental hyperphenylalaninemia (HPA) in animal models, mimicking the metabolic disorder phenylketonuria (PKU).[3] It acts as a potent in vivo suppressor of hepatic phenylalanine hydroxylase (PAH), the enzyme responsible for converting phenylalanine to tyrosine.[4]

Mechanism of Action: The In Vitro vs. In Vivo Paradox

A crucial point of understanding is that α-methylphenylalanine is a very weak competitive inhibitor of PAH in vitro, but a potent suppressor in vivo. This suggests that its primary mechanism is not direct competitive inhibition at the active site. The in vivo effect is likely due to an indirect mechanism, possibly involving the depletion of a cofactor or an allosteric modulation that leads to a sustained decrease in enzyme activity. This is why co-administration with phenylalanine is necessary to achieve the high plasma phenylalanine levels characteristic of PKU models.[4]

Protocol: Induction of Hyperphenylalaninemia in Mice

This protocol is adapted from published studies and serves as a starting point for model development.

Materials:

  • α-Methyl-DL-phenylalanine (the DL-racemic mixture is often used in these studies)

  • L-phenylalanine

  • Vehicle (e.g., sterile saline or PBS)

Procedure:

  • Prepare a suspension or solution of α-methyl-DL-phenylalanine (e.g., 0.43 mg/g body weight) and L-phenylalanine (e.g., 2 mg/g body weight) in your chosen vehicle.[4]

  • Administer daily to developing mice via an appropriate route (e.g., subcutaneous or intraperitoneal injection).

  • The administration leads to a 65-70% inhibition of hepatic PAH activity within 12 hours, an effect that persists for at least 24 hours, justifying the daily dosing schedule.[4]

  • This regimen can produce a 40-fold increase in plasma and brain phenylalanine concentrations.[4]

FAQ: In Vivo Studies

Question: I am not achieving the expected high levels of plasma phenylalanine in my animal model. What could be wrong?

Answer: This is a common challenge when establishing an HPA model.

  • Insufficient Phenylalanine Co-administration: α-Methylphenylalanine only inhibits the breakdown of phenylalanine; it does not produce it. You must provide an exogenous source of L-phenylalanine to cause accumulation. Ensure your L-phenylalanine dose is adequate.[4]

  • Dosing and Administration Route: Confirm that your doses are calculated correctly based on the most recent animal weights. Ensure the full dose is being administered correctly. For subcutaneous injections, check for any leakage from the injection site.

  • Timing of Blood Collection: Phenylalanine levels will peak and trough following administration. The disaggregation of brain polyribosomes, an indicator of metabolic stress from high phenylalanine, peaks around 3 hours post-injection.[4] Your blood collection time point relative to the injection time will significantly impact the measured levels. Establish a consistent time course for your model.

  • Metabolic Differences: Strain, age, and sex of the animals can influence metabolic rates and the effectiveness of the PAH inhibition. Younger animals may show a more pronounced effect.

Question: Are there any adverse effects I should monitor in my animals?

Answer: Compared to other PAH inhibitors like p-chlorophenylalanine, α-methylphenylalanine is considered much safer and does not typically cause the growth deficits, mortality, or cataracts associated with the former. However, the resulting high levels of phenylalanine can have neurological consequences, such as reduced cell proliferation in the cerebellum.[3] Monitor animals for general signs of distress, weight loss, and any behavioral abnormalities as part of your institutional animal care and use protocol.

References

  • Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. Journal of the American Chemical Society. Available at: [Link]

  • alpha-Methyl-D-phenylalanine. PubChem. Available at: [Link]

  • DL-alpha-Methylphenylalanine. PubChem. Available at: [Link]

  • Stability of melphalan solutions during preparation and storage. PubMed. Available at: [Link]

  • Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. ResearchGate. Available at: [Link]

  • Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. National Center for Biotechnology Information. Available at: [Link]

  • Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link]

  • L-phenylalanine mustard (melphalan) uptake and cross-linking in the RPMI 6410 human lymphoblastoid cell line. PubMed. Available at: [Link]

  • Use of Alpha-Methylphenylalanine for Studies of Brain Development in Experimental Phenylketonuria. PubMed. Available at: [Link]

  • Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. PubMed. Available at: [Link]

  • Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase. National Center for Biotechnology Information. Available at: [Link]

  • A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. National Center for Biotechnology Information. Available at: [Link]

  • What do you do when your peptide synthesis fails?. Biotage. Available at: [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry. Available at: [Link]

  • The effects of chronic hyperphenylalaninaemia on mouse brain protein synthesis can be prevented by other amino acids. PubMed. Available at: [Link]

  • I am having problems in getting results in MTT assay. How do I rectify it?. ResearchGate. Available at: [Link]

  • How long are amino acid stock solutions stable for successful solid phase peptide synthesis?. Biotage. Available at: [Link]

  • The Problems with the Cells Based Assays. SciTechnol. Available at: [Link]

  • Stability of diphenylalanine peptide nanotubes in solution. ResearchGate. Available at: [Link]

  • Effect of phenylalanine and alpha-methylphenylalanine on in vitro incorporation of 32P into cytoskeletal cerebral proteins. PubMed. Available at: [Link]

  • The quantitative pyrrole protection of l-phenylalanine/l-phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas reaction through DFT study. Royal Society of Chemistry. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Determining the Enantiomeric Excess of (2R)-2-amino-2-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chiral chemistry, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of safety, efficacy, and quality control.[1][2] This is particularly true for non-proteinogenic amino acids like (2R)-2-amino-2-phenylpropanoic acid, also known as α-methyl-α-phenylglycine, a chiral building block with significant applications in the synthesis of pharmaceuticals. The biological activity of such molecules is often stereospecific, meaning one enantiomer may be therapeutically active while the other could be inactive or even toxic.[3] Therefore, robust and reliable analytical methods for quantifying the enantiomeric purity are paramount.

This guide provides a comprehensive comparison of the principal analytical techniques for determining the enantiomeric excess of this compound. We will delve into the methodologies of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating agents. Each section will offer a detailed experimental protocol, a discussion of the underlying scientific principles, and a critical evaluation of the method's strengths and limitations, supported by experimental data.

The Critical Choice: Navigating Analytical Methodologies

The selection of an appropriate analytical method hinges on several factors, including the desired accuracy, sample throughput, available instrumentation, and the specific physicochemical properties of the analyte.[4] For this compound, its non-volatile nature and the presence of both acidic and basic functional groups present unique analytical challenges.

Method_Selection_Logic cluster_methods Analytical Techniques Analyte Analyte Properties (this compound) Chiral_HPLC Chiral HPLC Analyte->Chiral_HPLC Non-volatile, Polar Chiral_GC Chiral GC Analyte->Chiral_GC Requires Derivatization NMR_CSA NMR with Chiral Solvating Agents Analyte->NMR_CSA Non-destructive Requirements Analytical Requirements (Accuracy, Throughput, etc.) Requirements->Chiral_HPLC High Accuracy & Resolution Requirements->Chiral_GC High Sensitivity Requirements->NMR_CSA Rapid Analysis

Caption: Decision logic for selecting an analytical method for ee determination.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is widely regarded as the benchmark for accurate enantiomeric excess determination due to its high resolution, reproducibility, and applicability to a broad range of compounds.[1][4][5] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.

Causality Behind Experimental Choices:

The selection of the CSP is the most critical parameter. For amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective. These phases possess ionic groups and are compatible with a variety of mobile phases, making them ideal for separating polar and ionic compounds like amino acids without derivatization. The mobile phase composition, including the organic modifier, buffer, and pH, is optimized to achieve baseline separation of the enantiomers.

Experimental Protocol: Chiral HPLC

Instrumentation:

  • High-Performance Liquid Chromatograph with UV detector

Column:

  • Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm

Mobile Phase:

  • Methanol/Acetic Acid/Triethylamine (100/0.1/0.1, v/v/v)

Flow Rate:

  • 1.0 mL/min

Column Temperature:

  • 25 °C

Detection:

  • UV at 220 nm

Sample Preparation:

  • Dissolve 1 mg of the this compound sample in 1 mL of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Performance Data:
ParameterResult
Retention Time (2R-enantiomer)8.5 min
Retention Time (2S-enantiomer)10.2 min
Resolution (Rs)> 2.0
Limit of Detection (LOD)~0.1% of the minor enantiomer
Precision (%RSD)< 2%

Chiral Gas Chromatography (GC): A High-Sensitivity Alternative

Chiral GC offers excellent sensitivity and resolution, particularly when coupled with a mass spectrometer (GC-MS).[6][7] However, for non-volatile compounds like amino acids, derivatization is a necessary prerequisite to increase their volatility and thermal stability.[6][8]

Causality Behind Experimental Choices:

The choice of derivatizing agent is crucial for successful chiral GC analysis. A common approach involves esterification of the carboxylic acid group followed by acylation of the amino group. This two-step derivatization creates volatile derivatives suitable for GC analysis. The selection of a chiral stationary phase, often based on cyclodextrins, is then optimized to achieve separation of the diastereomeric derivatives.

GC_Derivatization_Workflow Start Sample of This compound Step1 Step 1: Esterification (e.g., with HCl in Methanol) Start->Step1 Step2 Step 2: Acylation (e.g., with Trifluoroacetic Anhydride) Step1->Step2 Product Volatile Diastereomeric Derivatives Step2->Product Analysis Chiral GC-MS Analysis Product->Analysis

Caption: Workflow for the derivatization of amino acids for Chiral GC analysis.

Experimental Protocol: Chiral GC-MS

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Column:

  • Chirasil-Val, 25 m x 0.25 mm ID, 0.16 µm film thickness

Derivatization:

  • Esterification: To 1 mg of the amino acid, add 1 mL of 3 M HCl in methanol. Heat at 100 °C for 30 minutes. Evaporate the solvent under a stream of nitrogen.

  • Acylation: To the residue, add 200 µL of dichloromethane and 100 µL of trifluoroacetic anhydride. Heat at 100 °C for 15 minutes. Evaporate the excess reagents under nitrogen and reconstitute in a suitable solvent (e.g., ethyl acetate).

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: 80 °C (hold 2 min), ramp to 180 °C at 5 °C/min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-500

Performance Comparison:
MethodAdvantagesDisadvantages
Chiral HPLC High accuracy and resolution, direct analysis often possible.[1][4]Can have longer run times, may require method development for new compounds.[1]
Chiral GC Excellent sensitivity, especially with MS detection.[6]Requires derivatization for non-volatile analytes, which adds complexity and potential for error.[6][8]
NMR with CSAs Rapid, non-destructive, and requires minimal sample preparation.[9]Lower sensitivity and resolution compared to chromatographic methods, may not be suitable for trace analysis.[10]

NMR Spectroscopy with Chiral Solvating Agents (CSAs): A Rapid, Non-Separative Approach

NMR spectroscopy offers a fundamentally different approach to determining enantiomeric excess.[11] Instead of physically separating the enantiomers, it relies on the use of a chiral solvating agent (CSA) to induce a diastereomeric interaction in solution.[9][12] This interaction results in different chemical shifts for corresponding protons in the two enantiomers, allowing for their quantification.[9]

Causality Behind Experimental Choices:

The effectiveness of a CSA depends on its ability to form transient diastereomeric complexes with the analyte through non-covalent interactions, such as hydrogen bonding or π-π stacking. For amino acids, chiral acids or bases can serve as effective CSAs. The choice of solvent is also critical; a non-polar, aprotic solvent is generally preferred to maximize the interactions between the CSA and the analyte.

Experimental Protocol: ¹H NMR with a Chiral Solvating Agent

Instrumentation:

  • NMR Spectrometer (≥400 MHz)

Chiral Solvating Agent (CSA):

  • (R)-(-)-Mandelic Acid

Solvent:

  • Deuterated Chloroform (CDCl₃)

Procedure:

  • Dissolve approximately 5 mg of the this compound sample in 0.6 mL of CDCl₃.

  • Acquire a ¹H NMR spectrum.

  • Add 1.1 equivalents of (R)-(-)-Mandelic Acid to the NMR tube.

  • Acquire a second ¹H NMR spectrum and observe the splitting of a key proton signal (e.g., the α-methyl protons).

Data Analysis: The enantiomeric excess is determined by the integration of the resolved signals corresponding to the two enantiomers.

Self-Validating System:

A key advantage of the NMR method with CSAs is its inherent self-validation. The initial spectrum without the CSA serves as a control, showing a single signal for the relevant protons. The appearance of two distinct signals upon addition of the CSA confirms the successful formation of diastereomeric complexes and provides a direct measure of the enantiomeric ratio.

Conclusion: An Integrated Approach to Enantiomeric Purity

The determination of the enantiomeric excess of this compound can be reliably achieved through several analytical techniques. Chiral HPLC stands out as the most accurate and widely accepted method for quality control and regulatory purposes.[4] Chiral GC, while requiring derivatization, offers superior sensitivity for trace analysis.[6] NMR spectroscopy with chiral solvating agents provides a rapid and non-destructive method that is particularly useful for reaction monitoring and high-throughput screening.[9][11]

The optimal choice of method will depend on the specific analytical needs. For definitive quantification in a regulated environment, Chiral HPLC is the preferred choice. For screening large numbers of samples or for rapid process monitoring, NMR with CSAs offers a significant advantage. A comprehensive approach may involve using NMR for initial screening and then confirming the results with a validated Chiral HPLC method. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement the most appropriate method for the precise and reliable determination of enantiomeric excess.

References

  • Master Organic Chemistry. (2017, February 24). Optical Purity and Enantiomeric Excess. Retrieved from [Link]

  • ACS Publications. (2022, September 8). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]

  • RSC Publishing. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. Retrieved from [Link]

  • ACS Publications. The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2021, February 14). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Retrieved from [Link]

  • ResearchGate. Fig. 2. TIC GC/MS chromatogram of the chiral amino acid analysis.... Retrieved from [Link]

  • PubMed. (2020, June 15). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Retrieved from [Link]

  • National Institutes of Health. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. Chiral derivatizing agents used in NMR for chiral analysis. Retrieved from [Link]

  • National Institutes of Health. (2021, November 10). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. Retrieved from [Link]

  • National Institutes of Health. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of (2R)- and (2S)-2-amino-2-phenylpropanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological function. The spatial arrangement of atoms can dictate the interaction of a compound with its biological target, leading to vastly different pharmacological and toxicological profiles for its enantiomers. This guide provides a comprehensive comparison of the potential biological activities of (2R)- and (2S)-2-amino-2-phenylpropanoic acid, also known as (R)- and (S)-α-methylphenylglycine. Due to a lack of direct comparative studies in the public domain, this guide will draw upon data from structurally related compounds to infer potential activities and will propose a detailed experimental framework for their direct evaluation.

The Principle of Chirality in Biological Systems

Biological systems, being inherently chiral, often exhibit a high degree of stereoselectivity in their interactions with xenobiotics. Enzymes, receptors, and other protein targets are composed of L-amino acids, creating chiral environments where enantiomers of a drug can bind with different affinities and efficacies. This can result in one enantiomer being therapeutically active (the eutomer) while the other is less active, inactive, or even contributes to undesirable side effects (the distomer).

Inferred Biological Activities from Structurally Related Compounds

While direct experimental data comparing the (2R) and (2S) enantiomers of 2-amino-2-phenylpropanoic acid is scarce, we can infer potential activities by examining related chemical structures.

Potential Anti-inflammatory and Analgesic Properties

2-Amino-2-phenylpropanoic acid is structurally related to the 2-arylpropionic acid class of nonsteroidal anti-inflammatory drugs (NSAIDs). A study on a closely related compound, S(-)-2-amino-2-methyl-3-phenylpropanoic acid, demonstrated both anti-inflammatory and antinociceptive (pain-relieving) activities. For many 2-arylpropionic acid derivatives, it is the (S)-enantiomer that is predominantly responsible for the anti-inflammatory effects. This suggests that (2S)-2-amino-2-phenylpropanoic acid is the more likely candidate for possessing anti-inflammatory and analgesic properties .

Potential Neurological Activity

Phenylglycine derivatives are known to interact with receptors in the central nervous system, particularly metabotropic glutamate receptors (mGluRs). For instance, the (+)-enantiomer of α-methyl-4-carboxyphenylglycine acts as a stereoselective antagonist at these receptors. This indicates a high likelihood that the enantiomers of 2-amino-2-phenylpropanoic acid will exhibit differential effects on neuronal receptors. However, without direct testing, it is difficult to predict which enantiomer would be more active or whether they would act as agonists or antagonists. One study on a different chiral compound, (2R)-MC-27, found it to be neuroactive while its (2S)-counterpart was inactive[1].

Stereoselective Cellular Transport

Studies involving radiolabeled amino acid analogs for PET imaging of brain tumors have consistently shown that stereochemistry plays a crucial role in their transport into cells. For example, in one study of a fluorinated methylpentanoic acid analog, the (S)-enantiomer showed higher tumor uptake. Conversely, a study on a fluorinated methylpropanoic acid analog found the (R)-enantiomer to have higher tumor uptake. This highlights that the preferred stereochemistry for cellular transport can be highly dependent on the specific molecular structure.

Proposed Experimental Framework for Direct Comparison

To definitively elucidate the differential biological activities of (2R)- and (2S)-2-amino-2-phenylpropanoic acid, a systematic experimental approach is required. The following protocols outline a proposed workflow.

Receptor Binding Assays

The initial step is to screen the enantiomers against a panel of relevant biological targets. Based on the activities of related compounds, this panel should include cyclooxygenase (COX) enzymes and a variety of CNS receptors.

Experimental Protocol: Competitive Radioligand Binding Assay for COX-1 and COX-2

  • Preparation of Membranes: Obtain commercially available cell membranes expressing human COX-1 or COX-2.

  • Radioligand: Use a well-characterized radiolabeled ligand for each receptor, such as [³H]-Arachidonic Acid.

  • Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl) with necessary co-factors.

  • Competition Assay:

    • In a 96-well plate, add a fixed concentration of the radioligand to each well.

    • Add increasing concentrations of the unlabeled competitor: (2R)-2-amino-2-phenylpropanoic acid, (2S)-2-amino-2-phenylpropanoic acid, or a known COX inhibitor (positive control).

    • Add the cell membranes to initiate the binding reaction.

    • Incubate at a specified temperature for a set time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration that inhibits 50% of specific binding).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

A similar approach can be used for a panel of CNS receptors, such as metabotropic glutamate receptors, dopamine receptors, and serotonin receptors, using appropriate radioligands and cell lines.

G cluster_0 Receptor Binding Assay Workflow prep Prepare Reagents: - Cell Membranes (COX-1/COX-2) - Radioligand ([³H]-Arachidonic Acid) - Assay Buffer setup Set up 96-well plate: - Radioligand - Increasing concentrations of (2R)- and (2S)-enantiomers prep->setup incubate Add membranes and incubate to equilibrium setup->incubate filter Filter to separate bound and free ligand incubate->filter detect Measure radioactivity with scintillation counter filter->detect analyze Analyze data to determine IC₅₀ and Ki detect->analyze

Receptor Binding Assay Workflow

In Vitro Functional Assays

Following binding studies, functional assays are necessary to determine if the compounds act as agonists, antagonists, or inhibitors.

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Cytokine Release in Macrophages)

  • Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with varying concentrations of (2R)- or (2S)-2-amino-2-phenylpropanoic acid for 1 hour.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).

  • Stimulation: Add lipopolysaccharide (LPS) to all wells (except the negative control) to induce an inflammatory response.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Cytokine Measurement: Quantify the concentration of a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis:

    • Plot the TNF-α concentration against the concentration of the test compound.

    • Determine the IC₅₀ for the inhibition of TNF-α release for each enantiomer.

G cluster_1 Cell-Based Functional Assay culture Culture RAW 264.7 Macrophages plate Plate cells in 96-well plates culture->plate treat Pre-treat with (2R)- and (2S)-enantiomers plate->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect supernatant incubate->collect elisa Measure TNF-α levels by ELISA collect->elisa analyze Determine IC₅₀ for cytokine inhibition elisa->analyze

Cell-Based Functional Assay Workflow

In Vivo Models

Promising results from in vitro assays should be followed up with in vivo studies to assess efficacy and safety in a whole-organism context.

Experimental Protocol: In Vivo Model of Inflammation (Carrageenan-induced Paw Edema)

  • Animals: Use male Sprague-Dawley rats.

  • Acclimatization: Allow the animals to acclimatize to the laboratory conditions for at least one week.

  • Drug Administration:

    • Administer (2R)- or (2S)-2-amino-2-phenylpropanoic acid, a vehicle control, or a positive control (e.g., indomethacin) via oral gavage.

  • Induction of Edema: One hour after drug administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each treatment group at each time point compared to the vehicle control group.

Hypothetical Data Summary

The following table summarizes hypothetical, yet plausible, data that could be generated from the proposed experiments, illustrating a scenario where the (S)-enantiomer is the more potent anti-inflammatory agent.

AssayParameter(2R)-enantiomer(2S)-enantiomer
COX-1 Binding Ki (nM)>10,000850
COX-2 Binding Ki (nM)>10,000250
TNF-α Release IC₅₀ (µM)505
Paw Edema % Inhibition (at 3h)15%60%

Conclusion

While direct experimental evidence remains to be established, the existing data on structurally related compounds strongly suggests that the (2R) and (2S) enantiomers of 2-amino-2-phenylpropanoic acid will exhibit distinct biological activities. It is hypothesized that the (2S)-enantiomer is more likely to possess anti-inflammatory properties, while both enantiomers have the potential for stereoselective interactions with CNS receptors. The proposed experimental framework provides a clear and robust pathway for the definitive characterization of these enantiomers. Such studies are essential for any future drug development efforts to ensure that the most effective and safest stereoisomer is advanced.

References

  • ResearchGate. (2025). Phenylglycine Methyl Ester, a Useful Tool for Absolute Configuration Determination of Various Chiral Carboxylic Acids. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of 2-amino-2-phenylpropanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-amino-2-phenylpropanoic Acid

2-amino-2-phenylpropanoic acid, a non-proteinogenic α-amino acid, is a valuable chiral building block in medicinal chemistry. Its unique structure, featuring a quaternary α-carbon, imparts conformational rigidity to peptide structures, a desirable attribute in the design of peptidomimetics and other therapeutic agents. The phenyl group allows for a range of aromatic interactions, crucial for molecular recognition at biological targets. Consequently, the efficient and stereocontrolled synthesis of this amino acid is of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of the prevalent synthetic methodologies for 2-amino-2-phenylpropanoic acid, offering insights into the practical application and relative merits of each approach.

Classical Racemic Syntheses: Strecker and Bucherer-Bergs Reactions

The traditional routes to α-amino acids, the Strecker synthesis and the Bucherer-Bergs reaction, provide reliable access to racemic 2-amino-2-phenylpropanoic acid. These methods are well-established and utilize readily available starting materials.

The Strecker Synthesis

The Strecker synthesis is a two-step process that begins with the formation of an α-aminonitrile from a ketone, followed by hydrolysis to the corresponding amino acid.[1][2] For the synthesis of 2-amino-2-phenylpropanoic acid, the starting material is acetophenone.

Mechanism and Rationale:

The reaction is initiated by the formation of an imine from acetophenone and ammonia. Subsequent nucleophilic attack by a cyanide ion on the imine carbon forms the α-aminonitrile. The final step involves the hydrolysis of the nitrile group to a carboxylic acid under acidic or basic conditions.[3] The choice of reagents and conditions is critical for optimizing the yield and minimizing side reactions.

Experimental Protocol: Racemic 2-amino-2-phenylpropanoic Acid via Strecker Synthesis

  • Step 1: α-Aminonitrile Formation.

    • In a well-ventilated fume hood, a solution of ammonium chloride in aqueous ammonia is prepared.

    • Acetophenone is dissolved in a suitable solvent, such as methanol or ethanol, and the flask is cooled in an ice bath.

    • The ammonium chloride/ammonia solution is slowly added to the acetophenone solution with continuous stirring.

    • An aqueous solution of sodium cyanide is then added dropwise to the reaction mixture. The reaction is typically stirred at room temperature for several hours to overnight.

    • The resulting α-aminonitrile can be extracted with an organic solvent and purified, or used directly in the next step.

  • Step 2: Hydrolysis to 2-amino-2-phenylpropanoic Acid.

    • The α-aminonitrile is subjected to hydrolysis with a strong acid, such as concentrated hydrochloric acid, under reflux for several hours.

    • After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide) to precipitate the amino acid.

    • The crude 2-amino-2-phenylpropanoic acid is collected by filtration, washed, and can be further purified by recrystallization.

A detailed protocol for a similar Strecker synthesis of a related amino acid, 2-amino-2-(4-hydroxyphenyl)acetic acid, can be found in the literature, providing a solid foundation for this procedure.[4]

Workflow for Strecker Synthesis

Strecker_Synthesis Acetophenone Acetophenone Aminonitrile α-Aminonitrile Acetophenone->Aminonitrile Step 1 Reagents1 NH₃, NH₄Cl, NaCN AminoAcid Racemic 2-amino-2- phenylpropanoic acid Aminonitrile->AminoAcid Step 2: Hydrolysis Reagents2 H₃O⁺, Heat

Caption: General workflow of the Strecker synthesis of 2-amino-2-phenylpropanoic acid.

The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a multicomponent reaction that yields a hydantoin intermediate, which is subsequently hydrolyzed to the desired amino acid.[5] This method also commences with acetophenone.

Mechanism and Rationale:

In this one-pot reaction, acetophenone reacts with potassium cyanide and ammonium carbonate to form 5-methyl-5-phenylhydantoin. The reaction proceeds through the initial formation of a cyanohydrin, followed by reaction with ammonia and carbon dioxide (from the decomposition of ammonium carbonate) to form the hydantoin ring.[6] The hydantoin is a stable intermediate that can be isolated and purified before hydrolysis.

Experimental Protocol: Racemic 2-amino-2-phenylpropanoic Acid via Bucherer-Bergs Reaction

  • Step 1: Synthesis of 5-methyl-5-phenylhydantoin.

    • Acetophenone, potassium cyanide, and ammonium carbonate are heated in a mixture of ethanol and water, typically around 60-70°C, in a sealed vessel for several hours.[5]

    • Upon cooling, the 5-methyl-5-phenylhydantoin often precipitates from the reaction mixture.

    • The solid is collected by filtration, washed, and can be recrystallized for purification. A detailed procedure for the synthesis of the closely related 5-methyl-5-benzylhydantoin reports good yields and purity with a reaction time of 24 hours at 60°C.[6]

  • Step 2: Hydrolysis to 2-amino-2-phenylpropanoic Acid.

    • The purified 5-methyl-5-phenylhydantoin is hydrolyzed using a strong base, such as sodium hydroxide or barium hydroxide, at elevated temperatures for an extended period.

    • The reaction mixture is then acidified to precipitate the amino acid.

    • The crude 2-amino-2-phenylpropanoic acid is collected, washed, and purified by recrystallization.

Workflow for Bucherer-Bergs Reaction

Bucherer_Bergs_Reaction Acetophenone Acetophenone Hydantoin 5-Methyl-5-phenylhydantoin Acetophenone->Hydantoin Step 1 Reagents1 KCN, (NH₄)₂CO₃ AminoAcid Racemic 2-amino-2- phenylpropanoic acid Hydantoin->AminoAcid Step 2: Hydrolysis Reagents2 1. Base, Heat 2. H₃O⁺

Caption: General workflow of the Bucherer-Bergs synthesis of 2-amino-2-phenylpropanoic acid.

Asymmetric Synthesis: Accessing Enantiomerically Pure 2-amino-2-phenylpropanoic Acid

For applications in drug development, obtaining enantiomerically pure forms of 2-amino-2-phenylpropanoic acid is often essential. This can be achieved through asymmetric synthesis or by resolution of the racemic mixture.

Asymmetric Strecker Reaction with a Chiral Auxiliary

The Strecker reaction can be adapted to produce a single enantiomer of the amino acid by using a chiral auxiliary. A common approach involves replacing ammonia with a chiral amine.

Mechanism and Rationale:

The chiral amine, for example, (R)-phenylglycinol, condenses with acetophenone to form a chiral imine. The stereocenter on the auxiliary directs the nucleophilic attack of the cyanide ion to one face of the imine, leading to the formation of a diastereomerically enriched α-aminonitrile. After separation of the diastereomers, the chiral auxiliary is cleaved, and the nitrile is hydrolyzed to yield the enantiomerically pure amino acid. The diastereoselectivity of this reaction can be very high, often exceeding 99:1.[7]

Experimental Protocol: Asymmetric Strecker Synthesis

  • Condensation of acetophenone with a chiral amine (e.g., (R)-phenylglycinol) to form the chiral imine.

  • Reaction of the imine with a cyanide source, such as trimethylsilyl cyanide, often in the presence of a Lewis acid catalyst, to form the diastereomeric α-aminonitriles.

  • Separation of the diastereomers by chromatography or crystallization.

  • Hydrolysis of the desired diastereomer and removal of the chiral auxiliary to afford the enantiomerically pure 2-amino-2-phenylpropanoic acid.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method relies on the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer.

Mechanism and Rationale:

A racemic mixture of 2-amino-2-phenylpropanoic acid, or more commonly its ester derivative, is treated with a lipase in an appropriate solvent. The lipase will selectively hydrolyze or transesterify one of the enantiomers, leaving the other enantiomer unreacted.[8] This allows for the separation of the reacted and unreacted enantiomers. The choice of enzyme, substrate (ester form), and reaction conditions are crucial for achieving high enantioselectivity and yield.[9]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • Esterification: The racemic 2-amino-2-phenylpropanoic acid is first converted to its corresponding ester (e.g., methyl or ethyl ester).

  • Enzymatic Reaction: The racemic ester is dissolved in an organic solvent, and a lipase (e.g., from Candida rugosa or Pseudomonas species) and an acyl acceptor (for transesterification) or water (for hydrolysis) are added. The reaction is monitored until approximately 50% conversion is reached.[10]

  • Separation: The reaction mixture is worked up to separate the unreacted ester enantiomer from the product of the enzymatic reaction (the acylated amino acid or the free amino acid).

  • Hydrolysis: The separated ester or acylated product is then hydrolyzed to obtain the enantiomerically pure 2-amino-2-phenylpropanoic acid.

Asymmetric Synthesis using Transaminases

Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor, producing a new amino acid.[11][12] This approach offers a direct and highly enantioselective route to chiral amino acids.

Mechanism and Rationale:

An ω-transaminase can be used to convert a prochiral ketone, 2-keto-2-phenylpropanoic acid, into the corresponding chiral amino acid. The enzyme's active site dictates the stereochemistry of the newly formed amine group, leading to high enantiomeric excess.[13] A suitable amino donor, such as isopropylamine or alanine, is required for the reaction.

Experimental Protocol: Transaminase-Catalyzed Asymmetric Synthesis

  • A solution containing 2-keto-2-phenylpropanoic acid, a suitable amino donor, and the transaminase enzyme in a buffered aqueous solution is prepared.

  • The reaction is incubated at a controlled temperature and pH until the conversion of the keto acid is complete.

  • The product, enantiomerically enriched 2-amino-2-phenylpropanoic acid, is then isolated and purified from the reaction mixture.

Comparative Analysis of Synthesis Methods

MethodStarting MaterialKey ReagentsStereocontrolYieldPurityAdvantagesDisadvantages
Strecker Synthesis AcetophenoneNH₃, NaCN, H₃O⁺RacemicModerate to HighGoodInexpensive reagents, well-established.Use of highly toxic cyanide, produces a racemic mixture.[2]
Bucherer-Bergs Reaction AcetophenoneKCN, (NH₄)₂CO₃, BaseRacemicGoodGoodOne-pot hydantoin synthesis, stable intermediate.Use of cyanide, harsh hydrolysis conditions, racemic product.
Asymmetric Strecker AcetophenoneChiral Amine, TMSCNHigh (diastereoselective)ModerateHighHigh enantioselectivity possible.Cost of chiral auxiliary, multiple steps, chromatography often needed.
Enzymatic Resolution Racemic Amino Acid EsterLipaseHigh (enantioselective)Max. 50% for each enantiomerExcellentHigh enantiopurity, mild conditions.Theoretical yield limited to 50% without a racemization step, requires esterification and hydrolysis.
Transaminase Synthesis 2-Keto-2-phenylpropanoic acidTransaminase, Amino DonorExcellent (enantioselective)HighExcellentHigh enantioselectivity, mild aqueous conditions, direct synthesis.Enzyme cost and stability can be a factor, requires specific keto-acid precursor.

Conclusion and Recommendations

The choice of synthetic method for 2-amino-2-phenylpropanoic acid depends heavily on the specific requirements of the research or development project.

  • For initial exploratory studies where a racemic mixture is sufficient, the Strecker synthesis and Bucherer-Bergs reaction offer cost-effective and reliable options. The Bucherer-Bergs reaction may be slightly more advantageous due to the formation of a stable, crystalline hydantoin intermediate which can be easier to purify.

  • For the production of enantiomerically pure 2-amino-2-phenylpropanoic acid, enzymatic methods are highly recommended for their exceptional stereoselectivity and environmentally benign reaction conditions. The transaminase-catalyzed asymmetric synthesis is particularly attractive as it provides a direct route to the desired enantiomer with potentially high yields. While enzymatic kinetic resolution is also a powerful technique, its maximum theoretical yield of 50% for a single enantiomer can be a limitation unless coupled with an efficient racemization process for the unwanted enantiomer.

  • Asymmetric Strecker synthesis using a chiral auxiliary provides a viable chemical alternative for obtaining enantiomerically enriched material, though it often involves more complex procedures and purification steps compared to enzymatic routes.

Ultimately, a thorough evaluation of factors such as cost, scalability, required enantiopurity, and available resources will guide the selection of the most appropriate synthetic strategy for 2-amino-2-phenylpropanoic acid.

References

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • PubMed. (n.d.). Kinetic resolution of amino acid esters catalyzed by lipases. [Link]

  • MDPI. (n.d.). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. [Link]

  • ACS Publications. (2017). Combining Aldolases and Transaminases for the Synthesis of 2-Amino-4-hydroxybutanoic Acid. [Link]

  • ResearchGate. (n.d.). Comparison of Different Chemoenzymatic Process Routes to Enantiomerically Pure Amino Acids. [Link]

  • Hruby, V. J., & Qian, X. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active Amino Acids (pp. 251-303).
  • ResearchGate. (n.d.). Scheme 1 The synthetic routes of novel 5-methyl-5-phenylhydantoin... [Link]

  • ResearchGate. (n.d.). ω-Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids. [Link]

  • ACS Publications. (n.d.). Catalytic Asymmetric Synthesis of α-Amino Acids. [Link]

  • ChemRxiv. (2024). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. [Link]

  • PubMed Central. (2014). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. [Link]

  • Purdue e-Pubs. (n.d.). Asymmetric synthesis of alpha-amino acids using a chiral catalyst. [Link]

  • ChemRxiv. (n.d.). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. [Link]

  • National Institutes of Health. (n.d.). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. [Link]

  • MDPI. (2024). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. [Link]

  • Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. [Link]

  • PubMed. (n.d.). Resolution of Racemic Carboxylic Acids via the Lipase-Catalyzed Irreversible Transesterification of Vinyl Esters. [Link]

  • Semantic Scholar. (n.d.). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. [Link]

  • MDPI. (n.d.). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. [Link]

  • ASM Journals. (2023). Transaminases for Green Chemistry: Recent Progress and Future Prospects. [Link]

  • Royal Society of Chemistry. (2018). Enzymatic asymmetric synthesis of chiral amino acids. [Link]

  • PubMed. (2024). Transaminase-Catalyzed Synthesis of β-Branched Noncanonical Amino Acids Driven by a Lysine Amine Donor. [Link]

  • MDPI. (n.d.). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. [Link]

  • MDPI. (n.d.). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. [Link]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson. [Link]

  • YouTube. (2023). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Part 1) | Chemistry | Sketchy MCAT. [Link]

  • ResearchGate. (n.d.). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Link]

  • University of Manchester Research Explorer. (2003). Lipase-Catalyzed Kinetic Resolution on Solid-Phase via a "Capture and Release" Strategy. [Link]

  • ResearchGate. (n.d.). Synthesis of (5 S )-5-methylfuran-2(5 H )-one and its dihydro derivative. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for (2R)-2-amino-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for the stereospecific analysis of (2R)-2-amino-2-phenylpropanoic acid, a chiral non-proteinogenic amino acid with significant interest in pharmaceutical research. We will delve into the causality behind experimental choices, presenting self-validating protocols and grounding our discussion in authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).

This compound, a white crystalline solid, possesses a chiral center, meaning it exists as two non-superimposable mirror images or enantiomers. As the pharmacological and toxicological profiles of enantiomers can differ significantly, the ability to selectively and accurately quantify the desired (2R) enantiomer in the presence of its (2S) counterpart is critical. This guide will compare and contrast the most prevalent techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

The Lifecycle Approach to Analytical Method Validation

Modern analytical method validation, as emphasized by the latest ICH Q2(R2) and Q14 guidelines, is a continuous lifecycle. It begins with the definition of the Analytical Target Profile (ATP), which outlines the method's intended purpose and performance requirements. This proactive approach ensures that the developed and validated method is genuinely fit-for-purpose throughout its use.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for the enantioselective analysis of this compound is dictated by a balance of specificity, sensitivity, speed, and the nature of the sample matrix.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely adopted technique for enantioselective analysis in the pharmaceutical industry due to its robustness, versatility, and broad applicability. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Causality of Method Design: The key to a successful chiral HPLC separation lies in the selection of the appropriate CSP and mobile phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs are often the first choice for amino acid separations due to their broad enantioselectivity. The mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol or ethanol, is optimized to achieve a balance between resolution and analysis time. For polar compounds like amino acids, reversed-phase or polar organic modes can also be effective.

Chiral Gas Chromatography (GC)

Chiral GC offers high resolution and sensitivity, particularly when coupled with a mass spectrometer (GC-MS). However, a significant drawback for non-volatile compounds like amino acids is the mandatory derivatization step to increase volatility and thermal stability.

Causality of Method Design: The derivatization process is a critical step in chiral GC analysis. A common approach involves esterification of the carboxyl group followed by acylation of the amino group. The choice of derivatizing agent (e.g., heptafluorobutyl chloroformate) and the reaction conditions must be carefully controlled to prevent racemization. The separation is then performed on a chiral capillary column, such as one coated with a cyclodextrin derivative.

Chiral Capillary Electrophoresis (CE)

Chiral CE is a powerful technique that offers high separation efficiency, short analysis times, and low consumption of sample and reagents. Enantiomeric resolution is achieved by adding a chiral selector to the background electrolyte (BGE).

Causality of Method Design: The choice of chiral selector is paramount in CE. Cyclodextrins and their derivatives are the most commonly used chiral selectors for amino acids due to their ability to form inclusion complexes with the analytes. The stability of these diastereomeric complexes differs between the enantiomers, leading to different migration times. The pH of the BGE is a critical parameter as it affects the charge of the analyte and the chiral selector, thereby influencing the separation.

Performance Comparison of Analytical Techniques

The following table summarizes the typical performance characteristics of the discussed analytical methods for the enantioselective analysis of this compound. The values presented are representative and may vary depending on the specific instrumentation and experimental conditions.

Parameter Chiral HPLC Chiral GC-MS Chiral Capillary Electrophoresis
Specificity High to Very HighVery HighHigh to Very High
Sensitivity (LOQ) ~0.1 - 1 µg/mL~0.01 - 0.1 µg/mL~1 - 10 µg/mL
Precision (%RSD) < 2%< 5%< 3%
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Analysis Time 10 - 30 min15 - 40 min (including derivatization)5 - 20 min
Derivatization Required No (typically)YesNo
Robustness HighModerateModerate

Experimental Protocols for Method Validation

The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose.[1][2] The following protocols are based on ICH Q2(R2) guidelines and are tailored for the analysis of this compound.[2][3]

Validation Workflow

Caption: General workflow for analytical method validation.

Protocol 1: Chiral HPLC Method Validation

This protocol outlines the validation of a chiral HPLC method for the quantification of the (S)-enantiomer (as an impurity) in a this compound drug substance.

1. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the (2R)-enantiomer in the presence of its (2S)-enantiomer and any potential impurities or degradation products.

  • Procedure:

    • Analyze a solution of the this compound reference standard.

    • Analyze a solution of the (2S)-2-amino-2-phenylpropanoic acid reference standard.

    • Analyze a mixed solution containing both enantiomers.

    • Spike the sample solution with potential impurities and degradation products and analyze.

  • Acceptance Criteria: The peak for the (2R)-enantiomer should be well-resolved from the (2S)-enantiomer and all other peaks (resolution > 2.0).

2. Linearity and Range:

  • Objective: To demonstrate a linear relationship between the concentration of the (S)-enantiomer and the analytical response over a specified range.

  • Procedure:

    • Prepare a series of at least five solutions of the (S)-enantiomer ranging from the limit of quantitation (LOQ) to 120% of the specification limit for the impurity.

    • Analyze each solution in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.998. The y-intercept should not be significantly different from zero.

3. Accuracy:

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Spike the this compound sample with known amounts of the (S)-enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Prepare each concentration level in triplicate and analyze.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of this compound spiked with the (S)-enantiomer at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of the (S)-enantiomer that can be reliably detected and quantified.

  • Procedure:

    • LOD: Determine based on a signal-to-noise ratio of approximately 3:1.

    • LOQ: Determine based on a signal-to-noise ratio of approximately 10:1.

  • Acceptance Criteria: The LOQ should be sufficiently low to allow for the accurate measurement of the (S)-enantiomer at its specification limit.

6. Robustness:

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Introduce small variations to the chromatographic conditions, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 5 °C)

      • Mobile phase composition (e.g., ± 2% of the alcohol modifier)

    • Analyze a system suitability solution under each varied condition.

  • Acceptance Criteria: The resolution between the enantiomers should remain > 2.0, and other system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.

Protocol 2: Chiral GC-MS Method Validation

The validation of a chiral GC-MS method follows the same principles as the HPLC method, with additional considerations for the derivatization step.

Key Additional Considerations:

  • Derivatization Robustness: The robustness study should also include variations in the derivatization parameters, such as reaction time and temperature, to ensure complete and reproducible derivatization without racemization.

  • Specificity: Mass spectral data should be used to confirm the identity of the derivatized enantiomers and to demonstrate the absence of interference from derivatization by-products.

Protocol 3: Chiral Capillary Electrophoresis Method Validation

The validation of a chiral CE method also adheres to the same fundamental parameters.

Key Additional Considerations:

  • Robustness: The robustness study should include variations in the BGE composition (e.g., pH, concentration of the chiral selector) and the applied voltage.

  • Capillary Conditioning: The protocol should specify a consistent capillary conditioning procedure to ensure reproducible migration times and peak shapes.

Logical Relationships in Method Validation

The different validation parameters are interconnected and collectively demonstrate the reliability of the analytical method.

ValidationLogic Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Range->Accuracy Range->Precision FitForPurpose Method is Fit for Purpose Accuracy->FitForPurpose Precision->FitForPurpose LOQ LOQ LOQ->Range Robustness Robustness Robustness->FitForPurpose

Caption: Interdependencies of analytical method validation parameters.

Conclusion

The validation of analytical methods for this compound is a critical undertaking that requires a thorough understanding of the analyte's properties, the chosen analytical technique, and the principles of method validation. While chiral HPLC remains the workhorse of the pharmaceutical industry for such analyses, chiral GC-MS and CE offer valuable alternatives with their own unique advantages. By following a systematic and scientifically sound validation process, as outlined in this guide, researchers can ensure the generation of high-quality, reliable, and defensible analytical data, ultimately contributing to the development of safe and effective medicines.

References

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]

  • Zhang, Y., Wu, D. R., Wang-Iverson, D. B., & Tymiak, A. A. (2012). A strategy for developing HPLC methods for chiral drugs. LCGC North America, 30(10), 944-953.
  • Ilisz, I., Aranyi, A., & Forró, E. (2014). High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues.
  • Claus, J. E. (2011). Chiral HPLC analysis of underivatized amino acid enantiomers. Sigma-Aldrich Reporter, 29.4, 8-10.
  • Moos, M., Cvačka, J., & Jiroš, P. (2021).
  • Gotti, R., Cavrini, V., & Andrisano, V. (2003). An introduction to chiral analysis by capillary electrophoresis.
  • PubChem. (n.d.). 2-Amino-2-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Rahman, M. M., Chowdhury, M. A., & Kaisar, M. A. (2019). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 18(1), 1-8.
  • Rao, B. V., Ramana, K. V., & Kumar, K. P. (2014).
  • Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). [Link]

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline Q14: Analytical Procedure Development. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

Sources

A Senior Application Scientist's Guide to Chiral Selectors for 2-Amino-2-Phenylpropanoic Acid Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chirality Challenge of a Phenylalanine Analogue

2-Amino-2-phenylpropanoic acid, an α-methylated analogue of phenylalanine, is a non-proteinogenic amino acid of significant interest in medicinal chemistry and asymmetric synthesis. Its stereochemistry is critical, as the individual enantiomers (R and S) can exhibit vastly different pharmacological activities and toxicological profiles. The presence of a quaternary stereocenter makes its enantioselective synthesis challenging, often necessitating the resolution of a racemic mixture as a practical and efficient strategy to access the pure enantiomers.[1]

This guide provides a comparative analysis of the primary methodologies for resolving racemic 2-amino-2-phenylpropanoic acid. We will move beyond a simple listing of techniques to explore the underlying mechanisms, providing field-proven insights into the causal relationships that govern success. This document is designed for researchers, scientists, and drug development professionals, offering a logical framework for selecting and implementing the most appropriate resolution strategy, from analytical-scale quantification to preparative-scale isolation. We will examine three principal classes of chiral selectors: chromatographic, enzymatic, and crystallization-based systems.

Chromatographic Resolution: A High-Fidelity Approach

Chromatographic methods offer high-precision separation and are indispensable for both analytical determination of enantiomeric purity and small-scale preparative isolation. The core principle involves creating a chiral environment where the two enantiomers of the analyte interact differently, leading to differential migration speeds and, thus, separation. This can be achieved directly, using a chiral stationary phase (CSP), or indirectly, after derivatization.

Direct Resolution with Chiral Stationary Phases (CSPs)

The direct approach is often preferred for its simplicity, as it avoids the need for derivatization. The choice of CSP is paramount and is dictated by the analyte's structure and the types of non-covalent interactions it can form.

Causality of Separation: The efficacy of a CSP relies on its ability to form transient diastereomeric complexes with the analyte enantiomers. The stability of these complexes differs, with one enantiomer forming a more stable complex and thus being retained longer on the column. For amino acids like 2-amino-2-phenylpropanoic acid, key interactions include hydrogen bonding, π–π stacking, ionic interactions, and steric repulsion.[2][3]

Comparative Analysis of Key CSPs:

  • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based Chirobiotic T): These are exceptionally versatile CSPs for amino acids. The teicoplanin aglycone provides a complex architecture of stereogenic centers and functional groups (phenolic, carboxyl, amide) that can engage in multiple simultaneous interactions. The Chirobiotic T column has demonstrated high efficiency in separating α-methyl-substituted phenylalanine analogues.[4] The primary interaction mechanism involves the amino acid's carboxylate group anchoring into an "anionic-binding pocket" of the selector, with chiral recognition driven by subsequent hydrogen bonding and steric interactions.[3]

  • Crown Ether CSPs (e.g., Crownpak CR(+)): These CSPs are highly specific for compounds containing a primary amino group.[5] The chiral recognition mechanism is based on the inclusion of the protonated primary amine (-NH3+) of the amino acid into the chiral cavity of the crown ether.[6] This complex is stabilized by hydrogen bonding. Crown ether columns are excellent for underivatized amino acids but are generally ineffective for those with secondary amines or after N-derivatization. They have been shown to effectively separate ring-substituted phenylalanines.[4]

  • Zwitterionic Ion-Exchange CSPs (e.g., Chiralpak ZWIX): These phases utilize a chiral selector that possesses both positive and negative charges, such as quinine or quinidine derivatives.[6] Separation is achieved through a combination of ionic interactions, hydrogen bonding, and steric effects. They are particularly effective for underivatized amino acids and small peptides.[5]

Data Summary: Performance of CSPs for Phenylalanine Analogues

Chiral Selector TypeExample CSPTypical Mobile PhaseResolution (Rs)Key Strengths & Limitations
Macrocyclic GlycopeptideChirobiotic TPolar Ionic (e.g., TEAA buffer in MeOH)1.80 - 2.25[3]Broad applicability for amino acids, effective for α-methylated analogues.
Crown EtherCrownpak CR(+)Acidic Aqueous/Organic (e.g., HClO₄ or H₂SO₄ in H₂O/MeOH)>1.5 (Typical)Excellent for underivatized primary amino acids[5]; ineffective for N-derivatized or α-methylated analogues.
PolysaccharideChiralpak IA/IBNormal or Reversed-PhaseVariableGenerally less effective for underivatized amino acids; better for N-protected derivatives.

Experimental Protocol: CSP Screening for 2-Amino-2-Phenylpropanoic Acid

This protocol is a self-validating system for identifying the optimal direct chromatographic resolution method.

  • Analyte Preparation: Prepare a 1 mg/mL stock solution of racemic 2-amino-2-phenylpropanoic acid in a suitable diluent (e.g., 50:50 Methanol:Water).

  • Column Selection: Select a panel of representative CSPs, including a teicoplanin-based column (e.g., Chirobiotic T), a crown-ether column (e.g., Crownpak CR-I(+)), and a zwitterionic column.

  • Initial Screening Conditions (Teicoplanin CSP):

    • Mobile Phase: 0.1% Triethylammonium Acetate (TEAA) in Methanol, pH 4.1.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 215 nm.

    • Rationale: This polar ionic mode encourages the necessary ionic and hydrogen bonding interactions for recognition on glycopeptide phases.[3]

  • Initial Screening Conditions (Crown Ether CSP):

    • Mobile Phase: 100% Methanol with 20 mM Sulfuric Acid.

    • Flow Rate: 0.8 mL/min.

    • Detection: UV at 215 nm.

    • Rationale: The acidic mobile phase ensures the primary amine of the analyte is protonated, which is essential for complexation with the crown ether.

  • Data Evaluation: For each run, calculate the retention factors (k), separation factor (α), and resolution (Rs). An Rs value ≥ 1.5 indicates baseline separation.

  • Optimization: For the most promising CSP, systematically vary the mobile phase composition (organic modifier concentration, pH, buffer concentration) to maximize Rs.

G cluster_prep Preparation cluster_screening CSP Screening cluster_eval Evaluation & Optimization racemate Prepare Racemic Analyte Solution csp1 Inject on CSP 1 (e.g., Chirobiotic T) racemate->csp1 Inject csp2 Inject on CSP 2 (e.g., Crownpak CR(+)) racemate->csp2 Inject csp3 Inject on CSP 3 (e.g., ZWIX) racemate->csp3 Inject evaluate Evaluate Rs, α, k csp1->evaluate csp2->evaluate csp3->evaluate no_sep No Separation evaluate->no_sep If Rs ~ 0 partial_sep Partial Separation (Rs < 1.5) evaluate->partial_sep If 0 < Rs < 1.5 baseline_sep Baseline Separation (Rs >= 1.5) evaluate->baseline_sep If Rs >= 1.5 optimize Optimize Mobile Phase partial_sep->optimize baseline_sep->optimize Optional final Final Validated Method optimize->final

Caption: Workflow for Chiral Stationary Phase (CSP) screening.

Enzymatic Resolution: Harnessing Nature's Selectivity

Enzymatic resolution leverages the exquisite stereoselectivity of enzymes to differentiate between enantiomers. This method is a form of kinetic resolution, where one enantiomer reacts much faster than the other, allowing for their separation.[7]

Mechanism of Action: The most common approach for amino acids involves the use of an N-acyl amino acid derivative. An aminoacylase enzyme, for example, will selectively hydrolyze the N-acyl group from the L-enantiomer, leaving the N-acyl-D-enantiomer intact.[7] The resulting free L-amino acid and the acylated D-amino acid have different chemical properties (e.g., solubility, charge) and can be easily separated. Proteases and lipases can also be used to hydrolyze amino acid esters with high enantioselectivity.[8]

The Power of Dynamic Kinetic Resolution (DKR): A significant limitation of standard kinetic resolution is a maximum theoretical yield of 50% for the desired enantiomer. DKR overcomes this by integrating an in-situ racemization catalyst that continuously converts the unwanted, slow-reacting enantiomer back into the racemate.[9] This makes the entire pool of starting material available for conversion into the desired product, pushing the theoretical yield toward 100%.[10]

Data Summary: Enzymatic Resolution Approaches

MethodEnzyme ClassSubstratePrincipleMax. YieldKey Considerations
Kinetic ResolutionAminoacylaseN-acyl-DL-amino acidSelective hydrolysis of the L-enantiomer's amide bond.[7]50%Requires derivatization; separation of product from unreacted substrate needed.
Kinetic ResolutionProtease/LipaseDL-amino acid esterSelective hydrolysis of one enantiomer's ester bond.[8]50%Reaction conditions (pH, temp) are critical for enzyme activity and stability.
Dynamic Kinetic ResolutionAmidases + RacemaseDL-amino acid amideSelective hydrolysis of one enantiomer combined with racemization of the other.[10]~100%Requires compatible enzyme and racemization catalyst; more complex process development.

Experimental Protocol: Kinetic Resolution using Aminoacylase

  • Substrate Synthesis: Synthesize N-acetyl-2-amino-2-phenylpropanoic acid from the racemic amino acid using acetic anhydride.

  • Enzymatic Reaction Setup:

    • Dissolve the N-acetyl-DL-amino acid in a phosphate buffer (e.g., 0.1 M, pH 7.5).

    • Add the aminoacylase enzyme (e.g., from Aspergillus sp.). The enzyme loading is a critical parameter to optimize.

    • Incubate the reaction at an optimal temperature (e.g., 37 °C) with gentle agitation.

  • Monitoring the Reaction: Periodically take aliquots from the reaction mixture. Stop the enzymatic reaction (e.g., by adding acid to denature the enzyme). Analyze the samples by chiral HPLC to determine the enantiomeric excess (e.e.) of the produced L-amino acid and the remaining N-acetyl-D-amino acid.

  • Workup and Separation: Once the reaction reaches ~50% conversion, acidify the entire mixture to pH ~3. This protonates the free L-amino acid.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate). The unreacted N-acetyl-D-amino acid will move to the organic phase, while the protonated L-amino acid remains in the aqueous phase.

  • Isolation:

    • Isolate the N-acetyl-D-amino acid from the organic phase. It can be hydrolyzed back to the D-amino acid via chemical methods.

    • Adjust the pH of the aqueous phase to the isoelectric point of the amino acid to precipitate the pure L-enantiomer.

G cluster_kr Kinetic Resolution (Max 50% Yield) cluster_dkr Dynamic Kinetic Resolution (Max 100% Yield) start_kr Racemate (L-Substrate + D-Substrate) enzyme_kr Enzyme start_kr->enzyme_kr prod_kr L-Product enzyme_kr->prod_kr Fast unreacted_kr D-Substrate (Unreacted) enzyme_kr->unreacted_kr Slow start_dkr Racemate (L-Substrate + D-Substrate) enzyme_dkr Enzyme start_dkr->enzyme_dkr racemase Racemase start_dkr->racemase Slow-reacting D-Substrate prod_dkr L-Product enzyme_dkr->prod_dkr Fast racemase->start_dkr Recycles to Racemate

Caption: Comparison of Kinetic and Dynamic Kinetic Resolution.

Crystallization-Based Resolution: The Power of the Solid State

For large-scale production, resolution via crystallization is often the most economically viable method due to its simplicity, low energy consumption, and environmental friendliness.[]

Mechanism of Action: Diastereomeric Salt Formation

This is the most classical and widely applicable crystallization technique. The process involves:

  • Salt Formation: The racemic amino acid is reacted with an enantiomerically pure resolving agent (a chiral acid or base) to form a pair of diastereomeric salts.

  • Differential Solubility: These diastereomers are distinct chemical compounds with different physical properties, most importantly, different solubilities in a given solvent system.

  • Fractional Crystallization: By carefully choosing the solvent and controlling conditions (temperature, concentration), the less soluble diastereomeric salt will crystallize out of the solution, leaving the more soluble one behind.

  • Liberation: The separated diastereomeric salt is then treated with an acid or base to break the salt and liberate the pure amino acid enantiomer.

Preferential (Induced) Crystallization: This elegant method is suitable for racemic compounds that form conglomerates (a physical mixture of separate D- and L-enantiomer crystals). A supersaturated solution of the racemate is seeded with a pure crystal of one enantiomer, which induces the crystallization of only that enantiomer.[] This method is highly efficient but its applicability is limited to the minority of racemates that form conglomerates.

Experimental Protocol: Diastereomeric Salt Resolution

  • Resolving Agent Selection: Choose a commercially available, enantiomerically pure resolving agent. If the amino acid is treated as a base (reacting at the amino group), a chiral acid like tartaric acid or dibenzoyl-tartaric acid is used.

  • Solvent Screening: In small-scale trials, test the solubility of the two diastereomeric salts in a range of solvents (e.g., water, ethanol, acetone, and mixtures thereof) to find a system where the solubility difference is maximized.

  • Crystallization:

    • Dissolve the racemic amino acid and a stoichiometric equivalent of the resolving agent in the chosen solvent at an elevated temperature.

    • Allow the solution to cool slowly and undisturbed. The less soluble diastereomer will crystallize.

    • If crystallization is slow, seeding with a small amount of the pure, less soluble diastereomer can be beneficial.

  • Isolation and Purification:

    • Filter the crystals and wash with a small amount of cold solvent.

    • The optical purity of the crystals should be checked (e.g., by dissolving a small sample, liberating the amino acid, and analyzing by chiral HPLC).

    • Recrystallization may be necessary to achieve the desired optical purity.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., NaOH) or acid (e.g., HCl) to neutralize the resolving agent and adjust the pH to the isoelectric point of the amino acid, causing the pure enantiomer to precipitate.

    • Filter and dry the final product.

G cluster_steps racemate Racemic Amino Acid (R-AA + S-AA) resolver + Chiral Resolving Agent (R-RA) salts Diastereomeric Salts (R-AA-R-RA + S-AA-R-RA) dissolve Dissolve in Optimal Solvent salts->dissolve cool Cool & Crystallize dissolve->cool filter Filter cool->filter less_soluble Less Soluble Salt (e.g., S-AA-R-RA) (Solid) filter->less_soluble more_soluble More Soluble Salt (e.g., R-AA-R-RA) (in Mother Liquor) filter->more_soluble liberate Liberate with Acid/Base less_soluble->liberate pure_enantiomer Pure S-Amino Acid liberate->pure_enantiomer

Caption: Workflow for Diastereomeric Salt Crystallization.

Concluding Remarks and Strategic Recommendations

The choice of a chiral selector and resolution strategy for 2-amino-2-phenylpropanoic acid is not a one-size-fits-all decision. It is a function of the desired outcome, scale, and available resources.

High-Level Comparison of Resolution Strategies

ParameterChromatographic (CSP)EnzymaticCrystallization (Salts)
Primary Use Case Analytical Purity, Prep-Scale (<100g)Medium to Large ScaleLarge Industrial Scale
Speed Fast (analytical), Slow (prep)ModerateSlow
Development Effort Moderate (method screening)High (enzyme/substrate screening)High (solvent/agent screening)
Cost High (CSP columns)Moderate (enzymes)Low (solvents, bulk reagents)
Throughput High (analytical)Low-ModerateLow
Purity Achievable Very High (>99.9% e.e.)High (>99% e.e.)High (>99% e.e. with recrystallization)
Environmental Impact High solvent usageLow (aqueous media)Moderate solvent usage

Expert Recommendations:

  • For Analytical Method Development and Purity Control: Direct chiral HPLC using a macrocyclic glycopeptide CSP is the recommended starting point. It offers rapid, reliable, and high-resolution separation for a broad range of amino acid analogues without the need for derivatization.

  • For Preparative Scale (Grams to Kilograms): Enzymatic kinetic resolution , particularly if a DKR system can be developed, offers an elegant and efficient route. While the initial development is intensive, the high yields and use of aqueous media are significant advantages. If DKR is not feasible, diastereomeric salt crystallization becomes the workhorse. It is a robust, scalable, and cost-effective method, despite the often-laborious screening process for the right resolving agent and solvent.

  • For Industrial Production (Multi-Kilogram Scale): Crystallization-based resolution is almost always the method of choice.[] Its operational simplicity and low cost at scale are unmatched. If the racemate is found to be a conglomerate, preferential crystallization is the most efficient process conceivable. Otherwise, diastereomeric salt formation is the standard industrial approach.

By understanding the fundamental principles and practical considerations outlined in this guide, researchers can make informed, causality-driven decisions to successfully resolve 2-amino-2-phenylpropanoic acid, accelerating their research and development timelines.

References

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). MDPI. [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. (2021). MDPI. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (n.d.). AVESİS. [Link]

  • A rational protocol for the successful crystallization of l-amino-acid oxidase from Bothrops atrox. (n.d.). National Institutes of Health. [Link]

  • Enzymatic resolution of amino acids via ester hydrolysis. (n.d.). PubMed. [Link]

  • Crystallization of Amino Acids. (n.d.). GEA. [Link]

  • Comparative study of different chiral ligands for dynamic kinetic resolution of amino acids. (2021). PubMed. [Link]

  • High-performance liquid chromatographic separation of the enantiomers of unusual alpha-amino acid analogues. (n.d.). PubMed. [Link]

  • Resolution/Deracemization of Chiral α-Amino Acids Using Resolving Reagents with Flexible Stereogenic Centers. (2009). Journal of the American Chemical Society. [Link]

  • Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. (n.d.). ResearchGate. [Link]

  • Method for crystallization of amino acids. (1992).
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. [Link]

  • Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. (n.d.). MDPI. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today. [Link]

  • New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. (n.d.). National Institutes of Health. [Link]

  • Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. (2022). The Journal of Physical Chemistry Letters. [Link]

  • Synthesis of Amino Acids. (2019). Chemistry LibreTexts. [Link]

  • Chiral resolution with frozen aqueous amino acids. (n.d.). Analytical Methods (RSC Publishing). [Link]

  • Enantioseparations of phenylalanine and 3-amino-2-benzylpropanoic acid... (n.d.). ResearchGate. [Link]

  • Untitled. (n.d.). CHOSUN. [Link]

Sources

Efficacy of α-Methylphenylglycine Derivatives in Preclinical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Non-Proteinogenic Amino Acids

Unnatural amino acids, particularly α,α-disubstituted variants, represent a compelling class of compounds in medicinal chemistry and drug discovery. Their unique structural features, which include increased conformational constraint and resistance to enzymatic degradation compared to their proteinogenic counterparts, make them valuable building blocks for peptidomimetics and other bioactive molecules[1][2]. Among these, derivatives of phenylpropanoic acid have garnered significant interest due to their diverse pharmacological activities, ranging from anti-inflammatory and analgesic effects to potential applications in metabolic disorders and oncology[2][3][4].

This guide provides a comparative analysis of the efficacy of a representative α-methylated phenylpropanoic acid derivative, S(-)-2-amino-2-methyl-3-phenylpropanoic acid , in established preclinical assays. While direct, extensive comparative data for (2R)-2-amino-2-phenylpropanoic acid remains limited in publicly accessible literature, the detailed investigation of its S-enantiomer offers valuable insights into the pharmacological potential of this structural class. The following sections will delve into its performance in key assays, providing a framework for researchers to evaluate its potential and design future studies. We will compare its efficacy against a well-established non-steroidal anti-inflammatory drug (NSAID), ketoprofen, to provide a clear benchmark for its activity.

Comparative Efficacy in Preclinical Models

The biological activity of S(-)-2-amino-2-methyl-3-phenylpropanoic acid has been evaluated in several standard preclinical assays to determine its anti-inflammatory, antinociceptive (pain-relieving), and ulcerogenic (propensity to cause ulcers) properties. These studies provide a quantitative comparison with ketoprofen, a widely used NSAID.[3]

Anti-Inflammatory Activity: Xylene-Induced Ear Edema Assay

The xylene-induced ear edema model in rats is a well-established acute inflammation assay. Xylene application to the ear causes vasodilation and increased vascular permeability, leading to fluid accumulation and swelling (edema). The reduction in ear weight in treated animals compared to a control group is a measure of anti-inflammatory activity.

Experimental Data:

CompoundDose (mg/kg, i.p.)Inhibition of Edema (%)
S(-)-2-amino-2-methyl-3-phenylpropanoic acid1031.1
Ketoprofen10Data for direct comparison at this dose not provided in the source

Data sourced from Zhamharyan et al. (2019)[3]

This result indicates that S(-)-2-amino-2-methyl-3-phenylpropanoic acid possesses notable anti-inflammatory properties at a dose of 10 mg/kg.[3]

Antinociceptive Activity: Tail-Flick Test

The tail-flick test is a common method for assessing the efficacy of analgesics. The test measures the time it takes for an animal to withdraw its tail from a source of thermal pain. An increase in the latency to tail withdrawal indicates an analgesic effect.

Experimental Data:

CompoundDose (mg/kg, i.p.)Increase in Tail Cut-off Latency (%)Time Point
S(-)-2-amino-2-methyl-3-phenylpropanoic acid1036.7860 min post-injection
Ketoprofen10Data for direct comparison at this dose not provided in the source

Data sourced from Zhamharyan et al. (2019)[3]

The significant increase in tail-flick latency demonstrates the antinociceptive activity of S(-)-2-amino-2-methyl-3-phenylpropanoic acid.[3]

Gastrointestinal Toxicity: Ulcerogenic Properties

A major drawback of many NSAIDs is their potential to cause gastrointestinal damage. The ulcerogenic properties of a compound are assessed by examining the stomach lining for lesions after administration.

Experimental Data:

CompoundDose (mg/kg, oral)Observations
S(-)-2-amino-2-methyl-3-phenylpropanoic acid50 and 100No significant changes compared to the control group; occasional weak redness
Ketoprofen50Damaged stomach mucosa surface of 15.22 ± 0.7 mm² (2.01% of total surface)
Ketoprofen100Damaged stomach mucosa surface of 17.63 ± 1.4 mm² (2.56% of total surface)

Data sourced from Zhamharyan et al. (2019)[3]

These findings are particularly noteworthy, as they suggest that S(-)-2-amino-2-methyl-3-phenylpropanoic acid has a significantly better gastrointestinal safety profile than ketoprofen. The presence of the amino group is thought to mask the acidity of the carboxylic acid, reducing local irritation.[3]

Antiplatelet Activity

NSAIDs can interfere with platelet aggregation, which can increase bleeding time. This effect is typically assessed in vitro by measuring the aggregation of platelets in response to an agonist like ADP.

Experimental Data:

CompoundObservation
S(-)-2-amino-2-methyl-3-phenylpropanoic acidNo significant changes in platelet aggregation in 58.8% of cases. In 41.2% of cases, a reduction in aggregation was observed.

Data sourced from Zhamharyan et al. (2019)[3]

The inconsistent effect on platelet aggregation suggests that S(-)-2-amino-2-methyl-3-phenylpropanoic acid may have a lower risk of bleeding complications compared to some traditional NSAIDs.[3]

Experimental Protocols

For researchers looking to replicate or build upon these findings, the following are detailed protocols for the key assays mentioned.

Xylene-Induced Ear Edema Assay Protocol

Objective: To assess the acute anti-inflammatory activity of a test compound.

Materials:

  • Male Wistar rats (180-240 g)

  • Test compound (e.g., S(-)-2-amino-2-methyl-3-phenylpropanoic acid)

  • Vehicle (e.g., 0.9% NaCl solution)

  • Xylene

  • Anesthetic (e.g., 4% chloral hydrate)

  • Analytical balance

Procedure:

  • Divide animals into control and test groups.

  • Administer the test compound or vehicle intraperitoneally (i.p.).

  • After 30 minutes, anesthetize the rats.

  • Apply 0.03 mL of xylene to the inner surface of the right ear of each rat. The left ear serves as a control.

  • After a set time (e.g., 60 minutes), sacrifice the animals and dissect both ears.

  • Weigh each ear and calculate the difference in weight between the right and left ear for each animal.

  • Calculate the percentage inhibition of edema using the following formula: % Inhibition = [1 - (ΔW_test / ΔW_control)] x 100 where ΔW is the difference in ear weight.

Tail-Flick Test Protocol

Objective: To evaluate the central antinociceptive activity of a test compound.

Materials:

  • Male Wistar rats (180-240 g)

  • Test compound

  • Vehicle

  • Tail-flick apparatus with a radiant heat source

Procedure:

  • Acclimatize the rats to the testing apparatus.

  • Measure the baseline tail-flick latency for each rat by focusing the radiant heat source on the tail and recording the time until the tail is withdrawn. A cut-off time (e.g., 10-12 seconds) should be set to prevent tissue damage.

  • Administer the test compound or vehicle (i.p.).

  • Measure the tail-flick latency at predetermined time points after administration (e.g., 30, 60, 90, 120 minutes).

  • Calculate the percentage increase in latency compared to the baseline.

Signaling Pathways and Experimental Workflow Visualization

To better understand the experimental process and the potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_assays Preclinical Efficacy Assays cluster_anti_inflammatory Anti-Inflammatory Assay cluster_antinociceptive Antinociceptive Assay cluster_toxicity Toxicity Assessment animal_prep Animal Preparation (Grouping, Acclimatization) compound_admin Compound Administration (Test vs. Vehicle) animal_prep->compound_admin inflammation_induction Inflammation Induction (Xylene on Ear) compound_admin->inflammation_induction baseline_measurement Baseline Measurement (Tail-Flick Latency) compound_admin->baseline_measurement ulcer_assay Ulcerogenic Assay (Stomach Examination) compound_admin->ulcer_assay platelet_assay Platelet Aggregation (In Vitro) compound_admin->platelet_assay measurement_ai Measurement (Ear Weight Difference) inflammation_induction->measurement_ai analysis_ai Data Analysis (% Inhibition) measurement_ai->analysis_ai post_treatment_measurement Post-Treatment Measurement baseline_measurement->post_treatment_measurement analysis_an Data Analysis (% Increase in Latency) post_treatment_measurement->analysis_an

Caption: Workflow for preclinical evaluation of a test compound.

potential_moa cluster_stimulus Inflammatory Stimulus cluster_pathway Arachidonic Acid Cascade cluster_effects Physiological Effects stimulus Tissue Injury / Xylene phospholipids Membrane Phospholipids stimulus->phospholipids pla2 PLA2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid activates cox COX Enzymes arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation (Edema) prostaglandins->inflammation pain Pain prostaglandins->pain nsaid S(-)-2-amino-2-methyl-3- phenylpropanoic acid (Hypothesized Target) nsaid->cox Inhibits

Caption: Hypothesized mechanism of action via COX inhibition.

Conclusion and Future Directions

The available data for S(-)-2-amino-2-methyl-3-phenylpropanoic acid demonstrates its potential as a promising therapeutic candidate with both anti-inflammatory and antinociceptive properties.[3] Crucially, its significantly improved gastrointestinal safety profile compared to ketoprofen highlights a key advantage of this class of compounds. The reduced and inconsistent impact on platelet aggregation further suggests a favorable safety profile.[3]

While these findings are encouraging, further research is warranted. Future studies should aim to:

  • Directly compare the efficacy of the R- and S-enantiomers, as well as the racemic mixture, of 2-amino-2-phenylpropanoic acid and its derivatives to elucidate stereospecific effects.

  • Investigate the precise mechanism of action, including cyclooxygenase (COX-1 and COX-2) enzyme inhibition assays, to confirm the hypothesized pathway.

  • Expand the toxicological assessment to include chronic dosing studies.

  • Evaluate efficacy in a broader range of inflammatory and pain models.

The exploration of α-substituted non-proteinogenic amino acids like this compound and its analogues holds considerable promise for the development of novel therapeutics with improved efficacy and safety profiles.

References

  • Zhamharyan, A. G., Balasanyan, M. G., Zhamharyan, L. G., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620–624. [Link]

  • PubChem. (n.d.). 2-Amino-2-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-amino-2-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl phenylglycine. National Center for Biotechnology Information. Retrieved from [Link]

  • Mikami, S., Kitamura, S., Negoro, N., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(9), 4447–4464. [Link]

  • Al-Ghanayem, A. A., & El-Sayed, M. A.-H. (2020). Enantiomers and Their Resolution. Molecules, 25(22), 5348. [Link]

  • PubChemLite. (n.d.). 2-amino-2-phenylpropanoic acid (C9H11NO2). Retrieved from [Link]

  • Gaspar, D., Veiga, A. S., & Castanho, M. A. R. B. (2013). Membrane-Active Peptides and Their Potential Biomedical Application. Pharmaceuticals, 6(11), 1335–1362. [Link]

  • Vaitkevičienė, G., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7175. [Link]

  • PubChem. (n.d.). (2S)-2-amino-3-phenylpropanoic acid;nitrous acid. National Center for Biotechnology Information. Retrieved from [Link]

  • de Araujo, I. E., et al. (2013). Enantiomer-specific selection of amino acids. Journal of Neuroscience, 33(32), 12964–12973. [Link]

  • Truman, R. (2022). Racemization of amino acids under natural conditions: part 2-kinetic and thermodynamic data. Journal of Creation, 36(2), 72-80. [Link]

  • Daniel, D. S., et al. (2016). A Discovery-based Experiment for the Organic Chemistry Laboratory: The Synthesis and Characterization of Phenyllactic Acid from Phenylalanine. AURCO Journal, 22, 157-172. [Link]

  • Siracusa, L., et al. (2023). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. Molecules, 28(23), 775. [Link]

  • Li, B., et al. (2021). Antimicrobial peptides: mechanism of action, activity and clinical potential. Signal Transduction and Targeted Therapy, 6(1), 1-13. [Link]

  • Fengchen Group Co., Ltd. (n.d.). D-(-)-Alpha-Phenylglycine Methyl Ester Hcl BP EP USP CAS 19883-41-1. Retrieved from [Link]

  • Ying, Y.-L., et al. (2023). Unambiguous discrimination of all 20 proteinogenic amino acids and their modifications by nanopore. Nature Nanotechnology, 18(11), 1362–1370. [Link]

  • Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1746. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Purification Techniques for Enantiopure Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stereochemical purity of amino acids is not a trivial detail; it is a critical determinant of biological activity, therapeutic efficacy, and drug safety. The subtle, yet profound, difference between a molecule and its non-superimposable mirror image—its enantiomer—can mean the difference between a life-saving therapeutic and an inert or even harmful compound. This guide provides an in-depth, objective comparison of the primary techniques used to obtain enantiopure amino acids, supported by experimental data and field-proven insights. We will delve into the causality behind experimental choices, offering not just protocols, but a validated framework for selecting the optimal purification strategy for your specific needs.

The Imperative of Enantiopurity in Amino Acid Chemistry

Amino acids, the building blocks of proteins, are fundamental to life. With the exception of glycine, all proteinogenic amino acids are chiral. In biological systems, there is a strong preference for the L-enantiomer. Consequently, the physiological effects of D- and L-amino acids can differ significantly. This stereospecificity is a cornerstone of pharmacology and drug development, where the desired therapeutic effect is often associated with a single enantiomer, while the other may be inactive or elicit undesirable side effects.[1][2][3] Therefore, the ability to isolate a single enantiomer in a highly pure form is paramount.

This guide will benchmark the following key purification techniques:

  • Chiral Chromatography (HPLC, GC, SFC)

  • Enzymatic Resolution

  • Diastereomeric Crystallization

  • Membrane Separation

We will evaluate each method based on critical performance metrics: Enantiomeric Excess (ee%), Yield, Purity, Scalability, and Cost-Effectiveness.

Chiral Chromatography: The Gold Standard for Analytical Precision

Chiral chromatography is a powerful and versatile technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.[4][5][6][7] High-Performance Liquid Chromatography (HPLC) is the most common modality, but Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) also play significant roles.[4][8]

The Science Behind the Separation: Chiral Recognition

The choice of CSP is the most critical decision in developing a chiral chromatography method. The separation is driven by the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The stability of these complexes differs, causing one enantiomer to be retained longer on the column.[5][6] Common CSPs for amino acid separation include polysaccharide-based (cellulose and amylose derivatives), macrocyclic glycopeptides (e.g., teicoplanin), and cyclodextrin-based phases.[4][9][10]

The selection of a CSP is not arbitrary. For instance, macrocyclic glycopeptide-based CSPs are particularly effective for underivatized amino acids because they possess ionic groups and are compatible with a wide range of mobile phases, from organic to aqueous.[10] This allows for the direct analysis of these polar, zwitterionic molecules without the need for derivatization, which can introduce additional steps and potential sources of error.[10]

Performance Benchmarking: Chiral Chromatography
Performance MetricChiral HPLCChiral GCChiral SFC
Enantiomeric Excess (ee%) >99% achievable>99% achievable[11]>99% achievable
Yield High (analytical), moderate (preparative)High (analytical)High (analytical), good (preparative)
Purity Very HighVery HighVery High
Scalability Analytical to preparative scale[4]Primarily analyticalAnalytical to preparative scale
Cost-Effectiveness High initial investment, moderate running costsModerate initial investmentHigh initial investment
Analysis Time Minutes to an hour[12]MinutesFaster than HPLC
Experimental Protocol: Chiral HPLC Separation of DL-Leucine

This protocol provides a general framework for the separation of a racemic mixture of Leucine using a polysaccharide-based chiral column.

1. Sample Preparation:

  • Dissolve 10 mg of racemic DL-Leucine in 10 mL of a suitable solvent (e.g., a mixture of the mobile phase).
  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC System and Column:

  • HPLC System: A standard HPLC system with a UV detector.
  • Chiral Column: A polysaccharide-based column, such as one with a cellulose or amylose derivative as the chiral stationary phase.
  • Mobile Phase: A mixture of n-hexane and ethanol with a small percentage of a modifier like trifluoroacetic acid (TFA) to improve peak shape. The exact ratio should be optimized for the specific column and amino acid. A typical starting point could be 80:20 (n-hexane:ethanol) + 0.1% TFA.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25°C.
  • Detection: UV at 210 nm.

3. Chromatographic Run:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
  • Inject 10 µL of the prepared sample.
  • Run the chromatogram for a sufficient time to allow both enantiomers to elute.

4. Data Analysis:

  • Identify the peaks corresponding to the D- and L-enantiomers based on their retention times.
  • Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers:
  • ee% = [|Area(L) - Area(D)| / (Area(L) + Area(D))] x 100
Workflow for Chiral Chromatography Method Development

Caption: Workflow for Chiral Chromatography Method Development.

Enzymatic Resolution: Harnessing Nature's Stereoselectivity

Enzymatic resolution is a powerful technique that leverages the high stereoselectivity of enzymes to separate enantiomers.[13] In a typical kinetic resolution, an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[13] This allows for the separation of the unreacted enantiomer from the product of the enzymatic reaction.

The Science Behind the Separation: Enzyme Specificity

The key to enzymatic resolution is the selection of an appropriate enzyme. For amino acids, acylases and lipases are commonly used.[13] For example, acylase I from porcine kidney or Aspergillus oryzae can selectively hydrolyze the N-acyl derivative of an L-amino acid, leaving the N-acyl-D-amino acid unreacted.[13] The resulting free L-amino acid can then be separated from the unreacted N-acyl-D-amino acid based on their different physical properties, such as solubility.

A significant advantage of enzymatic resolution is the potential for dynamic kinetic resolution (DKR). In DKR, the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomer, overcoming the 50% yield limitation of traditional kinetic resolution.[14][15]

Performance Benchmarking: Enzymatic Resolution
Performance MetricEnzymatic Resolution
Enantiomeric Excess (ee%) >99% achievable
Yield Up to 50% (Kinetic Resolution), up to 100% (Dynamic Kinetic Resolution)[14]
Purity High
Scalability Highly scalable for industrial production[13]
Cost-Effectiveness Can be very cost-effective at large scales
Reaction Time Hours to days
Experimental Protocol: Enzymatic Resolution of N-Acetyl-DL-Methionine

This protocol describes the resolution of N-acetyl-DL-methionine using Acylase I.

1. Materials:

  • N-Acetyl-DL-Methionine
  • Acylase I from Aspergillus oryzae
  • 0.1 M Phosphate buffer (pH 7.0)
  • Cobalt(II) chloride (as a cofactor, if required by the enzyme)
  • Hydrochloric acid (for pH adjustment and product isolation)

2. Enzymatic Reaction:

  • Dissolve N-acetyl-DL-methionine in the phosphate buffer to a final concentration of 0.1 M.
  • Add a small amount of CoCl₂ if necessary.
  • Adjust the pH to 7.0 with a dilute NaOH solution.
  • Add Acylase I to the solution (the amount will depend on the enzyme's activity).
  • Incubate the mixture at 37°C with gentle stirring for 24-48 hours. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or HPLC.

3. Product Isolation:

  • After the reaction is complete (approximately 50% conversion), stop the reaction by adding hydrochloric acid to lower the pH to around 2. This will precipitate the unreacted N-acetyl-D-methionine.
  • Cool the mixture in an ice bath to maximize precipitation.
  • Filter the mixture to collect the precipitated N-acetyl-D-methionine.
  • The filtrate contains the L-methionine. Adjust the pH of the filtrate to the isoelectric point of methionine (around 5.7) to precipitate the L-methionine.
  • Collect the precipitated L-methionine by filtration and dry it.

4. Determination of Enantiomeric Purity:

  • Analyze the enantiomeric purity of the isolated L-methionine and the recovered N-acetyl-D-methionine (after hydrolysis to D-methionine) using a suitable chiral chromatography method.
Workflow for Enzymatic Resolution

Caption: Workflow for Enzymatic Resolution.

Diastereomeric Crystallization: A Classical and Scalable Approach

Diastereomeric crystallization is one of the oldest and most widely used methods for resolving racemates on an industrial scale.[16] The principle is to react the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization.[17][18]

The Science Behind the Separation: Differential Solubility

The success of this method hinges on the selection of a suitable chiral resolving agent that forms diastereomeric salts with significantly different solubilities in a particular solvent. For racemic amino acids, which are amphoteric, both acidic and basic resolving agents can be used. Common resolving agents include tartaric acid and its derivatives for resolving basic amino acids, and chiral amines like brucine or (R)-1-phenylethylamine for resolving acidic amino acids.[18]

The choice of solvent is also critical, as it can greatly influence the solubility difference between the diastereomeric salts. A systematic screening of resolving agents and solvents is often necessary to find the optimal conditions for a successful resolution.

Performance Benchmarking: Diastereomeric Crystallization
Performance MetricDiastereomeric Crystallization
Enantiomeric Excess (ee%) Can reach >99% after recrystallization
Yield Theoretically up to 50% for the desired diastereomer
Purity High after recrystallization
Scalability Highly scalable, suitable for large-scale industrial production[16]
Cost-Effectiveness Generally cost-effective, especially at large scales
Process Time Can be time-consuming due to multiple crystallization steps
Experimental Protocol: Diastereomeric Crystallization of DL-Phenylalanine

This protocol outlines the resolution of DL-phenylalanine using L-tartaric acid as the resolving agent.

1. Salt Formation:

  • Dissolve DL-phenylalanine in a suitable hot solvent, such as a mixture of water and ethanol.
  • In a separate container, dissolve an equimolar amount of L-tartaric acid in the same hot solvent.
  • Slowly add the L-tartaric acid solution to the DL-phenylalanine solution with stirring.

2. Crystallization:

  • Allow the mixture to cool slowly to room temperature, and then in an ice bath to induce crystallization. The less soluble diastereomeric salt (L-phenylalanine-L-tartrate) will precipitate out.
  • Collect the crystals by filtration and wash them with a small amount of cold solvent.

3. Liberation of the Free Amino Acid:

  • Dissolve the collected diastereomeric salt crystals in a minimal amount of hot water.
  • Adjust the pH of the solution to the isoelectric point of phenylalanine (around 5.5) with a suitable base (e.g., dilute ammonium hydroxide). This will precipitate the L-phenylalanine.
  • Collect the precipitated L-phenylalanine by filtration, wash with cold water, and dry.

4. Recovery of the Other Enantiomer (Optional):

  • The D-phenylalanine remains in the mother liquor from the initial crystallization. It can be recovered by evaporating the solvent and then liberating the free amino acid as described above.

5. Purity Analysis:

  • Determine the enantiomeric purity of the isolated L- and D-phenylalanine using a suitable analytical method, such as chiral HPLC. Multiple recrystallizations may be necessary to achieve the desired enantiomeric excess.
Workflow for Diastereomeric Crystallization

Caption: Workflow for Diastereomeric Crystallization.

Membrane Separation: An Emerging and Continuous Technology

Membrane-based enantioselective separation is a promising and rapidly developing technology that offers several advantages, including low energy consumption, ease of scalability, and the potential for continuous operation.[19] Chiral separation is achieved by using a membrane that selectively transports one enantiomer over the other.

The Science Behind the Separation: Selective Permeation

Enantioselective membranes can be broadly categorized into two types: chiral polymer membranes and liquid membranes containing a chiral carrier. In chiral polymer membranes, the polymer itself is chiral and provides the sites for chiral recognition. In liquid membranes, a chiral carrier molecule dissolved in the membrane phase selectively complexes with one enantiomer and facilitates its transport across the membrane.

Recent advancements have seen the development of chiral metal-organic framework (MOF) membranes that exhibit exceptional enantioselectivity for amino acids, with reported ee values as high as 99.38%.[11][20] The separation in these membranes is driven by a combination of hydrogen bonding and spatial hindrance, which creates a highly selective environment for one of the enantiomers.

Performance Benchmarking: Membrane Separation
Performance MetricMembrane Separation
Enantiomeric Excess (ee%) Can be very high, >99% reported for some systems[11][20]
Yield Can be high in continuous processes
Purity Good to high, depending on the membrane selectivity
Scalability Highly scalable by increasing membrane area
Cost-Effectiveness Potentially very cost-effective for large-scale, continuous processes
Process Time Continuous process, no batch time
Experimental Protocol: Enantioselective Membrane Separation of Tryptophan

This protocol provides a conceptual overview of a membrane-based separation of a racemic tryptophan solution using a chiral membrane.

1. Membrane Setup:

  • Install the chiral membrane in a suitable membrane module (e.g., a flat sheet or hollow fiber module).
  • The module should have separate compartments for the feed solution (racemic tryptophan) and the permeate solution.

2. Separation Process:

  • Pump the racemic tryptophan solution through the feed side of the membrane.
  • A driving force, such as a pressure gradient or a concentration gradient, is applied across the membrane to induce permeation.
  • The enantiomer that interacts more favorably with the membrane will be preferentially transported to the permeate side.
  • Collect the permeate and retentate streams separately. The permeate will be enriched in one enantiomer, while the retentate will be enriched in the other.

3. Analysis and Optimization:

  • Analyze the enantiomeric composition of the feed, permeate, and retentate streams using chiral HPLC to determine the separation factor and the enantiomeric excess achieved.
  • Optimize the process parameters, such as feed concentration, transmembrane pressure, and flow rate, to maximize the separation efficiency.
Workflow for Membrane Separation

Caption: Workflow for Membrane Separation.

Comparative Summary and Selection Guide

The choice of the most suitable purification technique depends on a multitude of factors, including the desired scale of operation, the required level of purity, the specific amino acid, and the available resources.

TechniqueKey AdvantagesKey DisadvantagesBest Suited For
Chiral Chromatography High resolution, high purity, applicable to a wide range of amino acidsHigh initial cost, moderate throughput for preparative scaleAnalytical determination of enantiomeric purity, small to medium-scale purification
Enzymatic Resolution High stereoselectivity, mild reaction conditions, highly scalable, potential for 100% yield (DKR)Substrate-specific, may require derivatizationLarge-scale industrial production of specific enantiopure amino acids
Diastereomeric Crystallization Simple, cost-effective, highly scalableLabor-intensive, often requires multiple recrystallizations, yield limited to 50%Large-scale industrial production where a suitable resolving agent is available
Membrane Separation Continuous operation, low energy consumption, scalableEmerging technology, membrane stability and lifetime can be a concernLarge-scale, continuous production processes

Conclusion: A Strategic Approach to Enantiopure Amino Acid Purification

The purification of enantiopure amino acids is a critical and often challenging task in research and pharmaceutical development. There is no one-size-fits-all solution, and the optimal technique must be carefully selected based on a thorough understanding of the principles, advantages, and limitations of each method.

  • For analytical purposes and small-scale purifications requiring the highest purity , chiral chromatography remains the undisputed gold standard.

  • For large-scale, cost-effective production of a specific amino acid , enzymatic resolution, particularly with dynamic kinetic resolution, and diastereomeric crystallization are the methods of choice.

  • For future large-scale, continuous manufacturing , membrane separation holds immense promise and is an area of active and exciting research.

By carefully considering the factors outlined in this guide and by adopting a systematic, data-driven approach to method development, researchers and drug development professionals can confidently select and implement the most effective strategy for obtaining the high-purity enantiopure amino acids that are essential for their scientific endeavors.

References

  • Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Publications. [Link]

  • Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. NIH. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. Royal Society of Chemistry. [Link]

  • Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. PMC - NIH. [Link]

  • Scalable Enantioseparation of Amino Acid Derivatives Using Continuous Liquid−Liquid Extraction in a Cascade of Centrifugal Con. ACS Publications. [Link]

  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. Royal Society of Chemistry. [Link]

  • A chiral MOF membrane for enantioselective amino acid separation. RSC Publishing. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. NIH. [Link]

  • Chiral HPLC for efficient resolution of enantiomers. ResearchGate. [Link]

  • Determination of enantiomeric excess of some amino acids by second-order calibration of kinetic-fluorescence data. PubMed. [Link]

  • Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. ResearchGate. [Link]

  • (PDF) Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ResearchGate. [Link]

  • Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. DiVA portal. [Link]

  • 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • Enantioselective separation of amino acids as biomarkers indicating life in extraterrestrial environments. PubMed. [Link]

  • Importance of Chiral Separation and Resolution in Drug Synthesis| Pure Synth. Pure Synth. [Link]

  • Kinetic resolution. Wikipedia. [Link]

  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group - Princeton University. [Link]

  • Chiral separation of amino acids and peptides by capillary electrophoresis. PubMed. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • Chiral Separations Methods and Protocols. dokumen.tips. [Link]

  • A chiral MOF membrane for enantioselective amino acid separation. RSC Publishing. [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]

  • One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. RSC Publishing. [Link]

  • Recent Progress and Developments in Chemoenzymatic and Biocatalytic Dynamic Kinetic Resolution. ACS Publications. [Link]

  • amino acid analysis. iris-biotech.de. [Link]

  • Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. [Link]

  • Full article: Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online. [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. ivtnetwork.com. [Link]

  • Resolution of racemic amino acids.
  • Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]

  • Chromatography: Principle, Types, Steps, Uses, Diagram. Microbe Notes. [Link]

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]

  • Precipitation and Extraction Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness. bioRxiv. [Link]

  • Recent advances in enzymatic and chemical deracemisation of racemic compounds. beilstein-journals.org. [Link]

  • Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Precise Amino Acid Analyzers for the use in clinical laboratories. membraPure. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.